gemcitabine
Description
Properties
IUPAC Name |
4-amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUQYLNIPVEERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861138 | |
| Record name | 4-Amino-1-(2-deoxy-2,2-difluoropentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Gemcitabine in Pancreatic Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of gemcitabine (B846), a cornerstone chemotherapeutic agent in the treatment of pancreatic cancer. This document details the cellular uptake, metabolic activation, and cytotoxic effects of this compound, with a focus on its impact on DNA synthesis and the induction of apoptosis. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and drug development in this critical area of oncology.
Introduction to this compound
This compound (2',2'-difluoro-2'-deoxycytidine, dFdC) is a synthetic pyrimidine (B1678525) nucleoside analog that has been a first-line chemotherapeutic agent for pancreatic ductal adenocarcinoma (PDAC) for decades. Its structural similarity to the natural nucleoside deoxycytidine allows it to be incorporated into cellular metabolic pathways, ultimately leading to cytotoxicity in rapidly dividing cancer cells. Understanding the intricacies of its mechanism of action is paramount for overcoming chemoresistance and developing more effective therapeutic strategies.
Cellular Uptake and Metabolism
The journey of this compound from the extracellular space to its active form within the pancreatic cancer cell is a multi-step process mediated by specific transporters and enzymes.
2.1. Cellular Transport:
As a hydrophilic molecule, this compound requires protein transporters to cross the cell membrane. The primary transporters involved are:
-
Human Equilibrative Nucleoside Transporters (hENTs): hENT1 is the most prominent transporter for this compound uptake in pancreatic cancer cells.
-
Human Concentrative Nucleoside Transporters (hCNTs): hCNT1 and hCNT3 also contribute to the intracellular accumulation of this compound.
The expression levels of these transporters can significantly influence the sensitivity of pancreatic cancer cells to this compound.
2.2. Intracellular Activation:
Once inside the cell, this compound, a prodrug, undergoes a series of phosphorylations by cytosolic enzymes to become pharmacologically active:
-
This compound (dFdC) is first phosphorylated by deoxycytidine kinase (dCK) to form This compound monophosphate (dFdCMP) . This is the rate-limiting step in its activation.
-
dFdCMP is then converted to This compound diphosphate (B83284) (dFdCDP) by nucleoside monophosphate kinase .
-
Finally, dFdCDP is phosphorylated by nucleoside diphosphate kinase to its most active form, This compound triphosphate (dFdCTP) .
Conversely, this compound can be inactivated by enzymatic deamination. Cytidine deaminase (CDA) converts this compound to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).
Core Mechanisms of Cytotoxicity
The cytotoxic effects of this compound in pancreatic cancer cells are primarily mediated through two interconnected mechanisms: inhibition of DNA synthesis and induction of apoptosis.
3.1. Inhibition of DNA Synthesis:
-
Incorporation into DNA: The active metabolite, dFdCTP, is a structural analog of deoxycytidine triphosphate (dCTP) and competes with it for incorporation into the replicating DNA strand by DNA polymerase. The incorporation of dFdCTP into the DNA chain effectively halts the elongation process. A phenomenon known as "masked chain termination" occurs, where after the integration of dFdCTP, one additional deoxynucleotide is added before DNA synthesis is completely arrested. This makes it difficult for exonuclease proofreading enzymes to remove the this compound nucleotide, leading to irreparable DNA damage.
-
Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR). This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, particularly dCTP. This self-potentiating mechanism enhances the incorporation of dFdCTP into DNA by reducing the competition from its natural counterpart.
3.2. Induction of Apoptosis:
The extensive DNA damage and stalled replication forks caused by this compound trigger the intrinsic pathway of apoptosis. Key events in this signaling cascade include:
-
Activation of Pro-apoptotic Proteins: DNA damage leads to the activation of pro-apoptotic members of the Bcl-2 family, such as Bim.
-
Inhibition of Anti-apoptotic Proteins: this compound can also lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, further shifting the balance towards apoptosis.[1][2][3]
-
Caspase Activation: The apoptotic cascade is executed by a series of proteases called caspases. In this compound-induced apoptosis in pancreatic cancer cells, the activation of initiator caspase-9 and effector caspase-3 has been observed.[1][4][5]
-
PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, further preventing the cell from recovering from DNA damage.[2][4]
Quantitative Data Summary
The sensitivity of pancreatic cancer cell lines to this compound varies, as reflected in their half-maximal inhibitory concentration (IC50) values. The intracellular concentrations of this compound and its active metabolites also differ among cell lines, correlating with their sensitivity.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 Range | Reference |
| PANC-1 | 0.472 µM - 23.9 µM | [6][7][8][9] |
| MIA PaCa-2 | 494 nM - 23.9 µM | [6][7][8][9] |
| BxPC-3 | 494 nM - 23.9 µM | [6][7][8] |
| AsPC-1 | 494 nM - 23.9 µM | [6][8] |
| Capan-2 | Moderately Resistant | [7] |
Table 2: Intracellular Concentrations of this compound and its Metabolites in PANC-1 Cells
| Metabolite | Concentration (after hyperthermia) | % Change from Baseline | Reference |
| dFdC (41°C) | Decreased | -90.72% | [10][11] |
| dFdC (43°C) | Decreased | -69.07% | [10][11] |
| dFdU (41°C) | Decreased | -75.24% | [10][11] |
| dFdU (43°C) | Decreased | -42.20% | [10][11] |
| dFdCTP (41°C) | Increased | +21.82% | [10][11] |
| dFdCTP (43°C) | Increased | +42.42% | [10][11] |
Table 3: Intracellular Concentrations of this compound Metabolites in Murine Pancreatic Tumors
| Metabolite | Primary Tumor (ng/mg) | Liver Metastases (ng/mg) | Reference |
| dFdC | 8.1 | 4.6 | [12] |
| dFdCTP | 4.5 | 2.3 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's mechanism of action.
5.1. Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound and determine its IC50 value.
-
Cell Seeding: Plate pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
5.2. Quantification of this compound and its Metabolites (LC-MS/MS)
This protocol outlines the steps for the sensitive and specific quantification of this compound and its metabolites in cellular or tissue samples.
-
Sample Preparation: Homogenize cell pellets or tissue samples in an ice-cold extraction solution (e.g., 80% methanol) containing an internal standard.
-
Protein Precipitation: Centrifuge the homogenate to precipitate proteins.
-
Supernatant Collection: Collect the supernatant containing the analytes.
-
Chromatographic Separation: Inject the supernatant into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate this compound and its metabolites.
-
Mass Spectrometry Detection: Eluted compounds are introduced into a tandem mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).
-
Data Analysis: Quantify the concentration of each analyte by comparing its peak area to that of the internal standard and a standard curve.
5.3. Analysis of Apoptosis (Western Blotting for Caspase-3 and PARP Cleavage)
This protocol is used to detect the activation of key apoptotic proteins.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5.4. Ribonucleotide Reductase (RNR) Activity Assay
This protocol allows for the measurement of RNR activity in cell extracts.[13][14][15]
-
Cell Lysate Preparation: Prepare a cytosolic extract from pancreatic cancer cells.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a ribonucleotide substrate (e.g., [3H]CDP), ATP (as an allosteric activator), a reducing agent (e.g., dithiothreitol), and magnesium ions.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Quantification of Deoxyribonucleotides: Separate the resulting deoxyribonucleotides from the ribonucleotides using an appropriate method (e.g., HPLC or enzymatic conversion to a detectable product) and quantify the amount of product formed.
Conclusion
The cytotoxic efficacy of this compound in pancreatic cancer cells is a multifaceted process involving cellular uptake, metabolic activation, and the subsequent disruption of DNA synthesis and induction of apoptosis. A thorough understanding of these core mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the scientific community to address the challenges of chemoresistance and to innovate more effective treatments for this devastating disease. This guide serves as a foundational resource for researchers dedicated to advancing the field of pancreatic cancer therapeutics.
References
- 1. bcl-2-specific siRNAs restore this compound sensitivity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance of pancreatic cancer to this compound treatment is dependent on mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Caspase-3 drives apoptosis in pancreatic cancer cells after treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MSX2 overexpression inhibits this compound-induced caspase-3 activity in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative benefits of Nab-paclitaxel over this compound or polysorbate-based docetaxel in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mednexus.org [mednexus.org]
- 10. Concentration changes in this compound and its metabolites after hyperthermia in pancreatic cancer cells assessed using RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concentration changes in this compound and its metabolites after hyperthermia in pancreatic cancer cells assessed using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ribonucleotide reductase activity in intact mammalian cells: stimulation of enzyme activity by MgCl2, dithiothreitol, and several nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
The Molecular Basis of Gemcitabine's Anti-Cancer Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (B846) (2',2'-difluorodeoxycytidine, dFdC) is a synthetic pyrimidine (B1678525) nucleoside analogue of deoxycytidine that has become a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] Its clinical efficacy stems from a multifaceted molecular mechanism that disrupts fundamental cellular processes, primarily DNA synthesis and repair, ultimately leading to programmed cell death (apoptosis). This technical guide provides a comprehensive overview of the molecular basis of this compound's anti-cancer activity, intended for researchers, scientists, and drug development professionals. We will delve into its metabolism, intricate mechanisms of action, the signaling pathways it modulates, and the molecular underpinnings of resistance. This guide incorporates quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to facilitate a deeper understanding of this widely used chemotherapeutic agent.
Data Presentation: Quantitative Insights into this compound's Activity
The cytotoxic efficacy of this compound varies across different cancer cell lines, reflecting the diverse molecular landscapes of these tumors. This variability is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AsPC-1 | Pancreatic Cancer | Moderately Sensitive | [3] |
| BxPC-3 | Pancreatic Cancer | Sensitive | [3] |
| Capan-1 | Pancreatic Cancer | Resistant | [3] |
| MIA PaCa-2 | Pancreatic Cancer | 25.00 ± 0.47 | [4] |
| PANC-1 | Pancreatic Cancer | 48.55 ± 2.30 | [4] |
| A549 | Non-Small Cell Lung Cancer | Varies (2D vs. 3D culture) | [5] |
| H460 | Non-Small Cell Lung Cancer | - | [6] |
| H322 | Non-Small Cell Lung Cancer | - | [6] |
| MCF7 | Breast Cancer | 34.5 µM (48h) | [7] |
| T24 | Bladder Cancer | 3 | [8] |
| Caki-1 | Kidney Cancer | 30 | [8] |
| RT4 | Bladder Cancer | Sensitive (25-175 nM range) | [9] |
| J82 | Bladder Cancer | Sensitive (25-175 nM range) | [9] |
| TCCSUP | Bladder Cancer | Sensitive (25-175 nM range) | [9] |
| UM-UC-3 | Bladder Cancer | Resistant (25-175 nM range) | [9] |
| RT112 | Bladder Cancer | Resistant (25-175 nM range) | [9] |
| CUBIII | Bladder Cancer | Resistant (25-175 nM range) | [9] |
Table 2: Impact of this compound on Deoxynucleotide (dNTP) Pools in A549 Cells
| Treatment | dCDP (% of Control) | dADP (% of Control) | dGDP (% of Control) | dCTP (% of Control) | dATP (% of Control) | dGTP (% of Control) |
| 0.5 µM this compound (4h) | <50% | <50% | <50% | Decreased | Decreased | Decreased |
| 2 µM this compound (4h) | <50% | <50% | <50% | Decreased | Decreased | Decreased |
| 0.5 µM this compound (24h) | Recovered | Recovered | Recovered | ~300% | ~300% | ~300% |
| 2 µM this compound (24h) | <50% | <50% | <50% | ~100% | Decreased | ~100% |
Data adapted from a study on non-small cell lung cancer (A549) cells, demonstrating the dynamic effects of this compound on dNTP pools.[10][11]
Core Molecular Mechanisms of Action
This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism of action is characterized by a unique combination of DNA synthesis inhibition and self-potentiation.
Cellular Uptake and Metabolic Activation
This compound, being hydrophilic, is transported into cells by various human equilibrative (hENTs) and concentrative (hCNTs) nucleoside transporters.[12] Once inside the cell, it undergoes a series of phosphorylation steps to become pharmacologically active.[12]
-
Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting this compound to this compound monophosphate (dFdCMP).[12]
-
Diphosphorylation: UMP-CMP kinase (CMPK1) further phosphorylates dFdCMP to this compound diphosphate (B83284) (dFdCDP).[12]
-
Triphosphorylation: Nucleoside diphosphate kinase (NDPK) completes the activation by converting dFdCDP to its most active metabolite, this compound triphosphate (dFdCTP).[12]
Conversely, this compound can be inactivated by cytidine (B196190) deaminase (CDA), which converts it to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[12]
Inhibition of Ribonucleotide Reductase (RNR)
This compound diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the building blocks of DNA.[6] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxynucleoside triphosphates (dNTPs), particularly deoxycytidine triphosphate (dCTP).[10][11]
This depletion has a dual effect that constitutes a self-potentiation mechanism:
-
It reduces the competition for dFdCTP to be incorporated into DNA.[12]
-
The reduced dCTP levels allosterically activate dCK, leading to increased phosphorylation of this compound and thus a higher concentration of its active metabolites.[12]
Incorporation into DNA and "Masked Chain Termination"
The primary cytotoxic effect of this compound is mediated by the incorporation of its triphosphate form, dFdCTP, into replicating DNA by DNA polymerases. dFdCTP competes with the natural nucleotide dCTP for incorporation. After dFdCTP is incorporated into the growing DNA strand, one additional nucleotide can be added. However, the presence of the two fluorine atoms on the 2' position of the sugar moiety of this compound creates a steric hindrance that prevents DNA polymerase from adding further nucleotides. This process is known as "masked chain termination."[12]
The term "masked" refers to the fact that the this compound nucleotide is not at the terminal position of the DNA strand, which protects it from immediate removal by the proofreading (3'→5' exonuclease) activity of DNA polymerases. This leads to the accumulation of stalled replication forks and irreparable DNA damage.
Incorporation into RNA
In addition to its effects on DNA synthesis, dFdCTP can also be incorporated into RNA, although to a lesser extent than into DNA. The incorporation of this compound into RNA can disrupt RNA processing and function, contributing to the overall cytotoxicity of the drug.
Signaling Pathways Modulated by this compound
This compound-induced DNA damage and replication stress trigger a cascade of intracellular signaling events that ultimately determine the fate of the cancer cell.
DNA Damage Response (DDR) Pathway
The stalling of replication forks and the presence of this compound-induced DNA lesions activate the DNA Damage Response (DDR) pathway. The primary kinases involved are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[13][14]
-
ATR-Chk1 Axis: Replication stress caused by stalled forks activates the ATR-Chk1 signaling cascade. ATR phosphorylates and activates the checkpoint kinase Chk1, which in turn phosphorylates and inactivates Cdc25 phosphatases. This leads to the inhibition of cyclin-dependent kinases (CDKs) and cell cycle arrest, primarily in the S-phase, allowing time for DNA repair.[13]
-
ATM-Chk2 Axis: While primarily activated by double-strand breaks, ATM can also be activated by this compound-induced DNA damage.[13][14] ATM then activates the checkpoint kinase Chk2, which contributes to cell cycle arrest and apoptosis.
Apoptosis Induction
The accumulation of irreparable DNA damage and persistent cell cycle arrest ultimately triggers apoptosis. This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: DNA damage activates p53, which in turn upregulates the expression of pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the subsequent executioner caspase-3, culminating in apoptosis.[15][16]
-
Extrinsic Pathway: this compound has been shown to upregulate the expression of death receptors like Fas, making cells more susceptible to apoptosis induced by their ligands.[8]
Molecular Basis of this compound Resistance
Despite its initial efficacy, the development of resistance to this compound is a major clinical challenge. Resistance can be intrinsic or acquired and involves a variety of molecular mechanisms.
Alterations in Drug Metabolism and Transport
-
Reduced Uptake: Downregulation of nucleoside transporters, particularly hENT1, can limit the intracellular concentration of this compound.[12]
-
Impaired Activation: Decreased expression or activity of dCK, the rate-limiting enzyme for this compound activation, is a common mechanism of resistance.[12]
-
Increased Inactivation: Upregulation of CDA, which deaminates this compound to its inactive form, can enhance drug clearance.[12]
Alterations in Drug Targets
-
Upregulation of Ribonucleotide Reductase: Increased expression of the RRM1 and RRM2 subunits of ribonucleotide reductase can overcome the inhibitory effect of dFdCDP, thereby maintaining the dNTP pools required for DNA synthesis and repair.[10]
Enhanced DNA Damage Repair
Overexpression of proteins involved in DNA repair pathways can counteract the DNA-damaging effects of this compound, promoting cell survival.
Dysregulation of Signaling Pathways
Several signaling pathways have been implicated in this compound resistance, often by promoting cell survival, proliferation, and inhibiting apoptosis.
-
Wnt/β-catenin Pathway: Activation of the Wnt/β-catenin pathway has been shown to confer resistance to this compound in pancreatic cancer.[3][8][17][18] β-catenin can upregulate the expression of anti-apoptotic proteins like survivin.[8]
-
Hedgehog (Hh) Pathway: The Hedgehog signaling pathway, particularly the transcription factor GLI1, can be activated in response to this compound, promoting the expression of genes involved in drug efflux (e.g., ABCG2) and cell survival.[19][20][21][22]
-
Notch Pathway: Upregulation of Notch signaling components, such as Notch1 and its ligand Jagged1, has been associated with this compound resistance, in part by promoting an epithelial-to-mesenchymal transition (EMT) phenotype and inhibiting apoptosis through the regulation of Bcl-2 family proteins.[4][9][23][24]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's molecular basis of action.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[1]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blotting for DNA Damage Markers (γH2AX and Cleaved PARP)
This technique detects the expression of specific proteins to assess the activation of the DNA damage response and apoptosis.
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γH2AX, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponding to γH2AX and cleaved PARP will indicate the extent of DNA damage and apoptosis, respectively.
Conclusion
This compound's anti-cancer activity is a result of its intricate interplay with fundamental cellular processes. Its metabolic activation, dual inhibition of DNA synthesis and ribonucleotide reductase, and the induction of a robust DNA damage response leading to apoptosis underscore its potency as a chemotherapeutic agent. However, the emergence of resistance through various molecular mechanisms highlights the need for continued research into combination therapies and strategies to overcome these resistance pathways. This technical guide provides a detailed molecular framework for understanding this compound's action, which is crucial for the rational design of novel therapeutic strategies and the optimization of its clinical use. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers dedicated to advancing cancer therapy.
References
- 1. The Wnt/β-catenin signaling pathway mechanism for pancreatic cancer chemoresistance in a three-dimensional cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting hedgehog-driven mechanisms of drug-resistant cancers [frontiersin.org]
- 3. The Wnt/β-catenin signaling pathway mechanism for pancreatic cancer chemoresistance in a three-dimensional cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Notch signaling pathway to overcome drug-resistance for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding ribonucleotide reductase inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imedpub.com [imedpub.com]
- 8. Alteration of the intrinsic apoptosis pathway is involved in Notch-induced chemoresistance to this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling ribonucleotide and deoxyribonucleotide pools perturbed by this compound in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Notch Signaling Pathway in Pancreatobiliary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activator protein 1 promotes this compound-induced apoptosis in pancreatic cancer by upregulating its downstream target B… [ouci.dntb.gov.ua]
- 16. mdpi.com [mdpi.com]
- 17. Wnt/β-catenin signaling pathway activation reverses this compound resistance by attenuating Beclin1-mediated autophagy in the MG63 human osteosarcoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Defining the Role of GLI/Hedgehog Signaling in Chemoresistance: Implications in Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of GLI-SOX2 signaling axis for this compound resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. This compound-induced Gli-dependent activation of hedgehog pathway resists to the treatment of urothelial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Notch1 contributes to chemoresistance to this compound and serves as an unfavorable prognostic indicator in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Interference of this compound triphosphate with the measurements of deoxynucleotides using an optimized DNA polymerase elongation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Novel Nucleoside Analog: A Technical Guide to the Discovery and Early Research of Gemcitabine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and foundational research of gemcitabine (B846) hydrochloride (marketed as Gemzar®), a pivotal nucleoside analog in modern oncology. Initially synthesized as a potential antiviral agent, its potent cytotoxic effects against cancer cells redirected its development path, culminating in its approval as a cornerstone treatment for a variety of solid tumors. This document details the original synthesis, preclinical activity, early clinical pharmacokinetics, and initial efficacy and safety data that underpinned its establishment as a key chemotherapeutic agent. All quantitative data from seminal studies are presented in structured tables for comparative analysis, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive overview of the core science.
Discovery and Serendipitous Repurposing
This compound (2',2'-difluorodeoxycytidine, dFdC) was first synthesized in the early 1980s by Dr. Larry Hertel and his team at Eli Lilly and Company.[1] The initial research objective was the development of novel antiviral agents. However, during preclinical screening, this compound demonstrated significant cytotoxic activity against leukemia cells in vitro, prompting a pivotal shift in its development towards oncology.[1] This serendipitous discovery led to an extensive investigation of its anticancer potential throughout the late 1980s and early 1990s.
Chemical Synthesis: The Original Hertel Protocol
The foundational synthesis of this compound was a multi-step process that has been the basis for numerous subsequent modifications. The original method, as published by Hertel et al. in the Journal of Organic Chemistry in 1988, established a key strategy for the stereoselective synthesis of this novel difluorinated nucleoside.
Experimental Protocol: Synthesis of this compound
The following protocol is a summary of the original synthesis described by Hertel and his colleagues.
Step 1: Reformatsky Reaction The synthesis commenced with a Reformatsky reaction between (R)-2,3-O-isopropylidene-glyceraldehyde and ethyl bromodifluoroacetate. This reaction, utilizing activated zinc, formed a carbon-carbon bond to create a mixture of diastereomeric ethyl 3-hydroxy-2,2-difluoro-4,5-O-isopropylidenepentanoates.
Step 2: Lactonization The resulting ester was then hydrolyzed and cyclized to form the corresponding γ-lactone, 2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-di-O-benzoate. This step was crucial for establishing the correct stereochemistry of the sugar moiety.
Step 3: Protection and Reduction The hydroxyl groups of the lactone were protected, typically with benzoyl groups. The protected lactone was then reduced to the corresponding lactol using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).
Step 4: Activation of the Anomeric Carbon The anomeric hydroxyl group of the lactol was then activated to create a good leaving group for the subsequent glycosylation step. This was often achieved by converting it to a mesylate or tosylate.
Step 5: Glycosylation The activated sugar was then coupled with a silylated cytosine derivative in the presence of a Lewis acid catalyst. This nucleophilic substitution reaction formed the crucial N-glycosidic bond.
Step 6: Deprotection Finally, all protecting groups were removed from the sugar and the cytosine base to yield this compound. The product was then typically converted to its hydrochloride salt to improve its stability and solubility for pharmaceutical use.
Preclinical Research: In Vitro Efficacy
Early preclinical studies were instrumental in characterizing the cytotoxic potential of this compound across a range of cancer cell lines. The 50% inhibitory concentration (IC50) was a key metric used to quantify its potency.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the IC50 values was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Exposure: Cells were treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent was added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals were solubilized using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values were plotted against the drug concentration, and the IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in cell viability compared to untreated control cells.
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (nM) | Reference |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | Not Specified | 494 | [2] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Not Specified | >1000 | [2] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Not Specified | >1000 | [2] |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | Not Specified | 23,900 | [2] |
| A2780 | Ovarian Endometrioid Adenocarcinoma | Not Specified | Not Specified | [3] |
| HCT 116 | Colon Carcinoma | Not Specified | Not Specified | [3] |
| MCF7 | Breast Invasive Ductal Carcinoma | Not Specified | Not Specified | [3] |
| A549 | Lung Adenocarcinoma | Not Specified | Not Specified | [3] |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, passage number, and specific assay parameters.
Mechanism of Action: A Two-Pronged Attack on DNA Synthesis
This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism of action involves a dual inhibition of DNA synthesis.
Upon entering the cell, this compound is phosphorylated by deoxycytidine kinase (dCK) to this compound monophosphate (dFdCMP). This is the rate-limiting step in its activation. dFdCMP is then further phosphorylated to this compound diphosphate (B83284) (dFdCDP) and this compound triphosphate (dFdCTP).
The active metabolites of this compound inhibit DNA synthesis through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase: this compound diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR). RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the intracellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP).
-
Masked Chain Termination: this compound triphosphate (dFdCTP) competes with the natural substrate, dCTP, for incorporation into the growing DNA strand by DNA polymerase. After dFdCTP is incorporated, one additional nucleotide is added to the DNA strand. However, the presence of the this compound analog then sterically hinders the DNA polymerase, preventing further DNA elongation. This process, known as "masked chain termination," leads to irreparable DNA damage and triggers apoptosis (programmed cell death).
The depletion of the dCTP pool by dFdCDP also creates a self-potentiating effect, as the reduced competition from dCTP enhances the incorporation of dFdCTP into the DNA.
Visualization: this compound's Mechanism of Action
Caption: Intracellular activation and dual inhibitory mechanism of this compound.
Early Clinical Research: Phase I and II Trials
Following promising preclinical results, this compound entered clinical development to assess its safety, pharmacokinetics, and efficacy in cancer patients.
Experimental Protocol: Phase I Clinical Trial Design
Early Phase I trials were designed to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of this compound.
-
Patient Population: Patients with advanced solid tumors who had exhausted standard treatment options were typically enrolled.
-
Dose Escalation: this compound was administered intravenously, usually as a 30-minute infusion, on a weekly schedule. The dose was escalated in successive cohorts of patients until dose-limiting toxicities were observed.
-
Toxicity Assessment: Patients were closely monitored for adverse events, which were graded according to standardized criteria (e.g., National Cancer Institute Common Toxicity Criteria).
-
Pharmacokinetic Analysis: Blood samples were collected at various time points after drug administration to determine the pharmacokinetic profile of this compound and its primary metabolite, 2',2'-difluorodeoxyuridine (dFdU). Key parameters measured included maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
Data Presentation: Pharmacokinetic Parameters of this compound from Early Phase I Trials
| Dose (mg/m²) | Infusion Time | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (min) | Reference |
| 1500 | 30 min | 18.56 ± 4.94 | 9.99 ± 2.75 | Not Specified | [4] |
| 2000 | 30 min | 40.85 ± 14.85 | 25.01 ± 9.87 | Not Specified | [4] |
| 75 (HAI) | 24 h | 0.026 (26 nM) | 0.386 (386 nmol·h/L) | Not Specified | [5] |
| 135 (HAI) | 24 h | 0.080 (80 nM) | 1.247 (1247 nmol·h/L) | Not Specified | [5] |
| 180 (HAI) | 24 h | 0.128 (128 nM) | 2.033 (2033 nmol·h/L) | Not Specified | [5] |
HAI: Hepatic Arterial Infusion
The primary dose-limiting toxicity identified in these early trials was myelosuppression, particularly neutropenia and thrombocytopenia.[6]
Data Presentation: Efficacy of this compound in Early Phase II Clinical Trials
| Cancer Type | Patient Population | This compound Dose and Schedule | Overall Response Rate (%) | Key Grade 3/4 Toxicities (%) | Reference |
| Non-Small Cell Lung Cancer | Chemonaive, inoperable | 1250 mg/m² weekly for 3 weeks, every 4 weeks | 21.8 | Neutropenia (19.6) | [7] |
| Ovarian Cancer | Previously treated with platinum | 1250 mg/m² on days 1, 8, 15, every 28 days | 22 | None reported as Grade 4 | [8] |
| Breast Cancer | Advanced or metastatic, ≤1 prior chemo regimen | 1000 mg/m² weekly on days 1, 8, 15, every 28 days | 14.3 | Nausea/Vomiting (not specified), Neutropenia (not specified) | [9] |
These early clinical trials demonstrated that this compound possessed a manageable safety profile and exhibited promising anti-tumor activity across a range of solid tumors, paving the way for its eventual FDA approval and widespread clinical use.
Visualization of Experimental Workflows
This compound Synthesis Workflow
Caption: Simplified workflow of the original this compound synthesis.
Preclinical Evaluation Workflow
Caption: Workflow for determining in vitro cytotoxicity of this compound.
Conclusion
The discovery and early development of this compound hydrochloride represent a landmark in oncology drug development. From its origins as a potential antiviral agent to its establishment as a cornerstone of chemotherapy for numerous cancers, its journey underscores the importance of serendipity and rigorous scientific investigation. The foundational research detailed in this guide, from its intricate synthesis to its unique mechanism of action and early clinical validation, provided the robust scientific basis for its enduring role in cancer therapy. This comprehensive overview serves as a valuable technical resource for professionals in the field, offering insights into the pivotal early-stage research of this critical anticancer drug.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Drug distribution and pharmacokinetic/pharmacodynamic relationship of paclitaxel and this compound in patients with non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I and pharmacokinetic study of this compound given by 24-h hepatic arterial infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical, pharmacologic, and phase I studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Phase II study of this compound in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced breast cancer: a phase II trial with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Gemcitabine as a Pyrimidine Nucleoside Antimetabolite: A Technical Guide
Abstract
Gemcitabine (B846) (2',2'-difluorodeoxycytidine, dFdC) stands as a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2][3][4] As a pyrimidine (B1678525) nucleoside analog, its cytotoxic effects are exerted through a multifaceted mechanism that ultimately disrupts DNA synthesis and triggers programmed cell death. This technical guide provides a comprehensive overview of the core pharmacology of this compound, intended for researchers, scientists, and drug development professionals. The document delves into its mechanism of action, pharmacokinetic profile, the intricate signaling pathways it modulates, and the mechanisms underlying therapeutic resistance. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of cancer therapeutics.
Introduction
This compound is a prodrug that, upon intracellular transport and subsequent phosphorylation, mimics the natural nucleoside deoxycytidine.[5][6] Its structural similarity allows it to be incorporated into replicating DNA, leading to chain termination and the induction of apoptosis.[6][7] Furthermore, its diphosphate (B83284) metabolite potently inhibits ribonucleotide reductase, an enzyme critical for the production of deoxynucleotides required for DNA replication and repair.[8][9][10] This dual mechanism of action contributes to its broad-spectrum antitumor activity.[11][12] Despite its clinical efficacy, the development of drug resistance remains a significant challenge, prompting extensive research into the molecular mechanisms governing its activity and resistance.[11][13]
Mechanism of Action
The cytotoxic effects of this compound are initiated upon its transport into the cell and subsequent metabolic activation. This process involves a series of enzymatic steps that convert the prodrug into its active phosphorylated forms, which then interfere with critical cellular processes.
Cellular Uptake and Metabolic Activation
This compound, being a hydrophilic molecule, requires specialized membrane transporters for cellular entry.[1][14] The primary mediators of its uptake are the human equilibrative nucleoside transporters (hENTs), particularly hENT1, and to a lesser extent, human concentrative nucleoside transporters (hCNTs).[4][14]
Once inside the cell, this compound undergoes a three-step phosphorylation cascade to become pharmacologically active.[14][15]
-
Monophosphorylation: Deoxycytidine kinase (dCK), the rate-limiting enzyme in this pathway, catalyzes the initial phosphorylation of this compound to this compound monophosphate (dFdCMP).[1][4][10]
-
Diphosphorylation: UMP/CMP kinase (CMPK1) further phosphorylates dFdCMP to this compound diphosphate (dFdCDP).[4]
-
Triphosphorylation: Finally, nucleoside-diphosphate kinase (NDPK) converts dFdCDP to the active this compound triphosphate (dFdCTP).[4]
This metabolic activation is crucial for the subsequent cytotoxic actions of this compound.
Dual Cytotoxic Mechanisms
The activated metabolites of this compound, dFdCDP and dFdCTP, exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase (RNR): this compound diphosphate (dFdCDP) is a potent inhibitor of RNR.[8][9][10] This enzyme is responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are essential precursors for DNA synthesis.[9][16] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, particularly deoxycytidine triphosphate (dCTP).[10] This self-potentiating mechanism enhances the incorporation of dFdCTP into DNA by reducing the competition from its natural counterpart.[5][10]
-
Inhibition of DNA Synthesis: this compound triphosphate (dFdCTP) acts as a fraudulent nucleotide that competes with dCTP for incorporation into the growing DNA strand by DNA polymerases.[5][6] Once incorporated, dFdCTP leads to a phenomenon known as "masked chain termination".[5][10] After the incorporation of dFdCTP, one additional nucleotide is added to the DNA strand.[5][10] This "masks" the this compound analog from recognition by proofreading exonucleases, preventing its removal and effectively halting further DNA elongation.[10] This irreversible termination of DNA synthesis ultimately triggers apoptosis.[7] Interestingly, this compound can also be incorporated into RNA, although the extent and contribution of this to its overall cytotoxicity are less characterized.[15][17]
Pharmacokinetics and Pharmacodynamics
The clinical efficacy of this compound is significantly influenced by its pharmacokinetic and pharmacodynamic properties.
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is administered intravenously due to its low oral bioavailability of approximately 10%.[18] It is rapidly cleared from the plasma, with a half-life ranging from 42 to 94 minutes.[18] The primary route of metabolism is deamination by cytidine (B196190) deaminase (CDA) in the liver, plasma, and other tissues, leading to the formation of the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[1][18] More than 90% of an administered dose of this compound is converted to dFdU.[1] Excretion occurs mainly through the urine.[19]
| Parameter | Value | Reference |
| Route of Administration | Intravenous | [18] |
| Oral Bioavailability | ~10% | [18] |
| Plasma Half-life | 42 - 94 minutes | [18] |
| Primary Metabolism | Deamination by Cytidine Deaminase (CDA) | [1][18] |
| Primary Metabolite | 2',2'-difluorodeoxyuridine (dFdU) | [1][18] |
| Primary Route of Excretion | Urine | [19] |
Table 1: Summary of this compound Pharmacokinetic Parameters.
Pharmacodynamics and Pharmacogenetics
The pharmacodynamic effects of this compound are closely linked to the intracellular concentration of its active triphosphate form, dFdCTP. Variations in the expression and activity of enzymes involved in this compound's transport and metabolism can significantly impact its efficacy and toxicity. For instance, high levels of the activating enzyme dCK are associated with increased sensitivity to this compound, while high levels of the inactivating enzyme CDA can lead to resistance.[11] Genetic polymorphisms in the genes encoding these proteins can contribute to inter-individual differences in drug response.[1]
Signaling Pathways Modulated by this compound
This compound-induced DNA damage and replication stress activate a complex network of signaling pathways that ultimately determine the cell's fate.
DNA Damage Response and Apoptosis Induction
The incorporation of this compound into DNA triggers the DNA damage response (DDR) pathway. The stalled replication forks activate the ATR-Chk1 and ATM-Chk2 signaling cascades.[20] These pathways play a dual role, initially promoting cell cycle arrest and DNA repair, but can also lead to apoptosis if the damage is irreparable.[20]
This compound-induced apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, which activates caspase-9 and the downstream executioner caspase-3.[21] The extrinsic pathway can be activated through the upregulation of death receptors and their ligands, such as TRAIL.[21]
Pro-survival and Resistance Pathways
In response to this compound-induced stress, cancer cells can activate pro-survival signaling pathways, which can contribute to drug resistance. Key pathways implicated in this compound resistance include:
-
NF-κB Pathway: this compound treatment can lead to the activation of the NF-κB signaling pathway, which promotes the expression of anti-apoptotic genes.[22][23]
-
PI3K/AKT/mTOR Pathway: Activation of the PI3K/AKT/mTOR pathway is a common mechanism of chemoresistance.[3] This pathway promotes cell survival, proliferation, and inhibits apoptosis.[11]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK signaling cascade, has also been linked to this compound resistance.[24]
Mechanisms of this compound Resistance
The development of resistance to this compound is a major clinical obstacle. Resistance can be intrinsic or acquired and arises from various molecular alterations within the cancer cells.
| Mechanism | Description | Key Molecules | References |
| Altered Drug Transport | Reduced expression or function of nucleoside transporters, leading to decreased intracellular drug concentration. | hENT1 | [11][13] |
| Altered Drug Metabolism | Decreased activity of the activating enzyme dCK or increased activity of inactivating enzymes like CDA. | dCK, CDA | [11][13] |
| Target Alterations | Overexpression of the RRM1 or RRM2 subunits of ribonucleotide reductase, the target of dFdCDP. | RRM1, RRM2 | [11][13][25] |
| Enhanced DNA Repair | Upregulation of DNA repair pathways that can counteract the DNA damage induced by this compound. | [11] | |
| Activation of Pro-survival Signaling | Constitutive activation of pathways like PI3K/AKT, NF-κB, and MAPK, which promote cell survival and inhibit apoptosis. | AKT, NF-κB, ERK | [3][13][22][24] |
| Epithelial-Mesenchymal Transition (EMT) | Induction of EMT has been associated with increased resistance to this compound. | ZEB1 | [13] |
Table 2: Major Mechanisms of this compound Resistance.
Clinical Applications and Combination Therapies
This compound is a key chemotherapeutic agent for a range of malignancies. It is used as a single agent and in combination with other cytotoxic drugs to improve clinical outcomes.[1][26][27][28]
| Cancer Type | Combination Regimen | Efficacy Highlights | References |
| Pancreatic Cancer | This compound + nab-paclitaxel | Improved overall survival compared to this compound alone. | [1] |
| This compound + Capecitabine | Significantly improved overall and progression-free survival. | [29] | |
| Non-Small Cell Lung Cancer | This compound + Cisplatin | Response rates as high as 54% in Phase I-II studies. | [27] |
| Ovarian Cancer | This compound + Carboplatin | Standard of care for recurrent, platinum-sensitive ovarian cancer. | [19] |
| Breast Cancer | This compound + Paclitaxel | Approved for metastatic breast cancer after failure of prior anthracycline-containing chemotherapy. | [19] |
Table 3: Overview of this compound in Combination Therapies for Various Cancers.
Experimental Protocols
In Vitro this compound Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with varying concentrations of this compound. Include vehicle-treated cells as a control.[2]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of proteins involved in apoptosis following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Quantification of this compound and its Metabolites in Biological Samples
This protocol outlines a general approach for the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological samples (plasma, tissue homogenate)
-
Internal standards (e.g., stable isotope-labeled this compound)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
For plasma: Protein precipitation with acetonitrile.
-
For tissue: Homogenization in an appropriate buffer followed by protein precipitation.
-
-
Chromatographic Separation:
-
Use a suitable column (e.g., C18) and a mobile phase gradient of ammonium acetate and acetonitrile to separate this compound and its metabolites.[30]
-
-
Mass Spectrometric Detection:
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for this compound, dFdU, and dFdCTP.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentrations of the analytes in the samples by comparing their peak areas to those of the internal standards and the calibration curve.
-
Conclusion
This compound remains a vital therapeutic agent in the oncologist's armamentarium. Its well-defined dual mechanism of action, involving the inhibition of both DNA synthesis and ribonucleotide reductase, underscores its efficacy against a broad range of solid tumors. However, the emergence of drug resistance poses a significant clinical challenge. A deeper understanding of the intricate signaling networks that govern cellular responses to this compound, as well as the molecular basis of resistance, is paramount for the development of more effective therapeutic strategies. This includes the rational design of combination therapies that can overcome resistance mechanisms and enhance the cytotoxic potential of this important pyrimidine nucleoside antimetabolite. Future research should continue to focus on identifying predictive biomarkers of response and resistance to enable personalized treatment approaches and improve patient outcomes.
References
- 1. Pharmacokinetics and pharmacogenetics of this compound as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound resistance in breast cancer cells regulated by PI3K/AKT-mediated cellular proliferation exerts negative feedback via the MEK/MAPK and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. This compound: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Understanding ribonucleotide reductase inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of inactivation of human ribonucleotide reductase with p53R2 by this compound 5′-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinical application and drug resistance mechanism of this compound [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Promising molecular mechanisms responsible for this compound resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular uptake and anti-tumor activity of this compound conjugated with new amphiphilic cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 17. 2',2'-Difluoro-deoxycytidine (this compound) incorporation into RNA and DNA of tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of this compound and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. This compound-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of TRAIL and this compound induction of pancreatic cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Effect of this compound on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms underlying this compound resistance in pancreatic cancer and sensitisation by the iMiD™ lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vivo induction of resistance to this compound results in increased expression of ribonucleotide reductase subunit M1 as the major determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound Combination Therapies for Pancreatic Cancer [medscape.org]
- 27. Combination therapy with this compound in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound-CISPLATIN - NCI [cancer.gov]
- 29. The efficacy and safety of this compound-based combination therapy vs. This compound alone for the treatment of advanced pancreatic cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Analytical Methods for Quantification of this compound in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade [ajgreenchem.com]
An In-depth Technical Guide to the Intracellular Metabolic Activation Pathways of Gemcitababine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine, dFdC) is a cornerstone of chemotherapy for a variety of solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2][3] As a nucleoside analog, this compound is a prodrug that must undergo intracellular metabolic activation to exert its cytotoxic effects.[1][4] Understanding the intricacies of these activation pathways is paramount for optimizing its therapeutic efficacy, overcoming drug resistance, and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the intracellular metabolic activation of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The Metabolic Activation Cascade of this compound
The journey of this compound from an inactive prodrug to a potent cytotoxic agent involves a series of enzymatic steps within the cancer cell. This process is initiated by the transport of this compound across the cell membrane, followed by sequential phosphorylation events to yield its active diphosphate (B83284) and triphosphate metabolites.
Cellular Uptake
This compound, being a hydrophilic molecule, requires specialized transporter proteins to enter the cell. The primary mediators of this compound uptake are the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).[2][4]
Sequential Phosphorylation
Once inside the cell, this compound is sequentially phosphorylated by a series of kinases:
-
Deoxycytidine Kinase (dCK): This is the rate-limiting enzyme in the activation pathway.[4][5] dCK catalyzes the initial phosphorylation of this compound to this compound monophosphate (dFdCMP).[4][5]
-
UMP-CMP Kinase (CMPK1): dFdCMP is then phosphorylated by UMP-CMP kinase to form this compound diphosphate (dFdCDP).[4][5]
-
Nucleoside Diphosphate Kinase (NDPK): Finally, NDPK catalyzes the formation of the primary active metabolite, this compound triphosphate (dFdCTP).[2][4]
The following diagram illustrates the sequential phosphorylation of this compound.
Caption: Intracellular phosphorylation cascade of this compound.
Mechanisms of Action of Active Metabolites
The cytotoxic effects of this compound are mediated by its active diphosphate and triphosphate metabolites, dFdCDP and dFdCTP, respectively.
-
Inhibition of Ribonucleotide Reductase by dFdCDP: this compound diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR).[2][6][7] RNR is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[2][7] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP). This self-potentiating mechanism enhances the incorporation of dFdCTP into DNA.[7]
-
Incorporation into DNA and "Masked Chain Termination" by dFdCTP: The primary mechanism of this compound-induced cell death is the incorporation of this compound triphosphate (dFdCTP) into the elongating DNA strand.[8] After the incorporation of dFdCTP, one additional deoxynucleotide is added before DNA polymerase is unable to proceed further. This phenomenon, known as "masked chain termination," effectively halts DNA synthesis. The presence of the additional nucleotide "masks" the this compound analog from proofreading enzymes, preventing its excision and leading to irreversible DNA damage and apoptosis.[9][10]
The dual mechanisms of action of this compound's active metabolites are depicted below.
Caption: Dual mechanisms of action of this compound's active metabolites.
Quantitative Data
The efficiency of this compound's metabolic activation is a critical determinant of its clinical efficacy. The following tables summarize key quantitative data related to enzyme kinetics and intracellular metabolite concentrations.
Table 1: Enzyme Kinetic Parameters for this compound Activation and Inactivation
| Enzyme | Substrate | Km (µM) | Reference |
| Deoxycytidine Kinase (dCK) | This compound | 4.6 | [11] |
| Deoxycytidine Kinase (dCK) | Deoxycytidine | 1.5 | [11] |
| Cytidine (B196190) Deaminase (CDA) | This compound | 95.7 | [11] |
| Cytidine Deaminase (CDA) | Deoxycytidine | 46.3 | [11] |
Table 2: Intracellular Concentrations of this compound and its Metabolites
| Cell Line/Tissue | Compound | Concentration Range | Incubation Conditions | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) Mouse Tumors | This compound | 0.2 - 50 ng/mg tissue | 50 or 100 mg/kg dose, 60-75 min post-dose | [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) Mouse Tumors | dFdCTP | 0.2 - 50 ng/mg tissue | 50 or 100 mg/kg dose, 60-75 min post-dose | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | This compound | Mean AUC0-24h: 95 µMh | This compound infusion in patients | [12][13] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | dFdU | Mean AUC0-24h: 1650 µMh | This compound infusion in patients | [12][13] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | dFdCTP | Mean AUC0-24h: 2640 µM*h | This compound infusion in patients | [12][13] |
| HL60 (Human Promyelocytic Leukemia) Cells | dFdCTP | Time and concentration-dependent | In vitro incubation with dFdC | [14] |
| Primary Chronic Lymphocytic Leukemia Cells | dFdCTP | Time and concentration-dependent | In vitro incubation with dFdC | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the intracellular metabolic activation of this compound.
Quantification of this compound and its Metabolites by LC-MS/MS
This protocol is a composite based on methods described for the simultaneous quantification of this compound, dFdU, and dFdCTP in biological matrices.[1][15][16]
Objective: To accurately measure the concentrations of this compound and its primary active (dFdCTP) and inactive (dFdU) metabolites in cell or tissue extracts.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Internal standards (e.g., stable isotope-labeled this compound, dFdU, and dFdCTP)
-
Protein precipitation solution (e.g., cold methanol (B129727) or acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., porous graphitic carbon or C18)
-
Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and methanol)
Procedure:
-
Sample Preparation:
-
For cell pellets: Resuspend a known number of cells in a small volume of ice-cold saline.
-
For tissue samples: Homogenize a weighed amount of tissue in a suitable buffer on ice.
-
-
Protein Precipitation:
-
Add a known amount of internal standard to the sample.
-
Add 3 volumes of ice-cold protein precipitation solution.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Extraction:
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, known volume of the initial mobile phase.
-
Vortex to ensure complete dissolution.
-
-
LC-MS/MS Analysis:
-
Inject a defined volume of the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution program.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the analyte.
-
-
Data Analysis:
-
Construct calibration curves for each analyte using known concentrations of standards.
-
Calculate the concentration of each analyte in the original sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
The following diagram outlines the experimental workflow for LC-MS/MS quantification.
Caption: Workflow for quantifying this compound and its metabolites by LC-MS/MS.
Deoxycytidine Kinase (dCK) Activity Assay
This protocol is based on commercially available kits and published methods for measuring dCK activity.[5][17][18][19]
Objective: To determine the enzymatic activity of dCK in cell lysates by measuring the rate of this compound phosphorylation.
Principle: The assay measures the formation of dFdCMP from this compound and ATP, catalyzed by dCK. The product can be quantified using various methods, including HPLC or a coupled enzyme assay. A common coupled enzyme assay uses IMP dehydrogenase (IMPDH) to oxidize the product of a secondary reaction, leading to a change in absorbance that is proportional to dCK activity.
Materials:
-
Cell lysate containing dCK
-
dCK assay buffer (containing ATP, MgCl2, and other necessary cofactors)
-
This compound (substrate)
-
(For coupled assay) Deoxyinosine (dIR), IMPDH, and cofactors
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm (for coupled assay) or HPLC system
Procedure (Coupled Enzyme Assay):
-
Prepare Reagents:
-
Prepare the reaction buffer according to the manufacturer's instructions, containing all necessary cofactors and enzymes (e.g., IMPDH).
-
-
Prepare Cell Lysate:
-
Lyse cells using a suitable lysis buffer and determine the protein concentration.
-
-
Set up the Reaction:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add a known amount of cell lysate (protein) to each well.
-
To initiate the reaction, add this compound (or dIR for the coupled assay) to each well.
-
-
Incubation and Measurement:
-
Immediately place the plate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the change in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the dCK activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time curve.
-
Express dCK activity as nmol of product formed per minute per mg of protein.
-
This compound Incorporation into DNA Assay
This protocol is based on methods for quantifying the amount of this compound incorporated into cellular DNA.[9][10][20]
Objective: To measure the extent of this compound incorporation into the DNA of treated cells.
Materials:
-
Cells treated with this compound
-
DNA extraction kit
-
Enzymatic DNA hydrolysis solution (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
-
Internal standard (stable isotope-labeled this compound)
Procedure:
-
Cell Treatment and DNA Extraction:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and extract genomic DNA using a commercial kit, ensuring high purity.
-
-
DNA Quantification:
-
Accurately quantify the amount of extracted DNA using a spectrophotometer or fluorometer.
-
-
Enzymatic Hydrolysis:
-
To a known amount of DNA, add the enzymatic hydrolysis solution.
-
Incubate at 37°C for a sufficient time to ensure complete digestion of the DNA into individual deoxynucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
Add the internal standard to the hydrolyzed DNA sample.
-
Perform protein precipitation as described in Protocol 4.1.
-
-
LC-MS/MS Analysis:
-
Analyze the sample using LC-MS/MS to quantify the amount of this compound (dFdC) and a reference deoxynucleoside (e.g., deoxyguanosine, dG).
-
-
Data Analysis:
-
Calculate the amount of incorporated this compound and express it as a ratio to the reference deoxynucleoside (e.g., pmol dFdC / µmol dG).
-
Conclusion
The intracellular metabolic activation of this compound is a complex and tightly regulated process that is central to its anticancer activity. A thorough understanding of the enzymes, metabolites, and mechanisms involved is essential for the rational design of new therapies, the prediction of patient response, and the development of strategies to overcome resistance. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working to advance the clinical application of this compound and related nucleoside analogs.
References
- 1. A novel method for quantification of this compound and its metabolites 2′,2′-difluorodeoxyuridine and this compound triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics and pharmacogenetics of this compound as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism for ribonucleotide reductase inactivation by the anticancer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of ribonucleotide reduction in CCRF-CEM cells by 2',2'-difluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Investigation of the Inhibitory Effect of this compound on DNA Polymerization Catalyzed by Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of this compound incorporation into human DNA by LC/MS/MS as a surrogate measure for target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic studies on 2',2'-difluorodeoxycytidine (this compound) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular pharmacokinetics of this compound, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular pharmacokinetics of this compound, its deaminated metabolite 2',2'-difluorodeoxyuridine and their nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new, simple method for quantifying this compound triphosphate in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative UHPLC-MS/MS Analysis of this compound and Its Active and Inactive Metabolites in Pig Plasma and Lung Tissue in Preparation of Locoregional Therapies for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel method for quantification of this compound and its metabolites 2',2'-difluorodeoxyuridine and this compound triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 18. Deoxycytidine Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]
- 19. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 20. researchgate.net [researchgate.net]
The Linchpin of Gemcitabine Activation: A Technical Guide to Deoxycytidine Kinase's Role in Phosphorylation
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth examination of the critical role of deoxycytidine kinase (dCK) in the phosphorylation of the cornerstone chemotherapeutic agent, gemcitabine (B846). Understanding the intricacies of this rate-limiting step is paramount for optimizing cancer therapies, overcoming drug resistance, and developing novel therapeutic strategies. This guide details the metabolic pathway, presents key quantitative data, outlines detailed experimental protocols, and visualizes the core mechanisms and workflows.
Executive Summary
This compound (2',2'-difluorodeoxycytidine), a nucleoside analog, is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects. Deoxycytidine kinase (dCK) is the essential enzyme that catalyzes the initial and rate-limiting phosphorylation of this compound to this compound monophosphate (dFdCMP).[1][2][3] Subsequent phosphorylations yield the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites.[4] These active forms inhibit ribonucleotide reductase and induce "masked chain termination" when incorporated into DNA, ultimately leading to apoptosis.[2][4] The expression and activity of dCK are directly correlated with this compound sensitivity, and its downregulation is a primary mechanism of acquired resistance in various cancers.[5][6] This guide serves as a technical resource for professionals investigating this crucial metabolic activation pathway.
The Central Role of dCK in this compound's Mechanism of Action
This compound's efficacy is entirely dependent on its intracellular activation, a process where dCK serves as the gatekeeper.
2.1 The Metabolic Activation Cascade:
-
Cellular Uptake: this compound, being hydrophilic, is transported into the cell primarily by human equilibrative nucleoside transporter 1 (hENT1) and other nucleoside transporters.[2][3]
-
Rate-Limiting Monophosphorylation: Inside the cell, dCK phosphorylates this compound to dFdCMP. This is the slowest step in the activation pathway, making dCK the critical determinant of the overall rate of this compound activation.[1][3]
-
Sequential Phosphorylation: dFdCMP is then successively phosphorylated by other nucleotide kinases, such as UMP/CMP kinase (CMPK1) and nucleoside-diphosphate kinase (NDPK), to form dFdCDP and the final active metabolite, dFdCTP.[1][2]
2.2 Downstream Cytotoxic Effects:
-
Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, dFdCDP, is a potent inhibitor of RNR, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis and repair. This depletion of the natural deoxyribonucleotide pool enhances the incorporation of dFdCTP into DNA.[4]
-
Masked DNA Chain Termination: The triphosphate metabolite, dFdCTP, competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA strands by DNA polymerase. After dFdCTP is incorporated, one more nucleotide is added, effectively "masking" the fraudulent nucleotide from immediate excision repair and leading to the termination of DNA synthesis.[2][4]
2.3 Inactivation Pathway:
A significant portion of this compound is catabolized and inactivated by the enzyme cytidine (B196190) deaminase (CDA), which converts it to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[1][2] The balance between dCK-mediated activation and CDA-mediated inactivation is a key factor in determining the therapeutic window of this compound.
Quantitative Analysis of dCK-Mediated this compound Phosphorylation
The enzymatic efficiency of dCK with this compound compared to its natural substrate, deoxycytidine (dCyd), is a crucial aspect of its pharmacology. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.
| Enzyme | Substrate | Km (µM) | Vmax/kcat | Cell/System Source | Citation |
| Deoxycytidine Kinase (dCK) | Deoxycytidine | 1.5 | Not Reported | Purified Human Enzyme | [7] |
| Deoxycytidine Kinase (dCK) | This compound | 4.6 | Not Reported | Purified Human Enzyme | [7] |
| Deoxycytidine Kinase (dCK) | Deoxycytidine | 0.4 ± 0.04 | 1.9 ± 0.03 s⁻¹ | Recombinant Human Enzyme | [8] |
| Deoxycytidine Kinase (dCK) | This compound | 10.4 ± 1.2 | 1.4 ± 0.04 s⁻¹ | Recombinant Human Enzyme | [8] |
Table 1: Summary of reported kinetic parameters for deoxycytidine kinase with its natural substrate and this compound.
Signaling Pathways and Experimental Workflows
The activity and expression of dCK are tightly regulated. Furthermore, a systematic workflow is necessary to evaluate this compound sensitivity in a research setting.
Visualizing the this compound Activation Pathway
Caption: Metabolic activation pathway of this compound.
Regulation of dCK Activity and Expression
References
- 1. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relation between deoxycytidine kinase activity and the radiosensitising effect of this compound in eight different human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Simple and Reliable HPLC-UV Method for Determining this compound Levels: Application in Pharmacokinetic Analysis [mdpi.com]
- 4. This compound Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DCK is frequently inactivated in acquired this compound-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles for hENT1 and dCK in this compound sensitivity and malignancy of meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Evaluation of a UCMK/dCK Fusion Enzyme for this compound-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Gemcitabine's Impact on DNA Synthesis and Chain Termination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of gemcitabine (B846), a cornerstone of chemotherapy, focusing on its profound effects on DNA synthesis and its unique mode of inducing chain termination. This document provides a detailed overview of its metabolic activation, molecular targets, and the resultant cellular consequences, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
This compound (2',2'-difluorodeoxycytidine, dFdC) is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine. To exert its cytotoxic effects, it must first be transported into the cell and then intracellularly phosphorylated by deoxycytidine kinase (dCK) to its active metabolites: this compound monophosphate (dFdCMP), diphosphate (B83284) (dFdCDP), and triphosphate (dFdCTP). These metabolites interfere with DNA synthesis and function through a multi-faceted approach.
The primary mechanisms of action are:
-
Inhibition of Ribonucleotide Reductase (RNR): this compound diphosphate (dFdCDP) is a potent and irreversible inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2] This inhibition leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), particularly deoxycytidine triphosphate (dCTP). This depletion has a self-potentiating effect, as lower levels of dCTP reduce the competition for the incorporation of this compound triphosphate (dFdCTP) into the DNA strand.[3]
-
Masked Chain Termination: this compound triphosphate (dFdCTP) competes with the natural substrate, dCTP, for incorporation into the growing DNA strand by DNA polymerases.[4] Following the incorporation of a single dFdCTP molecule, DNA polymerase can add one more deoxynucleotide to the 3' end of the strand. However, after this addition, the DNA polymerase is unable to proceed further, effectively halting DNA elongation. This phenomenon is termed "masked chain termination."[5] The presence of the additional nucleotide "masks" the this compound analog, preventing its immediate removal by 3'-5' exonuclease proofreading enzymes. This leads to the accumulation of stalled replication forks and DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.
Visualizing the Core Mechanisms
Quantitative Data on this compound's Effects
The cytotoxic efficacy of this compound varies across different cancer cell lines. This variability is influenced by factors such as the expression levels of nucleoside transporters, activating and inactivating enzymes, and the status of DNA repair pathways.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Pancreatic Cancer | |||
| MIA PaCa-2 | Pancreatic Carcinoma | 25.00 ± 0.47 | [6] |
| PANC-1 | Pancreatic Carcinoma | 48.55 ± 2.30 | [6] |
| AsPC-1 | Pancreatic Adenocarcinoma | Moderately sensitive | [7] |
| BxPC-3 | Pancreatic Adenocarcinoma | Moderately sensitive | [7] |
| Capan-1 | Pancreatic Adenocarcinoma | Comparatively resistant | [7] |
| MIA-G (Resistant) | Pancreatic Ductal Carcinoma | 1243 ± 987 | [8] |
| MIA-P (Parental) | Pancreatic Ductal Carcinoma | 0.32 ± 0.03 | [8] |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | 80 | [9] |
| MCF-7/Adr | Breast Adenocarcinoma (drug-resistant) | 60 | [9] |
| MDA-MB-231 | Breast Adenocarcinoma | 4.077 µM | [3] |
| MDA-MB-231R (Resistant) | Breast Adenocarcinoma | 53.72 µM | [3] |
| Lung Cancer | |||
| H460 | Large Cell Lung Cancer | IC80 used for studies | [10] |
| H322 | Bronchioloalveolar Carcinoma | IC80 used for studies | [10] |
| A549 | Lung Carcinoma | 75 (LC50) | [11] |
| Ovarian Cancer | |||
| A2780 | Ovarian Carcinoma | Varies | [12] |
| SK-OV-3 | Ovarian Adenocarcinoma | Varies | [13] |
Table 2: Incorporation of this compound into DNA
| Cell Line | Treatment | Incorporation Level | Reference(s) |
| A2780 | 0.1 µM dFdC for 4 hours | Highest among tested cell lines | [14] |
| Colon 26-10 | 0.1 µM dFdC for 4 hours | Intermediate | [14] |
| CCRF-CEM | 0.1 µM dFdC for 4 hours | Lowest among tested cell lines (2-4 fold difference) | [14] |
| Tumor Cells | Varies with drug exposure | Ratio of dFdC to dG in DNA increases with exposure | [15][16] |
Experimental Protocols
DNA Fiber Assay for Replication Fork Dynamics
This assay is used to visualize and measure the speed of individual DNA replication forks and to assess the frequency of replication origin firing and fork stalling.
Methodology
-
Cell Labeling:
-
Culture cells to be investigated to approximately 70-80% confluency.
-
Pulse-label the cells with 25 µM 5-chloro-2'-deoxyuridine (B16210) (CldU) for 20-30 minutes.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Treat the cells with this compound at the desired concentration for the specified duration.
-
Pulse-label the cells with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20-30 minutes.[17]
-
-
Cell Lysis and DNA Spreading:
-
Harvest the cells by trypsinization and resuspend in ice-cold PBS.
-
Lyse the cells by adding a lysis buffer (e.g., 0.5% SDS, 200 mM Tris-HCl pH 7.4, 50 mM EDTA) directly onto a microscope slide.
-
Tilt the slide to allow the DNA-containing lysate to slowly spread down the slide, creating stretched DNA fibers.
-
-
Immunostaining:
-
Fix the DNA fibers with a methanol/acetic acid (3:1) solution.
-
Denature the DNA with 2.5 M HCl.
-
Block with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies specific for CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU).
-
Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 555 and anti-mouse Alexa Fluor 488).[17]
-
-
Imaging and Analysis:
-
Visualize the DNA fibers using a fluorescence microscope.
-
Measure the length of the CldU (red) and IdU (green) tracks using image analysis software (e.g., ImageJ).
-
Calculate replication fork speed (µm/min) and analyze the frequency of stalled forks (red-only tracks) and new origins (green-only tracks).
-
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Methodology
-
Cell Preparation and Fixation:
-
Culture and treat cells with this compound.
-
Harvest cells and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]
-
Wash cells with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow entry of the labeling enzymes.[1]
-
Wash cells with deionized water.
-
-
TUNEL Reaction:
-
Incubate cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP) for 60 minutes at 37°C in a humidified chamber.[18]
-
-
Detection:
-
If using BrdUTP, incubate with a fluorescently labeled anti-BrdU antibody.
-
If using a directly labeled fluorescent dUTP, proceed to counterstaining.
-
-
Counterstaining and Analysis:
-
Counterstain the nuclei with a DNA dye such as propidium (B1200493) iodide (PI) or DAPI.
-
Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.[18][19]
-
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Methodology
-
Cell Preparation and Fixation:
-
Culture and treat cells with this compound.
-
Harvest cells and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.
-
Incubate on ice for at least 30 minutes.[18]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to degrade RNA, which can also be stained by PI.[20]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Generate a histogram of DNA content to quantify the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. A sub-G1 peak can also indicate apoptotic cells with fragmented DNA.[20]
-
Signaling Pathways Activated by this compound
This compound-induced DNA damage and replication stress activate complex intracellular signaling networks, primarily the DNA Damage Response (DDR) pathway. A key player in this response is the ATR-Chk1 signaling cascade.
ATR-Chk1 Pathway Activation
-
Replication Stress: The incorporation of dFdCTP into DNA and the depletion of dNTP pools by dFdCDP lead to stalled replication forks, a major form of replication stress.
-
ATR Activation: Stalled replication forks expose single-stranded DNA (ssDNA) that becomes coated with Replication Protein A (RPA). This RPA-ssDNA complex serves as a platform to recruit and activate the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[7][21]
-
Chk1 Phosphorylation: Activated ATR then phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).
-
Cell Cycle Arrest: Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This leads to an S-phase and G2/M-phase arrest, providing time for the cell to attempt DNA repair.[22]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the sustained activation of the DDR pathway can lead to the induction of apoptosis.
Conclusion
This compound remains a critical therapeutic agent due to its multifaceted mechanism of action that potently disrupts DNA synthesis. Its ability to inhibit ribonucleotide reductase, leading to a self-potentiating effect, combined with the unique "masked chain termination" mechanism, ensures a robust cytotoxic outcome in susceptible cancer cells. The induction of the DNA damage response, particularly the ATR-Chk1 pathway, further dictates the cellular fate of either cell cycle arrest and repair or apoptosis. A thorough understanding of these intricate molecular processes, supported by quantitative analysis and detailed experimental validation, is paramount for the continued development of this compound-based therapies and for overcoming mechanisms of drug resistance.
References
- 1. Mechanism for ribonucleotide reductase inactivation by the anticancer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. This compound resistance in triple-negative breast cancer cells can be reverted by Drosophila melanogaster deoxyribonucleoside kinase in the nucleus or cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Induction of apoptosis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promising combination therapies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle disturbances and apoptosis induced by topotecan and this compound on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of Lung Cancer Cell Response to Cryoablation and Adjunctive this compound-Based Cryo-Chemotherapy Using the A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The O-glycan pathway is associated with in vitro sensitivity to this compound and overall survival from ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Resistance to Platinum-Based Drugs in Ovarian Cancer by Salinomycin and Its Derivatives—An In Vitro Study | MDPI [mdpi.com]
- 14. 2',2'-Difluoro-deoxycytidine (this compound) incorporation into RNA and DNA of tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of this compound incorporation into human DNA by LC/MS/MS as a surrogate measure for target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential this compound Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. TUNEL assay as a measure of chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. DNA fiber assay [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
The Self-Potentiation of Gemcitabine: A Core Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gemcitabine (B846) (2',2'-difluorodeoxycytidine, dFdC) is a cornerstone of chemotherapy for a variety of solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers. As a nucleoside analog of deoxycytidine, its primary mechanism of action involves the disruption of DNA synthesis and the induction of apoptosis in rapidly dividing cancer cells. A unique and critical aspect of this compound's pharmacology is its capacity for self-potentiation, a positive feedback mechanism that enhances its own cytotoxic activity. This technical guide provides a detailed exploration of the molecular underpinnings of this compound's self-potentiation, offering insights for researchers, scientists, and professionals in drug development.
Cellular Uptake and Activation: The Initial Steps
This compound is a prodrug that requires transport into the cell and subsequent phosphorylation to become active.[1]
1.1. Cellular Transport:
Due to its hydrophilic nature, this compound relies on specialized nucleoside transporters to cross the cell membrane. The primary transporters involved are:
-
Human Equilibrative Nucleoside Transporter 1 (hENT1): The major transporter responsible for this compound uptake.[2][3] Higher levels of hENT1 expression in tumors have been correlated with increased sensitivity to this compound and better clinical outcomes.[2][4]
-
Human Concentrative Nucleoside Transporters (hCNTs): These transporters also contribute to this compound uptake, although to a lesser extent than hENT1.[2]
1.2. Intracellular Phosphorylation:
Once inside the cell, this compound is sequentially phosphorylated by a series of kinases to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[5][6]
-
Deoxycytidine Kinase (dCK): This enzyme catalyzes the initial and rate-limiting step, the conversion of this compound to this compound monophosphate (dFdCMP).[7][8][9] The activity of dCK is a critical determinant of this compound's efficacy, and reduced dCK expression is a known mechanism of resistance.[7][8]
-
Nucleoside Monophosphate Kinase (NMPK): Phosphorylates dFdCMP to dFdCDP.[10]
-
Nucleoside Diphosphate Kinase (NDPK): Catalyzes the final phosphorylation step, converting dFdCDP to the active dFdCTP.[11]
The Core of Self-Potentiation: A Positive Feedback Loop
The self-potentiation of this compound arises from a cascade of intracellular events initiated by its active metabolites. This intricate mechanism amplifies the drug's cytotoxic effects.
2.1. Inhibition of Ribonucleotide Reductase (RNR):
The diphosphorylated metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[5][6] RNR is a crucial enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the building blocks for DNA synthesis.[12][13] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, most notably deoxycytidine triphosphate (dCTP).[6][11]
2.2. Enhanced Incorporation into DNA:
The active triphosphate metabolite, dFdCTP, competes with the natural substrate, dCTP, for incorporation into the growing DNA strand by DNA polymerase.[1][5] The dFdCDP-mediated reduction in cellular dCTP levels creates a favorable environment for dFdCTP, as there is less competition from its natural counterpart.[6] This leads to an increased rate of this compound incorporation into DNA, a key step in its cytotoxic action.
2.3. Masked Chain Termination:
Once incorporated into the DNA strand, dFdCTP exhibits a unique property known as "masked chain termination."[1][6] After the incorporation of a this compound nucleotide, one additional deoxynucleotide is added before DNA polymerase is unable to proceed further.[6] This "masking" of the this compound nucleotide at the penultimate position makes it difficult for the cell's proofreading exonucleases to remove the drug from the DNA, effectively locking it in place and causing irreparable DNA damage.[6]
2.4. Inhibition of Other Key Enzymes:
The self-potentiation mechanism is further enhanced by the inhibition of other enzymes involved in nucleotide metabolism:
-
CTP Synthetase: High concentrations of dFdCTP can inhibit CTP synthetase, the enzyme that produces CTP, further reducing the pool of CTP and, consequently, dCTP.[14][15][16]
-
dCMP Deaminase: Both dFdCMP and dFdCTP can inhibit dCMP deaminase, an enzyme that would otherwise catabolize dFdCMP.[14][16] This inhibition leads to a greater accumulation of the active this compound metabolites.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay Method | Reference |
| FA6 | Pancreatic Cancer | 5 | Not Specified | SRB | [1] |
| BxPC-3 | Pancreatic Cancer | 11 (Afatinib combination) | Not Specified | SRB | [1] |
| AsPc-1 | Pancreatic Cancer | 367 (Afatinib combination) | Not Specified | SRB | [1] |
| Capan-1 | Pancreatic Cancer | 105 | Not Specified | SRB | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 35.7 ± 4.5 | 48 | MTT | [17] |
| PANC-1 | Pancreatic Cancer | 42.1 ± 3.8 | 48 | MTT | [17] |
| A549 | Non-Small Cell Lung Cancer | 10 - 1000 | 24 | Not Specified | [18] |
| HepG2 | Hepatocellular Carcinoma | Variable (nM to µM) | Not Specified | Not Specified | [19] |
| NCC-BD4-1 | Biliary Tract Cancer | < 1000 | Not Specified | MTS | [3] |
| NCC-BD2 | Biliary Tract Cancer | Resistant | Not Specified | MTS | [3] |
Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | Reference |
| Deoxycytidine Kinase (dCK) | This compound | 4.6 | Not Reported | [12] |
| Deoxycytidine Kinase (dCK) | Deoxycytidine | 1.5 | Not Reported | [12] |
| Cytidine (B196190) Deaminase (CDA) | This compound | 95.7 | Not Reported | [12] |
| Cytidine Deaminase (CDA) | Deoxycytidine | 46.3 | Not Reported | [12] |
Table 3: this compound-Induced Reduction in Deoxynucleotide Pools
| Cell Line | This compound Concentration (µM) | Exposure Time (h) | dCTP Reduction (% of control) | dATP Reduction (% of control) | dGTP Reduction (% of control) | Reference |
| CHO | 100 | 4 | 50% | Not Reported | Not Reported | [20] |
| A549 | 0.5 | 4 | < 50% | < 50% | < 50% | [21] |
| A549 | 2 | 4 | < 50% | < 50% | < 50% | [21] |
| A2780, HT29, K562, H322, Lewis Lung | 1 and 10 | 4 | At most 3-fold decrease | 3-10-fold decrease | Undetectable levels | [22] |
Mandatory Visualizations
Caption: Signaling pathway of this compound's self-potentiation mechanism.
Caption: Experimental workflow for determining this compound IC50 using MTT assay.
Experimental Protocols
5.1. Determination of this compound IC50 using MTT Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the drug) and a blank control (medium only).[5]
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[5]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[23]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
-
5.2. Quantification of this compound and its Metabolites by LC-MS/MS
This protocol provides a general workflow for the sensitive quantification of this compound (dFdC), its inactive metabolite (dFdU), and its active triphosphate form (dFdCTP) in biological samples.
-
Sample Preparation:
-
For cellular pellets or tissue samples, homogenize the sample in a suitable extraction buffer (e.g., methanol/water).
-
For plasma samples, perform a protein precipitation step (e.g., with acetonitrile).
-
Centrifuge the samples to pellet debris and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.[2][7]
-
-
Chromatographic Separation:
-
Use a liquid chromatography system equipped with a suitable column (e.g., porous graphitic carbon) for the separation of the hydrophilic analytes.
-
Develop a gradient elution method using appropriate mobile phases (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile) to achieve good separation of dFdC, dFdU, and dFdCTP.[7][24]
-
-
Mass Spectrometric Detection:
-
Couple the LC system to a tandem mass spectrometer (MS/MS) operating in electrospray ionization (ESI) mode.
-
Optimize the MS/MS parameters for each analyte, including the precursor and product ions for selected reaction monitoring (SRM).
-
Use stable isotope-labeled internal standards for accurate quantification.[6]
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.[7]
-
5.3. Deoxycytidine Kinase (dCK) Activity Assay
This protocol describes a method to measure the enzymatic activity of dCK, the rate-limiting enzyme in this compound activation.
-
Preparation of Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Homogenize the cells and centrifuge at high speed to obtain the cytosolic fraction (supernatant).[8]
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the cell lysate, a buffer solution, ATP, and a magnesium source.
-
Initiate the reaction by adding this compound as the substrate.
-
Incubate the reaction mixture at 37°C for a defined period.[8]
-
-
Quantification of Product:
-
Stop the reaction (e.g., by heating or adding a quenching solution).
-
Separate the product, this compound monophosphate (dFdCMP), from the substrate using high-performance liquid chromatography (HPLC).
-
Quantify the amount of dFdCMP produced by UV detection or mass spectrometry.[8]
-
-
Calculation of Activity:
-
Calculate the dCK activity as the amount of product formed per unit of time per amount of protein in the lysate.
-
Conclusion
The self-potentiation of this compound is a sophisticated and highly effective mechanism that significantly contributes to its clinical efficacy. By understanding the intricate interplay between drug transport, metabolic activation, and the inhibition of key cellular enzymes, researchers and drug development professionals can devise strategies to overcome this compound resistance and enhance its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for further investigation into this fascinating aspect of cancer pharmacology. Future research may focus on exploiting this self-potentiation mechanism to design novel combination therapies and to personalize treatment strategies based on the molecular profile of a patient's tumor.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel method for quantification of this compound and its metabolites 2′,2′-difluorodeoxyuridine and this compound triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of this compound incorporation into human DNA by LC/MS/MS as a surrogate measure for target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel method for quantification of this compound and its metabolites 2',2'-difluorodeoxyuridine and this compound triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming this compound Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. Enhanced subunit interactions with this compound-5′-diphosphate inhibit ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic studies on 2',2'-difluorodeoxycytidine (this compound) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of inactivation of human ribonucleotide reductase with p53R2 by this compound 5′-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Role of deoxycytidine kinase (dCK) activity in this compound's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A fast and novel assay of CTP synthetase. Evidence for hysteretic properties of the mammalian enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Profiling ribonucleotide and deoxyribonucleotide pools perturbed by this compound in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound: a modulator of intracellular nucleotide and deoxynucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Profiling ribonucleotide and deoxyribonucleotide pools perturbed by this compound in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Interference of this compound triphosphate with the measurements of deoxynucleotides using an optimized DNA polymerase elongation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. ajgreenchem.com [ajgreenchem.com]
Gemcitabine's Impact on Ribonucleotide Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted interaction between the chemotherapeutic agent gemcitabine (B846) and its critical intracellular target, ribonucleotide reductase (RNR). A comprehensive understanding of this mechanism is paramount for optimizing its clinical application and overcoming mechanisms of drug resistance.
Introduction: The Dual-Action Nucleoside Analog
This compound (2',2'-difluorodeoxycytidine, dFdC) is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine. Its potent antitumor activity stems from its intracellular conversion into active phosphorylated metabolites that disrupt DNA synthesis through two primary, interconnected mechanisms. The triphosphate form, this compound triphosphate (dFdCTP), is incorporated into the growing DNA strand, leading to "masked chain termination" and subsequent apoptosis.[1][2] Concurrently, the diphosphate (B83284) metabolite, this compound diphosphate (dFdCDP), acts as a potent, irreversible inhibitor of ribonucleotide reductase (RNR).[1][3] This guide focuses on the latter mechanism, detailing the profound impact of this compound on RNR function.
The Central Role of Ribonucleotide Reductase
Ribonucleotide reductase is the rate-limiting enzyme responsible for the de novo synthesis of deoxyribonucleoside diphosphates (dNDPs) from their corresponding ribonucleoside diphosphates (NDPs).[4] This process is essential for maintaining a balanced pool of deoxyribonucleoside triphosphates (dNTPs) required for DNA replication and repair.[4] Human RNR is a heterodimeric enzyme composed of two subunits: the large subunit R1 (RRM1) and the small subunit R2 (RRM2 or p53R2).[5] RRM1 houses the catalytic and allosteric sites, while RRM2 contains a crucial tyrosyl free radical essential for the reduction reaction.[5]
Mechanism of Ribonucleotide Reductase Inhibition by this compound Diphosphate
Upon cellular uptake, this compound is sequentially phosphorylated by deoxycytidine kinase (dCK) to this compound monophosphate (dFdCMP), and subsequently to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[6] dFdCDP serves as a potent, mechanism-based inhibitor of RNR.[1][3]
The inhibitory action of dFdCDP is multifaceted:
-
Irreversible Inactivation: dFdCDP acts as a suicide inhibitor of RNR.[3] The precise mechanism of inhibition is dependent on the presence of reductants. In the absence of reductants, dFdCDP leads to the loss of the essential tyrosyl radical in the RRM2 subunit.[1][3] In the presence of reductants, the RRM1 subunit is the primary target of inactivation.[1]
-
Depletion of Deoxynucleotide Pools: By inhibiting RNR, dFdCDP effectively shuts down the de novo production of dNDPs, leading to a significant depletion of the intracellular dNTP pools, particularly dCTP and dATP.[7][8]
-
Self-Potentiation: The depletion of dCTP, a natural feedback inhibitor of dCK, leads to an increased rate of this compound phosphorylation. This creates a positive feedback loop, enhancing the production of both dFdCDP and dFdCTP, a phenomenon known as "self-potentiation".[9] This amplified production of active metabolites contributes significantly to this compound's cytotoxicity.
Signaling Pathway of this compound's Action on RNR
Caption: Metabolic activation of this compound and its dual inhibitory action.
Quantitative Analysis of this compound's Impact
The following tables summarize key quantitative data illustrating the effects of this compound on cellular processes related to RNR.
Table 1: Depletion of Deoxynucleotide Pools in A549 Cells
Data sourced from a study on human non-small cell lung cancer (A549) cells treated with this compound for 4 hours.[8]
| Deoxynucleotide | Control (pmol/10⁶ cells) | 0.5 µM this compound (% of Control) | 2.0 µM this compound (% of Control) |
| dCDP | Not specified | < 50% | < 50% |
| dADP | Not specified | < 50% | < 50% |
| dGDP | Not specified | < 50% | < 50% |
| dCTP | 14.03 ± 4.55 | Reduced | Reduced |
| dATP | 13.02 ± 6.07 | Reduced (most pronounced) | Reduced (most pronounced) |
| dGTP | 12.84 ± 7.91 | Reduced | Reduced |
| dTTP | 34.89 ± 16.50 | Reduced | Reduced |
Note: The study indicated that dCDP, dADP, and dGDP were reduced to below 50% of control values, leading to decreases in their respective triphosphates. The most significant decrease was observed in the dATP pool.
Table 2: this compound IC₅₀ Values in Various Cancer Cell Lines
Cellular IC₅₀ values after 72 hours of continuous exposure to this compound.[10]
| Cell Line | Cancer Type | This compound IC₅₀ (nM) |
| Various | Pancreatic, Lung, etc. | 30 - 100 |
Note: These values represent the overall cytotoxicity of this compound, which is a composite effect of RNR inhibition and DNA incorporation.
Table 3: RRM1 Overexpression and this compound Resistance
This table highlights the correlation between the expression of the RNR subunit RRM1 and resistance to this compound.
| Cell Line / Tumor Model | Cancer Type | RRM1 Expression Increase | Fold Increase in this compound IC₅₀ | Reference |
| BxPC3-derived resistant clones | Pancreatic | Correlated with IC₅₀ | Up to ~3.5-fold | [11] |
| Colon 26-G | Colon | 25-fold (mRNA) | Not specified | [12] |
| H358-G200 | Non-Small Cell Lung | >125-fold (RNA) | Not specified | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's impact on RNR are provided below.
Ribonucleotide Reductase Activity Assay
This protocol is adapted from a method using radioactively labeled substrate to measure RNR activity.[14]
Materials:
-
Purified RRM1 and RRM2 subunits
-
[³H]-CDP (radiolabeled substrate)
-
ATP (allosteric activator)
-
Dithiothreitol (DTT) or a thioredoxin/thioredoxin reductase system (reductant)
-
NADPH
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 1 mM EDTA)
-
Quenching solution (e.g., perchloric acid)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, reductant (DTT or thioredoxin system with NADPH), and the RRM1 and RRM2 subunits.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).
-
Initiate the reaction by adding [³H]-CDP.
-
At various time points, remove aliquots of the reaction mixture and quench the reaction by adding them to a quenching solution.
-
Separate the product ([³H]-dCDP) from the substrate ([³H]-CDP) using an appropriate method, such as anion-exchange chromatography.
-
Quantify the amount of [³H]-dCDP formed using liquid scintillation counting.
-
To assess the inhibitory effect of dFdCDP, pre-incubate the RNR enzyme with varying concentrations of dFdCDP before initiating the reaction with [³H]-CDP.
HPLC Analysis of Intracellular Deoxynucleotide Pools
This protocol outlines a general method for the extraction and quantification of intracellular dNTPs using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell culture flasks or plates
-
Ice-cold methanol (B129727)
-
Trichloroacetic acid (TCA) or other extraction buffer
-
Freon-trioctylamine solution (for TCA extraction)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and UV or mass spectrometry detector
-
Mobile phase buffers
-
dNTP standards
Procedure:
-
Cell Harvesting and Extraction:
-
Rapidly wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate macromolecules by adding a cold extraction solution (e.g., 60% methanol or 0.5 M TCA).
-
Incubate on ice to ensure complete precipitation.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the nucleotides.
-
If using TCA, neutralize the supernatant with a Freon-trioctylamine mixture.
-
-
HPLC Analysis:
-
Filter the nucleotide extract to remove any particulate matter.
-
Inject a defined volume of the extract onto the HPLC column.
-
Elute the nucleotides using a specific gradient of mobile phase buffers.
-
Detect the dNTPs using a UV detector at a specific wavelength (e.g., 254 nm) or a mass spectrometer for more sensitive and specific detection.
-
Quantify the dNTP concentrations by comparing the peak areas to those of known standards.
-
Cell Viability Assay (CCK-8)
This protocol describes a common colorimetric assay to determine cell viability in response to this compound treatment.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the WST-8 reagent into a colored formazan (B1609692) product.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of this compound.
Experimental Workflow for Assessing this compound's Impact on RNR
Caption: Workflow for evaluating this compound's effect on RNR.
Mechanisms of Resistance to this compound Involving Ribonucleotide Reductase
A primary mechanism of acquired resistance to this compound involves the upregulation of RNR, specifically the RRM1 subunit.[12][13] Increased levels of RRM1 can overcome the inhibitory effects of dFdCDP, thereby restoring the dNTP pools and diminishing the efficacy of the drug. Studies have shown a significant correlation between elevated RRM1 expression and reduced sensitivity to this compound in various cancer types.[11][12][15] This highlights RRM1 as a critical biomarker for predicting this compound response and a potential target for overcoming drug resistance.
Conclusion
This compound's inhibition of ribonucleotide reductase through its diphosphate metabolite is a cornerstone of its anticancer activity. This mechanism not only directly impedes the production of essential DNA precursors but also potentiates the cytotoxic effects of its triphosphate form. A thorough understanding of the quantitative aspects of this inhibition, the downstream effects on cellular nucleotide pools, and the mechanisms of resistance, particularly RRM1 overexpression, is crucial for the rational design of combination therapies and the development of strategies to circumvent this compound resistance. The experimental protocols detailed herein provide a framework for the continued investigation of this important drug-target interaction.
References
- 1. Understanding ribonucleotide reductase inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new, simple method for quantifying this compound triphosphate in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism for ribonucleotide reductase inactivation by the anticancer drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel method for quantification of this compound and its metabolites 2′,2′-difluorodeoxyuridine and this compound triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytoplasmic RRM1 activation as an acute response to this compound treatment is involved in drug resistance of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interference of this compound triphosphate with the measurements of deoxynucleotides using an optimized DNA polymerase elongation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiling ribonucleotide and deoxyribonucleotide pools perturbed by this compound in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vivo induction of resistance to this compound results in increased expression of ribonucleotide reductase subunit M1 as the major determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mechanism of inactivation of human ribonucleotide reductase with p53R2 by this compound 5′-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RRM1 modulated in vitro and in vivo efficacy of this compound and platinum in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Blueprint of a Potent Antimetabolite: An In-depth Technical Guide to 2',2'-Difluorodeoxycytidine (dFdC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',2'-Difluorodeoxycytidine (dFdC), more commonly known as gemcitabine (B846), is a synthetic pyrimidine (B1678525) nucleoside analogue that has become a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] Its design as an antimetabolite is a classic example of rational drug design, where subtle structural modifications to an endogenous molecule result in a potent cytotoxic agent. This technical guide provides a comprehensive overview of the structural design of dFdC, its mechanism of action, and the experimental methodologies used to characterize its activity.
Chemical Structure and Synthesis
The key structural feature of this compound is the substitution of two fluorine atoms for the hydrogen atoms at the 2' position of the deoxycytidine sugar moiety.[1][3] This geminal difluoro substitution is critical to its unique mechanism of action. The chemical formula for this compound is C₉H₁₁F₂N₃O₄, with a molar mass of 263.201 g·mol⁻¹.[1] this compound hydrochloride is a white to off-white solid and is soluble in water.[2][4]
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been refined over the years to improve yield and purity. A common synthetic route is outlined below.[2][5][6][7]
Experimental Protocol: A Generalized Synthetic Pathway
-
Preparation of a Protected 2-deoxy-2,2-difluororibofuranose derivative: The synthesis often starts with a protected sugar molecule. A key intermediate is 3,5-bis-(tert-butyldimethylsilyloxy)-1-methanesulfonyloxy-2-desoxy-2,2-difluororibose.[6]
-
Glycosylation: The protected difluorinated sugar is then coupled with a silylated cytosine derivative, such as N,O-bis-(trimethylsilyl)-cytosine. This reaction forms the crucial N-glycosidic bond between the sugar and the base.[2][6]
-
Anomeric Mixture: This coupling reaction typically results in a mixture of the desired β-anomer (this compound) and the undesired α-anomer.[6]
-
Deprotection: The protecting groups on the sugar and the cytosine base are removed.
-
Purification and Salt Formation: The anomeric mixture is then purified, often through crystallization or chromatography, to isolate the β-anomer. The purified this compound free base is then typically converted to its hydrochloride salt to improve its stability and solubility for pharmaceutical use.[6][7]
Mechanism of Action
This compound is a prodrug that requires intracellular activation through a series of phosphorylations.[8][9][10] Its cytotoxic effects are exerted through two primary mechanisms: inhibition of DNA synthesis and inhibition of ribonucleotide reductase.[8][11][12]
Intracellular Activation and Metabolism
dot
Caption: Intracellular activation and primary targets of this compound.
-
Cellular Uptake: this compound is hydrophilic and is transported into cells by nucleoside transporters, primarily human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).[8][9]
-
Phosphorylation Cascade: Once inside the cell, this compound is sequentially phosphorylated by intracellular kinases to its active forms:
-
This compound monophosphate (dFdCMP): This initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK).[9]
-
This compound diphosphate (B83284) (dFdCDP): dFdCMP is further phosphorylated by UMP-CMP kinase.[8]
-
This compound triphosphate (dFdCTP): The final phosphorylation to the active triphosphate is carried out by nucleoside diphosphate kinase (NDPK).[8]
-
Inhibition of DNA Synthesis
The triphosphate form, dFdCTP, is a structural mimic of the natural nucleotide deoxycytidine triphosphate (dCTP). It competes with dCTP for incorporation into the growing DNA strand by DNA polymerase during DNA replication and repair.[11] The incorporation of dFdCTP into DNA leads to a phenomenon known as "masked chain termination".[1][10] After the incorporation of one dFdCTP molecule, DNA polymerase can add one more deoxynucleotide before DNA synthesis is halted.[10] This makes it difficult for the cell's proofreading enzymes to remove the this compound nucleotide, leading to irreparable DNA damage and subsequent apoptosis (programmed cell death).[10]
Inhibition of Ribonucleotide Reductase
The diphosphate form, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[8][12] RNR is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[12] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, including dCTP.[8] This depletion has a self-potentiating effect: the reduced competition from dCTP enhances the incorporation of dFdCTP into DNA, thereby amplifying the cytotoxic effect of this compound.[8][10]
Quantitative Data
In Vitro Cytotoxicity
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| BxPC-3 | Pancreatic Cancer | 11 - 1,260 |
| AsPc-1 | Pancreatic Cancer | 367 - 5,800 |
| Capan-1 | Pancreatic Cancer | 105 |
| FA6 | Pancreatic Cancer | 5,000 |
| NCC-BD4-1 | Biliary Tract Cancer | < 1,000 |
| HuCCT1 | Biliary Tract Cancer | < 1,000 |
| TGBC24TKB | Biliary Tract Cancer | < 1,000 |
Note: IC50 values can vary depending on the assay conditions and the specific study.[13][14][15]
Pharmacokinetic Parameters in Humans
The pharmacokinetic profile of this compound has been extensively studied in clinical trials.
| Parameter | Value |
| Clearance | 2.7 L/min |
| Volume of Distribution (Central Compartment) | 15 L |
| Half-life (dFdC) | 42 - 94 minutes (short infusions) |
| Half-life (dFdU - inactive metabolite) | Significantly longer than dFdC |
Data are population means and can vary between individuals.[16]
Crystallographic Data
X-ray crystallography studies have provided detailed insights into the three-dimensional structure of this compound.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pmna |
| Unit Cell Parameters | a = 17.641(8) Å, b = 6.985(1) Å, c = 18.653(2) Å |
| Bond Length (C-F) | ~1.364 Å |
| Bond Length (C-N in cytosine ring) | ~1.37 Å |
| Bond Length (C=O in cytosine ring) | ~1.223 Å |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is commonly used to assess the cytotoxic effects of this compound on cancer cell lines.
dot
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[3][12]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[12][18][19]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12][18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[12]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
dot
Caption: Workflow for the Annexin V/PI apoptosis assay.
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[3]
-
Staining: Resuspend the cell pellet in a binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[3][20][21]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[20][22]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V stains early apoptotic cells, while PI stains late apoptotic and necrotic cells.[12][20]
Cell Cycle Analysis
Flow cytometry is also used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as previously described.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.[23][24]
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[23][24]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of the DNA dye is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]
Conclusion
The structural design of 2',2'-difluorodeoxycytidine is a testament to the power of medicinal chemistry in developing effective anticancer agents. The introduction of two fluorine atoms at the 2' position of the deoxyribose sugar fundamentally alters the molecule's biological activity, transforming it from a simple nucleoside into a potent inhibitor of DNA synthesis and a powerful inducer of apoptosis. The in-depth understanding of its structure, mechanism of action, and the experimental protocols to evaluate its efficacy are crucial for the continued development of novel antimetabolites and for optimizing the clinical use of this important chemotherapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. The synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20080262215A1 - this compound production process - Google Patents [patents.google.com]
- 7. US8299239B2 - Process for the preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Mechanism of inactivation of human ribonucleotide reductase with p53R2 by this compound 5′-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding ribonucleotide reductase inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Population pharmacokinetics of this compound and its metabolite in patients with cancer: effect of oxaliplatin and infusion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Annexin-V assay [bio-protocol.org]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. kumc.edu [kumc.edu]
- 23. Pharmacodynamic modeling of cell cycle and apoptotic effects of this compound on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cancer.wisc.edu [cancer.wisc.edu]
Gemcitabine Transport into Cells via hENTs and hCNTs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine (B846), a cornerstone of chemotherapy for various solid tumors, including pancreatic, breast, and non-small cell lung cancer, is a hydrophilic prodrug that necessitates carrier-mediated transport across the plasma membrane to exert its cytotoxic effects. Its efficacy is critically dependent on the expression and activity of two families of nucleoside transporters: the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs). This technical guide provides a comprehensive overview of the mechanisms of this compound transport via these proteins, detailing their kinetic properties, regulatory pathways, and the experimental methodologies used for their characterization. A thorough understanding of these transport systems is paramount for optimizing this compound-based therapies and overcoming mechanisms of drug resistance.
Introduction to this compound and Nucleoside Transporters
This compound (2',2'-difluorodeoxycytidine) is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine. Its hydrophilic nature restricts its passive diffusion across the lipid bilayer of the cell membrane.[1] Consequently, cellular uptake is predominantly mediated by specialized membrane proteins. The two primary families of human nucleoside transporters (hNTs) responsible for this compound influx are the Solute Carrier (SLC) families SLC29 and SLC28, which encode for hENTs and hCNTs, respectively.[2]
-
Human Equilibrative Nucleoside Transporters (hENTs): These transporters are bidirectional, sodium-independent carriers that facilitate the movement of nucleosides down their concentration gradient.[3] The two major isoforms involved in this compound transport are hENT1 (SLC29A1) and hENT2 (SLC29A2).[2] hENT1 is considered the primary transporter for this compound in many cancer types.[2]
-
Human Concentrative Nucleoside Transporters (hCNTs): In contrast to hENTs, hCNTs are sodium-dependent symporters that can transport nucleosides against their concentration gradient, leading to intracellular accumulation.[4] The key isoforms for this compound are hCNT1 (SLC28A1), which is pyrimidine-specific, and hCNT3 (SLC28A3), which has a broader substrate specificity for both purine (B94841) and pyrimidine nucleosides.[2][4]
The expression levels of these transporters can significantly vary among different tumor types and even within the same tumor, contributing to the heterogeneity of this compound response and the development of chemoresistance.[2][5]
Quantitative Data on this compound Transport
The affinity and capacity of this compound transport by hENTs and hCNTs have been characterized using various experimental systems. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), with a lower Km indicating higher affinity. The inhibition constant (Ki) quantifies the potency of an inhibitor.
Table 1: Kinetic Parameters of this compound Transport by hENTs and hCNTs
| Transporter | Gene (SLC) | Experimental System | Km (µM) for this compound | Reference(s) |
| hENT1 | SLC29A1 | Xenopus oocytes | 160 | [6][7] |
| Pancreatic cancer cells | Micromolar range | [8] | ||
| Human pancreatic adenocarcinoma cells | ~330 | [2] | ||
| hENT2 | SLC29A2 | Xenopus oocytes | 740 | [6][7] |
| Pancreatic cancer cells | Millimolar range | [8] | ||
| hCNT1 | SLC28A1 | Xenopus oocytes | 24 | [6] |
| Human pancreatic adenocarcinoma cells | 17-18 | [2][7] | ||
| hCNT3 | SLC28A3 | Information on specific Km values for this compound is less consistently reported. | - |
Table 2: Inhibition Constants (Ki) for hENT Inhibitors
| Inhibitor | Transporter | Ki (nM) | Reference(s) |
| Nitrobenzylthioinosine (NBMPR) | hENT1 | ~2 | [6] |
| Dipyridamole | hENT1 | 5.0 ± 0.9 | [9] |
| Dilazep | hENT1 | - | [10] |
Signaling Pathways Regulating this compound Transporters
The expression and activity of hENTs and hCNTs are dynamically regulated by a complex network of signaling pathways, which can be altered in cancer cells, contributing to this compound resistance.
Regulation of hENT1
-
Protein Kinase C (PKC) and Protein Kinase A (PKA): Activation of PKC, specifically isoforms delta and epsilon, leads to a rapid increase in hENT1-mediated nucleoside uptake.[11] This is thought to occur through post-translational modification, potentially by direct phosphorylation of the transporter.[11] The large intracellular loop of hENT1 contains multiple phosphorylation sites for both PKA and PKC, with PKC specifically targeting serines 279 and 286, and threonine 274.[10]
Figure 1: PKC and PKA-mediated phosphorylation and activation of hENT1. -
Transcriptional Regulation: The transcription of the SLC29A1 gene, which encodes hENT1, is influenced by transcription factors such as Specificity Protein 1 (Sp1).[8][12] High glucose levels, for instance, can suppress hENT1 expression by increasing Sp1 binding to the SLC29A1 promoter.[8][12]
-
Hypoxia: The hypoxic tumor microenvironment can lead to this compound resistance. Hypoxia-inducible factor-1α (HIF-1α) is stabilized under low oxygen conditions and can activate the transcription of genes that contribute to chemoresistance.[5][6] Hypoxia can also induce resistance through the PI3K/Akt/NF-κB and MAPK signaling pathways.[13]
Figure 2: Hypoxia-mediated downregulation of hENT1 and induction of chemoresistance.
Regulation of hCNTs
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer, has been implicated in the regulation of hCNT1.[14][15][16][17][18]
-
Cytokine Signaling: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), often present in the tumor microenvironment, can modulate the expression of nucleoside transporters.[19][20][21][22] TNF-α has been shown to upregulate the mRNA levels of SLC28A1 (hCNT1) and SLC28A3 (hCNT3) in human adipocytes.
Figure 3: TNF-α signaling pathway leading to increased hCNT expression.
Experimental Protocols
[3H]this compound Uptake Assay
This assay directly measures the rate of this compound transport into cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Ice-cold PBS
-
[3H]this compound (specific activity ~10-20 Ci/mmol)
-
Nucleoside transporter inhibitors (e.g., NBMPR for hENT1)
-
Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)
-
Scintillation cocktail and scintillation counter
-
Protein assay kit (e.g., BCA)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Inhibitor Pre-incubation (Optional): To study the contribution of a specific transporter, pre-incubate a subset of wells with a transporter inhibitor (e.g., 10 µM NBMPR to inhibit hENT1) in fresh medium for 30 minutes at 37°C. Include vehicle-treated controls.
-
Initiation of Uptake: Aspirate the medium and wash the cells twice with pre-warmed PBS. Initiate the uptake by adding medium containing [3H]this compound (e.g., 50 nM) to each well.
-
Incubation: Incubate the plates for various time points (e.g., 2, 5, 10, 30, 60 minutes) at 37°C to determine the initial rate of transport.
-
Termination of Uptake: To stop the transport, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 200 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the protein concentration using a standard protein assay.
-
Data Analysis: Express the this compound uptake as picomoles per milligram of protein (pmol/mg protein). Plot the uptake over time to determine the initial rate of transport.
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effect of this compound by measuring the metabolic activity of cells.[23][24]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Quantitative Real-Time PCR (qRT-PCR) for Transporter mRNA Expression
This method quantifies the mRNA levels of hENTs and hCNTs.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for SLC29A1, SLC29A2, SLC28A1, SLC28A3, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from cultured cells or tumor tissue using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, specific primers, and qPCR master mix.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target transporter genes, normalized to the expression of a housekeeping gene (ΔΔCt method).
Western Blotting for Transporter Protein Expression
This technique detects and quantifies the protein levels of hENTs and hCNTs.
Materials:
-
Cell lysis buffer with protease inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for hENT1, hENT2, hCNT1, or hCNT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the target transporter, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunohistochemistry (IHC) for Transporter Expression in Tissues
IHC allows for the visualization of transporter protein expression and localization within tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Antigen retrieval buffer
-
Primary antibody against the target transporter
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections.
-
Antigen Retrieval: Perform antigen retrieval to unmask the antibody epitopes.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and visualize with a DAB substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei and mount the slides.
-
Analysis: Evaluate the staining intensity and percentage of positive tumor cells under a microscope.
Conclusion
The transport of this compound into cancer cells via hENTs and hCNTs is a critical determinant of its therapeutic efficacy. A comprehensive understanding of the kinetic properties of these transporters, the intricate signaling pathways that regulate their expression and activity, and the robust experimental methodologies to study them is essential for the rational design of novel therapeutic strategies. By elucidating the mechanisms of this compound transport and resistance, researchers and clinicians can work towards personalizing treatment, developing strategies to overcome chemoresistance, and ultimately improving patient outcomes. This technical guide provides a foundational resource for professionals in the field to advance the understanding and application of this compound in cancer therapy.
References
- 1. mcgill.ca [mcgill.ca]
- 2. Role of human nucleoside transporters in pancreatic cancer and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. Functional single nucleotide polymorphism haplotypes in the human equilibrative nucleoside transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HIF-1-dependent heme synthesis promotes this compound resistance in human non-small cell lung cancers via enhanced ABCB6 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemical hENT1 expression as a prognostic biomarker in patients with resected pancreatic ductal adenocarcinoma undergoing adjuvant this compound-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SP1 Sp1 transcription factor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. The Equilibrative Nucleoside Transporter (ENT1) can be phosphorylated at multiple sites by PKC and PKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PKC regulation of the human equilibrative nucleoside transporter, hENT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SLC29A1 solute carrier family 29 member 1 (Augustine blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Hypoxia increases resistance of human pancreatic cancer cells to apoptosis induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Effect of the Notch1-mediated PI3K-Akt-mTOR pathway in human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The PI3K/AKT signaling pathway in regulatory T-cell development, stability, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 22. KEGG PATHWAY: hsa04668 [genome.jp]
- 23. hENT1’s role in adjuvant intra-arterial this compound-based chemotherapy for resectable pancreatic cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Early Clinical Trials of Gemcitabine in Solid Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical trials of gemcitabine (B846) in various solid tumors. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the foundational studies that established the safety and efficacy of this pivotal chemotherapeutic agent. This document details the experimental protocols, presents quantitative data from key Phase I and II trials in a comparative format, and visualizes the underlying molecular pathways and clinical trial workflows.
Introduction to this compound
This compound (2',2'-difluorodeoxycytidine) is a nucleoside analog of deoxycytidine that exhibits a broad spectrum of antitumor activity.[1] Its mechanism of action involves the inhibition of DNA synthesis, leading to cell death.[2] Administered intravenously, this compound is a prodrug that requires intracellular phosphorylation to its active metabolites.[1] Due to its hydrophilic nature, its entry into cells is mediated by nucleoside transporters.[1] Early clinical development focused on determining its safety, optimal dosing schedule, and preliminary efficacy in a range of solid malignancies.
Mechanism of Action and Cellular Metabolism
This compound's cytotoxic effect is a result of its intracellular conversion into its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[3] This process is initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes the rate-limiting step of monophosphorylation.[1]
The active metabolites of this compound exert their anticancer effects through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase: this compound diphosphate (dFdCDP) inhibits ribonucleotide reductase, an enzyme crucial for the synthesis of deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair. This leads to a depletion of the cellular dNTP pool, particularly dCTP.[3]
-
Masked Chain Termination: this compound triphosphate (dFdCTP) competes with dCTP for incorporation into the growing DNA strand during replication. After the incorporation of dFdCTP, one additional nucleotide is added, effectively "masking" the this compound analog from immediate recognition by proofreading exonucleases. This leads to a halt in DNA synthesis, a process known as "masked chain termination," which ultimately triggers apoptosis.[3]
The following diagram illustrates the intracellular pathway of this compound:
Early Phase I Clinical Trials in Solid Tumors
Phase I trials of this compound were designed to determine the maximum tolerated dose (MTD), the dose-limiting toxicities (DLTs), and the recommended Phase II dose and schedule. These studies enrolled patients with a variety of advanced solid tumors who had often exhausted standard therapeutic options.
Experimental Protocols
Patient Selection Criteria:
-
Inclusion: Typically included patients with histologically or cytologically confirmed malignant solid tumors refractory to standard therapy or for which no standard therapy existed.[4][5] Patients were required to have an adequate performance status (e.g., Karnofsky Performance Status ≥ 70% or ECOG Performance Status ≤ 2), and satisfactory hematological, renal, and hepatic function.[4][5]
-
Exclusion: Common exclusion criteria included pregnancy, active infections, and significant co-morbidities that would interfere with the evaluation of the drug.[4][5]
Dose Escalation and Administration:
-
This compound was administered as an intravenous infusion.[4]
-
Dose escalation proceeded in cohorts of patients, with the dose for subsequent cohorts being increased if no unacceptable toxicity was observed.[5][6]
-
Several administration schedules were explored, with a common regimen being a weekly infusion for three weeks followed by a one-week rest period, constituting a 28-day cycle.[4]
Toxicity Assessment:
-
Toxicity was graded according to standardized criteria, such as the World Health Organization (WHO) criteria or the National Cancer Institute's Common Toxicity Criteria (NCI-CTC), now known as the Common Terminology Criteria for Adverse Events (CTCAE).[7][8][9]
-
Dose-limiting toxicities were defined as specific types and grades of adverse events occurring within the first cycle of treatment that were considered unacceptable.[6]
Key Findings from Phase I Trials
The primary dose-limiting toxicity observed in early Phase I trials was myelosuppression, particularly neutropenia and thrombocytopenia.[6] Non-hematologic toxicities were generally mild and included flu-like symptoms, transient elevations in liver transaminases, nausea, and vomiting.[4] These studies established the recommended doses and schedules for subsequent Phase II trials.
Phase II Clinical Trials in Specific Solid Tumors
Phase II trials were conducted to evaluate the antitumor activity of this compound as a single agent in specific types of solid tumors. The primary endpoint of these studies was typically the objective response rate (ORR).
Experimental Workflow
The diagram below illustrates a typical workflow for a Phase II clinical trial of this compound.
Pancreatic Cancer
This compound demonstrated a notable clinical benefit in patients with advanced pancreatic cancer, a disease with very limited treatment options at the time.
Experimental Protocols:
-
Patient Population: Patients with locally advanced or metastatic pancreatic adenocarcinoma who were often chemonaive.[10]
-
Treatment Regimen: A common regimen was this compound 800-1000 mg/m² administered as a 30-minute intravenous infusion once weekly for three weeks, followed by a one-week rest.[10]
-
Efficacy Assessment: Tumor response was assessed, but a key endpoint in many pancreatic cancer trials was "clinical benefit response," a composite measure including pain, performance status, and weight.[11]
-
Toxicity Assessment: Hematologic and non-hematologic toxicities were monitored and graded using WHO or NCI-CTC criteria.[10]
Quantitative Data Summary:
| Trial | No. of Patients | This compound Dose (mg/m²) | Schedule | ORR (%) | Median Survival (months) | Grade 3/4 Neutropenia (%) | Grade 3/4 Thrombocytopenia (%) |
| Phase II[10] | 32 (evaluable) | 800 | Weekly x3, q28d | 6.3 | 6.3 | Not specified | Not specified |
| Phase II[11] | 63 (evaluable) | Not specified | Not specified | N/A (Clinical Benefit: 27%) | 3.85 | Low incidence | Low incidence |
Non-Small Cell Lung Cancer (NSCLC)
This compound showed activity as a single agent in patients with advanced NSCLC, both in chemonaive and previously treated populations.
Experimental Protocols:
-
Patient Population: Patients with inoperable, locally advanced (Stage IIIb) or metastatic (Stage IV) NSCLC.[12][13] Some trials included patients who had previously received platinum-based chemotherapy.[14][15]
-
Treatment Regimen: Doses typically ranged from 1000 to 1250 mg/m² administered weekly for three weeks, followed by a one-week rest.[13][15]
-
Efficacy Assessment: Objective response rate was the primary endpoint, evaluated using WHO or RECIST criteria.[13][16]
-
Toxicity Assessment: Toxicities were graded according to WHO criteria.[12][15]
Quantitative Data Summary:
| Trial | No. of Patients | This compound Dose (mg/m²) | Schedule | ORR (%) | Median Survival (months) | Grade 3/4 Neutropenia (%) | Grade 3/4 Thrombocytopenia (%) |
| Phase II[13] | 151 (evaluable) | 1250 | Weekly x3, q28d | 21.8 | 8.9 | 5.7 (Grade 4) | Not specified |
| Phase II[12] | 76 (evaluable) | 1000-1250 | Weekly x3, q28d | 20 | Not specified | <1 (Grade 3/4) | 0.2 (Grade 3/4) |
| Phase II (second-line)[15] | 83 | 1000 | Weekly x3, q28d | 19 | Not specified | Not specified | Not specified |
| Phase II (second-line)[14] | 55 (evaluable) | 1000 | Days 1, 8 of 21d cycle | 7 | 8.6 | 21 | 8 (Grade 4) |
Breast Cancer
Early trials investigated this compound in patients with advanced breast cancer, often after failure of prior anthracycline and/or taxane-based chemotherapy.
Experimental Protocols:
-
Patient Population: Patients with locally advanced or metastatic breast cancer.[17] Many studies focused on patients who had received prior chemotherapy for metastatic disease.[18]
-
Treatment Regimen: Doses of 800-1200 mg/m² were administered on days 1, 8, and 15 of a 28-day cycle.[3][18]
-
Efficacy Assessment: The primary endpoint was the objective response rate.[17][18]
-
Toxicity Assessment: Safety and tolerability were assessed using standard toxicity criteria.[17][18]
Quantitative Data Summary:
| Trial | No. of Patients | This compound Dose (mg/m²) | Schedule | ORR (%) | Median Survival (months) | Grade 3/4 Neutropenia (%) | Grade 3/4 Thrombocytopenia (%) |
| Phase II[17] | 40 (evaluable) | ~725 (mean delivered) | Weekly x3, q28d | 25.0 | 11.5 | 7.0 (Grade 4) | Not specified |
| Phase II (first-line)[3] | 35 (evaluable) | 1200 | Weekly x3, q28d | 37.1 | 21.1 | 30.3 (Grade 3) | 6.3 (Grade 3) |
| Phase II (pre-treated)[18] | 18 (evaluable) | 800 | Weekly x3, q28d | 17 | Not specified | Minimal | Minimal |
Ovarian Cancer
This compound was evaluated in patients with recurrent ovarian cancer, particularly in those with platinum-resistant or refractory disease.
Experimental Protocols:
-
Patient Population: Women with advanced epithelial ovarian cancer who had been previously treated with platinum-based chemotherapy.[1][19]
-
Treatment Regimen: Doses ranged from 800 to 1250 mg/m² administered weekly for three out of four weeks.[1][19]
-
Efficacy Assessment: The primary outcome was the objective response rate.[1][19]
-
Toxicity Assessment: Toxicities were graded according to standard criteria.[1][19]
Quantitative Data Summary:
| Trial | No. of Patients | This compound Dose (mg/m²) | Schedule | ORR (%) | Median Survival (months) | Grade 3/4 Neutropenia (%) | Grade 3/4 Thrombocytopenia (%) |
| Phase II[1] | 40 | 1250 | Weekly x3, q28d | 22 | Not specified | Not specified (No Grade 4) | Not specified (No Grade 4) |
| Phase II[19] | 42 (evaluable) | 800 | Weekly x3, q28d | 19 | Not specified | Not specified | 6 patients (Grade 3/4) |
Conclusion
The early clinical trials of this compound were instrumental in establishing its role as a key cytotoxic agent in the treatment of a variety of solid tumors. These Phase I and II studies defined its safety profile, with myelosuppression being the primary dose-limiting toxicity, and demonstrated its single-agent efficacy in pancreatic, non-small cell lung, breast, and ovarian cancers. The modest toxicity profile and novel mechanism of action of this compound also positioned it as an ideal candidate for combination therapies, which have since become the standard of care in many of these diseases. This guide provides a foundational understanding of the initial clinical development of this compound for professionals engaged in oncology research and drug development.
References
- 1. Phase II study of this compound in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 multi-institutional trial evaluating this compound and stereotactic body radiotherapy for patients with locally advanced unresectable pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as first-line therapy in patients with metastatic breast cancer: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I trial of this compound and infusional 5-fluorouracil (5-FU) in patients with refractory solid tumors: Louisiana Oncology Associates protocol no. 1 (LOA-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I trial of this compound in combination with patupilone in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I Dose Escalation Study of this compound plus Irinotecan in Advanced Solid Tumors | Anticancer Research [ar.iiarjournals.org]
- 7. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 8. dermnetnz.org [dermnetnz.org]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. Phase II study of this compound in patients with advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase II trial of this compound in patients with 5-FU-refractory pancreas cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety profile of this compound in non-small-cell lung cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [A phase II multicenter study of this compound in non small cell lung cancers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound in patients with non-small-cell lung cancer previously treated with platinum-based chemotherapy: a phase II California cancer consortium trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound as second-line treatment for advanced non-small-cell lung cancer: A phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase II trial assessing the combination of this compound and cisplatin in advanced non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. A phase II trial of this compound in patients with metastatic breast cancer previously treated with an anthracycline and taxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase II study of this compound in previously platinum-treated ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Gemcitabine as a Prodrug in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gemcitabine (B846) (2',2'-difluorodeoxycytidine), a cornerstone of chemotherapy for a multitude of solid tumors, functions as a prodrug requiring intracellular activation to exert its cytotoxic effects. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's role as a prodrug, its activation, metabolism, and therapeutic action. We delve into the critical enzymatic steps, the function of its active metabolites, and the signaling pathways it modulates to induce cancer cell death. This document also presents key quantitative data, detailed experimental protocols for its study, and visual representations of its mechanism of action to serve as a resource for researchers and drug development professionals in oncology.
Mechanism of Action: From Prodrug to Active Agent
This compound, a hydrophilic nucleoside analog, cannot passively diffuse across the cell membrane. Its journey into the cell and subsequent transformation into its active forms is a multi-step process involving specific transporters and enzymes.
Cellular Uptake
The initial and crucial step for this compound's activity is its transport into the cancer cell. This process is mediated by two main families of nucleoside transporters:
-
Human Equilibrative Nucleoside Transporters (hENTs): These transporters, particularly hENT1, facilitate the bidirectional movement of nucleosides down their concentration gradient. hENT1 is considered a primary transporter for this compound in many cancer types.[1][2][3]
-
Human Concentrative Nucleoside Transporters (hCNTs): These are sodium-dependent transporters that actively move nucleosides against their concentration gradient. hCNT1 and hCNT3 have been shown to contribute to this compound uptake.[2]
The expression levels of these transporters on the cancer cell surface can significantly influence the intracellular concentration of this compound and, consequently, its therapeutic efficacy.
Intracellular Activation: The Phosphorylation Cascade
Once inside the cell, this compound is a prodrug and must undergo a series of phosphorylation events to become pharmacologically active.[4][5][6] This activation is a three-step enzymatic cascade:
-
Monophosphorylation: The rate-limiting step in this compound's activation is the addition of the first phosphate (B84403) group, converting it to this compound monophosphate (dFdCMP). This reaction is primarily catalyzed by the enzyme deoxycytidine kinase (dCK) .[4][6][7] The activity of dCK is a critical determinant of this compound sensitivity.[7]
-
Diphosphorylation: dFdCMP is then phosphorylated to this compound diphosphate (B83284) (dFdCDP) by nucleoside monophosphate kinase (NMPK) .[8]
-
Triphosphorylation: Finally, dFdCDP is converted to the active triphosphate form, this compound triphosphate (dFdCTP), by nucleoside diphosphate kinase (NDPK) .[8]
The Dual Cytotoxic Mechanisms of Active Metabolites
The activated metabolites of this compound, dFdCDP and dFdCTP, induce cancer cell death through two distinct but complementary mechanisms:
-
Inhibition of Ribonucleotide Reductase (RNR) by dFdCDP: this compound diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR).[9][10][11] RNR is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[10] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP).[12] This depletion has a "self-potentiating" effect, as lower levels of dCTP reduce competition for the incorporation of dFdCTP into DNA.[12][13]
-
DNA Chain Termination by dFdCTP: this compound triphosphate (dFdCTP) structurally mimics dCTP and is recognized by DNA polymerases. During DNA replication, dFdCTP is incorporated into the growing DNA strand.[5][10] After the incorporation of dFdCTP, one additional nucleotide is added before DNA synthesis is halted.[5][12] This phenomenon, known as "masked chain termination," effectively blocks DNA elongation and prevents DNA repair enzymes from excising the this compound nucleotide.[5][12] The resulting irreparable DNA damage triggers cell cycle arrest and apoptosis.[4]
Inactivation and Resistance
This compound's efficacy can be limited by inactivation pathways and the development of resistance. The primary mechanism of inactivation is deamination by the enzyme cytidine deaminase (CDA) , which converts this compound into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[6] Resistance can also arise from decreased expression of nucleoside transporters, reduced activity of deoxycytidine kinase, or increased expression of ribonucleotide reductase.[10][14]
Quantitative Data
Pharmacokinetics of this compound
The following table summarizes key pharmacokinetic parameters of this compound in human plasma from various clinical studies.
| Parameter | Value | Reference |
| Plasma Half-life (t½) | 5 - 20 minutes | [6] |
| 42 - 94 minutes | [15] | |
| Clearance (CL) | 2.70 L/min (mean) | [11] |
| 5.7 L/m² (women) | [6] | |
| 8.6 L/m² (men) | [6] | |
| Volume of Distribution (Vd) | 30 L (steady state) | [11] |
| Peak Plasma Concentration (Cmax) | 24 µM (at 800 mg/m²) | [6] |
| 32 µM (at 1000 mg/m²) | [6] | |
| 53 - 70 µM (at 1250 mg/m²) | [6] |
Intracellular Concentrations of this compound Metabolites
The intracellular concentration of the active metabolite dFdCTP is a critical determinant of this compound's cytotoxic activity.
| Cell Type | This compound Concentration | Intracellular dFdCTP Concentration | Reference |
| Chinese Hamster Ovary (CHO) cells | 100 µmol/L (4 hours) | Depletion of CTP pools, indicating dFdCTP accumulation | [16] |
| Human Pancreatic Cancer Cells (PCCs) | Not specified | ~3.2-fold higher than in Pancreatic Stellate Cells (PSCs) | [17] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Mean AUC0-24h of 2640 µM*h | [13] |
Clinical Efficacy of this compound
The clinical efficacy of this compound, both as a single agent and in combination therapies, has been evaluated in numerous clinical trials across various cancer types.
| Cancer Type | Treatment Regimen | Objective Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| Pancreatic Cancer (Advanced) | This compound Monotherapy | ~5-10% | 5 - 8 months | [4] |
| This compound + Fluoropyrimidine | Significant impact on ORR in some studies | HR = 0.90 (p=0.030) | [4] | |
| This compound + Platinum agent | - | HR = 0.85 (p=0.010) | [4] | |
| Non-Small Cell Lung Cancer (NSCLC) | This compound Monotherapy | 20-23% (independent review) | - | [18] |
| This compound + Carboplatin | 21.1% | 6.7 months | [19] | |
| Biliary Tract Cancer (Advanced) | This compound Monotherapy | Variable | 8.1 months | [20] |
| This compound + Cisplatin (B142131) | 81.4% (tumor response) | 11.7 months | [20] | |
| This compound + Cisplatin + S-1 | 36.5% | 18.6 months | [16] | |
| Upper Tract Urothelial Carcinoma (High-Risk) | This compound + Cisplatin (Neoadjuvant) | 63% (pathologic response) | 2-year OS: 93% | [13] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of cell viability following this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in sterile PBS or water)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[4][21]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[22]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis in this compound-treated cells by staining with Annexin V and Propidium Iodide.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Gently trypsinize adherent cells and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples on a flow cytometer within one hour of staining.[4]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[4]
-
Quantification of Intracellular this compound Triphosphate (dFdCTP) by HPLC
This protocol outlines a method for the quantification of the active metabolite dFdCTP in cancer cells using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound-treated and untreated cancer cells
-
Perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., TSK gel DEAE-2SW)
-
Mobile phase (e.g., 0.06 M Na2HPO4, pH 6.9, containing 20% acetonitrile)
-
dFdCTP standard
Procedure:
-
Cell Lysis and Nucleotide Extraction: Harvest a known number of cells and lyse them with ice-cold perchloric acid.
-
Neutralization: Centrifuge the lysate and neutralize the acidic supernatant with potassium hydroxide.
-
Sample Preparation: Centrifuge again to remove the precipitate. The neutralized supernatant, containing the acid-soluble nucleotide pool, is collected for analysis.
-
HPLC Analysis:
-
Inject a known volume of the sample onto the anion-exchange column.
-
Elute the nucleotides isocratically with the mobile phase at a constant flow rate.
-
Monitor the eluate at 254 nm.
-
-
Quantification:
-
Generate a standard curve by injecting known amounts of dFdCTP standard.
-
Quantify the amount of dFdCTP in the cell extracts by comparing the peak area to the standard curve.
-
Express the intracellular dFdCTP concentration as pmol per 10^7 cells.[14]
-
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects.
Caption: this compound activation and dual mechanism of action.
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. Differential this compound Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Meta-analysis of randomized trials: evaluation of benefit from this compound-based combination chemotherapy applied in advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacogenetics of this compound as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. benchchem.com [benchchem.com]
- 9. MSX2 overexpression inhibits this compound-induced caspase-3 activity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. synentec.com [synentec.com]
- 12. Mechanistic Evaluation and Translational Signature of this compound-induced Chemoresistance by Quantitative Phosphoproteomics Analysis with iTRAQ Labeling Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. synentec.com [synentec.com]
- 15. Pharmacokinetics of this compound and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Clinical outcomes of second‑line chemotherapy after this compound and cisplatin plus S‑1 treatment for patients with advanced biliary tract cancer in the KHBO1401‑3A study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]
- 21. researchgate.net [researchgate.net]
- 22. Prolonged progression-free survival achieved by this compound, cisplatin, and albumin-bound paclitaxel for the treatment of advanced biliary tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Antiviral Effects of Gemcitabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (B846) (2',2'-difluorodeoxycytidine), a nucleoside analog of deoxycytidine, is a well-established chemotherapeutic agent used in the treatment of various cancers.[1] Beyond its recognized role in oncology, a growing body of preclinical evidence has illuminated its potent and broad-spectrum antiviral activity against a diverse range of both DNA and RNA viruses.[2][3] This technical guide provides an in-depth overview of the preclinical studies investigating the antiviral effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the potential of this compound as a repurposed antiviral therapeutic.
Core Antiviral Mechanisms of Action
This compound exerts its antiviral effects through a multi-pronged approach, primarily centered on two key mechanisms: the inhibition of pyrimidine (B1678525) biosynthesis and the activation of the innate immune system.
Upon cellular uptake, this compound is phosphorylated to its active mono-, di-, and triphosphate forms. This compound triphosphate acts as a competitive inhibitor of viral DNA and RNA polymerases, becoming incorporated into elongating nucleic acid chains and causing chain termination.[4] Furthermore, this compound diphosphate (B83284) inhibits ribonucleotide reductase, an enzyme crucial for the synthesis of deoxynucleotides, thereby depleting the pool of precursors necessary for viral replication.[4]
Intriguingly, the depletion of the pyrimidine pool by this compound also triggers a cellular stress response that leads to the activation of innate immunity.[5] This involves the induction of Interferon-Stimulated Genes (ISGs), which encode for a variety of antiviral effector proteins that establish an antiviral state within the host cell.[5]
Quantitative Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound against a selection of viruses from various preclinical studies. The 50% effective concentration (EC50) represents the concentration of this compound required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.
Table 1: Antiviral Activity of this compound against RNA Viruses
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Orthomyxoviridae | Influenza A virus (H1N1, H3N2) | MDCK | 0.3 - 0.7 | >300 | >464.8 | [3] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 1.2 | >300 | >250 | [6] |
| Coronaviridae | SARS-CoV-2 | Calu-3 | 0.46 | >100 | >217.4 | [3] |
| Picornaviridae | Enterovirus 71 (EV71) | RD | 0.419 | - | - | [7] |
| Picornaviridae | Echovirus 30 | RD | - | - | - | [4] |
| Retroviridae | Human Immunodeficiency Virus (HIV) | - | - | - | - | [8] |
Table 2: Antiviral Activity of this compound against DNA Viruses
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | - | - | - | - | [8] |
Note: Some studies did not report all parameters (indicated by "-").
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the antiviral activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the CC50 of this compound and ensuring that observed antiviral effects are not due to cellular toxicity.
-
Materials:
-
Appropriate cell line (e.g., MDCK, Vero E6, HeLa, RD)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
After 24 hours, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of this compound to triplicate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a cell-free blank.
-
Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The CC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[5]
-
Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of infectious virus production.
-
Materials:
-
Confluent monolayer of susceptible cells in 6-well or 12-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
-
Protocol:
-
Prepare serial dilutions of this compound in infection medium.
-
Pre-incubate the virus stock with each this compound dilution for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Inoculate the cells with the virus-gemcitabine mixtures and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and add 2 mL of overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells with fixing solution for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 is the concentration of this compound that reduces the plaque number by 50%.[9][10]
-
Quantitative Reverse Transcription PCR (qRT-PCR)
This technique is used to quantify the amount of viral RNA in infected cells or culture supernatants, providing a measure of viral replication.
-
Materials:
-
RNA extraction kit
-
Reverse transcriptase and corresponding buffer
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)
-
Virus-specific forward and reverse primers
-
(Optional) Virus-specific probe
-
qRT-PCR instrument
-
-
Protocol:
-
Infect cells with the virus in the presence of varying concentrations of this compound.
-
At a designated time post-infection, harvest the cells or culture supernatant.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA.
-
Set up the qPCR reaction by combining the cDNA, qPCR master mix, and virus-specific primers (and probe, if applicable).
-
Run the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle.
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the amount of viral RNA in the initial sample.
-
Relative quantification (e.g., using the ΔΔCt method) or absolute quantification (using a standard curve) can be used to determine the fold change in viral RNA levels in this compound-treated samples compared to untreated controls.[3]
-
Example Primers for Influenza A Virus (NS gene): The specific primer sequences can vary between studies, but a representative set for the non-structural (NS) gene of influenza A virus could be designed based on conserved regions of the viral genome.[3]
-
Western Blotting
Western blotting is used to detect and quantify specific viral proteins in infected cell lysates, providing evidence of inhibition of viral protein synthesis.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to a viral protein (e.g., influenza A NP, SARS-CoV-2 S protein)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Infect cells and treat with this compound as described for qRT-PCR.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. The intensity of the bands corresponding to the viral protein is quantified and normalized to a loading control (e.g., β-actin).[3][6]
-
Example Antibodies for SARS-CoV-2: A primary antibody targeting the Spike (S) protein of SARS-CoV-2 could be used, followed by an appropriate HRP-conjugated secondary antibody.[6]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound's antiviral action and a typical experimental workflow for its evaluation.
This compound's Antiviral Mechanism of Action
Caption: this compound's dual antiviral mechanism.
Experimental Workflow for Antiviral Evaluation
Caption: Workflow for evaluating this compound's antiviral activity.
Conclusion
The preclinical data strongly support the characterization of this compound as a broad-spectrum antiviral agent. Its dual mechanism of action, involving both direct inhibition of viral replication and stimulation of the host's innate immune response, makes it an attractive candidate for further investigation and development as a repurposed antiviral drug. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and a visual representation of its molecular mechanisms to facilitate future studies into the promising antiviral potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Antiviral Activity of this compound Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. This compound Cytotoxicity: Interaction of Efflux and Deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Antiviral Activity of this compound with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Double-Layer Plaque Assay for Quantification of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gemcitabine Combination Therapy in Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established gemcitabine-based combination therapy protocols for the treatment of Non-Small Cell Lung Cancer (NSCLC). This document includes summaries of clinical data, detailed experimental protocols for preclinical evaluation, and visualizations of relevant biological pathways to guide researchers in the development and assessment of novel therapeutic strategies.
Clinical Combination Therapy Protocols
This compound (B846) is a cornerstone of chemotherapy for NSCLC, often used in combination with other cytotoxic agents to enhance efficacy. The following tables summarize the quantitative outcomes of key clinical trials for common this compound-based doublet therapies.
Data Presentation: Efficacy and Toxicity of this compound Combination Regimens
Table 1: this compound plus Platinum Agents
| Combination Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) (months) | Median Progression-Free Survival (PFS) (months) | Key Grade 3/4 Toxicities |
| This compound + Cisplatin | 22% - 53.6%[1] | 8.1 - 12.2[1][2] | 4.2 - 8.6[1][2] | Neutropenia, Thrombocytopenia, Nausea/Vomiting, Anemia[3][4] |
| This compound + Carboplatin (B1684641) | 21.1% - 37%[5][6] | 7.4 - 10.2[5][7] | 3.7 - 3.8[5][6] | Thrombocytopenia, Neutropenia, Anemia[5][8] |
Table 2: this compound plus Other Cytotoxic Agents
| Combination Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) (months) | Median Progression-Free Survival (PFS) (months) | Key Grade 3/4 Toxicities |
| This compound + Docetaxel (B913) | 20% - 44%[9][10][11] | 6.9 - 10.3[9][12] | 3.5 - 5.1[9][11] | Neutropenia, Pulmonary toxicity, Febrile Neutropenia[10][12] |
| This compound + Vinorelbine (B1196246) | 19% - 41%[13][14] | 7.0 - 9.0[13][15] | 4.2 - 4.8[14][15] | Neutropenia, Thrombocytopenia, Hepatotoxicity[13][15] |
Experimental Protocols for Preclinical Evaluation
The following protocols provide detailed methodologies for assessing the efficacy of this compound and its combinations in a laboratory setting using NSCLC cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability in NSCLC cell lines following treatment with this compound combinations, based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and combination agent(s)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count NSCLC cells, ensuring >90% viability.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each treatment condition.
-
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
NSCLC cells treated as described in the MTT assay protocol.
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells.
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.
Materials:
-
NSCLC cells treated with this compound combinations.
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest and wash cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.
-
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This protocol describes the detection of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins by Western blotting to assess the molecular mechanisms of drug-induced apoptosis.
Materials:
-
Treated NSCLC cell lysates
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated cells in RIPA buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to this compound's mechanism of action and preclinical evaluation.
Caption: this compound's mechanism of action.
Caption: Key mechanisms of resistance to this compound.
Caption: In vitro evaluation workflow.
References
- 1. Combination of this compound and Cisplatin as First-Line Therapy in Advanced Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination chemotherapy of this compound and vinorelbine for pretreated non-small-cell lung cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Phase I study of this compound and carboplatin in advanced non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized Phase III Trial of this compound-Based Chemotherapy With In Situ RRM1 and ERCC1 Protein Levels for Response Prediction in Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Results of a phase II multicenter trial of weekly docetaxel and this compound as first-line therapy for patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound plus docetaxel as first-line chemotherapy in patients with advanced non-small cell lung cancer: a lung cancer Galician group phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I/II trial of this compound plus docetaxel in advanced non small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase III trial of docetaxel plus this compound versus docetaxel in second-line treatment for non-small-cell lung cancer: results of a Japan Clinical Oncology Group trial (JCOG0104) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vinorelbine-gemcitabine in advanced non-small-cell lung cancer (NSCLC): an AASLC phase II trial. Austrian Association for the Study of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound and vinorelbine as first-line chemotherapy for advanced non-small cell lung cancer: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I/II study of this compound plus vinorelbine in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gemcitabine Administration in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard clinical administration of gemcitabine (B846) for pancreatic cancer, alongside detailed experimental protocols for preclinical research. The information is intended to guide the design and execution of studies aimed at evaluating this compound's efficacy and mechanism of action.
Clinical Administration of this compound for Pancreatic Cancer
This compound is a cornerstone in the treatment of locally advanced or metastatic pancreatic adenocarcinoma. The standard administration schedule is designed to maximize its cytotoxic effects while managing patient tolerance.
1.1. Standard Dosing and Schedule
The recommended dosage of this compound is 1000 mg/m² administered intravenously over 30 minutes.[1][2][3] The treatment is typically divided into an initial phase and subsequent cycles.
-
Initial Treatment (Weeks 1-8): Weekly infusions for the first 7 weeks, followed by a one-week rest period.[1][2]
-
Subsequent Cycles (After Week 8): Weekly infusions on Days 1, 8, and 15 of each 28-day cycle.[1][2][4]
An alternative administration method, known as Fixed-Dose Rate (FDR) infusion, involves administering this compound at a rate of 10 mg/m²/min. This method is believed to maximize the intracellular concentration of the active phosphorylated forms of the drug.[2]
1.2. Dose Modifications for Toxicity
Dose adjustments are critical for managing myelosuppression, a common side effect of this compound. Monitoring of the absolute neutrophil count (ANC) and platelet count is required before each dose.[2][3]
| Parameter | Full Dose (100%) | Reduced Dose (75%) | Hold Treatment |
| Absolute Neutrophil Count (ANC) | ≥1,000 x 10⁶/L | 500 to 999 x 10⁶/L | <500 x 10⁶/L |
| Platelet Count | ≥100,000 x 10⁶/L | 50,000 to 99,999 x 10⁶/L | <50,000 x 10⁶/L |
Table 1: Dose Modifications for this compound Based on Hematologic Toxicity.[3][5]
Preclinical Evaluation of this compound: Experimental Protocols
In vitro and in vivo models are essential for understanding the mechanisms of this compound action and for developing novel therapeutic strategies.
2.1. In Vitro Efficacy Assessment
2.1.1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on pancreatic cancer cell lines by measuring metabolic activity.
Protocol:
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2, BxPC-3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.[1]
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.001 to 1000 µM) for 48-72 hours.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes 50% inhibition of cell growth.
IC50 Values for this compound in Pancreatic Cancer Cell Lines (72h treatment):
| Cell Line | IC50 (nM) |
| MIA PaCa-2 | 25.00 ± 0.47 |
| PANC-1 | 48.55 ± 2.30 |
Table 2: Representative IC50 values of this compound in human pancreatic cancer cell lines.[1] It is important to note that IC50 values can vary significantly between studies and cell line passages, with reported ranges from nanomolar to micromolar concentrations.[5]
2.1.2. Apoptosis Assay (DNA Fragmentation ELISA)
This assay quantitatively measures the induction of apoptosis by detecting fragmented DNA.
Protocol:
-
Cell Culture and Treatment: Culture pancreatic cancer cells (e.g., PANC-1) in 96-well microplates (1x10⁴ cells/well). Treat the cells with the desired concentration of this compound (e.g., 16 mg/L) for 24 hours.[6]
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for the DNA fragmentation ELISA kit.
-
ELISA Procedure: Perform the enzyme-linked immunosorbent assay (ELISA) to detect histone-associated DNA fragments (nucleosomes) in the cell lysates.
-
Data Analysis: Measure the absorbance and calculate the enrichment of nucleosomes in the treated samples compared to untreated controls, which indicates the rate of apoptosis.
2.2. In Vivo Efficacy Assessment
2.2.1. Patient-Derived Xenograft (PDX) Model
PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered more predictive of clinical outcomes than cell-line-based xenografts.
Protocol:
-
Tumor Implantation: Surgically implant fresh tumor tissue from a pancreatic cancer patient subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a specified size (e.g., 200 mm³).
-
Treatment: Administer this compound intraperitoneally at a dose of 100 mg/kg, once or twice weekly.
-
Tumor Measurement: Measure tumor volume regularly (e.g., three times a week) using calipers.
-
Endpoint: At the end of the study, excise and weigh the tumors for further analysis.
This compound's Mechanism of Action and Signaling Pathways
This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism involves the disruption of DNA synthesis and the induction of apoptosis.
3.1. Cellular Uptake and Activation
This compound (dFdC) is transported into the cell by nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1). Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.
3.2. Inhibition of DNA Synthesis and Induction of Apoptosis
The active metabolites of this compound interfere with DNA synthesis through two main mechanisms:
-
dFdCTP Incorporation: dFdCTP is incorporated into the elongating DNA strand, which inhibits further DNA synthesis in a process known as "masked chain termination."[3]
-
dFdCDP Inhibition of Ribonucleotide Reductase (RR): dFdCDP inhibits RR, an enzyme essential for producing the deoxynucleotides required for DNA synthesis. This depletion of deoxynucleotides enhances the incorporation of dFdCTP into DNA.
These actions lead to DNA damage, cell cycle arrest, and ultimately, the activation of the intrinsic apoptotic pathway, involving the Bcl-2 family of proteins and the activation of caspases.
Preclinical Drug Evaluation Workflow
The evaluation of this compound or novel this compound-based therapies in a preclinical setting typically follows a structured workflow.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential this compound Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fixed-Dose Rate Infusion of Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, supporting data, and experimental protocols for utilizing a fixed-dose rate (FDR) infusion of gemcitabine (B846) to enhance its therapeutic efficacy. The information is intended to guide the design of preclinical and clinical studies investigating this optimized drug delivery strategy.
Introduction
This compound (2',2'-difluorodeoxycytidine) is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] As a nucleoside analog, it functions as a prodrug that requires intracellular transport and subsequent phosphorylation to exert its cytotoxic effects.[1][2] The standard administration involves a 30-minute intravenous infusion. However, preclinical and clinical evidence suggests that the rate of infusion significantly impacts the intracellular concentration of its active metabolite and, consequently, its anti-tumor activity. A fixed-dose rate (FDR) infusion, typically at 10 mg/m²/min, has emerged as a promising strategy to optimize the therapeutic index of this compound.[3][4] This approach is designed to maintain a plasma concentration that maximizes the rate of intracellular phosphorylation, leading to higher accumulation of the active triphosphate form and potentially improved clinical outcomes.[4][5]
Mechanism of Action and Rationale for Fixed-Dose Rate Infusion
This compound's cytotoxic activity is primarily mediated by its triphosphate metabolite, this compound triphosphate (dFdCTP).[1][6] The metabolic activation of this compound is a multi-step process initiated by the rate-limiting enzyme deoxycytidine kinase (dCK).[2][7]
The rationale for FDR infusion lies in the saturable kinetics of dCK.[4][8] During a standard 30-minute infusion, the high plasma concentration of this compound can saturate dCK, limiting the rate of its conversion to the active dFdCTP.[4] By administering this compound at a slower, fixed rate, a steady plasma concentration is maintained, which is believed to optimize the activity of dCK, leading to a greater intracellular accumulation of dFdCTP.[3][9] This enhanced intracellular concentration of the active metabolite is hypothesized to result in more effective inhibition of DNA synthesis and increased tumor cell apoptosis.[1][10]
Signaling Pathway of this compound Action
The following diagram illustrates the intracellular metabolism of this compound and its downstream effects on DNA synthesis and apoptosis.
Caption: Intracellular metabolism and mechanism of action of this compound.
Quantitative Data Summary: Standard vs. Fixed-Dose Rate Infusion
The following tables summarize clinical trial data comparing the efficacy and toxicity of standard 30-minute infusion versus fixed-dose rate infusion of this compound in different cancer types.
Table 1: Efficacy in Pancreatic Adenocarcinoma
| Study / Arm | Dose and Schedule | Median Survival (months) | 1-Year Survival Rate | 2-Year Survival Rate | Intracellular dFdCTP Concentration |
| Tempero et al. (Randomized Phase II) [9] | |||||
| Standard Arm | 2,200 mg/m² over 30 min, Days 1, 8, 15 every 4 weeks | 5.0 | 9% | 2.2% | Not specified, baseline for comparison |
| FDR Arm | 1,500 mg/m² over 150 min (10 mg/m²/min), Days 1, 8, 15 every 4 weeks | 8.0 | 28.8% | 18.3% | Two-fold increase (P = .046) |
| Poplin et al. (E6201, Phase III) [9] | |||||
| This compound 30-min | 1,000 mg/m² over 30 min, weekly x7 then weekly x3 every 4 weeks | 5.9 | - | - | - |
| This compound FDR | 1,500 mg/m² at 10 mg/m²/min, weekly x7 then weekly x3 every 4 weeks | 6.2 | - | - | - |
Table 2: Efficacy in Advanced Non-Small Cell Lung Cancer (NSCLC)
| Study / Arm | Dose and Schedule | Overall Response Rate (ORR) | Median Time to Progression (months) | Median Overall Survival (months) | 1-Year Survival Rate |
| Farhat et al. [4][11] | |||||
| Arm A (Standard) | This compound 1000 mg/m² over 30 min, Days 1 & 8 + Cisplatin (B142131) 75 mg/m² Day 2, every 3 weeks | 46.6% | 7 | 12 | 50% |
| Arm B (FDR) | This compound 1000 mg/m² at 10 mg/m²/min, Days 1 & 8 + Cisplatin 75 mg/m² Day 2, every 3 weeks | 43.3% | 6 | 11 | 34% |
| Castillo et al. [12] | |||||
| Standard Arm | This compound 1000 mg/m² over 30 min, Days 1 & 8 + Cisplatin 75 mg/m² Day 1, every 21 days | 27% | - | 7.5 | 35% |
| FDR Arm | This compound 1000 mg/m² at 10 mg/m²/min, Days 1 & 8 + Cisplatin 75 mg/m² Day 1, every 21 days | 20% | - | 9.9 | 37% |
Table 3: Hematologic Toxicities (Grade 3/4)
| Study / Arm | Neutropenia | Thrombocytopenia | Anemia |
| Tempero et al. (Pancreatic) [9] | |||
| Standard Arm | Consistently lower than FDR | Consistently lower than FDR | Consistently lower than FDR |
| FDR Arm | Consistently higher than Standard | Consistently higher than Standard | Consistently higher than Standard |
| Farhat et al. (NSCLC) [4][11] | |||
| Arm A (Standard) | Grade I/II: 36.7% | - | Grade III: 10% |
| Arm B (FDR) | Grade I/II: 53.3% | - | Grade III: 6.7% |
| Castillo et al. (NSCLC) [12] | 21% | - | - |
| FDR Arm | 48% | - | - |
Experimental Protocols
The following are generalized protocols for preclinical and clinical evaluation of fixed-dose rate this compound infusion.
Preclinical Evaluation in Xenograft Models
-
Cell Line Selection: Choose a relevant cancer cell line (e.g., pancreatic, lung) and establish xenograft tumors in immunocompromised mice.
-
Animal Grouping: Randomly assign tumor-bearing mice to the following treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., saline)
-
Standard this compound Infusion (e.g., dose equivalent to human standard regimen, administered over a short period via tail vein catheter)
-
Fixed-Dose Rate this compound Infusion (e.g., same total dose as the standard group, administered over a prolonged period using a syringe pump)
-
-
Drug Administration:
-
For FDR, calculate the infusion rate to mimic the 10 mg/m²/min used in clinical trials, adjusting for mouse body surface area.
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly with calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize animals and excise tumors for weight measurement and further analysis.
-
-
Pharmacokinetic Analysis:
-
In a satellite group of animals, collect blood samples and tumor tissue at various time points after infusion to measure intracellular dFdCTP concentrations using LC-MS/MS.
-
Clinical Trial Protocol (Phase II Randomized)
-
Patient Population: Patients with a confirmed diagnosis of the target cancer (e.g., locally advanced or metastatic pancreatic adenocarcinoma) who have not received prior chemotherapy.
-
Study Design: A randomized, open-label, two-arm study.
-
Randomization: Patients are randomized 1:1 to either the standard infusion arm or the FDR infusion arm.
-
Treatment Regimens:
-
Arm A (Standard Infusion): this compound 1000 mg/m² administered as a 30-minute intravenous infusion on Days 1, 8, and 15 of a 28-day cycle.[13]
-
Arm B (Fixed-Dose Rate Infusion): this compound 1500 mg/m² administered at a fixed rate of 10 mg/m²/min (total infusion time of 150 minutes) on Days 1, 8, and 15 of a 28-day cycle.[9][13]
-
-
Assessments:
-
Efficacy: Tumor response will be assessed every 8 weeks using RECIST criteria. Overall survival and progression-free survival will be monitored.
-
Safety: Adverse events will be graded according to CTCAE. Hematology and blood chemistry will be monitored at baseline and before each cycle.
-
Pharmacokinetics: In a subset of patients, peripheral blood mononuclear cells will be collected to determine intracellular dFdCTP concentrations.
-
-
Statistical Analysis: The primary endpoint may be progression-free survival or overall survival. Secondary endpoints include overall response rate, duration of response, and safety.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a clinical study comparing standard and FDR this compound infusion.
Caption: Clinical trial workflow for comparing this compound infusion rates.
Conclusion
The administration of this compound via a fixed-dose rate infusion is a pharmacologically rational approach to enhance its therapeutic efficacy. By optimizing the intracellular accumulation of the active metabolite dFdCTP, this strategy has the potential to improve clinical outcomes in various cancers. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate and potentially implement this promising drug delivery method. However, it is important to note that the increased efficacy may be associated with a higher incidence of hematologic toxicities, which requires careful patient monitoring and management.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetic study of this compound, given as prolonged infusion at fixed dose rate, in combination with cisplatin in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Pharmacokinetics and pharmacogenetics of this compound as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular pharmacokinetics of this compound, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising molecular mechanisms responsible for this compound resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fixed-dose-rate administration of this compound in cancer-bearing cats: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound administered as a short infusion versus a fixed dose rate in combination with cisplatin for the treatment of patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized Phase II Study of this compound Administered at a Fixed Dose Rate or in Combination With Cisplatin, Docetaxel, or Irinotecan in Patients With Metastatic Pancreatic Cancer: CALGB 89904 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Gemcitabine and Cisplatin Synergy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for assessing the synergistic effects of gemcitabine (B846) and cisplatin (B142131), two common chemotherapeutic agents. The following protocols and data are intended to guide researchers in designing and executing robust in vitro synergy studies.
Introduction
This compound (dFdC), a nucleoside analog, and cisplatin, a platinum-based compound, are frequently used in combination for the treatment of various solid tumors, including non-small cell lung cancer, ovarian cancer, and bladder cancer.[1][2][3][4] The rationale for this combination therapy lies in their distinct but complementary mechanisms of action, which can lead to a synergistic anti-tumor effect.[4] this compound inhibits DNA synthesis, while cisplatin forms DNA adducts, leading to cell cycle arrest and apoptosis.[1][4][5] Preclinical studies have shown that this compound can enhance the formation of cisplatin-DNA adducts, contributing to their synergistic interaction.[1][5][6]
The assessment of synergy is crucial in drug development to identify optimal drug combinations and dosing schedules. The most common methods to quantify drug interaction are the Combination Index (CI) method developed by Chou and Talalay and isobologram analysis.[7][8][9][10][11][12][13][14][15] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[7][16]
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination and Synergy Analysis
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of individual drugs and to assess the cytotoxic effects of their combination.[17][18][19]
Materials:
-
Cancer cell lines (e.g., A2780 ovarian cancer, H322 non-small cell lung cancer)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound hydrochloride
-
Cisplatin
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)[18]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in a complete medium to a final concentration for seeding (e.g., 3,000-5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[18]
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and cisplatin in an appropriate solvent (e.g., sterile water or DMSO).
-
For IC50 determination (single agents): Prepare a series of 2-fold dilutions of each drug in a complete medium. Add 100 µL of each dilution to the respective wells. Include wells with untreated cells as a negative control and wells with vehicle control.
-
For combination studies: Prepare dilutions of both drugs. A common approach is the fixed-ratio method, where drugs are mixed at a constant molar ratio (e.g., based on their individual IC50 values).[3][13][20] Alternatively, a checkerboard matrix can be set up with varying concentrations of both drugs. Add 100 µL of the single drug or drug combination dilutions to the appropriate wells.
-
-
Incubation:
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.[18]
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[18]
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: Data Analysis and Synergy Quantification
1. IC50 Determination:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value for each drug using non-linear regression analysis (e.g., sigmoidal dose-response curve).
2. Combination Index (CI) Calculation:
-
The Chou-Talalay method is widely used to quantify drug synergy.[7] The Combination Index (CI) is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 (this compound) and drug 2 (cisplatin) in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that achieve the same effect.
-
-
CI values are interpreted as follows:[7][16]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Software such as CompuSyn can be used to calculate CI values from the dose-response data.[14][17]
3. Isobologram Analysis:
-
An isobologram provides a graphical representation of drug interactions.[8][9][10][11][13]
-
The x-axis represents the concentration of drug 1, and the y-axis represents the concentration of drug 2.
-
The IC50 values of the individual drugs are plotted on their respective axes. A straight line connecting these two points represents the line of additivity.
-
The concentrations of the two drugs in combination that produce 50% inhibition are plotted on the graph.
-
Data points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[13]
Data Presentation
The following tables summarize quantitative data from studies investigating the synergistic effects of this compound and cisplatin in various cancer cell lines.
Table 1: Combination Index (CI) Values for this compound and Cisplatin Combination in Different Cancer Cell Lines.
| Cell Line | Cancer Type | Exposure Time (h) | Drug Ratio (this compound:Cisplatin) | CI at IC50 | CI at IC75 | CI at IC90 | Reference |
| A2780 | Ovarian | 24 | Constant Ratio | < 1 | < 1 | < 1 | [1] |
| A2780 | Ovarian | 72 | Constant Ratio | < 1 | < 1 | < 1 | [1] |
| ADDP (Cisplatin-resistant) | Ovarian | 24 | Constant Ratio | < 1 | < 1 | < 1 | [1] |
| ADDP (Cisplatin-resistant) | Ovarian | 72 | Constant Ratio | < 1 | < 1 | < 1 | [1] |
| AG6000 (this compound-resistant) | Ovarian | 24 | Constant Ratio | < 1 | < 1 | < 1 | [1] |
| AG6000 (this compound-resistant) | Ovarian | 72 | Constant Ratio | < 1 | < 1 | < 1 | [1] |
| H322 | NSCLC | 24 | Constant Ratio | Additive | < 1 | < 1 | [1] |
| H322 | NSCLC | 72 | Constant Ratio | < 1 | < 1 | < 1 | [1] |
| Lewis Lung (LL) | Murine Lung | 24 | Constant Ratio | Additive | < 1 | < 1 | [1] |
| Lewis Lung (LL) | Murine Lung | 72 | Constant Ratio | < 1 | < 1 | < 1 | [1] |
| UMUC3 | Bladder | 48 | Various Molar Ratios | 0.1 - 0.3 | - | - | [17] |
NSCLC: Non-Small Cell Lung Cancer
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing drug synergy.
Signaling Pathway of this compound and Cisplatin Synergy
Caption: Simplified signaling pathway of this compound and cisplatin synergy.
References
- 1. Mechanisms of synergism between cisplatin and this compound in ovarian and non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction between cisplatin and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic interaction between cisplatin and this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of synergism between cisplatin and this compound in ovarian and non-small-cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. punnettsquare.org [punnettsquare.org]
- 8. researchgate.net [researchgate.net]
- 9. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 11. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 13. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. echemi.com [echemi.com]
- 17. Synergistic anti-tumor effects of combined this compound and cisplatin nanoparticles in a stroma-rich bladder carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Detecting Gemcitabine-Induced Apoptosis via Immunoblotting: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the detection of key apoptosis markers by immunoblotting in cell lines treated with the chemotherapeutic agent gemcitabine (B846). This document outlines the underlying signaling pathways, a detailed experimental workflow, and quantitative data for the analysis of apoptosis induction.
Introduction
This compound, a nucleoside analog, is a widely used chemotherapeutic agent that primarily functions by inhibiting DNA synthesis, leading to cell cycle arrest and subsequent apoptosis. The induction of apoptosis by this compound is a critical mechanism for its anti-cancer activity. Monitoring the expression and activation of apoptosis-related proteins is therefore essential for evaluating the efficacy of this compound and understanding the molecular mechanisms of drug-induced cell death. Immunoblotting, or Western blotting, is a powerful and commonly used technique to detect and quantify specific proteins in a complex mixture, making it an ideal method for this purpose.
The apoptotic cascade initiated by this compound predominantly proceeds through the intrinsic pathway. This involves the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, triggers the activation of a cascade of caspases, which are cysteine proteases that execute the apoptotic program. Key markers for monitoring this compound-induced apoptosis include the cleavage and activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7), the cleavage of Poly (ADP-ribose) polymerase (PARP), and changes in the expression levels of Bcl-2 family proteins.[1][2]
This compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates the key events in the signaling pathway of apoptosis induced by this compound treatment.
Caption: Signaling cascade of this compound-induced apoptosis.
Experimental Workflow for Immunoblotting
The diagram below outlines the major steps involved in the immunoblotting protocol for detecting apoptosis markers.
Caption: Step-by-step workflow for immunoblotting analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing immunoblotting to detect apoptosis markers in cells treated with this compound.
1. Cell Culture and this compound Treatment:
-
Culture your cell line of interest to the desired confluency (typically 70-80%).
-
Treat the cells with this compound at various concentrations and for different time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for apoptosis induction. Include an untreated control group.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the cell lysates on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto a 10-15% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
7. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for the apoptosis marker of interest (see Table 1 for recommendations) diluted in blocking buffer.
-
Incubation is typically performed overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species.
-
Incubation is typically for 1 hour at room temperature with gentle agitation.
9. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
10. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the expression of the target proteins to a loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.
Quantitative Data Summary
The following table provides a summary of key apoptosis markers, their expected molecular weights, and recommended antibody dilutions for immunoblotting.
| Target Protein | Function in Apoptosis | Expected Molecular Weight (Full-length / Cleaved) | Recommended Primary Antibody Dilution |
| Caspase-3 | Executioner caspase | ~35 kDa / ~17 & 19 kDa | 1:1000 |
| Caspase-7 | Executioner caspase | ~35 kDa / ~20 kDa | 1:1000 |
| Caspase-9 | Initiator caspase | ~47 kDa / ~35 & 37 kDa | 1:1000 |
| PARP | DNA repair enzyme, cleaved by caspases | ~116 kDa / ~89 kDa | 1:1000 |
| Bcl-2 | Anti-apoptotic | ~26 kDa | 1:1000 |
| Bcl-xL | Anti-apoptotic | ~28 kDa | 1:1000 |
| Mcl-1 | Anti-apoptotic | ~40 kDa | 1:1000 |
| Bax | Pro-apoptotic | ~21 kDa | 1:1000 |
| Bim | Pro-apoptotic | ~23 kDa (multiple isoforms) | 1:1000 |
| GAPDH | Loading control | ~37 kDa | 1:5000 |
| β-actin | Loading control | ~42 kDa | 1:5000 |
Note: The optimal antibody dilution may vary depending on the specific antibody and experimental conditions and should be determined empirically.
Interpretation of Results
An increase in the cleaved forms of caspases and PARP is a hallmark of apoptosis.[3][4] Following this compound treatment, a decrease in the band intensity of the full-length protein and a corresponding increase in the cleaved fragments should be observed. For the Bcl-2 family proteins, this compound treatment may lead to a decrease in the expression of anti-apoptotic members like Bcl-2 and Bcl-xL, and an increase in the expression of pro-apoptotic members like Bax and Bim.[5][6][7] The ratio of pro- to anti-apoptotic Bcl-2 family proteins is a critical determinant of the cell's susceptibility to apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 4. youtube.com [youtube.com]
- 5. This compound-induced programmed cell death (apoptosis) of human pancreatic carcinoma is determined by Bcl-2 content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Overcoming this compound Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Xenograft Models of Gemcitabine Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gemcitabine (B846) is a cornerstone of chemotherapy for several solid tumors, particularly pancreatic ductal adenocarcinoma (PDAC). However, the development of resistance, both intrinsic and acquired, remains a significant clinical challenge, limiting its therapeutic efficacy.[1][2] Preclinical models that accurately recapitulate the mechanisms of this compound resistance are crucial for understanding its molecular basis and for the development of novel therapeutic strategies to overcome it. Xenograft models, utilizing either established cancer cell lines (Cell Line-Derived Xenografts, CDX) or patient-derived tumor tissue (Patient-Derived Xenografts, PDX), provide an invaluable in vivo platform for these studies.[3][4]
These application notes provide detailed protocols for the development and characterization of xenograft models of this compound resistance. They are intended to guide researchers in establishing robust and reproducible models to investigate resistance mechanisms and evaluate the efficacy of new therapeutic interventions.
Key Concepts in this compound Resistance
This compound, a nucleoside analog, requires intracellular transport and subsequent phosphorylation to its active cytotoxic metabolites. Resistance can emerge through various mechanisms, including:
-
Altered Drug Transport and Metabolism: Reduced expression of nucleoside transporters (hENT1, hCNT1) limits this compound uptake.[1] Decreased activity of the activating enzyme deoxycytidine kinase (dCK) and increased activity of inactivating enzymes like cytidine (B196190) deaminase (CDA) can also contribute to resistance.[1][5]
-
Target Alterations: Increased expression of the M1 subunit of ribonucleotide reductase (RRM1), a target of this compound's active diphosphate (B83284) metabolite, is a well-established resistance mechanism.[5][6]
-
Dysregulation of Signaling Pathways: Aberrant activation of pro-survival signaling pathways, such as the PI3K/Akt and NF-κB pathways, can confer resistance by promoting cell survival and inhibiting apoptosis.[1][7][8]
-
Enhanced DNA Damage Repair: Upregulation of DNA repair mechanisms can counteract the DNA damage induced by this compound.[2]
-
Tumor Microenvironment: The dense stromal component of many tumors, particularly pancreatic cancer, can act as a physical barrier to drug delivery and contribute to resistance through complex interactions with cancer cells.[4]
Experimental Models: CDX vs. PDX
Cell Line-Derived Xenografts (CDX) are generated by implanting cultured human cancer cell lines into immunodeficient mice.[3][9] They are highly reproducible, cost-effective, and suitable for large-scale screening.[3] Resistance can be induced in vitro by continuous exposure to increasing concentrations of this compound before implantation, or in vivo through prolonged treatment of tumor-bearing mice.[10][11]
Patient-Derived Xenografts (PDX) are established by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[4] PDX models are considered more clinically relevant as they better preserve the heterogeneity, genetic fidelity, and tumor microenvironment of the original patient tumor.[4][12] Developing this compound resistance in vivo within PDX models is thought to more closely mimic the clinical scenario of acquired resistance.[5][10]
Data Presentation
Summarizing quantitative data in a clear and structured format is essential for the interpretation and comparison of results from xenograft studies.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment Group | Number of Animals (n) | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | p-value |
| Parental | Vehicle | 8 | 155 ± 15 | 1250 ± 120 | - | - |
| This compound (100 mg/kg) | 8 | 152 ± 14 | 450 ± 55 | 64 | <0.001 | |
| Gem-Resistant | Vehicle | 8 | 160 ± 18 | 1310 ± 135 | - | - |
| This compound (100 mg/kg) | 8 | 158 ± 16 | 1180 ± 115 | 10 | >0.05 |
Table 2: Characterization of Parental and this compound-Resistant Xenograft Tumors
| Model | Ki67 Proliferation Index (%) (Mean ± SD) | RRM1 Expression (IHC Score, Mean ± SD) | dCK Expression (IHC Score, Mean ± SD) | Apoptotic Index (TUNEL, %) (Mean ± SD) |
| Parental | 75 ± 8 | 1.2 ± 0.4 | 2.8 ± 0.5 | 15 ± 3 |
| Gem-Resistant | 72 ± 9 | 2.9 ± 0.6 | 1.1 ± 0.3 | 4 ± 1 |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line In Vitro
This protocol describes the generation of a this compound-resistant cancer cell line by continuous exposure to the drug.
Materials:
-
Parental cancer cell line (e.g., PANC-1, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
96-well plates
-
MTT or similar cell viability assay kit
-
Cell culture flasks
-
Sterile PBS
Procedure:
-
Determine the IC50 of the parental cell line:
-
Seed cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.
-
Perform an MTT assay to determine the half-maximal inhibitory concentration (IC50).[10]
-
-
Initiate resistance induction:
-
Culture the parental cells in a flask with a starting concentration of this compound equal to the IC50.
-
When the cells reach 80-90% confluency, passage them and maintain the same this compound concentration.
-
-
Stepwise dose escalation:
-
Once the cells show stable growth at the initial concentration, gradually increase the this compound concentration in the culture medium.[1] A common approach is to double the concentration at each step.
-
Initially, a significant number of cells will die. The surviving cells are cultured until they proliferate steadily.
-
-
Maintenance of the resistant cell line:
-
Continue this process of stepwise dose escalation until the cells can tolerate a clinically relevant or significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).
-
The established resistant cell line should be continuously cultured in the presence of the high concentration of this compound to maintain the resistant phenotype.[1]
-
-
Characterization and banking:
-
Periodically assess the IC50 of the resistant cell line to confirm the level of resistance.
-
Characterize the molecular profile of the resistant cells (e.g., expression of resistance markers).
-
Cryopreserve aliquots of the resistant cell line at different passage numbers.
-
Protocol 2: Development of a Subcutaneous CDX Model and In Vivo Resistance Induction
This protocol details the establishment of a subcutaneous CDX model and the subsequent induction of this compound resistance in vivo.
Materials:
-
This compound-sensitive cancer cell line
-
Immunodeficient mice (e.g., athymic nude, NOD/SCID)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
This compound for injection
-
Calipers for tumor measurement
Procedure:
-
Cell preparation and injection:
-
Harvest cancer cells from culture and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor growth monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[6]
-
-
Initiation of this compound treatment:
-
In vivo resistance development:
-
Passaging of resistant tumors:
-
When a resistant tumor reaches the maximum allowed size, euthanize the mouse and aseptically excise the tumor.
-
The tumor can be processed for molecular analysis or fragmented and re-implanted into new mice to propagate the resistant xenograft line.
-
Protocol 3: Orthotopic Pancreatic Cancer Xenograft Model using Ultrasound-Guided Injection
This protocol provides a minimally invasive method for establishing orthotopic pancreatic cancer xenografts.[7][14]
Materials:
-
Cancer cell suspension or minced PDX tissue
-
High-resolution ultrasound system with a high-frequency transducer
-
Anesthesia machine
-
Sterile surgical instruments
-
Sutures or wound clips
-
Hamilton syringe with a fine-gauge needle
Procedure:
-
Animal preparation:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a supine or lateral position on a heated stage.
-
Remove the fur from the left upper abdominal quadrant.
-
-
Ultrasound imaging:
-
Apply sterile ultrasound gel to the depilated area.
-
Use the ultrasound transducer to visualize the pancreas, which is typically located near the spleen and stomach.[7]
-
-
Cell/tissue injection:
-
Under ultrasound guidance, carefully insert the needle of the Hamilton syringe through the abdominal wall and into the pancreatic tail or head.[7][14]
-
Slowly inject a small volume (10-30 µL) of the cell suspension or minced tissue. Successful injection is often visualized as a small, hyperechoic bleb within the pancreas.[7]
-
-
Post-procedure care:
-
Withdraw the needle and close the small skin incision with a suture or wound clip.
-
Monitor the mouse during recovery from anesthesia. Provide appropriate post-operative analgesia.
-
-
Tumor growth monitoring:
-
Monitor tumor growth non-invasively using ultrasound imaging.
-
Once tumors are established, this compound treatment to induce resistance can be initiated as described in Protocol 2.
-
Protocol 4: Immunohistochemistry (IHC) for Resistance Markers
This protocol outlines the steps for staining paraffin-embedded xenograft tumor sections for key this compound resistance markers like RRM1 and dCK.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections on slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-RRM1, anti-dCK)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).
-
-
Peroxidase blocking:
-
Incubate sections with hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate with a blocking buffer to prevent non-specific antibody binding.
-
-
Primary antibody incubation:
-
Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.
-
-
Secondary antibody and detection:
-
Incubate with a biotinylated secondary antibody, followed by incubation with streptavidin-HRP.
-
-
Chromogen development:
-
Apply DAB substrate and monitor for the development of a brown color.
-
-
Counterstaining and mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope. The intensity and percentage of stained cells can be scored to quantify protein expression.
-
Visualization of Key Concepts and Workflows
References
- 1. Establishment and characterization of the this compound-resistant human gallbladder cancer cell line NOZ GemR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling in Tumor Pathways Focusing on Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 8. Role of NF-kappaB and Akt/PI3K in the resistance of pancreatic carcinoma cell lines against this compound-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound resistance in breast cancer cells regulated by PI3K/AKT-mediated cellular proliferation exerts negative feedback via the MEK/MAPK and mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment and characterization of the this compound-resistant human pancreatic cancer cell line SW1990/gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of Murine Stroma and Selective Purification of the Human Tumor Component of Patient-Derived Xenografts for Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma | In Vivo [iv.iiarjournals.org]
- 14. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
Application Notes and Protocols: Gemcitabine in Combination with Wee1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and preclinical/clinical data supporting the combination of the chemotherapeutic agent gemcitabine (B846) with targeted Wee1 kinase inhibitors. Detailed protocols for key experimental assays are included to facilitate further research and development in this promising area of oncology.
Introduction
This compound, a nucleoside analog, is a standard-of-care chemotherapy for various solid tumors, including pancreatic, ovarian, and biliary tract cancers. Its mechanism of action involves incorporation into DNA, leading to chain termination and the induction of DNA damage, which ultimately triggers cell cycle arrest and apoptosis.[1] However, the efficacy of this compound is often limited by the ability of cancer cells to repair DNA damage.[2]
A key mechanism of resistance involves the activation of cell cycle checkpoints, particularly the G2/M checkpoint, which allows cells to halt progression into mitosis to repair damaged DNA.[3][4] The Wee1 kinase is a critical regulator of this checkpoint, preventing entry into mitosis by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1).[4][5][6] Many cancers, especially those with TP53 mutations, have a defective G1/S checkpoint and are therefore highly reliant on the G2/M checkpoint for survival following DNA damage.[5][7]
Inhibiting Wee1 in combination with this compound presents a synthetic lethal strategy. This compound induces DNA damage, activating the G2/M checkpoint. Subsequent inhibition of Wee1 abrogates this checkpoint, forcing cells with unrepaired DNA to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent cell death.[3][5][8][9] Several Wee1 inhibitors, most notably adavosertib (AZD1775 or MK-1775) and azenosertib (B8217948) (ZN-c3), have shown significant synergy with this compound in both preclinical models and clinical trials.[8][10][11][12]
Signaling Pathway
The combination of this compound and a Wee1 inhibitor exploits the reliance of cancer cells on the G2/M checkpoint for survival after DNA damage.
Data Presentation
Preclinical Efficacy of this compound and Wee1 Inhibitor Combination
| Cancer Type | Model | Wee1 Inhibitor | Key Findings | Reference |
| Pancreatic Cancer | p53-deficient Xenografts | MK-1775 | Combination produced a 4.01-fold enhanced tumor regression compared to this compound alone. | [10] |
| Pancreatic Cancer | Patient-Derived Xenografts | AZD1775 | Combination with this compound and radiation significantly inhibited tumor growth. | [13] |
| Biliary Tract Cancer | Cell Lines & Xenografts | MK1775 | Combination treatment increased apoptosis and inhibited tumor growth in xenograft models. | [2] |
| Sarcoma | Cell Lines & Xenografts | MK-1775 | Combination showed synergistic cytotoxic effects and significant antitumor activity in vivo. | [14][15] |
| Pancreatic Cancer | Cell Lines | Azenosertib | Synergistic cytotoxicity observed when combined with this compound. | [12] |
Clinical Trial Data for this compound and Wee1 Inhibitor Combination
| Cancer Type | Phase | Wee1 Inhibitor | Treatment Regimen | Key Efficacy Results | Reference |
| Locally Advanced Pancreatic Cancer | Phase I | Adavosertib (AZD1775) | Adavosertib + this compound + Radiation | Median Overall Survival: 21.7 months; Median Progression-Free Survival: 9.4 months. | [16] |
| Platinum-Resistant/Refractory Ovarian Cancer | Phase II | Adavosertib | Adavosertib + this compound | Median PFS: 4.6 months (combo) vs. 3.0 months (placebo + this compound). | [8] |
| Relapsed/Refractory Osteosarcoma | Phase I | Azenosertib | Azenosertib + this compound | 18-week Event-Free Survival (EFS) was 39% across all dose levels. | [9][17] |
| Advanced Solid Tumors | Phase I | Adavosertib (AZD1775) | Adavosertib + this compound | 10% of patients achieved a partial response, with a higher response rate in TP53-mutated tumors (21%). | [18] |
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis (SRB or CT-Blue Assay)
Objective: To assess the cytotoxic effects of this compound and a Wee1 inhibitor, alone and in combination, and to determine if the interaction is synergistic, additive, or antagonistic.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well tissue culture plates
-
This compound (stock solution in 0.9% sodium chloride)[15]
-
Wee1 Inhibitor (e.g., Adavosertib, Azenosertib; stock solution in DMSO)[15]
-
CellTiter-Blue (CT-Blue) Reagent or Sulforhodamine B (SRB) reagents
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.[1]
-
Drug Preparation: Prepare serial dilutions of this compound and the Wee1 inhibitor in complete medium. For combination experiments, prepare a matrix of concentrations based on the individual IC50 values of each drug.
-
Treatment: Remove the medium and add fresh medium containing the drugs (single agents or combinations). Include vehicle-only controls (e.g., DMSO, NaCl).
-
Incubation: Incubate plates for 72-96 hours at 37°C in a 5% CO2 incubator.[15][19]
-
Viability Assessment (CT-Blue): Add CT-Blue reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours. Measure fluorescence on a plate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot dose-response curves and determine the IC50 for each agent.
-
For combination studies, use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[15] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis for Target Engagement and Downstream Effects
Objective: To confirm target engagement by the Wee1 inhibitor and assess the downstream effects on the cell cycle and DNA damage response pathways.
Materials:
-
Treated cell lysates or tumor lysates from xenograft models[4]
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Sample Preparation: Lyse cells or tissues in lysis buffer, quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: After final washes, apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Analysis: Densitometry analysis can be used to quantify changes in protein expression or phosphorylation levels relative to controls. A decrease in p-CDK1 (Tyr15) indicates Wee1 inhibition.[4] An increase in γH2AX, phospho-Histone H3, and cleaved PARP in the combination group indicates increased DNA damage, mitotic entry, and apoptosis, respectively.[4]
In Vivo Xenograft Model Protocol
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a Wee1 inhibitor in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation
-
This compound for injection
-
Wee1 Inhibitor formulated for oral gavage or injection
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Wee1 inhibitor alone, Combination).
-
Treatment Administration:
-
Administer this compound (e.g., 1000 mg/m²) intravenously on a defined schedule (e.g., days 1 and 8 of a 21-day cycle).[20]
-
Administer the Wee1 inhibitor (e.g., adavosertib at 175 mg) orally on a defined schedule (e.g., daily on days 1, 2, 8, 9, 15, and 16 of a 28-day cycle).[3][8] Note: Dosing schedules can vary significantly between studies.[10]
-
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 4 weeks) or until tumors in the control group reach a predetermined maximum size.[10]
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).[10]
-
Conclusion
The combination of this compound with Wee1 inhibitors is a scientifically robust strategy that has demonstrated significant promise in preclinical models and early-phase clinical trials across various cancer types. By targeting a key resistance mechanism, this combination therapy can enhance the efficacy of a widely used chemotherapeutic agent. The protocols provided herein offer a framework for researchers to further investigate this combination, optimize treatment schedules, and identify predictive biomarkers to guide patient selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Wee1 inhibition by MK1775 potentiates this compound through accumulated replication stress leading to apoptosis in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addition of Adavosertib to this compound Improves Outcomes in High-Grade Serous Ovarian Cancer - The ASCO Post [ascopost.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Phase I Study Evaluating WEE1 Inhibitor AZD1775 As Monotherapy and in Combination With this compound, Cisplatin, or Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Addition of Wee1 Inhibitor Adavosertib to this compound in Platinum-Resistant/Refractory Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]
- 9. ascopubs.org [ascopubs.org]
- 10. MK-1775, a potent Wee1 inhibitor, synergizes with this compound to achieve tumor regressions, selectively in p53-deficient pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Sensitization of Pancreatic Cancers to this compound Chemoradiation by WEE1 Kinase Inhibition Depends on Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wee1 Inhibition by MK-1775 Leads to Tumor Inhibition and Enhances Efficacy of this compound in Human Sarcomas | PLOS One [journals.plos.org]
- 15. Wee1 Inhibition by MK-1775 Leads to Tumor Inhibition and Enhances Efficacy of this compound in Human Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With this compound and Radiation for Patients With Locally Advanced Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase 1 results of the WEE1 inhibitor, azenosertib, in combination with this compound (gem) in adult and pediatric patients (pts) with relapsed or refractory (R/R) osteosarcoma. - ASCO [asco.org]
- 18. Phase I Study Evaluating WEE1 Inhibitor AZD1775 As Monotherapy and in Combination With this compound, Cisplatin, or Carboplatin in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Facebook [cancer.gov]
Application Notes and Protocols: Gemcitabine as a Radiosensitizer in Locally Advanced Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gemcitabapine as a radiosensitizer for the treatment of locally advanced cancers. Gemcitabine (B846), a deoxycytidine analog, has demonstrated significant potential in enhancing the efficacy of radiotherapy in various solid tumors, including pancreatic, non-small cell lung, bladder, and cervical cancers.[1][2][3] This document outlines the mechanisms of action, summarizes key clinical and preclinical data, and provides detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound exerts its radiosensitizing effects through a multi-faceted approach, primarily by interfering with DNA synthesis and repair.[4] Upon cellular uptake, this compound is phosphorylated to its active metabolites, this compound diphosphate (B83284) (dFdCDP) and this compound triphosphate (dFdCTP).[5]
Key mechanisms include:
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This leads to a depletion of the intracellular pool of deoxyadenosine (B7792050) triphosphate (dATP), which is essential for DNA synthesis and repair.[6][7][8]
-
DNA Chain Termination: dFdCTP is incorporated into DNA, leading to chain termination and halting DNA replication.[4]
-
Cell Cycle Arrest: this compound induces cell cycle arrest, primarily in the S-phase, a phase known to be more sensitive to radiation. This synchronization of the cell population enhances the cytotoxic effects of subsequent radiation.[9][10][11]
-
Inhibition of DNA Repair: this compound can interfere with DNA repair pathways, particularly homologous recombination, preventing cancer cells from repairing the DNA damage induced by radiation.[6][12]
The following diagram illustrates the proposed signaling pathway for this compound-mediated radiosensitization.
Caption: Signaling pathway of this compound-mediated radiosensitization.
Clinical Applications and Efficacy
Numerous clinical trials have investigated the combination of this compound and radiotherapy in various locally advanced cancers. A summary of key findings is presented below.
Locally Advanced Pancreatic Cancer
This compound-based chemoradiotherapy is a standard of care for locally advanced pancreatic cancer.[6]
| Study/Trial | This compound Dose | Radiation Dose | Median Survival | Key Findings & Toxicities |
| Phase I[13] | 350-500 mg/m² weekly | 30 Gy in 10 fractions | 6 months | MTD of this compound was 350 mg/m²/week. Significant grade 3-4 hematological and non-hematological toxicities observed.[13][14] |
| Phase II[1] | 250 mg/m² weekly | 50.4 Gy in 28 fractions | 9.5 months | Marginal impact on survival compared to 5-FU based chemoradiotherapy.[1] |
| Phase II[15] | 1000 mg/m² on days 1, 8, 15 | 36 Gy in 15 fractions | 1-year survival: 73% | Full-dose this compound with concurrent radiotherapy was well-tolerated and active. Most common toxicities were grade 3 neutropenia, nausea, and vomiting.[15] |
| Neoadjuvant[16] | 300 mg/m² weekly | 52.2 Gy in 1.8 Gy fractions | 12.3 months (all patients) | 26% of patients with initially unresectable tumors underwent secondary resection.[16] |
Non-Small Cell Lung Cancer (NSCLC)
This compound is a potent radiosensitizer in NSCLC, but its use is associated with significant toxicity.[2][3]
| Study/Trial | This compound Dose | Radiation Dose | Key Findings & Toxicities |
| Phase I[17] | 300 mg/m² weekly | 60 Gy | MTD established at 300 mg/m²/week. Dose-limiting toxicities were grade 3 esophagitis and radiation pneumonitis.[17] |
| Phase I[18] | Dose escalation | Standard radiotherapy | To determine optimal dose and schedule.[18] |
| Review[19] | 75 mg/m² weekly | 61.2 Gy | Low-dose this compound may be an option for patients who cannot tolerate full-dose chemotherapy with concurrent radiation.[19] |
Bladder Cancer
Concurrent this compound and radiotherapy is an effective bladder-preserving strategy for muscle-invasive bladder cancer.[20][21]
| Study/Trial | This compound Dose | Radiation Dose | Response Rate | Key Findings & Toxicities |
| Phase II[21] | 100 mg/m² weekly for 4 weeks | 52.5 Gy in 20 fractions | 88% Complete Response | High response rate with durable local control and acceptable toxicity.[21] |
| Retrospective Analysis[22] | 75 mg/m² weekly | 63 Gy | 62.5% Complete Response | Tolerable regimen with comparable outcomes to platinum-based treatments.[22] |
| NRG-RTOG 0712[23] | Not specified | Daily radiation | 76% Complete Response | Acceptable alternative to 5-FU/cisplatin with a better safety profile.[23][24] |
Cervical Cancer
This compound in combination with radiation has shown promise in treating locally advanced cervical cancer.[25][26]
| Study/Trial | This compound Dose | Radiation Dose | Response Rate | Key Findings & Toxicities |
| Phase II[25] | 300 mg/m² weekly | 50 Gy + brachytherapy | 89.5% Complete Response | Well-tolerated and effective regimen.[25] |
| Comparative Study[27] | 150 mg/m² weekly | 50 Gy + brachytherapy | 89% Complete Response | Significantly higher complete response rate compared to cisplatin.[27] |
| Observational Study[28] | 300 mg/m² weekly | 50.4 Gy + brachytherapy | 89% Complete Response | Effective in patients with comorbidities.[28] |
Experimental Protocols
In Vitro Radiosensitization Assay (Clonogenic Survival Assay)
This protocol is designed to assess the radiosensitizing effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29 colon carcinoma, Panc-1 pancreatic cancer)[8][29]
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
X-ray irradiator
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 50-200 colonies per well after treatment. Allow cells to attach overnight.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) for a predetermined duration (e.g., 24 hours).[30] Include a vehicle-treated control group.
-
Irradiation: After this compound incubation, aspirate the medium, wash the cells with PBS, and add fresh medium. Irradiate the cells with a single dose of X-rays (e.g., 2, 4, 6, 8 Gy). A non-irradiated control group for each this compound concentration should be included.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Aspirate the medium, wash the colonies with PBS, and stain with crystal violet solution for 30 minutes. Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the survival curves and determine the Dose Enhancement Ratio (DER) to quantify the radiosensitizing effect.
References
- 1. Phase II study of radiotherapy combined with this compound for locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and radiation therapy in non-small cell lung cancer: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and radiation therapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound-Mediated Radiosensitization of Human Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving this compound-mediated radiosensitization using molecularly targeted therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Radiosensitization of human tumor cells by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiosensitization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle perturbation induced by this compound in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining this compound with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Phase I trial of this compound combined with radiation for the treatment of locally advanced pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Full-dose this compound with concurrent radiation therapy in patients with nonmetastatic pancreatic cancer: a multicenter phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. aacrjournals.org [aacrjournals.org]
- 18. This compound plus radiotherapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Concurrent chemoradiotherapy with low dose weekly this compound in stage III non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 21. ascopubs.org [ascopubs.org]
- 22. Concurrent chemoradiotherapy with low dose weekly this compound in medically inoperable muscle-invasive bladder cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. urologytimes.com [urologytimes.com]
- 24. This compound and Daily Radiation for Patients With Muscle-Invasive Bladder Cancer - The ASCO Post [ascopost.com]
- 25. Phase II study of concurrent this compound and radiotherapy in locally advanced stage IIIB cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ascopubs.org [ascopubs.org]
- 28. Effectiveness of Concomitant Chemoradiotherapy with this compound in Locally Advanced Cervical Cancer Patients with Comorbidities [e-crt.org]
- 29. Radiosensitization By this compound Fixed-Dose-Rate Infusion Versus Bolus Injection in a Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 30. This compound-mediated radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adaptive Therapy using Gemcitabine and Capecitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of adaptive therapy protocols utilizing the chemotherapeutic agents gemcitabine (B846) and capecitabine (B1668275). This document includes a summary of preclinical data, detailed experimental protocols for key studies, and a review of the relevant signaling pathways involved in the mechanism of action and resistance.
Introduction to Adaptive Therapy
Adaptive therapy is an emerging cancer treatment strategy inspired by ecological principles.[1][2] Unlike traditional chemotherapy that aims for maximum cell kill, adaptive therapy seeks to control tumor growth by leveraging the competition between drug-sensitive and drug-resistant cancer cell populations.[1][2] By maintaining a residual population of drug-sensitive cells, it is hypothesized that their competitive advantage can suppress the proliferation of less-fit resistant cells.[1][2] This approach may delay the emergence of widespread resistance, extend treatment efficacy, and reduce cumulative drug toxicity.
Preclinical Evidence for this compound and Capecitabine Adaptive Therapy
A key preclinical study investigated various adaptive therapy protocols using this compound and capecitabine in a mouse xenograft model of endocrine-resistant breast cancer.[1][2][3] The study compared standard maximum tolerated dose (MTD) therapy with several adaptive strategies, including dose modulation, intermittent therapy, and alternating "ping-pong" schedules.
Summary of Preclinical Findings
The results from this study suggest that adaptive therapy, particularly alternating strategies, can be more effective than standard MTD in controlling tumor growth and extending survival.[1][2][3]
| Treatment Protocol | Comparison | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |
| Single-Drug Capecitabine | |||||
| Dose Modulation vs. MTD | 0.22 | 0.043–1.1 | 0.065 | [1][2][3] | |
| Multi-Drug Alternating ("Ping-Pong") | |||||
| Dose Modulation vs. MTD | 0.11 | 0.024–0.55 | 0.007 | [1][2][3] | |
| Intermittent vs. MTD | 0.07 | 0.013–0.42 | 0.003 | [1][2][3] | |
| Cellular Effects of Adaptive Therapy | |||||
| Proliferating Cells | Reduced vs. High-Dose | - | - | 0.0026 | [2][3] |
| Apoptotic Cells | Increased vs. High-Dose | - | - | 0.045 | [2][3] |
Signaling Pathways
This compound: Mechanism of Action and Resistance
This compound is a nucleoside analog that, upon intracellular phosphorylation, inhibits DNA synthesis. Its active diphosphate (B83284) form (dFdCDP) inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA replication. The triphosphate form (dFdCTP) is incorporated into DNA, leading to chain termination and apoptosis.
Resistance to this compound is a significant clinical challenge and can arise through various mechanisms, often involving the upregulation of pro-survival signaling pathways. Key pathways implicated in this compound resistance include:
-
Wnt/β-catenin Pathway: Activation of this pathway has been shown to promote this compound resistance.
-
RAS/ERK Pathway: Constitutive activation of this pathway can confer resistance to this compound-induced apoptosis.
-
NF-κB Pathway: This pathway plays a crucial role in inflammation and cell survival, and its activation is associated with this compound resistance.
Capecitabine: Mechanism of Action and Resistance
Capecitabine is an orally administered prodrug of 5-fluorouracil (B62378) (5-FU). It undergoes a three-step enzymatic conversion to its active form, 5-FU, with the final step being catalyzed by thymidine (B127349) phosphorylase (TP), an enzyme often found in higher concentrations in tumor tissues. 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), leading to the depletion of thymidine, a necessary component of DNA synthesis, and by being misincorporated into both DNA and RNA.
Resistance to capecitabine is primarily associated with the expression levels of the enzymes involved in its activation and mechanism of action:
-
Thymidine Phosphorylase (TP): Low levels of TP can lead to insufficient conversion of capecitabine to 5-FU, thereby reducing its efficacy.
-
Thymidylate Synthase (TS): Overexpression of TS can overcome the inhibitory effects of 5-FU, allowing DNA synthesis to proceed.
Experimental Protocols
The following protocols are based on the methodologies described in the key preclinical study of adaptive therapy with this compound and capecitabine.[1][2][3]
Animal Model and Tumor Induction
-
Animal Strain: Female NOD scid gamma (NSG) mice, aged 6-8 weeks.
-
Cell Line: Endocrine-resistant MCF7 human breast cancer cells.
-
Tumor Implantation:
-
Harvest endocrine-resistant MCF7 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Inject 1 x 10^6 cells orthotopically into the mammary fat pad of each mouse.
-
Monitor tumor growth via caliper measurements and/or bioluminescence imaging.
-
Initiate treatment when tumors reach a predetermined volume (e.g., 100-200 mm³).
-
Adaptive Therapy Dosing Regimens
The following diagrams illustrate the logic of the different adaptive therapy protocols tested.
Monitoring and Data Collection
-
Tumor Volume: Measure tumors with digital calipers twice weekly. Calculate volume using the formula: (length x width²) / 2.
-
Body Weight: Monitor mouse body weight twice weekly as an indicator of toxicity.
-
Survival: Record the date of death or euthanasia due to tumor burden or morbidity.
-
Immunohistochemistry: At the end of the study, excise tumors and fix in formalin. Embed in paraffin (B1166041) and section for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Clinical Outlook
While the preclinical data are promising, clinical trials are necessary to validate the efficacy and safety of adaptive therapy with this compound and capecitabine in cancer patients. The ESPAC-4 trial has shown that the combination of this compound and capecitabine is a standard of care in the adjuvant setting for pancreatic cancer, providing a strong rationale for exploring adaptive strategies with these agents in this and other cancer types.[4] Future clinical trials will be crucial in determining the optimal adaptive dosing schedules, identifying predictive biomarkers, and defining the patient populations most likely to benefit from this innovative approach.
Conclusion
Adaptive therapy with this compound and capecitabine represents a promising strategy to overcome treatment resistance and improve long-term outcomes for cancer patients. The preclinical evidence strongly supports the investigation of these protocols in clinical settings. The detailed methodologies and understanding of the underlying signaling pathways provided in these application notes are intended to facilitate further research and development in this exciting field.
References
Application Notes and Protocols for Intravenous Administration of Gemcitabine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the preparation and intravenous administration of gemcitabine (B846) hydrochloride, a critical chemotherapeutic agent. The protocols outlined below are intended to ensure the safe and effective use of this cytotoxic drug in a research or clinical trial setting. Adherence to these guidelines is essential for maintaining drug stability, ensuring accurate dosing, and minimizing potential risks to both patients and healthcare providers.
Reconstitution and Dilution
Proper reconstitution and dilution of this compound hydrochloride are crucial for its stability and safe administration. The lyophilized powder must be reconstituted with a specific diluent before further dilution for intravenous infusion.
Experimental Protocol: Reconstitution and Dilution of this compound Hydrochloride
Objective: To prepare a stable this compound hydrochloride solution for intravenous infusion.
Materials:
-
This compound hydrochloride for injection vials (200 mg, 1 g, or 2 g)
-
0.9% Sodium Chloride Injection, USP (preservative-free)
-
Sterile syringes and needles
-
Intravenous infusion bags (polyvinyl chloride) or bottles
Procedure:
-
Reconstitution:
-
Using a sterile syringe, add the appropriate volume of 0.9% Sodium Chloride Injection to the this compound vial.[1][2]
-
For a 200 mg vial, add 5 mL of 0.9% Sodium Chloride Injection.[1][2]
-
For a 1 g vial, add 25 mL of 0.9% Sodium Chloride Injection.[1][2]
-
For a 2 g vial, add 50 mL of 0.9% Sodium Chloride Injection.[2][3]
-
Gently shake the vial to dissolve the powder completely.[1][2]
-
The resulting solution will have a this compound concentration of 38 mg/mL, which accounts for the displacement volume of the lyophilized powder.[1][2]
-
-
Dilution:
-
Inspection:
Table 1: Reconstitution of this compound Hydrochloride
| Vial Size | Volume of 0.9% NaCl to Add | Final Volume | Final Concentration |
| 200 mg | 5 mL | 5.26 mL | 38 mg/mL |
| 1 g | 25 mL | 26.3 mL | 38 mg/mL |
| 2 g | 50 mL | 52.6 mL | 38 mg/mL |
Data sourced from Pfizer and GlobalRPH guidelines.[1][2]
Table 2: Stability of this compound Hydrochloride Solutions
| Solution Type | Storage Temperature | Stability |
| Reconstituted in vial | Controlled Room Temperature (20°C to 25°C) | 24 hours |
| Diluted for infusion | Controlled Room Temperature (20°C to 25°C) | 24 hours |
Note: Do not refrigerate reconstituted or diluted solutions as crystallization may occur.[3][4]
Dosing and Administration
The dosage and administration schedule for this compound hydrochloride vary depending on the cancer type being treated and whether it is used as a single agent or in combination with other chemotherapy drugs.
Table 3: Standard Dosing and Administration Schedules
| Cancer Type | Dosage | Administration Schedule |
| Pancreatic Cancer | 1000 mg/m² over 30 minutes | Weeks 1-7: Weekly infusion followed by one week of rest. After week 8: Weekly on Days 1, 8, and 15 of a 28-day cycle.[4][5][7][8] |
| Non-Small Cell Lung Cancer (28-day schedule) | 1000 mg/m² over 30 minutes | Days 1, 8, and 15 of a 28-day cycle, in combination with cisplatin.[3][6][7][9] |
| Non-Small Cell Lung Cancer (21-day schedule) | 1250 mg/m² over 30 minutes | Days 1 and 8 of a 21-day cycle, in combination with cisplatin.[2][3][6][7][10] |
| Breast Cancer | 1250 mg/m² over 30 minutes | Days 1 and 8 of a 21-day cycle, in combination with paclitaxel.[2][3][6][7][8][10] |
| Ovarian Cancer | 1000 mg/m² over 30 minutes | Days 1 and 8 of a 21-day cycle, in combination with carboplatin.[2][6][8] |
An alternative administration method is the fixed-dose-rate (FDR) infusion, which is intended to maximize the intracellular concentration of the active metabolites of this compound.[4][5] This method involves administering this compound at a rate of 10 mg/m²/min.[4][5][11][12][13]
Table 4: Dose Modifications for Hematologic Toxicity
| Absolute Neutrophil Count (ANC) (cells/µL) | Platelet Count (platelets/µL) | Percentage of Full Dose to Administer |
| ≥ 1000 | and ≥ 100,000 | 100% |
| 500 - 999 | or 50,000 - 99,999 | 75% |
| < 500 | or < 50,000 | Hold Treatment |
Data sourced from FDA and other clinical guidelines.[4][5]
Mechanism of Action
This compound is a nucleoside analog that exhibits its cytotoxic effects by interfering with DNA synthesis.[14][15][16]
Cellular Uptake and Activation:
-
This compound is transported into the cell by nucleoside transporters.[14][16]
-
Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to form this compound monophosphate (dFdCMP).[14][15]
-
dFdCMP is further phosphorylated to the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[14][15]
Cytotoxic Effects:
-
Inhibition of Ribonucleotide Reductase: this compound diphosphate (dFdCDP) inhibits ribonucleotide reductase, leading to a reduction in the concentration of deoxynucleotides required for DNA synthesis.[14][15][17][18]
-
DNA Chain Termination: this compound triphosphate (dFdCTP) is incorporated into the growing DNA strand, which ultimately results in the termination of DNA chain elongation.[14][15][17] This process, known as "masked chain termination," prevents DNA repair enzymes from removing the this compound nucleotide, leading to apoptosis.[17]
Caption: Workflow for the preparation and administration of this compound.
Caption: Cellular mechanism of action of this compound.
References
- 1. globalrph.com [globalrph.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. DailyMed - this compound- this compound hydrochloride injection, solution [dailymed.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. medicines.org.uk [medicines.org.uk]
- 10. pfizermedical.com [pfizermedical.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound at fixed dose-rate in patients with advanced soft-tissue sarcomas: a mono-institutional phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
- 14. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 15. Frontiers | Clinical application and drug resistance mechanism of this compound [frontiersin.org]
- 16. massivebio.com [massivebio.com]
- 17. droracle.ai [droracle.ai]
- 18. Pharmacokinetics and pharmacogenetics of this compound as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gemcitabine-Based Chemotherapy in Cisplatin-Intolerant Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gemcitabine-based chemotherapy for patients with bladder cancer who are ineligible to receive cisplatin (B142131). This document summarizes key clinical trial data, outlines detailed experimental protocols, and illustrates the underlying molecular mechanisms and clinical workflows.
Clinical Efficacy and Safety of this compound-Based Regimens
This compound (B846), as a single agent or in combination with other chemotherapeutic agents, has been a cornerstone in the management of cisplatin-ineligible bladder cancer.[1] For patients who cannot tolerate cisplatin due to factors like renal impairment, neuropathy, or hearing loss, this compound-based regimens offer a viable therapeutic alternative.[2][3][4] The following tables summarize the quantitative outcomes from key clinical studies investigating various this compound combinations.
This compound Combination Therapies
The combination of this compound with other agents such as carboplatin, paclitaxel, or eribulin (B193375) has been explored to enhance efficacy.
| Table 1: Efficacy of this compound Combination Therapies in Cisplatin-Ineligible Bladder Cancer | ||||
| Regimen | Study | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound-Eribulin | NCI-9653 (Phase II)[5] | 24 | 50% (95% CI, 29% to 71%) | 5.3 months (95% CI, 4.5 to 6.7 months) |
| This compound-Carboplatin | Prospective Randomized Study[6] | 16 (in this arm) | 40% | 3.7 months |
| This compound-Paclitaxel | Prospective Randomized Study[6] | 16 (in this arm) | 88.4% | 3.8 months |
| This compound-Carboplatin | Retrospective Comparison[7] | 1,530 | 42% | Not Reported |
This compound Monotherapy
As a single agent, this compound has demonstrated modest activity with a favorable toxicity profile.[8]
| Table 2: Efficacy of this compound Monotherapy in Elderly/Unfit Patients with Advanced Bladder Cancer | ||||
| Study | Number of Patients | Objective Response Rate (ORR) | Median Time to Progression | Median Overall Survival (OS) |
| Castagneto B, et al. 2004[9] | 22 (evaluable) | 45.5% | 5 months | 8 months |
| Moore et al. (as cited in[9]) | 41 | 23% | Not Reported | 5 months |
Common Adverse Events
The toxicity profile of this compound-based regimens is generally manageable. The most frequently observed treatment-related adverse events are summarized below.
| Table 3: Common Treatment-Related Adverse Events (Any Grade) in this compound-Based Chemotherapy | ||
| Adverse Event | This compound-Eribulin (NCI-9653)[5] | This compound-Cisplatin (Neoadjuvant Setting)[10] |
| Fatigue | 83% | Commonly Observed |
| Neutropenia | 79% | 27.7% (Grade 3/4 in 17.7%) |
| Anemia | 63% | 16.5% |
| Alopecia | 50% | Commonly Observed |
| Elevated AST | 50% | Not Reported |
| Thrombocytopenia | 42% | 2.6% |
| Nausea | 42% | Commonly Observed |
| Constipation | 42% | Commonly Observed |
| Anorexia | Not Reported | Commonly Observed |
Experimental Protocols
This section details the methodologies for patient selection and treatment administration in key clinical trials of this compound-based chemotherapy.
Protocol: this compound-Eribulin Combination Therapy (NCI-9653)
2.1.1 Patient Eligibility Criteria (Inclusion): [5]
-
Histologically confirmed advanced or recurrent metastatic urothelial carcinoma of the bladder, ureter, or urethra.
-
Not amenable to curative surgery.
-
Treatment-naïve for metastatic disease.
-
Cisplatin-ineligible, defined by one or more of the following:
-
Creatinine (B1669602) clearance < 60 mL/min (but ≥ 30 mL/min).
-
Grade 2 or higher peripheral neuropathy.
-
Grade 2 or higher hearing loss.
-
-
ECOG performance status of 0, 1, or 2.
2.1.2 Treatment Regimen: [5]
-
Cycle Length: 21 days.
-
Day 1: this compound 1,000 mg/m² administered intravenously, followed by Eribulin 1.4 mg/m².
-
Day 8: this compound 1,000 mg/m² administered intravenously, followed by Eribulin 1.4 mg/m².
-
Treatment is repeated every 21 days until disease progression or unacceptable toxicity.
2.1.3 Response Evaluation: [5]
-
Tumor response was assessed using the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).
Protocol: this compound Monotherapy (for Elderly Patients)
2.2.1 Patient Eligibility Criteria (Inclusion): [9]
-
Elderly patients (median age 76 years) with advanced bladder cancer.
-
ECOG performance status of 1 or 2.
-
Previously untreated for advanced disease.
2.2.2 Treatment Regimen: [9]
-
Cycle Length: 21 days.
-
Day 1: this compound 1,200 mg/m² as a 30-minute intravenous infusion.
-
Day 8: this compound 1,200 mg/m² as a 30-minute intravenous infusion.
-
Treatment consisted of six courses.
2.2.3 Dose Modifications: [11]
-
Dose adjustments are considered for patients with a creatinine clearance of less than 30 ml/min.
-
For patients with a bilirubin (B190676) level of 30 μmol/L or greater, treatment may be initiated at a reduced dose of 800 mg/m².
-
In cases of grade 3 or higher non-hematological toxicities, treatment should be delayed until resolution to grade 1 or below, and the dose of the causative agent should be reduced to 75% of the original dose.
Mechanism of Action and Signaling Pathways
This compound (2',2'-difluorodeoxycytidine) is a nucleoside analog that acts as a prodrug.[12] Its primary mechanism of action involves the inhibition of DNA synthesis, leading to cellular apoptosis.[1][12]
Intracellular Activation and DNA Incorporation
Upon administration, this compound is transported into the cell via nucleoside transporters.[12] Intracellularly, it undergoes a series of phosphorylations by kinases to form its active metabolites: this compound monophosphate (dFdCMP), this compound diphosphate (B83284) (dFdCDP), and this compound triphosphate (dFdCTP).[12]
-
dFdCTP is incorporated into the DNA strand, where it inhibits further DNA synthesis and triggers apoptosis.[12]
-
dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for the production of deoxynucleotides required for DNA synthesis. This inhibition leads to a depletion of the normal deoxynucleotide pool, which in turn promotes the further uptake and phosphorylation of this compound.[12]
Caption: Intracellular activation and mechanism of action of this compound.
Clinical Trial Workflow and Biomarkers
The design and execution of clinical trials for this compound-based therapies in cisplatin-ineligible bladder cancer follow a structured workflow. Furthermore, research is ongoing to identify biomarkers that can predict patient response to these treatments.
Generalized Clinical Trial Workflow
The following diagram illustrates a typical workflow for a phase II clinical trial investigating a novel this compound-based combination therapy.
Caption: A generalized workflow for a clinical trial in bladder cancer.
Potential Biomarkers of Response and Resistance
Identifying biomarkers to predict response or resistance to this compound is an area of active research. Some potential biomarkers that have been investigated include:
-
MAST4 Gene Mutations: Patients with MAST4 mutations may be less sensitive to this compound and cisplatin neoadjuvant chemotherapy.[13]
-
Immune Cell Infiltration: A higher level of immune cell infiltration in the tumor microenvironment may be associated with a lack of response to chemotherapy, suggesting these patients might be better candidates for immunotherapy.[13]
-
Gene Expression Signatures: Genes such as CAV1, COL6A2, FABP4, FBLN1, PCOLCE, and CSPG4 have been identified as potential critical biomarkers in regulating the immune cell infiltration associated with this compound resistance.[14][15] Down-regulation of these genes has been observed in bladder cancer.[14]
Further research is needed to validate these biomarkers and integrate them into clinical practice to personalize treatment for patients with cisplatin-ineligible bladder cancer.
References
- 1. This compound in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. youtube.com [youtube.com]
- 4. guoncologynow.com [guoncologynow.com]
- 5. Phase II California Cancer Consortium Trial of this compound-Eribulin Combination in Cisplatin-Ineligible Patients With Metastatic Urothelial Carcinoma: Final Report (NCI-9653) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Optimizing frontline therapy in advanced urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Risk factors for failing to complete this compound–cisplatin neoadjuvant chemotherapy in muscle invasive bladder cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uhs.nhs.uk [uhs.nhs.uk]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. This compound-Resistant Biomarkers in Bladder Cancer are Associated with Tumor-Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-Resistant Biomarkers in Bladder Cancer are Associated with Tumor-Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Gemcitabine Efficacy in Biliary Tract Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the efficacy of gemcitabine (B846) in preclinical models of biliary tract cancer (BTC). This document includes detailed experimental protocols for in vitro and in vivo studies, as well as a summary of quantitative data from representative studies and visualizations of key signaling pathways involved in this compound's mechanism of action and resistance.
Introduction
Biliary tract cancers, including cholangiocarcinoma and gallbladder cancer, are aggressive malignancies with a generally poor prognosis.[1][2] this compound, a nucleoside analog that inhibits DNA synthesis, has been a cornerstone of treatment for advanced BTC, often used in combination with cisplatin.[3][4][5] However, both intrinsic and acquired resistance to this compound remain significant clinical challenges, limiting its therapeutic efficacy.[6][7] Preclinical models, including cancer cell lines and patient-derived xenografts (PDXs), are crucial tools for investigating the mechanisms of this compound action, identifying biomarkers of response, and evaluating novel therapeutic strategies to overcome resistance.[1][2][8]
This compound is a prodrug that is transported into the cell and subsequently phosphorylated to its active metabolites, this compound diphosphate (B83284) (dFdCDP) and this compound triphosphate (dFdCTP).[3][9] dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA replication.[9][10] dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[9][10] Resistance to this compound can arise from various mechanisms, including altered drug transport, metabolic inactivation, and activation of pro-survival signaling pathways.[6]
These notes provide standardized protocols for key assays to evaluate this compound's efficacy and elucidate its mechanism of action in BTC models.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the efficacy of this compound in various biliary tract cancer cell lines and in vivo models as reported in preclinical studies.
Table 1: In Vitro Sensitivity of Biliary Tract Cancer Cell Lines to this compound
| Cell Line | Cancer Type | This compound IC50 (µM) | Notes | Reference |
| MT-CHC01R1.5 | Intrahepatic Cholangiocarcinoma | >15 (Resistant) | Multidrug-resistant cell line. | [11] |
| 82.3 | Intrahepatic Cholangiocarcinoma | >15 (Resistant) | Multidrug-resistant cell line. | [11] |
| KKU-M139 | Cholangiocarcinoma | Parental: Sensitive | This compound-resistant subline (KKU-M139/GEM) is 25.88-fold more resistant. | [12][13] |
| KKU-M214 | Cholangiocarcinoma | Parental: Sensitive | This compound-resistant subline (KKU-M214/GEM) is 62.31-fold more resistant. | [12][13] |
| EGI-1 | Extrahepatic Cholangiocarcinoma | Sensitive | 5-FU resistant subline showed cross-resistance to this compound. | [14][15] |
Table 2: In Vivo Efficacy of this compound in Biliary Tract Cancer Xenograft Models
| Model Type | Cancer Type | Treatment Regimen | Outcome | Reference |
| Patient-Derived Xenograft (PDX) | Biliary Tract Cancer | This compound + Cisplatin | Standard-of-care combination used for comparison with novel agents. | [16] |
| Patient-Derived Xenograft (PDX) | Biliary Tract Cancer | This compound, Oxaliplatin + Bevacizumab | Combination showed activity in treated patients. | [17][18] |
| Cell Line Xenograft (TGBC-44) | Gallbladder Cancer | Not Specified | Established xenograft model for therapeutic testing. | [19] |
| Cell Line Xenograft (TGBC-47) | Bile Duct Adenocarcinoma | Not Specified | Established xenograft model for therapeutic testing. | [19] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in this compound's mechanism of action and resistance, as well as a typical experimental workflow for assessing its efficacy.
Caption: Intracellular activation and cytotoxic mechanisms of this compound.
Caption: Major signaling pathways contributing to this compound resistance.
Caption: A stepwise workflow for evaluating this compound efficacy.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in biliary tract cancer models.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on biliary tract cancer cell lines.
Materials:
-
Biliary tract cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BTC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[20] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[20]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound.[21] Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, typically DMSO).[21]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.[22][23]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[21]
Protocol 2: Apoptosis Assay (Caspase-3/7 Activity Assay)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Biliary tract cancer cell lines
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed BTC cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[24] Incubate for 24 hours at 37°C.
-
Drug Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours.[25] Include a vehicle control.[25]
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[24]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate using a cell viability assay). Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Protocol 3: In Vivo Tumor Growth Assessment in Xenograft Models
This protocol describes the establishment of BTC xenografts and the assessment of this compound's effect on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Biliary tract cancer cell lines or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Cell/Tissue Preparation: For cell line-derived xenografts, harvest BTC cells and resuspend them in a mixture of sterile PBS and Matrigel (optional) at a concentration of 1-5 x 10^6 cells per 100 µL.[19] For PDXs, surgically resected tumor tissue is fragmented into small pieces (2-3 mm³).[2]
-
Tumor Implantation: Subcutaneously inject the cell suspension or implant the tumor fragments into the flank of the mice.[2][19]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[2]
-
Drug Administration: Administer this compound (and/or other agents) to the treatment group via an appropriate route (e.g., intraperitoneal injection) and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Efficacy Evaluation: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size. Efficacy is assessed by comparing the tumor growth rate and final tumor volume between the treatment and control groups.[2]
-
Tissue Harvesting: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Protocol 4: Immunohistochemistry for Ki-67 and Cleaved Caspase-3
This protocol is for the analysis of cell proliferation (Ki-67) and apoptosis (cleaved caspase-3) in tumor tissues from xenograft models.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Anti-Ki-67 antibody[26]
-
Anti-cleaved caspase-3 antibody[26]
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[27]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).[27]
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.[28]
-
Blocking: Block non-specific antibody binding using a protein block or normal serum.[28]
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies (anti-Ki-67 or anti-cleaved caspase-3) overnight at 4°C.[29]
-
Secondary Antibody Incubation: Wash the sections and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Signal Detection: Apply the DAB substrate and incubate until the desired brown color develops.[30]
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Image Analysis: Capture images using a microscope and quantify the percentage of Ki-67-positive cells (proliferation index) and the number of cleaved caspase-3-positive cells (apoptotic index) in multiple fields of view.[29]
Protocol 5: Western Blotting for DNA Damage Response Proteins
This protocol is for the detection of proteins involved in the DNA damage response (e.g., γH2AX, p53) in BTC cells treated with this compound.
Materials:
-
Treated and untreated BTC cell lysates or tumor lysates
-
Lysis buffer (e.g., RIPA buffer)[31]
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against DNA damage response proteins (e.g., anti-γH2AX, anti-p53)[32]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.[31][32]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[32]
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.[32]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[32]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[32]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]
-
Signal Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[32]
-
Data Analysis: Perform densitometry analysis on the bands to quantify the relative protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).[32]
References
- 1. Establishment of various biliary tract carcinoma cell lines and xenograft models for appropriate preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound‐based chemotherapy for advanced biliary tract carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. Review of this compound in biliary tract carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OR | Free Full-Text | Molecular Mechanisms of this compound Resistance in Cholangiocarcinoma [techscience.com]
- 7. Effect of midkine on this compound resistance in biliary tract cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biliary tract cancer patient-derived xenografts: Surgeon impact on individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Doxycycline Restores this compound Sensitivity in Preclinical Models of Multidrug-Resistant Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment and characterization of this compound-resistant human cholangiocarcinoma cell lines with multidrug resistance and enhanced invasiveness. | Semantic Scholar [semanticscholar.org]
- 13. Establishment and characterization of this compound-resistant human cholangiocarcinoma cell lines with multidrug resistance and enhanced invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-Resistant Cholangiocarcinoma Cell Lines for Therapeutic Evaluation of Novel Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. sciedu.ca [sciedu.ca]
- 18. This compound, Oxaliplatin and Bevacizumab in patients with biliary tract cancers | Mahipal | Journal of Solid Tumors [sciedupress.com]
- 19. Establishment and characterization of novel xenograft models of human biliary tract carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 25. benchchem.com [benchchem.com]
- 26. Immunohistochemical analysis for Ki67 and Cleaved-Caspase 3 [bio-protocol.org]
- 27. Ki-67 and caspase expression in breast carcinoma: does variance in locational sampling exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sysy-histosure.com [sysy-histosure.com]
- 29. Evaluation of Caspase-3 and Ki-67 expression in squamous cell hyperplasia of the stomach induced by Platycodi radix water extract in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. biocare.net [biocare.net]
- 31. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
Application Notes and Protocols: Combining Gemcitabine with Immunotherapy for Enhanced Antitumor Response
Introduction
Gemcitabine (B846) (GEM), a deoxycytidine nucleoside analog, is a cornerstone chemotherapeutic agent for various malignancies, including pancreatic, lung, ovarian, and breast cancers.[1][2] Its primary mechanism involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.[1][2] Beyond this cytotoxic role, emerging evidence reveals that this compound possesses significant immunomodulatory properties.[3] This dual functionality has sparked considerable interest in combining this compound with immunotherapies, such as immune checkpoint inhibitors (ICIs) and adoptive cell therapies, to create synergistic antitumor effects.[4][5]
This compound can reshape the tumor microenvironment (TME) from an immunosuppressive to an immune-permissive state. It achieves this by inducing immunogenic cell death (ICD), depleting immunosuppressive cell populations like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), and enhancing the function of effector T cells.[3][6][7][8] These effects can prime the tumor for a more robust response to immunotherapy.[3]
This document provides an overview of the mechanisms, key preclinical and clinical data, and detailed experimental protocols for researchers investigating the combination of this compound and immunotherapy.
Mechanisms of this compound-Mediated Immunomodulation
This compound's interaction with the immune system is complex, with both immunomodulatory and potentially immunosuppressive effects.[1][4] Strategic dosing and scheduling are crucial to harness its immune-stimulating properties. The primary mechanisms include the induction of immunogenic cell death and the modulation of key immune cell populations.
This compound acts as a prodrug that, once intracellular, is phosphorylated into its active forms, dFdCDP and dFdCTP.[1][9] These metabolites exert a dual effect: direct cytotoxicity through DNA damage and immunomodulation by altering the tumor microenvironment.
ICD is a form of regulated cell death that stimulates an adaptive immune response against tumor antigens released from dying cancer cells.[7] this compound has been shown to induce key hallmarks of ICD.[10][11]
-
Calreticulin (CRT) Exposure : Stressed tumor cells translocate CRT to their surface, acting as an "eat-me" signal for dendritic cells (DCs).[11]
-
ATP Release : Dying cells release ATP, which acts as a "find-me" signal, recruiting antigen-presenting cells.[12]
-
High Mobility Group Box 1 (HMGB1) Release : The passive release of HMGB1 from the nucleus of necrotic cells serves as a danger signal to activate immune cells.[11][12]
This process effectively turns the tumor into an in situ vaccine, promoting the uptake of tumor antigens by DCs and subsequent priming of tumor-specific T cells.
The TME is often infiltrated by cells that suppress antitumor immunity. This compound can selectively reduce the numbers of these cells.
-
Myeloid-Derived Suppressor Cells (MDSCs) : this compound has been shown to decrease the proportion of MDSCs in the spleen and tumor.[13][14] This reduction alleviates the suppression of T cell and NK cell activity.[15][16]
-
Regulatory T cells (Tregs) : Several studies report that this compound treatment leads to a significant reduction in Treg populations.[8][17][18][19] This shifts the balance in the TME, favoring the activity of effector T cells over immunosuppressive cells.[8] The higher proliferation rate of Tregs may make them more sensitive to DNA synthesis inhibitors like this compound.[19]
Preclinical and Clinical Data Summary
The combination of this compound with various immunotherapy modalities has been evaluated in numerous preclinical models and clinical trials. The data consistently show that this combination can lead to superior outcomes compared to either monotherapy.
Table 1: Preclinical In Vivo Efficacy of this compound and Immunotherapy Combinations
| Cancer Model | Combination Therapy | Key Findings | Reference(s) |
|---|---|---|---|
| Mesothelioma (RN5) | This compound + ICI (anti-PD-1) | Significantly prolonged survival and led to tumor rejection in a portion of mice compared to either monotherapy. | [20][21] |
| Mismatch Repair-Deficient (Mlh1-/-) GI Tumors | This compound + anti-PD-L1 | Median overall survival increased from 4 weeks (control) to 12 weeks (combo), significantly better than either monotherapy (~7 weeks). | [22][23] |
| Pancreatic Cancer (Transgenic) | This compound + anti-PD-1 + TGFβ ablation | Combination led to a robust CD8+ T-cell response and decreased tumor burden only when TGFβ signaling was blocked. | [1][24] |
| Bladder Cancer (Orthotopic) | Intravesical this compound + OT-I T cells | Combination treatment resulted in sustained anti-tumor responses compared to monotherapies. |[25] |
Table 2: Clinical Trial Outcomes for this compound and Immunotherapy Combinations
| Cancer Type | Combination Therapy | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) | Reference(s) |
|---|---|---|---|---|---|---|
| Advanced Malignancies (Mixed) | Low-Dose this compound + PD-1 Inhibitors | 29.5% | 62.3% | 4.3 | 15.0 | [26] |
| Advanced Pancreatic Cancer | Sintilimab (anti-PD-1) + this compound | 12.5% (at 3 mo) | 37.5% (at 3 mo) | 3.8 | 5.1 | [27] |
| Advanced Pancreatic Cancer | This compound + Paclitaxel + Cemiplimab (anti-PD-1) + Motixafortide (CXCR4i) | 63.6% (7/11 PRs) | 90.9% (10/11 SD or PR) | 9.6 | - | [28] |
| Locally Advanced Pancreatic Cancer | this compound + DC vaccine + CD3-LAK cells | 20% (1/5 PR) | 60% (3/5 PR or SD) | - | - |[29] |
Table 3: Immunomodulatory Effects of this compound on Immune Cell Populations (Clinical Data)
| Cancer Type | Finding | Effect | Reference(s) |
|---|---|---|---|
| Pancreatic Cancer | This compound treatment significantly reduced granulocytic MDSCs. | Depletion of MDSCs | [6][8] |
| Pancreatic Cancer | This compound treatment modestly but significantly reduced Tregs (CD4+CD127-FoxP3+). | Depletion of Tregs | [8][17] |
| Pancreatic Cancer | The ratio of effector T cells to Tregs was increased at day 15 of treatment. | Favorable Immune Shift | [8][17] |
| Pancreatic Cancer | Circulating TGFβ-1, an immunosuppressive cytokine, was significantly reduced after one treatment. | Reduction of Immunosuppressive Factors |[6][8] |
Key Experimental Protocols
The following protocols provide a framework for investigating the synergistic effects of this compound and immunotherapy.
This protocol is adapted from preclinical studies evaluating chemo-immunotherapy combinations.[22][23]
Objective: To assess the in vivo efficacy of this compound combined with an anti-PD-L1 checkpoint inhibitor on tumor growth and survival.
Materials:
-
Tumor cells (e.g., murine mesothelioma RN5, Panc02 pancreatic, or Mlh1-/- GI tumor cells)
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
This compound solution (for i.p. injection)
-
Anti-PD-L1 antibody (e.g., clone 6E11) or isotype control (for i.v. or i.p. injection)
-
Sterile PBS
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Workflow Diagram:
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Monitoring: Allow tumors to establish. Begin measuring tumor volume with calipers every 2-3 days once they become palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 80-100 mm³), randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control (e.g., PBS i.p.)
-
Group 2: this compound monotherapy (e.g., 100 mg/kg, i.p., once every 4 days for 3 cycles).[22][23]
-
Group 3: Anti-PD-L1 monotherapy (e.g., 2.5 mg/kg, i.v., once every 2 weeks for 3 cycles).[22][23]
-
Group 4: Combination of this compound and anti-PD-L1 using the schedules above.
-
-
Treatment Administration: Administer treatments according to the defined schedule. Monitor mice for weight loss and signs of toxicity.
-
Endpoint Analysis:
-
Tumor Growth: Continue to measure tumor volume until the endpoint (e.g., tumor volume > 2000 mm³ or signs of distress).
-
Survival: Monitor mice for survival and plot Kaplan-Meier survival curves.
-
Immunophenotyping: At the end of the study (or from a satellite group of mice), harvest tumors and spleens. Prepare single-cell suspensions for flow cytometry analysis of immune cell populations (CD8+ T cells, Tregs, MDSCs).
-
This protocol provides a general method for analyzing immune cells from patient blood or murine tissues.[6][8]
Objective: To quantify the proportions of MDSCs and Tregs in peripheral blood or tumor tissue following this compound treatment.
Materials:
-
Whole blood or single-cell suspension from tissue
-
FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
RBC Lysis Buffer (for blood samples)
-
Fc Block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., for human Tregs: anti-CD3, -CD4, -CD25, -CD127, -FoxP3; for murine MDSCs: anti-CD11b, -Gr-1).
-
Fixation/Permeabilization Buffer (for intracellular staining like FoxP3)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Blood: Collect blood in heparinized tubes. Perform RBC lysis. Wash cells with PBS and resuspend in FACS buffer.
-
Tissue: Mince tumor or spleen tissue and digest with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension. Filter through a 70 µm cell strainer.
-
-
Cell Counting: Count viable cells using a hemocytometer or automated cell counter.
-
Fc Block: Resuspend ~1 x 10^6 cells in FACS buffer. Add Fc Block and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of surface antibodies (e.g., anti-CD3, -CD4, -CD127 for Tregs) to the cells. Incubate for 30 minutes on ice in the dark.
-
Wash: Wash cells twice with FACS buffer by centrifuging at 300-400 x g for 5 minutes.
-
Intracellular Staining (if required):
-
For transcription factors like FoxP3, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Add the intracellular antibody (e.g., anti-FoxP3) and incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells with permeabilization buffer and then FACS buffer.
-
-
Data Acquisition: Resuspend the final cell pellet in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Use analysis software (e.g., FlowJo, FCS Express) to gate on cell populations of interest. For example, Tregs can be identified as CD3+ -> CD4+ -> CD25+CD127low -> FoxP3+.
Conclusion
The combination of this compound with immunotherapy represents a promising strategy to overcome resistance and improve clinical outcomes in a variety of cancers. This compound's ability to induce immunogenic cell death and deplete immunosuppressive cells like MDSCs and Tregs creates a more favorable tumor microenvironment for an effective anti-tumor immune response.[7] The success of this combination is highly dependent on the dose and schedule of this compound administration to maximize its immunomodulatory effects while minimizing broad lymphodepletion.[2][26] The protocols and data presented here offer a foundation for researchers and drug developers to further explore and optimize this powerful therapeutic approach.
References
- 1. Frontiers | this compound: immunomodulatory or immunosuppressive role in the tumor microenvironment [frontiersin.org]
- 2. This compound: immunomodulatory or immunosuppressive role in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The double life of a chemotherapy drug: Immunomodulatory functions of this compound in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: immunomodulatory or immunosuppressive role in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Synergistic action of this compound and celecoxib in promoting the antitumor efficacy of anti-programmed death-1 monoclonal antibody by triggering immunogenic cell death - Zhu - Translational Cancer Research [tcr.amegroups.org]
- 8. This compound reduces MDSCs, tregs and TGFβ-1 while restoring the teff/treg ratio in patients with pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Low-Dose this compound Treatment Enhances Immunogenicity and Natural Killer Cell-Driven Tumor Immunity in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complementary induction of immunogenic cell death by oncolytic parvovirus H-1PV and this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound directly inhibits myeloid derived suppressor cells in BALB/c mice bearing 4T1 mammary carcinoma and augments expansion of T cells from tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Combining chemotherapy with CAR-T cell therapy in treating solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound reduces MDSCs, tregs and TGFβ-1 while restoring the teff/treg ratio in patients with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Low-dose this compound depletes regulatory T cells and improves survival in the orthotopic Panc02 model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound depletes regulatory T-cells in human and mice and enhances triggering of vaccine-specific cytotoxic T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. This compound Synergizes with Immune Checkpoint Inhibitors and Overcomes Resistance in a Preclinical Model and Mesothelioma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Combined this compound and Immune-Checkpoint Inhibition Conquers Anti-PD-L1 Resistance in Low-Immunogenic Mismatch Repair-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combined this compound and Immune-Checkpoint Inhibition Conquers Anti-PD-L1 Resistance in Low-Immunogenic Mismatch Repair-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Targeting myeloid-derived suppressor cells with this compound to enhance efficacy of adoptive cell therapy in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Combination of Low-Dose this compound and PD-1 Inhibitors for Treatment in Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Clinical Study of Anti-PD-1 Immunotherapy Combined with this compound Chemotherapy in Multiline Treatment of Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. letswinpc.org [letswinpc.org]
- 29. A combination therapy of this compound with immunotherapy for patients with inoperable locally advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Gemcitabine Delivery Systems, Including Oral Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Challenges of Gemcitabine (B846) Delivery
This compound (GEM) is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, ovarian, and breast cancers.[1][2] As a nucleoside analog, its therapeutic action relies on its intracellular phosphorylation to active metabolites that inhibit DNA synthesis and induce apoptosis.[1][3] However, the clinical efficacy of this compound is hampered by significant pharmacological drawbacks.[1]
Intravenously administered this compound has a short plasma half-life (8 to 17 minutes) due to rapid metabolic inactivation by cytidine (B196190) deaminase (CDA) into the inactive metabolite 2′,2′-difluorouridine (dFdU). This necessitates frequent high-dose infusions, leading to systemic toxicity.[1] Furthermore, its hydrophilic nature restricts its ability to cross cell membranes via passive diffusion, relying on nucleoside transporters, which can lead to drug resistance.[4]
Oral administration, the most convenient route for drug delivery, is not a viable option for conventional this compound due to poor oral bioavailability (<10%).[5][6][7] This is a result of extensive first-pass metabolism in the gut and liver and low permeability through the intestinal epithelium.[8][6][9] To address these limitations, extensive research has focused on developing novel delivery strategies to protect this compound from premature degradation, enhance its oral bioavailability, and improve its therapeutic index.[1][10] This document outlines various innovative approaches, including prodrugs and nanoformulations, and provides detailed protocols for their evaluation.
Novel Delivery Strategies for this compound
Several advanced delivery systems have been developed to enhance the therapeutic efficacy of this compound. These can be broadly categorized into prodrugs and nanoformulations.[1]
-
Prodrugs: This approach involves chemically modifying the this compound molecule to improve its lipophilicity and protect it from enzymatic degradation.[1] For instance, LY2334737 is an orally available prodrug of this compound that has been investigated in clinical trials.[11][12] Another strategy involves conjugating fatty acids to the 4-N position of this compound to reduce its sensitivity to deaminases.[13]
-
Nanoformulations: Encapsulating this compound within nanocarriers offers a versatile platform to overcome its limitations. These systems can protect the drug from degradation, control its release, and potentially target it to tumor tissues through the enhanced permeability and retention (EPR) effect.[1] Various types of nanoparticles have been explored for this compound delivery:
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs like this compound.[10][14] Liposomal formulations have been shown to increase the half-life and AUC of this compound.[10][14]
-
Solid Lipid Nanoparticles (SLNs): SLNs are formulated from solid lipids and are a promising alternative to liposomes.[13] They offer advantages such as improved physical stability and the feasibility of incorporating both hydrophilic and lipophilic drugs.[5] this compound-loaded SLNs have been produced using techniques like double emulsification.[15][16]
-
Nanogels (NGs): These are cross-linked polymer networks that can be tailored for oral drug delivery.[9][17] Photopolymerizable nanogels have been developed for oral this compound delivery, demonstrating enhanced cellular uptake and reduced metabolic degradation.[8][9][17]
-
Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell.[3] Glycocholic acid-modified micelles have been prepared for enhanced oral chemotherapy with this compound.[18]
-
The following sections provide a comparative summary of the quantitative data for these formulations and detailed protocols for their evaluation.
Data Presentation: Comparison of Novel this compound Formulations
Table 1: Physicochemical Characteristics of this compound Nanoformulations
| Formulation Type | Composition | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Zeta Potential (mV) | Reference |
| Nanogels (NGs) | Gelatin and methacrylic groups | 244.07 ± 19.52 | - | - | - | [8][9] |
| Solid Lipid Nanoparticles (SLNs) | Stearic acid, soy lecithin (B1663433), sodium taurocholate | - | 72.42 | - | - | [15][16] |
| PEG-PDLLA Nanovesicles | - | 200.6 | 20.54 | 4.14 | - | [19] |
| Thermosensitive Liposomal Nanoparticles (TSLnps) | - | 216.10 ± 0.57 | 41.10 ± 2.0 | - | - | [20] |
Table 2: In Vitro Drug Release of Oral this compound Formulations
| Formulation | Condition | Release within 1h | Release within 6h | Key Findings | Reference |
| Free this compound | Simulated Gastric Fluid (SGF, pH 1.2) | 63.1% | 93.6% | Rapid release in both acidic and neutral environments. | [8] |
| Free this compound | Simulated Intestinal Fluid (SIF, pH 6.8) | 61.6% | 100.8% | Rapid release in both acidic and neutral environments. | [8] |
| Nanogels (NGs-GEM) | SGF (pH 1.2) | Slower than free GEM | - | Slower drug release at acidic pH compared to neutral pH. | [8][9] |
| Nanogels (NGs-GEM) | SIF (pH 6.8) | Slower than free GEM | - | Slower drug release at acidic pH compared to neutral pH. | [8][9] |
| Thermosensitive Liposomal Nanoparticles (GEM-TSLnps) | pH 7.4, 37°C | - | ~25% (cumulative) | Temperature-dependent release. | [20] |
| Thermosensitive Liposomal Nanoparticles (GEM-TSLnps) | pH 7.4, 42°C | - | ~60% (cumulative) | Significantly increased release at mild hyperthermia. | [20] |
Table 3: Pharmacokinetic Parameters of Oral this compound Formulations in Preclinical Models
| Formulation | Animal Model | Oral Bioavailability (%) | Cmax (µg/mL) | AUC (hr·µg/mL) | Key Findings | Reference | | --- | --- | --- | --- | --- | --- | | Free this compound | Mice | 18.3 | - | - | Low oral bioavailability. |[21][22] | | 5'-l-valyl-gemcitabine (V-Gem) Prodrug | Mice | 16.7 (for this compound) | - | - | Did not increase systemic exposure to this compound compared to oral free this compound. |[21][22] | | D07001-F4 (self-microemulsifying) | Mice | 34 | - | - | Enhanced oral bioavailability. |[23] | | Nanogels (NGs-GEM) | - | - | No significant difference vs. free GEM | No significant difference vs. free GEM | Markedly lower inactive metabolite (dFdU) content compared to oral free this compound. |[8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Double Emulsification
Objective: To formulate this compound-loaded SLNs to protect the drug from rapid metabolism and sustain its release.
Materials:
-
This compound hydrochloride
-
Stearic acid (lipid)
-
Soy lecithin (surfactant)
-
Sodium taurocholate (co-surfactant)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous solution (e.g., deionized water)
-
Homogenizer
-
Probe sonicator
Procedure:
-
Dissolve stearic acid and soy lecithin in an organic solvent to form the oil phase.
-
Dissolve this compound hydrochloride in a small volume of aqueous solution to form the internal aqueous phase (w1).
-
Add the internal aqueous phase to the oil phase and emulsify using a high-speed homogenizer to form a primary water-in-oil (w/o) emulsion.
-
Disperse the primary emulsion into an external aqueous solution containing sodium taurocholate.
-
Homogenize the mixture to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Evaporate the organic solvent under reduced pressure to allow the formation of solid lipid nanoparticles.
-
Wash the resulting SLN suspension by centrifugation to remove un-entrapped drug and excess surfactants.
-
Resuspend the final SLN pellet in deionized water and store at 4°C for further characterization.
Protocol 2: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of this compound from a novel formulation under simulated physiological conditions.
Materials:
-
This compound formulation (e.g., NGs-GEM)
-
Free this compound solution (control)
-
Simulated Gastric Fluid (SGF, pH 1.2, without pepsin)
-
Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
-
HPLC system for this compound quantification
Procedure:
-
Accurately weigh a sample of the this compound formulation (equivalent to a known amount of this compound) and place it inside a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of SGF or SIF release medium maintained at 37 ± 0.5°C in a shaking water bath.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Perform the same procedure with a free this compound solution as a control.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound formulations against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., pancreatic cancer cell lines like PANC-1, MIA PaCa-2)[20]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound formulation and free this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the this compound formulation and free this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test substances. Include wells with untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel this compound formulation.
Materials:
-
Laboratory mice (e.g., C57BL/6 or BALB/c)
-
This compound formulation for oral administration
-
Free this compound for oral and intravenous (IV) administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Divide the mice into three groups: oral formulation, oral free this compound, and IV free this compound.
-
Administer the respective formulations to each group at a predetermined dose. For oral administration, use oral gavage. For IV administration, inject into the tail vein.
-
At specified time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples from the mice.
-
Process the blood samples to obtain plasma by centrifugation.
-
Extract this compound and its metabolite dFdU from the plasma samples.
-
Quantify the concentrations of this compound and dFdU in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, Tmax, and half-life.
-
Calculate the oral bioavailability of the formulation by comparing the AUC of the oral dose to the AUC of the IV dose.
Reference: [22]
Protocol 5: In Vivo Tumor Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of a novel this compound formulation in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells for xenograft implantation (e.g., pancreatic cancer cells)
-
This compound formulation
-
Control vehicle
-
Digital calipers
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 70-100 mm³).[27]
-
Randomize the mice into treatment groups (e.g., control, free this compound, and novel this compound formulation).
-
Administer the treatments according to a predefined schedule (e.g., twice weekly for 3 weeks).[27]
-
Measure the tumor volume using digital calipers at regular intervals (e.g., twice or thrice weekly). Calculate tumor volume using the formula: V = (Length x Width²) / 2.[27]
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Visualizations: Pathways and Workflows
Caption: this compound metabolism and the role of novel oral formulations.
Caption: Workflow for evaluating new this compound delivery systems.
Caption: Strategies to overcome challenges in this compound delivery.
References
- 1. Emerging pro-drug and nano-drug strategies for this compound-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. OF this compound HYDROCHLORIDE LOADED SOLID LIPID NANOPARTICLES | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oral Delivery of Photopolymerizable Nanogels Loaded with this compound for Pancreatic Cancer Therapy: Formulation Design, and in vitro and in vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase I study of Oral this compound prodrug (LY2334737) alone and in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Lipid-Based Nanosystems for this compound and this compound–Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel approaches to deliver this compound to cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation and evaluation of this compound-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Oral Delivery of Photopolymerizable Nanogels Loaded with this compound for Pancreatic Cancer Therapy: Formulation Design, and in vitro and in vivo Evaluations - UCL Discovery [discovery.ucl.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Preparation, physicochemical characterization and cytotoxicity in vitro of this compound-loaded PEG-PDLLA nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity of this compound-loaded thermosensitive liposomes in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of this compound and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of this compound and its amino acid ester prodrug following intravenous and oral administrations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro and in vivo studies of pharmacokinetics and antitumor efficacy of D07001-F4, an oral this compound formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. europeanreview.org [europeanreview.org]
- 26. In vitro and in vivo anti-tumor activities of a this compound derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Biological evaluation of novel this compound analog in patient-derived xenograft models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acquired Gemcitabine Resistance in Cancer Cells
Welcome to the technical support center for researchers investigating acquired gemcitabine (B846) resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has become resistant to this compound. What are the most common initial mechanisms I should investigate?
A1: Acquired this compound resistance is a multifactorial phenomenon. The most frequently observed initial mechanisms involve alterations in the drug's transport and metabolism. We recommend investigating the following four key proteins:
-
Human Equilibrative Nucleoside Transporter 1 (hENT1/SLC29A1): This is the primary transporter responsible for this compound uptake into the cell.[1][2] Its downregulation is a common cause of resistance.[3][4]
-
Deoxycytidine Kinase (dCK): This enzyme catalyzes the first and rate-limiting step of this compound activation through phosphorylation.[5][6] Reduced expression or inactivating mutations in dCK are strongly associated with resistance.[7][8]
-
Ribonucleotide Reductase Subunit M1 (RRM1): this compound's active diphosphate (B83284) form (dFdCDP) inhibits RRM1, depleting the cell of deoxynucleotides needed for DNA synthesis.[9] Overexpression of RRM1 is a key resistance mechanism.[10][11][12]
-
ATP-Binding Cassette (ABC) Transporters: Certain members of this family, such as MRP5 (ABCC5), can actively efflux this compound or its metabolites from the cell, reducing its intracellular concentration.[13][14]
A logical first step is to compare the mRNA and protein expression levels of these four factors in your resistant cell line versus the parental, sensitive cell line.
Q2: I've confirmed that the expression of hENT1, dCK, and RRM1 are unchanged in my resistant cells. What other pathways should I consider?
A2: If the primary metabolic and transport pathways appear unaltered, resistance may be driven by broader cellular changes or activation of alternative signaling pathways. Key areas to investigate include:
-
Epithelial-Mesenchymal Transition (EMT): Cancer cells undergoing EMT often acquire drug resistance.[15][16] This process can lead to changes in cell adhesion, motility, and signaling.[3][17][18] For instance, the cadherin switching seen in EMT can lead to a functional loss of the hENT1 transporter.[1][19]
-
Autophagy: This cellular recycling process can be upregulated in response to chemotherapy-induced stress, allowing cancer cells to survive treatment.[20][21][22] this compound itself can induce autophagy as a protective mechanism in cancer cells.[23]
-
Survival Signaling Pathways: Activation of pro-survival pathways such as PI3K/AKT/mTOR or STAT3 can override the apoptotic signals induced by this compound.[3][24]
-
MicroRNA (miRNA) Dysregulation: miRNAs can post-transcriptionally regulate entire networks of genes, including those involved in drug transport, metabolism, and apoptosis, thereby conferring resistance.[25][26][27]
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value for this compound in a historically sensitive cell line.
-
Possible Cause 1: Altered Drug Transport. The expression or localization of the hENT1 influx transporter may be compromised.
-
Troubleshooting Protocol:
-
Quantitative Real-Time PCR (qRT-PCR): Compare SLC29A1 (the gene for hENT1) mRNA levels between your current cell stock and a new, validated stock from a cell bank.
-
Western Blotting: Assess hENT1 protein levels. A decrease in your experimental cells suggests a transport defect.
-
Immunofluorescence: Verify that hENT1 is correctly localized to the plasma membrane. EMT can cause mislocalization of hENT1.[1]
-
-
-
Possible Cause 2: Impaired Drug Activation. The activity of deoxycytidine kinase (dCK) may be reduced.
-
Troubleshooting Protocol:
-
qRT-PCR and Western Blotting: Analyze DCK mRNA and dCK protein expression. Decreased expression is a common mechanism of acquired resistance.[5][7]
-
dCK Activity Assay: Measure the enzymatic activity of dCK in cell lysates to confirm a functional defect.
-
Sanger Sequencing: Sequence the DCK gene to check for inactivating mutations, which are frequently found in this compound-resistant cells.[8]
-
-
Issue 2: this compound treatment induces markers of cell stress (e.g., γH2AX), but cells do not undergo apoptosis and recover after drug removal.
-
Possible Cause 1: Overexpression of RRM1. High levels of RRM1 can overcome the inhibitory effect of this compound's active metabolite, allowing DNA synthesis and repair to continue.[9][10]
-
Troubleshooting Protocol:
-
qRT-PCR and Western Blotting: Compare RRM1 mRNA and RRM1 protein levels in your treated cells versus untreated controls. A significant increase points to this resistance mechanism.[28]
-
siRNA Knockdown: Use siRNA to transiently knock down RRM1 expression. A subsequent increase in this compound sensitivity would confirm the role of RRM1 in the observed resistance.[9]
-
-
-
Possible Cause 2: Upregulation of Autophagy. Cells may be using autophagy to clear damaged components and survive the drug-induced stress.[29]
-
Troubleshooting Protocol:
-
Western Blotting for LC3-II: Monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. An increase in the LC3-II/LC3-I ratio upon this compound treatment suggests autophagy induction.
-
Autophagy Inhibition: Co-treat cells with this compound and an autophagy inhibitor (e.g., chloroquine (B1663885) or a more specific inhibitor like one targeting Atg7).[20] If this combination restores apoptosis, it indicates that autophagy is a key survival mechanism.
-
-
Quantitative Data Summary
The following table summarizes representative changes in key molecules associated with this compound resistance. Note that the magnitude of change can vary significantly between cancer types and cell lines.
| Parameter | Parental (Sensitive) Cells | Resistant Cells | Fold Change (Resistant/Parental) | Key References |
| hENT1 mRNA/Protein | High Expression | Low/No Expression | Downregulated | [7],[30] |
| dCK mRNA/Protein | High Expression | Low/No Expression | Downregulated | [8],[5] |
| RRM1 mRNA/Protein | Low/Basal Expression | High Expression | Upregulated | [9],[11] |
| This compound IC50 | Low (e.g., nM range) | High (e.g., µM range) | 10x - >1000x | [8],[5] |
Key Experimental Protocols
Protocol 1: Establishing a this compound-Resistant Cell Line
-
Cell Seeding: Plate the parental cancer cell line at a low density.
-
Initial Exposure: Treat the cells with a low concentration of this compound (e.g., IC20 - the concentration that inhibits 20% of growth).
-
Dose Escalation: Once the cells have recovered and are proliferating, passage them and increase the this compound concentration in stepwise increments. Allow the culture to stabilize at each new concentration.
-
Maintenance: Continue this process over several months until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold the original IC50) than what the parental cells can tolerate.
-
Validation: Periodically perform a dose-response assay (e.g., MTT or Crystal Violet) to calculate the IC50 and confirm the level of resistance compared to the parental line.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines using a standard Trizol or column-based method.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR Reaction: Set up the reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for your target genes (SLC29A1, DCK, RRM1) and a housekeeping gene (GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in resistant cells compared to parental cells.
Protocol 3: Western Blotting for Protein Expression Analysis
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for your protein of interest (hENT1, dCK, RRM1, LC3, etc.).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Visualizations
Caption: this compound transport, metabolic activation, and mechanisms of action.
Caption: Key molecular mechanisms leading to acquired this compound resistance.
References
- 1. EMT-induced this compound resistance in pancreatic cancer involves the functional loss of equilibrative nucleoside transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hENT1 expression is predictive of this compound outcome in pancreatic cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical application and drug resistance mechanism of this compound [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. oaepublish.com [oaepublish.com]
- 7. Determinants of sensitivity and resistance to this compound: the roles of human equilibrative nucleoside transporter 1 and deoxycytidine kinase in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DCK is frequently inactivated in acquired this compound-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silencing of ribonucleotide reductase subunit M1 potentiates the antitumor activity of this compound in resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytoplasmic RRM1 activation as an acute response to this compound treatment is involved in drug resistance of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of RRM1 and its association with resistancy to this compound-based chemotherapy in advanced nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prognostic value of RRM1 and its effect on chemoresistance in pancreatic cancer - ProQuest [proquest.com]
- 13. Interdependence of this compound Treatment, Transporter Expression, and Resistance in Human Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound resistance is associated with epithelial-mesenchymal transition and induction of HIF-1α in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Promising molecular mechanisms responsible for this compound resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound-induced epithelial-mesenchymal transition-like changes sustain chemoresistance of pancreatic cancer cells of mesenchymal-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Autophagy: a novel target in order to overcome drug resistance in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. This compound promotes autophagy and lysosomal function through ERK- and TFEB-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Molecular mechanisms of acquired this compound resistance in pancreatic cancer [scholarworks.indianapolis.iu.edu]
- 25. microRNAs Associated with this compound Resistance via EMT, TME, and Drug Metabolism in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | MicroRNAs in pancreatic cancer drug resistance: mechanisms and therapeutic potential [frontiersin.org]
- 27. Frontiers | miRNA signatures underlie chemoresistance in the this compound-resistant pancreatic ductal adenocarcinoma cell line MIA PaCa-2 GR [frontiersin.org]
- 28. Cytoplasmic RRM1 activation as an acute response to this compound treatment is involved in drug resistance of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Autophagy Contributes to Metabolic Reprogramming and Therapeutic Resistance in Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Technical Support Center: Gemcitabine Resistance and RRM1/RRM2 Overexpression
Welcome to the technical support center for researchers investigating the role of Ribonucleotide Reductase (RR) subunits RRM1 and RRM2 in gemcitabine (B846) resistance. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, detailed protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (dFdC) is a prodrug, meaning it is inactive until metabolized within the cell.[1][2] Once transported into the cell, it is phosphorylated by the enzyme deoxycytidine kinase (dCK) into this compound monophosphate (dFdCMP).[3][4] This is the rate-limiting step in its activation.[3] Subsequently, other kinases convert it to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[3][4]
This compound exerts its cytotoxic effects through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase: The diphosphate form, dFdCDP, inhibits ribonucleotide reductase (RR), the enzyme responsible for generating the deoxynucleoside triphosphates (dNTPs) required for DNA synthesis.[1][5] This leads to a depletion of the cellular dNTP pool.[5]
-
DNA Chain Termination: The triphosphate form, dFdCTP, competes with the natural nucleotide (dCTP) for incorporation into DNA during replication.[1][5] After dFdCTP is incorporated, only one more nucleotide can be added before DNA polymerase is unable to proceed, an action known as "masked chain termination."[1][2] This irreparable damage to the DNA strand ultimately triggers programmed cell death (apoptosis).[5]
Q2: What are the roles of RRM1 and RRM2?
A2: RRM1 and RRM2 are the two subunits that form the active ribonucleotide reductase (RR) enzyme.[6][7] This enzyme is essential for DNA synthesis and repair as it catalyzes the rate-limiting step in the production of deoxyribonucleoside triphosphates (dNTPs).[8][9]
-
RRM1 is the large, catalytic subunit. Its expression levels tend to be stable throughout the cell cycle.[6][10][11]
-
RRM2 is the small, regulatory subunit.[7] Its expression is tightly regulated and fluctuates with the cell cycle, peaking during the S-phase when DNA synthesis occurs and degrading as the cell enters mitosis.[8][10] Therefore, RRM2 levels are often the rate-limiting factor for the overall activity of the RR enzyme.[10][12]
Q3: How does the overexpression of RRM1 and RRM2 lead to this compound resistance?
A3: Overexpression of RRM1 and/or RRM2 is a key mechanism of acquired this compound resistance.[3][9] The primary way this occurs is by counteracting one of this compound's main effects. By increasing the total amount of active RR enzyme, cancer cells can maintain a high intracellular pool of dNTPs.[9] These abundant dNTPs directly compete with the active this compound metabolite (dFdCTP) for incorporation into DNA, thereby reducing the drug's efficacy.[9] Essentially, the cell produces enough normal building blocks to dilute out the toxic analog, allowing DNA synthesis to proceed and the cell to survive.
Q4: What signaling pathways are known to regulate RRM1 and RRM2 expression?
A4: Several signaling pathways implicated in cancer progression can upregulate RRM1 and RRM2 expression. These pathways are often activated in response to growth factors or cellular stress. Key pathways include:
-
PI3K/Akt/mTOR Pathway: This is a central pathway in cell survival and proliferation. Activation of PI3K and its downstream effector Akt can lead to increased RRM2 expression.[8][11] The mTOR complex, particularly mTORC1, can regulate RRM2 synthesis.[13]
-
Ras/Raf/ERK Pathway: This pathway is also critical for cell growth and, when activated, can promote the expression of RRM2.[8]
-
Wnt/β-catenin Pathway: Some studies have shown that RRM2 can be involved in the activation of the Wnt/β-catenin signaling pathway, which in turn promotes the expression of proliferation-related genes like c-Myc and cyclin D1.[14]
Troubleshooting Experimental Issues
Problem 1: My this compound-resistant cell line shows a high IC50 value, but I don't see significant overexpression of RRM1 or RRM2 on my Western blot.
-
Possible Cause 1: Alternative Resistance Mechanisms. Overexpression of RRM1/RRM2 is just one of several ways a cell can become resistant. Other mechanisms include:
-
Reduced Drug Uptake: Downregulation of nucleoside transporters (hENTs) that bring this compound into the cell.[3]
-
Insufficient Drug Activation: Reduced expression or activity of the enzyme deoxycytidine kinase (dCK), which performs the first critical phosphorylation step.[3]
-
Increased Drug Inactivation: Upregulation of enzymes like cytidine (B196190) deaminase (CDA), which breaks down this compound.[3]
-
Increased Drug Efflux: High expression of drug efflux pumps, such as proteins from the ABC transporter family.[3]
-
-
Troubleshooting Steps:
-
Check dCK levels: Perform a Western blot or qPCR to assess the expression of dCK. A significant decrease in dCK is a common cause of resistance.[15]
-
Assess Transporter Expression: Use qPCR to check the mRNA levels of hENT1 (gene SLC29A1).
-
Rule out other mechanisms before concluding that your resistance model is independent of the RR pathway.
-
Problem 2: My siRNA knockdown of RRM1 or RRM2 isn't re-sensitizing the resistant cells to this compound.
-
Possible Cause 1: Inefficient Knockdown. The siRNA may not be reducing the protein levels sufficiently to have a biological effect.
-
Troubleshooting Steps:
-
Confirm Knockdown Efficiency: Always run a parallel Western blot analysis at the time of your viability assay to confirm that the target protein (RRM1 or RRM2) has been significantly reduced (ideally >70%).
-
Optimize Transfection: Adjust siRNA concentration, transfection reagent, and incubation time. Test multiple siRNA sequences targeting different regions of the mRNA.
-
-
Possible Cause 2: Redundancy or Dominant Alternative Mechanisms. If another resistance mechanism (e.g., complete loss of dCK) is dominant, reducing RRM1/RRM2 levels may not be enough to restore sensitivity.
-
Troubleshooting Steps:
-
Combine Targets: If you suspect multiple mechanisms, try a combination approach. For example, use an inhibitor for another pathway alongside your RRM1/RRM2 siRNA.
-
Characterize the Cell Line: Re-verify the primary resistance mechanisms in your specific cell line using the steps from Problem 1.
-
Problem 3: My qPCR results show a large increase in RRM1/RRM2 mRNA, but the protein increase on the Western blot is much smaller.
-
Possible Cause 1: Post-Transcriptional Regulation. mRNA levels do not always correlate directly with protein levels. Protein expression is also controlled by factors like translation efficiency and protein degradation rate. RRM2 protein, for instance, is rapidly degraded outside of the S-phase of the cell cycle.[8]
-
Troubleshooting Steps:
-
Synchronize Cells: For RRM2, consider synchronizing your cells in the S-phase before harvesting for protein analysis. This will enrich for the cell population where RRM2 protein is most stable and abundant.
-
Trust the Protein Data: For functional resistance, the amount of active enzyme is what matters most. Therefore, the protein level determined by Western blot is generally more indicative of the resistance phenotype than mRNA levels.
-
Check for Post-Translational Modifications: Investigate if pathways affecting protein stability (e.g., ubiquitination) are altered in your resistant cells.
-
Quantitative Data Summary
The following table summarizes representative data from studies investigating the link between RRM1/RRM2 expression and this compound resistance.
| Cell Line Model | Resistance Induction Method | Fold Change in RRM1 Expression (mRNA/Protein) | Fold Change in RRM2 Expression (mRNA/Protein) | Fold Change in this compound IC50 | Reference |
| Colon 26 (mouse colon cancer) | In vivo treatment & transplant | 25-fold (mRNA) | 2-fold decrease (mRNA) | >20-fold | [16] |
| C 26-G (cell line from above) | In vivo derived | 28-fold (mRNA) | 2.7-fold (mRNA) | >23-fold | [17] |
| H358 (human NSCLC) | In vitro dose escalation | >125-fold (mRNA); High (Protein) | No significant change | Not specified | [15][18] |
| Panc1 (human pancreatic cancer) | In vitro dose escalation | 1.6-fold (Protein) | Not specified | ~1.5-fold (in migration assay) | [19] |
Note: Fold changes can vary significantly between cell lines, resistance induction methods, and assay types.
Key Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) via MTT Assay
This protocol measures cell metabolic activity to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Adherent cancer cells
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for attachment.[20][21]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted drug solutions to the respective wells. Include a "vehicle only" control (medium without drug).
-
Incubation: Incubate the plate for 48 to 72 hours.[21]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[22]
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.[22]
-
Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (viability vs. log concentration of this compound) to determine the IC50 value.[23][24]
Protocol 2: RRM1/RRM2 Protein Expression via Western Blotting
This protocol quantifies the relative amount of RRM1 and RRM2 protein in sensitive vs. resistant cells.
Materials:
-
Cell pellets (sensitive and resistant lines)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-RRM1, anti-RRM2, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RRM1, RRM2, and a loading control (e.g., β-actin) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of RRM1 and RRM2 bands to the loading control to compare expression between samples.
Protocol 3: RRM1/RRM2 mRNA Expression via qRT-PCR
This protocol measures the relative levels of RRM1 and RRM2 messenger RNA.
Materials:
-
Cell pellets
-
RNA extraction kit (e.g., TRIzol-based)
-
cDNA synthesis kit (Reverse Transcriptase)
-
SYBR Green or TaqMan qPCR Master Mix
-
qPCR instrument
-
Primers for RRM1, RRM2, and a housekeeping gene (e.g., GAPDH, ACTB)[11][25]
Procedure:
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Convert 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and each gene (RRM1, RRM2, and housekeeping gene). The reaction mix typically includes cDNA template, forward and reverse primers, and qPCR master mix.
-
Running the PCR: Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) value for each reaction. Calculate the relative expression of RRM1 and RRM2 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant samples to the sensitive control.[26]
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound action and RRM1/RRM2-mediated resistance.
Caption: Workflow for investigating RRM1/RRM2-mediated this compound resistance.
Caption: Simplified signaling pathway leading to RRM expression and resistance.
References
- 1. This compound: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: metabolism, mechanisms of action, and self-potentiation. | Semantic Scholar [semanticscholar.org]
- 3. Promising molecular mechanisms responsible for this compound resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. A Single Conserved Residue Mediates Binding of the Ribonucleotide Reductase Catalytic Subunit RRM1 to RRM2 and Is Essential for Mouse Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory Role of Ribonucleotide Reductase Subunit M2 in Hepatocyte Growth and Pathogenesis of Hepatitis C Virus | MDPI [mdpi.com]
- 8. Ribonucleotide reductase M2 (RRM2): Regulation, function and targeting strategy in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silencing of ribonucleotide reductase subunit M1 potentiates the antitumor activity of this compound in resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Over-expression of RRM2 predicts adverse prognosis correlated with immune infiltrates: A potential biomarker for hepatocellular carcinoma [frontiersin.org]
- 12. RRM2 Regulates Bcl-2 in Head and Neck and Lung Cancers: A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RRM2‑mediated Wnt/β‑catenin signaling pathway activation in lung adenocarcinoma: A potential prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. In vivo induction of resistance to this compound results in increased expression of ribonucleotide reductase subunit M1 as the major determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Micro-array analysis of resistance for this compound results in increased expression of ribonucleotide reductase subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An increase in the expression of ribonucleotide reductase large subunit 1 is associated with this compound resistance in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RRM1 is mediated by histone acetylation through this compound resistance and contributes to invasiveness and ECM remodeling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Ribonucleotide reductase regulatory subunit M2 (RRM2) as a potential sero-diagnostic biomarker in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Gemcitabine Resistance and dCK Downregulation
Welcome to the technical support center for researchers investigating the role of deoxycytidine kinase (dCK) downregulation in gemcitabine (B846) resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a nucleoside analog that functions as an anti-cancer therapeutic.[1][2] For it to be effective, it must first be transported into the cell and then phosphorylated into its active forms.[3][4] The initial and rate-limiting step in this activation process is the conversion of this compound to this compound monophosphate (dFdCMP), a reaction catalyzed by the enzyme deoxycytidine kinase (dCK).[1][5] Following this, dFdCMP is further phosphorylated to its diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[2][5] The active triphosphate form, dFdCTP, is incorporated into DNA, leading to the termination of DNA synthesis and ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2] Additionally, the diphosphate form, dFdCDP, inhibits ribonucleotide reductase, an enzyme essential for producing the building blocks of DNA, which further hinders DNA replication and repair.[2][6][7]
Q2: How does the downregulation of dCK lead to this compound resistance?
The phosphorylation of this compound by dCK is the crucial rate-limiting step in its activation.[3][5] When dCK expression is downregulated, less this compound is converted into its active phosphorylated forms within the cancer cell.[8] This reduction in active metabolites means that less dFdCTP is available to be incorporated into DNA, and the inhibitory effect on ribonucleotide reductase by dFdCDP is diminished.[2][6][7] Consequently, the cytotoxic effects of this compound are significantly reduced, allowing cancer cells to survive and proliferate despite treatment, leading to acquired resistance.[9][10] Several studies have demonstrated a significant decrease in dCK expression in this compound-resistant cancer cell lines.[9][10][11]
Q3: Are there other mechanisms of this compound resistance besides dCK downregulation?
Yes, while dCK downregulation is a critical mechanism, other factors can contribute to this compound resistance. These include:
-
Reduced drug uptake: Decreased expression of nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1), can limit the amount of this compound that enters the cell.[6][7][12]
-
Increased drug inactivation: Higher activity of enzymes like cytidine (B196190) deaminase (CDA), which breaks down this compound into its inactive form, can reduce its efficacy.[4]
-
Alterations in downstream targets: Overexpression of ribonucleotide reductase subunits (RRM1 and RRM2) can counteract the inhibitory effects of this compound's active metabolites.[6][7][8]
-
Enhanced DNA repair: Cancer cells with more efficient DNA repair mechanisms may be better able to overcome the DNA damage induced by this compound.[6][7]
Q4: What are the common experimental models to study dCK-mediated this compound resistance?
A common approach is to develop this compound-resistant cancer cell lines. This is typically achieved by exposing a parental, this compound-sensitive cell line to gradually increasing concentrations of this compound over a prolonged period. The resulting resistant cell population can then be compared to the original parental cells to identify changes in dCK expression and function.[11] Another method involves using siRNA to specifically knock down dCK expression in sensitive cells to confirm its direct role in conferring resistance.[9][10][11] Conversely, overexpressing dCK in resistant cells can be used to see if sensitivity to this compound is restored.[11]
Troubleshooting Guides
Quantitative PCR (qPCR) for dCK mRNA Expression
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No amplification or very late amplification (High Cq value) in samples that should be positive for dCK. | 1. Poor RNA quality or degradation.[13] 2. Inefficient cDNA synthesis.[14] 3. Suboptimal primer design.[14][15] 4. Insufficient amount of template.[15] | 1. Assess RNA integrity (e.g., using a Bioanalyzer). Repeat RNA extraction using fresh samples and ensure proper handling to prevent degradation.[14] 2. Verify the quality and quantity of your input RNA. Try different reverse transcription primers (e.g., a mix of random hexamers and oligo(dT)s).[14] 3. Re-design and validate primers. Ensure they span an exon-exon junction to avoid amplifying genomic DNA. Check for specificity using BLAST.[15] 4. Increase the amount of cDNA template in the qPCR reaction.[15] |
| Amplification in the No-Template Control (NTC). | 1. Contamination of reagents (master mix, primers, water).[16] 2. Primer-dimer formation.[13] 3. Contamination during plate setup.[14] | 1. Use fresh, dedicated aliquots of all reagents.[16] 2. Analyze the melt curve; primer-dimers typically have a lower melting temperature than the specific product. If present, redesign primers.[13][16] 3. Maintain a clean workspace. Use filter tips and physically separate pre- and post-PCR areas.[14] |
| Low qPCR efficiency (<90% or >110%). | 1. Suboptimal primer concentration. 2. Incorrect annealing temperature.[15] 3. Presence of PCR inhibitors in the sample.[15][17] | 1. Perform a primer concentration matrix to determine the optimal concentration for your assay. 2. Run a temperature gradient qPCR to find the optimal annealing temperature for your primers.[14] 3. Dilute your cDNA template (e.g., 1:5 or 1:10) to dilute out inhibitors. Re-purify your RNA if necessary.[15] |
| High variability between technical replicates. | 1. Pipetting errors.[13][17] 2. Insufficient mixing of reaction components.[17] 3. Low expression of the target gene, leading to stochastic effects.[17] | 1. Ensure your pipettes are calibrated. Use a master mix to minimize pipetting variations between wells.[16] 2. Gently vortex and centrifuge the master mix and the final reaction plate before running the qPCR.[17] 3. If dCK expression is very low, you may need to increase the amount of input cDNA.[17] |
Western Blot for dCK Protein Expression
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no dCK signal. | 1. Low abundance of dCK protein in the sample.[18][19] 2. Primary antibody concentration is too low or the antibody is not working.[18][20] 3. Inefficient protein transfer from gel to membrane.[18][21] 4. Inactive secondary antibody or detection reagent.[18] | 1. Increase the amount of protein loaded per well (try 30-50 µg). Use a positive control lysate known to express dCK.[18][19] 2. Optimize the primary antibody concentration by testing a range of dilutions. Increase incubation time (e.g., overnight at 4°C).[18][20] 3. Confirm successful transfer by staining the membrane with Ponceau S after transfer.[21] 4. Use fresh detection reagents and ensure the secondary antibody is appropriate for the primary antibody and has been stored correctly.[18] |
| High background. | 1. Insufficient blocking.[21][22] 2. Primary or secondary antibody concentration is too high.[20][21] 3. Insufficient washing.[21] | 1. Increase blocking time (e.g., 1-2 hours at room temperature). Try a different blocking agent (e.g., 5% BSA instead of non-fat milk, or vice-versa).[22] 2. Reduce the antibody concentrations.[20][21] 3. Increase the number and duration of wash steps after antibody incubations. Add a detergent like Tween-20 to your wash buffer.[21] |
| Non-specific bands. | 1. Primary antibody is not specific enough or concentration is too high.[21] 2. Protein degradation in the sample.[19] 3. Too much protein loaded on the gel.[19] | 1. Decrease the primary antibody concentration. Ensure the antibody has been validated for the species you are using.[21] 2. Prepare fresh lysates and always include protease inhibitors in your lysis buffer.[19] 3. Reduce the amount of protein loaded per lane.[19] |
Quantitative Data Summary
The following tables summarize quantitative findings from studies on dCK downregulation and this compound resistance.
Table 1: Relative dCK Expression in this compound-Resistant vs. Parental Cells
| Cell Line | Cancer Type | Fold Change in dCK mRNA Expression (Resistant vs. Parental) | Reference |
| SUIT2-GR | Pancreatic | Significantly reduced (p<0.05) | [9][10] |
| MIA-G | Pancreatic | Decreased | [8] |
Note: Data represents a significant decrease in dCK expression in this compound-resistant (GR) cells compared to their parental counterparts.
Table 2: Effect of dCK Knockdown on this compound Sensitivity (IC50 Values)
| Cell Line | Condition | This compound IC50 | Effect on Sensitivity | Reference |
| SUIT2 | Control siRNA | Not specified | - | [9][10] |
| SUIT2 | dCK-targeting siRNA | Significantly increased (p<0.01) | Reduced sensitivity | [9][10] |
Note: IC50 is the concentration of a drug that gives a half-maximal response. An increased IC50 value indicates greater resistance to the drug.
Experimental Protocols
Protocol 1: Quantification of dCK mRNA by Real-Time qPCR
-
RNA Extraction: Isolate total RNA from parental and this compound-resistant cell lines using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
qPCR:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for dCK, and cDNA template.
-
Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Run the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative expression of dCK mRNA using the 2-ΔΔCq (Livak) method, normalizing the dCK Cq values to the housekeeping gene Cq values and comparing the resistant cells to the parental cells.[23]
Protocol 2: Detection of dCK Protein by Western Blot
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for dCK (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using image analysis software. Normalize the dCK signal to a loading control protein (e.g., β-actin or GAPDH) to compare expression levels between samples.
Protocol 3: Cell Viability Assay for this compound Sensitivity (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.[24]
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., from 0.001 to 1000 µM) for 48-72 hours.[24] Include untreated wells as a control.
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the untreated control wells to determine the percentage of cell viability. Plot the viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
Visualizations
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pharmacokinetics and pharmacogenetics of this compound as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical application and drug resistance mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical application and drug resistance mechanism of this compound [frontiersin.org]
- 8. This compound Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Down-regulation of deoxycytidine kinase enhances acquired resistance to this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DCK is frequently inactivated in acquired this compound-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming Drug Resistance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dispendix.com [dispendix.com]
- 14. pcrbio.com [pcrbio.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. blog.biosearchtech.com [blog.biosearchtech.com]
- 18. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 22. bosterbio.com [bosterbio.com]
- 23. bio-rad.com [bio-rad.com]
- 24. Differential this compound Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Tumor Microenvironment on Gemcitabine Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the influence of the tumor microenvironment (TME) on gemcitabine (B846) efficacy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound IC50 values inconsistent when studying TME-mediated resistance?
A1: Inconsistent IC50 values for this compound in the context of the TME can stem from several biological and technical factors. High variability between replicate experiments is a common issue.[1] Key sources of variability include:
-
Cell-based Factors:
-
Cell Line Authenticity and Passage Number: Use low-passage, authenticated cell lines to avoid genetic drift and acquired resistance over time.[1]
-
Mycoplasma Contamination: Regularly test cultures for mycoplasma, as it can alter cellular metabolism and drug response.[1]
-
Cell Seeding Density: Inconsistent cell numbers can lead to variations in confluence and nutrient availability, affecting drug sensitivity.
-
-
TME Component Variability:
-
Cancer-Associated Fibroblast (CAF) Activity: Primary CAFs from different patients or passages can have varying secretomes and metabolic activity, impacting their influence on cancer cells.
-
Extracellular Matrix (ECM) Composition: The type and density of ECM components (e.g., collagen, hyaluronic acid) can differ between experiments, affecting drug diffusion.[2]
-
-
Experimental Conditions:
-
Inaccurate Drug Dilutions: Always prepare fresh serial dilutions of this compound from a validated stock solution.[1]
-
Incubation Times: Standardize the drug incubation period across all experiments.[1]
-
Hypoxia Levels: Ensure consistent and validated oxygen levels in hypoxia experiments, as fluctuating oxygenation can alter cellular responses.
-
Q2: My 3D tumor spheroids/organoids show significantly higher resistance to this compound compared to 2D monolayer cultures. Is this expected?
A2: Yes, this is a widely observed phenomenon. 3D culture systems more accurately recapitulate the in vivo tumor microenvironment, leading to increased chemoresistance.[3][4] Several factors contribute to this:
-
Drug Penetration Barrier: The dense structure of spheroids and organoids can physically limit this compound's diffusion to the inner cell layers.[3]
-
Cell-Cell and Cell-ECM Interactions: Enhanced interactions in 3D cultures activate pro-survival signaling pathways that are not as prominent in 2D cultures.
-
Hypoxic Gradients: 3D models often develop hypoxic cores, and hypoxia is known to induce resistance to this compound.[5][6]
-
Stemness Features: Cells within 3D cultures can exhibit increased cancer stem cell (CSC) characteristics, which are associated with drug resistance.[5]
Q3: How do Cancer-Associated Fibroblasts (CAFs) contribute to this compound resistance in my co-culture experiments?
A3: CAFs are a major component of the TME and employ multiple mechanisms to confer this compound resistance:
-
Secretion of Soluble Factors: CAFs secrete various cytokines and growth factors, such as IL-6, which can activate pro-survival signaling pathways like STAT3 in cancer cells, thereby reducing drug efficacy.
-
Metabolic Reprogramming: CAFs can alter the metabolic landscape of the TME. For instance, they can release metabolites that interfere with this compound's mechanism of action.
-
Extracellular Matrix (ECM) Deposition: CAFs are the primary producers of ECM components. This dense matrix can act as a physical barrier, impeding this compound delivery to cancer cells.[2]
-
Exosome-Mediated Communication: CAFs can release exosomes containing microRNAs (e.g., miR-21, miR-181a, miR-221, miR-222, and miR-92a) that target tumor suppressor genes like PTEN in cancer cells, promoting chemoresistance.[7]
Q4: What is the impact of hypoxia on this compound's effectiveness in my in vitro cancer models?
A4: Hypoxia, a common feature of solid tumors, significantly diminishes the cytotoxic effects of this compound.[6] The primary mechanisms include:
-
Activation of Pro-Survival Pathways: Hypoxia activates signaling pathways such as PI3K/Akt and MAPK, which promote cell survival and inhibit apoptosis.[6] The activation of these pathways can make cancer cells less susceptible to this compound-induced cell death.[6]
-
Induction of Stemness: Hypoxic conditions can enhance the stem-like characteristics of cancer cells, a phenotype associated with inherent drug resistance.[5] Hypoxia can synergistically enhance this compound-induced stemness through the AKT/Notch1 signaling pathway.[5]
-
Altered Drug Metabolism: Hypoxia can affect the expression and activity of enzymes and transporters involved in this compound's metabolism and uptake.
Troubleshooting Guides
Issue 1: High Variability in this compound IC50 in CAF Co-culture Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent CAF to Cancer Cell Ratio | Optimize and standardize the seeding ratio of CAFs to cancer cells for all experiments. | Consistent influence of CAFs on cancer cell proliferation and drug response. |
| Variable CAF Activation State | Characterize CAF activation markers (e.g., α-SMA, FAP) via immunofluorescence or western blotting before each experiment. Use CAFs within a consistent passage number range. | Ensures a reproducible CAF phenotype and secretome. |
| Indirect vs. Direct Co-culture Effects | Use transwell inserts to separate CAFs and cancer cells to distinguish between effects from secreted factors and direct cell-cell contact. | Elucidation of the dominant mechanism of CAF-mediated resistance in your model. |
| Media Conditioning Variability | If using conditioned media, establish a consistent protocol for its collection (e.g., duration of conditioning, cell density). | Reduces variability in the concentration of secreted factors. |
Issue 2: Difficulty in Establishing a Hypoxic Model for this compound Resistance Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate or Fluctuating Hypoxia | Use a calibrated hypoxia chamber with precise O2 and CO2 control. Verify hypoxia by measuring the expression of HIF-1α via western blot or immunofluorescence. | A stable and reproducible hypoxic environment leading to consistent cellular responses. |
| Cell Death Due to Severe Hypoxia | Optimize the oxygen concentration (e.g., 1% O2) and duration of hypoxic exposure to induce a resistance phenotype without causing excessive cell death. | Viable cells with a clear hypoxia-induced resistance to this compound. |
| Inconsistent Results with Hypoxia Mimetics (e.g., CoCl2) | While convenient, hypoxia mimetics may not fully recapitulate the cellular response to low oxygen. Whenever possible, use a hypoxia chamber for more physiologically relevant results. | More reliable and translatable data on hypoxia-mediated this compound resistance. |
Quantitative Data Summary
Table 1: Impact of Cancer-Associated Fibroblasts (CAFs) on this compound IC50 Values in Pancreatic Cancer Cell Lines
| Cell Line | Culture Condition | This compound IC50 (nM) | Fold Change in Resistance | Reference |
| BxPC-3 | Monoculture | ~10 | - | [8] |
| BxPC-3 | Co-culture with CAFs | >100 | >10 | [9] |
| PANC-1 | Monoculture | ~100 | - | [8] |
| PANC-1 | Co-culture with CAFs | >1000 | >10 | [9] |
Table 2: Effect of Hypoxia on Gene and Protein Expression Related to this compound Resistance
| Gene/Protein | Cell Line | Condition | Change in Expression | Implication for this compound Efficacy | Reference |
| HIF-1α | Pancreatic Cancer Cells | Hypoxia (1% O2) | Increased | Master regulator of hypoxic response, promotes survival | [5] |
| Bmi1 | Pancreatic Cancer Cells | Hypoxia (1% O2) | Increased | Stemness marker, associated with chemoresistance | [5] |
| Sox2 | Pancreatic Cancer Cells | Hypoxia (1% O2) | Increased | Stemness marker, associated with chemoresistance | [5] |
| p-Akt | L3.6pl Pancreatic Cancer | Hypoxia | Increased | Activation of pro-survival signaling | [6] |
| p-MAPK(Erk) | L3.6pl Pancreatic Cancer | Hypoxia | Increased | Activation of pro-survival signaling | [6] |
Key Experimental Protocols
Protocol 1: Establishing a Cancer-Associated Fibroblast (CAF) Co-culture Model to Assess this compound Resistance
-
Cell Culture:
-
Culture pancreatic cancer cells (e.g., PANC-1, BxPC-3) and primary human CAFs in their respective recommended media.
-
Use CAFs between passages 3 and 8 to maintain their characteristic phenotype.
-
-
Co-culture Setup (Transwell Assay):
-
Seed CAFs onto 12-well Transwell® polyester (B1180765) permeable supports.
-
Seed pancreatic cancer cells in the bottom chamber of the 12-well plates.
-
Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Treat the co-cultures with a serial dilution of this compound for 72 hours.
-
Include monocultures of both cancer cells and CAFs as controls.
-
-
Viability Assessment:
-
After incubation, assess the viability of the cancer cells in the bottom chamber using an MTT or similar cell viability assay.
-
Calculate the IC50 values for this compound in the monoculture and co-culture conditions.
-
Protocol 2: Induction of Hypoxia for this compound Sensitivity Assays
-
Cell Seeding:
-
Seed pancreatic cancer cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight under normoxic conditions (21% O2, 5% CO2).
-
-
Induction of Hypoxia:
-
Place the cell culture plates in a hypoxic chamber equilibrated to 1% O2, 5% CO2, and balanced N2 at 37°C for 24 hours.
-
-
This compound Treatment under Hypoxia:
-
Prepare serial dilutions of this compound in pre-equilibrated hypoxic media.
-
Add the this compound dilutions to the cells inside the hypoxic chamber and incubate for an additional 48-72 hours.
-
Maintain a parallel set of plates under normoxic conditions as a control.
-
-
Verification of Hypoxia:
-
In a parallel experiment, lyse cells exposed to hypoxia and perform a western blot for HIF-1α to confirm the induction of a hypoxic response.
-
-
Assessment of Cell Viability:
-
After the treatment period, measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Compare the IC50 values between the normoxic and hypoxic conditions.
-
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical application and drug resistance mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging roles of 3D-culture systems in tackling tumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia potentiates this compound-induced stemness in pancreatic cancer cells through AKT/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia increases resistance of human pancreatic cancer cells to apoptosis induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer-Associated Fibroblasts Confer this compound Resistance to Pancreatic Cancer Cells through PTEN-Targeting miRNAs in Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming this compound Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-specific modeling of stroma-mediated chemoresistance of pancreatic cancer using a three-dimensional organoid-fibroblast co-culture system | springermedizin.de [springermedizin.de]
Technical Support Center: Strategies to Overcome Gemcitabine Resistance in Pancreatic Cancer
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating gemcitabine (B846) resistance in pancreatic cancer. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Our pancreatic cancer cell line is showing increasing resistance to this compound. What are the primary molecular mechanisms we should investigate?
A1: this compound resistance in pancreatic cancer is multifactorial. The primary mechanisms can be broadly categorized as follows:
-
Altered Drug Metabolism and Transport:
-
Reduced Drug Uptake: Decreased expression of the human equilibrative nucleoside transporter 1 (hENT1) is a common mechanism that limits the intracellular uptake of this compound.[1][2][3]
-
Insufficient Activation: this compound is a prodrug that requires phosphorylation by deoxycytidine kinase (dCK) to become active. Downregulation of dCK activity is a well-established resistance mechanism.[3][4]
-
Increased Inactivation: Upregulation of enzymes like cytidine (B196190) deaminase (CDA) can lead to the rapid catabolism of this compound into its inactive form.
-
Altered Nucleotide Pools: Increased expression of ribonucleotide reductase subunits (RRM1 and RRM2) can expand the intracellular pool of dNTPs, which then outcompete the active form of this compound for incorporation into DNA.[2][3][5]
-
-
Activation of Pro-Survival Signaling Pathways:
-
Evasion of Apoptosis:
-
Tumor Microenvironment (TME):
Q2: We are observing high variability in our this compound IC50 values between experiments. What are the potential causes and how can we troubleshoot this?
A2: High variability in IC50 values is a common experimental issue. Consider the following troubleshooting steps:
-
Cell Culture Conditions:
-
Passage Number: Use cell lines within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: Ensure a consistent and optimized cell seeding density. Cell density can affect growth rates and drug response.
-
Media and Supplements: Use the same batch of media, serum, and other supplements for all related experiments to minimize variability.
-
-
Drug Preparation and Handling:
-
Stock Solutions: Prepare fresh drug dilutions for each experiment from a validated stock solution. Avoid multiple freeze-thaw cycles of stock aliquots.
-
Solvent Concentration: Maintain a consistent and low final concentration of the solvent (e.g., DMSO) across all wells.
-
-
Assay Protocol:
-
Incubation Time: Standardize the drug incubation period across all experiments.
-
Assay Procedure: Ensure consistent execution of all steps in your cell viability assay, including reagent addition, incubation times, and plate reading.
-
Q3: What are some promising combination therapies to overcome this compound resistance that we can explore in our preclinical models?
A3: Several combination strategies have shown promise in overcoming this compound resistance. Consider exploring the following:
-
Targeting DNA Damage Response:
-
Inhibiting Pro-Survival Pathways:
-
PI3K/Akt/mTOR Inhibitors: Targeting this pathway can re-sensitize resistant cells to this compound.
-
MEK Inhibitors: The combination of MEK inhibitors with this compound has shown enhanced anti-tumor effects.[10]
-
-
Targeting Apoptosis Evasion:
-
Modulating the Tumor Microenvironment:
-
Hedgehog Pathway Inhibitors: These can help to break down the dense stroma, improving drug delivery.[9]
-
Troubleshooting Guides
Issue 1: Development of Acquired this compound Resistance in a Previously Sensitive Cell Line
| Potential Cause | Troubleshooting Steps |
| Upregulation of RRM1/RRM2 | 1. Perform qRT-PCR or Western blotting to compare RRM1/RRM2 expression levels between sensitive and resistant cells.2. Test the efficacy of combining this compound with an RRM2 inhibitor. |
| Decreased dCK Expression | 1. Analyze dCK expression at the mRNA and protein levels.2. Consider transfecting resistant cells with a dCK expression vector to assess the restoration of sensitivity. |
| Activation of the PI3K/Akt Pathway | 1. Use Western blotting to check for increased phosphorylation of Akt and downstream targets (e.g., mTOR, S6K) in resistant cells.2. Evaluate the synergistic effects of combining this compound with a PI3K or Akt inhibitor. |
| Increased Drug Efflux | 1. Perform drug uptake/efflux assays using radiolabeled this compound to compare intracellular drug concentrations between sensitive and resistant cells. |
Issue 2: Inconsistent Results in In Vivo Xenograft Studies
| Potential Cause | Troubleshooting Steps |
| Tumor Heterogeneity | 1. Consider using patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[7] 2. When using cell line-derived xenografts, ensure the use of low-passage cells to minimize clonal selection. |
| Variable Drug Delivery | 1. Optimize the route and schedule of drug administration.2. For agents targeting the stroma, allow sufficient time for stromal modulation before administering this compound. |
| Animal Health and Husbandry | 1. Ensure consistent animal strain, age, and sex for all experimental groups.2. Maintain standardized housing conditions to minimize stress, which can impact tumor growth and drug response. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Reference |
| AsPC-1 | 15 - 50 | [11] |
| BxPC-3 | 10 - 40 | [2] |
| MiaPaCa-2 | 50 - 200 | [2][11] |
| Panc-1 | 100 - 500 | [12] |
| HPAF-II | 20 - 80 | [11] |
Note: IC50 values can vary significantly between labs due to differences in experimental conditions.[11][13]
Table 2: Efficacy of this compound-Based Combination Therapies in Clinical Trials
| Combination Regimen | Median Overall Survival (OS) | Control (this compound alone) | Trial/Reference |
| FOLFIRINOX | 11.1 months | 6.8 months | [5] |
| This compound + nab-paclitaxel | 8.7 months | 6.6 months | [5] |
| This compound + Capecitabine | Significantly improved OS | - | [14] |
| This compound + S-1 | Significantly improved OS | - | [14] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Pancreatic Cancer Cell Line
-
Initial Characterization: Determine the baseline IC50 of the parental pancreatic cancer cell line to this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Dose Escalation:
-
Culture the parental cells in media containing a low concentration of this compound (e.g., the IC10-IC20 value).
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium.
-
Continue this process of stepwise dose escalation over several months.
-
-
Resistance Validation: Periodically assess the IC50 of the cell population. A significant increase in the IC50 value compared to the parental line confirms the development of resistance.
-
Maintenance of Resistant Phenotype: Maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the IC50 of the resistant line) to prevent reversion of the resistant phenotype.
-
Experimental Use: Prior to using the resistant cells in experiments, culture them in a drug-free medium for at least two passages to avoid interference from the maintenance drug.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, either alone or in combination with a second agent. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a standardized period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals in viable cells.
-
Solubilization: Remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.[13]
Visualizations
Caption: this compound metabolism and primary resistance mechanisms.
Caption: Key pro-survival pathways contributing to this compound resistance.
Caption: Experimental workflow for testing novel combination therapies.
References
- 1. This compound chemoresistance in pancreatic cancer: molecular mechanisms and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Resistance to this compound in Pancreatic Ductal Adenocarcinoma: A Physiopathologic and Pharmacologic Review [mdpi.com]
- 5. Frontiers | Clinical application and drug resistance mechanism of this compound [frontiersin.org]
- 6. Akt/mTOR signaling pathway is crucial for this compound resistance induced by Annexin II in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming this compound Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming this compound Resistance in Pancreatic Cancer Using the BCL-XL-Specific Degrader DT2216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular predictors of this compound response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective combinations of anti-cancer and targeted drugs for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental models of pancreas cancer: what has been the impact for precision medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The efficacy and safety of this compound-based combination therapy vs. This compound alone for the treatment of advanced pancreatic cancer: a systematic review and meta-analysis - Zhang - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
Technical Support Center: Epithelial-Mesenchymal Transition (EMT) and Gemcitabine Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the link between the epithelial-mesenchymal transition (EMT) and gemcitabine (B846) resistance.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental connection between EMT and this compound resistance?
A1: The epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristic features, such as cell-to-cell adhesion and polarity, and acquire a mesenchymal phenotype with increased motility and invasiveness.[1] This transition is increasingly recognized as a significant mechanism driving resistance to chemotherapeutic agents, including this compound.[2] Cells that have undergone EMT often exhibit altered drug uptake and efflux, changes in apoptosis signaling pathways, and increased DNA repair capabilities, all of which contribute to reduced sensitivity to this compound.
Q2: Which signaling pathways are most critical in mediating EMT-induced this compound resistance?
A2: Several key signaling pathways are implicated in orchestrating EMT and subsequent this compound resistance. These include, but are not limited to, the Transforming Growth Factor-β (TGF-β), Notch, Wnt/β-catenin, Hedgehog, and Nuclear Factor-κB (NF-κB) pathways.[3][4] Additionally, pathways such as the ERK-ZEB-1 and Hypoxia-Inducible Factor-1α (HIF-1α) signaling cascades have been shown to play crucial roles.[5][6] These pathways converge on the activation of EMT-inducing transcription factors (EMT-TFs) like Snail, Slug, ZEB1, and Twist.[4]
Q3: What are the key molecular markers to assess EMT in the context of this compound resistance?
A3: To evaluate the EMT status of cancer cells in relation to this compound resistance, researchers typically analyze a panel of epithelial and mesenchymal markers. Key epithelial markers that are downregulated during EMT include E-cadherin and cytokeratins. Conversely, mesenchymal markers that are upregulated include Vimentin (B1176767), N-cadherin, Fibronectin, and the aforementioned EMT-TFs (Snail, Slug, ZEB1, Twist).[7] An inverse correlation between E-cadherin and ZEB1 expression is often observed in this compound-resistant cells.[1]
Q4: How can I establish a this compound-resistant cell line to study its connection with EMT?
A4: Developing a this compound-resistant cell line is a common in vitro model. The general approach involves the chronic exposure of a parental, this compound-sensitive cancer cell line to gradually increasing concentrations of this compound over a prolonged period (weeks to months).[8] The process starts with a low concentration of this compound, and as the cells adapt and become resistant, the concentration is incrementally increased. The establishment of resistance should be periodically confirmed by determining the half-maximal inhibitory concentration (IC50) using a cell viability assay like the MTT assay.
Troubleshooting Guides
Inconsistent IC50 Values in this compound Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. Pre-optimize seeding density for each cell line to ensure exponential growth during the assay. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, as they are prone to evaporation. Fill the outer wells with sterile PBS or media.[9] | |
| IC50 value is unexpectedly high or low | Incorrect drug concentration or degradation. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions. |
| Cell line misidentification or contamination. | Regularly perform cell line authentication (e.g., STR profiling) and check for mycoplasma contamination. | |
| No dose-dependent response observed | The concentration range is too narrow or not appropriate for the cell line. | Perform a pilot experiment with a broad range of this compound concentrations to determine the optimal range for the IC50 curve. |
| The incubation time is too short or too long. | Optimize the drug exposure time (e.g., 48 or 72 hours) for your specific cell line and experimental question.[5] | |
| Formazan (B1609692) crystals not dissolving completely | Insufficient volume or inappropriate solubilization solvent. | Ensure complete dissolution of formazan crystals by using an adequate volume of a suitable solvent like DMSO or an acidified isopropanol (B130326) solution. Gentle agitation on an orbital shaker can aid dissolution.[9] |
Difficulty in Detecting EMT Marker Changes by Western Blot
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for the target protein | Low protein expression in the cell line. | Increase the amount of protein loaded per well. Use a positive control lysate known to express the target protein. |
| Inefficient antibody binding. | Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). Ensure the secondary antibody is appropriate for the primary antibody. | |
| Poor protein transfer to the membrane. | Confirm successful transfer by staining the membrane with Ponceau S before blocking. Ensure good contact between the gel and the membrane and that no air bubbles are present.[10] | |
| High background or non-specific bands | Insufficient blocking. | Increase the blocking time and/or the concentration of the blocking agent (e.g., 5-10% non-fat milk or BSA). |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding. | |
| Inadequate washing. | Increase the number and duration of washing steps with a buffer containing a detergent like Tween-20.[11] | |
| Inconsistent protein expression levels | Variation in cell culture conditions. | Maintain consistent cell culture conditions, including confluency at the time of cell lysis, as this can influence EMT marker expression.[12] |
| Protein degradation. | Use fresh lysates and always include protease and phosphatase inhibitors in the lysis buffer. Keep samples on ice.[13] |
Challenges in Immunofluorescence (IF) Staining for EMT Markers
| Problem | Possible Cause | Suggested Solution |
| Weak or no fluorescent signal | Low antigen expression. | Use an amplification method or a brighter fluorophore. Ensure the cell line expresses the target protein at a detectable level.[14] |
| Inappropriate fixation or permeabilization. | The choice of fixative (e.g., paraformaldehyde, methanol) and permeabilizing agent (e.g., Triton X-100) can be critical for antibody binding. Optimize these steps for your specific antibody and antigen.[15] | |
| Antibody concentration is too low. | Increase the concentration of the primary antibody and/or the incubation time.[16] | |
| High background fluorescence | Non-specific antibody binding. | Ensure adequate blocking with serum from the same species as the secondary antibody or with BSA. Titrate the antibody concentrations.[14] |
| Autofluorescence of cells or reagents. | Check for autofluorescence in unstained control samples. Use fresh fixation solutions.[17] | |
| Signal not localized to the correct cellular compartment | Poor antibody specificity. | Use a well-validated antibody for immunofluorescence. Include appropriate controls, such as isotype controls or cells with known expression patterns. |
| Over-fixation or over-permeabilization. | Reduce the duration of fixation or the concentration of the permeabilizing agent to preserve cellular structures. |
Data Presentation
Table 1: this compound IC50 Values in Pancreatic Cancer Cell Lines
| Cell Line | Phenotype | This compound IC50 (nM) | Reference |
| MIA PaCa-2 | Mesenchymal-like (Resistant) | ~19% resistant population | [6] |
| PANC-1 | Mesenchymal-like (Resistant) | ~31% resistant population | [6] |
| BxPC-3 | Epithelial-like (Sensitive) | ~14% resistant population | [6] |
| MIA-P (Parental) | - | 0.32 ± 0.03 | [18] |
| MIA-G (Resistant) | - | 1243 ± 987 | [18] |
| Pa09C | - | 40 | [19] |
| Pa08C | - | 40 | [19] |
| Pa43C | - | 40 | [19] |
Table 2: Relative Expression of EMT Markers in this compound-Sensitive vs. -Resistant Pancreatic Cancer Cells
| Cell Line | Marker | Expression Change in Resistant vs. Sensitive Cells | Method | Reference |
| AsPC-1 GR vs. AsPC-1 | E-cadherin | Downregulated | qRT-PCR, Western Blot | [2] |
| Vimentin | Upregulated | qRT-PCR, Western Blot | [2] | |
| Snail | Upregulated | qRT-PCR, Western Blot | [2] | |
| Slug | Upregulated | qRT-PCR, Western Blot | [2] | |
| ZEB1 | Upregulated | qRT-PCR, Western Blot | [2] | |
| ZEB2 | Upregulated | qRT-PCR, Western Blot | [2] | |
| PANC-1 GR vs. PANC-1 | E-cadherin | Downregulated | qRT-PCR, Western Blot | [2] |
| Vimentin | Upregulated | qRT-PCR, Western Blot | [2] | |
| Snail | Upregulated | qRT-PCR, Western Blot | [2] | |
| Slug | Upregulated | qRT-PCR, Western Blot | [2] | |
| ZEB1 | Upregulated | qRT-PCR, Western Blot | [2] | |
| ZEB2 | Upregulated | qRT-PCR, Western Blot | [2] | |
| BxPC-3-Gem vs. BxPC-3 | E-cadherin | Downregulated | qRT-PCR, Western Blot | [20] |
| Vimentin | Upregulated | qRT-PCR, Western Blot | [20] | |
| ZEB1 | Upregulated | qRT-PCR, Western Blot | [20] |
Experimental Protocols
MTT Assay for this compound IC50 Determination
Materials:
-
This compound hydrochloride
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the drug's solvent) and a no-cell control (medium only).[5]
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[9]
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[5]
Western Blotting for EMT Markers
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against EMT markers (e.g., E-cadherin, Vimentin, ZEB1)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cultured cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
Immunofluorescence Staining for E-cadherin and Vimentin
Materials:
-
Cells grown on coverslips or in chamber slides
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA or 10% normal goat serum in PBS)
-
Primary antibodies (mouse anti-E-cadherin, rabbit anti-vimentin)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture: Seed cells on sterile coverslips in a culture dish and grow to the desired confluency.
-
Fixation: Rinse the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[21]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.[22]
-
Blocking: Block non-specific binding sites by incubating the cells in blocking solution for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against E-cadherin and Vimentin, diluted in blocking solution, for 1-2 hours at room temperature or overnight at 4°C.[21]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with fluorophore-conjugated secondary antibodies, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with DAPI for 5-10 minutes to stain the nuclei.
-
Mounting: Wash the cells one final time with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Key signaling pathways inducing EMT and this compound resistance.
Caption: Workflow for studying EMT in this compound-resistant cells.
Caption: Logical approach to troubleshooting experimental issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. Differential this compound Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. researchgate.net [researchgate.net]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. arigobio.com [arigobio.com]
- 16. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 17. ibidi.com [ibidi.com]
- 18. This compound Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. E-cadherin and vimentin immunofluorescence [bio-protocol.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: ABC Transporters and Gemcitabitabine Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments on the role of ATP-binding cassette (ABC) transporters in gemcitabine (B846) efflux and resistance.
Frequently Asked Questions (FAQs)
Q1: Which ABC transporters are known to be involved in this compound resistance?
A1: Several ABC transporters have been implicated in this compound resistance by actively effluxing the drug or its metabolites from cancer cells. The most consistently reported transporters include members of the ABCC (MRP) subfamily, such as ABCC5 (MRP5).[1] Other transporters like ABCC1 (MRP1), ABCC3 (MRP3), ABCC4 (MRP4), and ABCC10 (MRP7) have also been suggested to play a role.[1][2] The involvement of ABCB1 (MDR1/P-gp) and ABCG2 (BCRP) is more controversial, with some studies suggesting a role in resistance while others do not.[2][3]
Q2: My cancer cell line has developed resistance to this compound. How can I determine if ABC transporters are responsible?
A2: To investigate the involvement of ABC transporters in acquired this compound resistance, a multi-step approach is recommended:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the mRNA expression levels of key ABC transporter genes (e.g., ABCC1, ABCC3, ABCC4, ABCC5, ABCC10, ABCB1, ABCG2) between your resistant cell line and the parental (sensitive) cell line. A significant upregulation in the resistant line suggests potential involvement.[1]
-
Protein Expression Analysis: Perform immunoblotting (Western blotting) to confirm if the increased mRNA levels translate to higher protein expression of the respective ABC transporters.
-
Inhibitor Studies: Utilize specific or broad-spectrum inhibitors of ABC transporters in your cell viability assays. If the co-administration of an inhibitor with this compound re-sensitizes the resistant cells (i.e., lowers the IC50 value), it strongly indicates that the targeted transporter(s) are contributing to resistance.[2] For example, probenecid (B1678239) can be used as a non-selective inhibitor for ABCC transporters.[2]
-
Drug Efflux Assays: Directly measure the efflux of radiolabeled this compound or a fluorescent substrate of the suspected ABC transporter from the cells. Increased efflux in the resistant cells that can be reversed by an inhibitor is direct evidence of transporter-mediated resistance.
Q3: We are seeing inconsistent IC50 values for this compound in our experiments. What could be the cause?
A3: High variability in IC50 values is a common experimental issue. Potential causes and solutions include:
-
Inconsistent Cell Seeding Density: Ensure a homogenous cell suspension and use a calibrated pipette for seeding. The cell density should allow for exponential growth throughout the experiment.[4]
-
Inaccurate Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.[4]
-
Cell Line Authenticity and Passage Number: Use low-passage, authenticated cell lines. Prolonged culturing can lead to genetic drift and altered drug sensitivity.[4][5]
-
Variable Incubation Times: Standardize the drug incubation period across all experiments.[4]
-
Edge Effects in Microplates: To minimize evaporation, fill the perimeter wells of your microplates with sterile PBS or media without cells.[4]
Q4: Can the expression of ABC transporters be induced by this compound treatment itself?
A4: Yes, studies have shown that exposure to this compound can induce the expression of certain ABC transporters. For instance, high doses of this compound have been shown to upregulate the expression of MRP1, MRP3, and MRP5 in some pancreatic cancer cell lines.[1] This suggests that this compound treatment can, in some contexts, contribute to the development of resistance by increasing the expression of the very transporters that efflux it.
Troubleshooting Guides
Problem 1: No significant difference in ABC transporter expression between sensitive and resistant cell lines, but resistance is observed.
-
Possible Cause 1: Other Resistance Mechanisms: Resistance to this compound is multifactorial. Other mechanisms may be at play, such as altered drug metabolism (e.g., changes in the activity of deoxycytidine kinase, dCK, or cytidine (B196190) deaminase, CDA), alterations in drug targets (e.g., ribonucleotide reductase), or activation of anti-apoptotic pathways.[6][7]
-
Solution: Investigate these alternative mechanisms by measuring the activity of key metabolic enzymes and assessing the expression of proteins involved in apoptosis and DNA synthesis.
-
-
Possible Cause 2: Post-Translational Modifications: The activity of ABC transporters can be regulated by post-translational modifications, such as phosphorylation, which may not be detected by standard gene or protein expression analysis.[8]
-
Solution: Consider performing phosphoproteomic analyses to compare the phosphorylation status of ABC transporters between your sensitive and resistant cell lines.
-
-
Possible Cause 3: Subcellular Localization: The function of ABC transporters is dependent on their correct localization to the plasma membrane. Alterations in trafficking and localization could affect their activity without changing overall expression levels.
-
Solution: Use immunofluorescence or cell surface biotinylation assays to examine the subcellular localization of the ABC transporters of interest.
-
Problem 2: An ABC transporter inhibitor fails to re-sensitize resistant cells to this compound.
-
Possible Cause 1: Inhibitor Specificity and Concentration: The inhibitor may not be effective against the specific ABC transporter responsible for resistance in your cell model, or the concentration used may be suboptimal.
-
Solution: Test a panel of inhibitors with different specificities and perform dose-response experiments to determine the optimal concentration for each inhibitor in your system.
-
-
Possible Cause 2: Multiple Transporters Involved: Resistance may be mediated by multiple ABC transporters acting in concert. Inhibiting a single transporter may not be sufficient to restore sensitivity.[2]
-
Solution: Try using a combination of inhibitors or a broad-spectrum inhibitor to block multiple ABC transporters simultaneously.
-
-
Possible Cause 3: Redundant Resistance Mechanisms: As mentioned in Problem 1, other resistance mechanisms may be dominant in your cell line, rendering the effect of ABC transporter inhibition negligible.
-
Solution: Re-evaluate your cell line for other potential resistance mechanisms.
-
Quantitative Data Summary
Table 1: Effect of ABC Transporter Expression on this compound IC50
| Cell Line | Transporter Modification | This compound IC50 | Fold Change in Resistance | Reference |
| PANC-1/shMRP5 (untreated) | Endogenous MRP5 | 20 nM | - | [1] |
| PANC-1/shMRP5 (doxycycline-treated) | MRP5 silenced | 4 nM | 5-fold decrease | [1] |
Table 2: this compound-Induced Changes in Transporter mRNA Expression
| Cell Line | Treatment | MRP5 mRNA Expression (Fold Change) | ENT1 mRNA Expression (Fold Change) | Reference |
| Multiple Pancreatic Cancer Cell Lines | 5-FU (30 µM) + this compound (20 µM) | 5 to 40-fold increase | 5 to 40-fold increase | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[6]
-
Drug Treatment: Treat the cells with a serial dilution of this compound, alone or in combination with an ABC transporter inhibitor. Include untreated and vehicle-only controls.[4][6]
-
Incubation: Incubate the plate for a standardized period (e.g., 48 or 72 hours).[4]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.[4]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.[4][6]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine IC50 values.[6]
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Expression
-
RNA Isolation: Isolate total RNA from both parental (sensitive) and this compound-resistant cell lines using a standard method (e.g., TRIzol reagent or a commercial kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Perform qRT-PCR using primers specific for the ABC transporter genes of interest and a housekeeping gene (e.g., GAPDH, RPL13A) for normalization.[1]
-
Data Analysis: Calculate the relative expression of the target genes in the resistant cells compared to the sensitive cells using the ΔΔCt method.
Protocol 3: Development of a this compound-Resistant Cell Line
-
Initial Exposure: Continuously expose the parental cancer cell line to a low concentration of this compound (e.g., the IC10 or IC20 value).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate at the current concentration. This process may take several months.
-
Resistance Validation: Periodically assess the IC50 of the cell population compared to the parental line using a cell viability assay. A significant increase in IC50 confirms resistance.[6]
-
Maintenance of Resistant Phenotype: Maintain the resistant cell line in a medium containing a maintenance dose of this compound to prevent reversion. Culture the cells in drug-free medium for at least two passages before using them in experiments.[6]
Visualizations
Caption: Mechanism of this compound action, metabolism, and ABC transporter-mediated efflux.
Caption: Experimental workflow for troubleshooting the role of ABC transporters in this compound resistance.
References
- 1. Interdependence of this compound Treatment, Transporter Expression, and Resistance in Human Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Cytotoxicity: Interaction of Efflux and Deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ABC transporters in PDAC – past, present, or future? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Clinical application and drug resistance mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidrug‐resistant transporter expression does not always result in drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hematological Toxicity of Gemcitabine Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hematological toxicities associated with gemcitabine (B846) combination therapies.
Frequently Asked Questions (FAQs)
Q1: What are the most common hematological toxicities observed with this compound combination therapy?
Myelosuppression is the primary dose-limiting toxicity of this compound. When used in combination with other cytotoxic agents, the incidence and severity of hematological toxicities are often increased.[1] The most frequently observed toxicities include:
-
Neutropenia: A decrease in the number of neutrophils, a type of white blood cell crucial for fighting infection.
-
Thrombocytopenia: A reduction in the platelet count, which can lead to an increased risk of bleeding.[2]
-
Anemia: A decrease in red blood cells or hemoglobin levels, resulting in fatigue and shortness of breath.
This compound-based regimens, particularly in combination with platinum agents like cisplatin (B142131) and carboplatin, are associated with high rates of thrombocytopenia.[3]
Q2: How does this compound cause myelosuppression?
This compound is a nucleoside analog that interferes with DNA synthesis.[4][5] Its active metabolites, this compound diphosphate (B83284) (dFdCDP) and this compound triphosphate (dFdCTP), exert their cytotoxic effects through two main mechanisms:
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA replication and repair. This depletion of the deoxynucleotide pool halts DNA synthesis.[5]
-
Masked Chain Termination: dFdCTP is incorporated into the growing DNA strand. After the incorporation of one more nucleotide, DNA polymerases are unable to proceed, leading to "masked chain termination" and inhibition of DNA synthesis.[5]
This disruption of DNA replication predominantly affects rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow, leading to decreased production of mature blood cells.[6] this compound's impact on the cell cycle, particularly causing an arrest in the S phase, is a key part of its mechanism of action.[7][8][9][10]
Q3: What are the general principles for managing this compound-induced hematological toxicity?
The management of hematological toxicity primarily involves regular monitoring and dose adjustments. Key principles include:
-
Baseline and Regular Monitoring: A complete blood count (CBC) with differential and platelet count should be performed prior to each dose of this compound.
-
Dose Modification: Depending on the absolute neutrophil count (ANC) and platelet count, the dose of this compound may need to be reduced, or the treatment cycle delayed.
-
Supportive Care: In cases of severe toxicity, supportive measures such as growth factor support (e.g., G-CSF for neutropenia) or platelet transfusions may be necessary.
Troubleshooting Guides
Neutropenia Management
Problem: A patient/experimental animal on a this compound-containing regimen develops Grade 3 or 4 neutropenia.
Solution:
-
Assess the Absolute Neutrophil Count (ANC): The course of action is determined by the ANC and the day of the treatment cycle.
-
Implement Dose Modifications: Follow the recommended dose modification guidelines. The specific adjustments may vary depending on the combination therapy and the indication.
Table 1: Recommended Dose Modifications for Neutropenia
| Treatment Day | Absolute Neutrophil Count (ANC) (x 10⁶/L) | Platelet Count (x 10⁶/L) | Dosage Modification |
| Day 1 | ≥ 1500 | and ≥ 100,000 | None |
| < 1500 | or < 100,000 | Delay Treatment Cycle | |
| Day 8 | ≥ 1500 | and ≥ 100,000 | None |
| 1000 to 1499 | or 75,000 to 99,999 | 50% of full dose | |
| < 1000 | or < 75,000 | Hold |
-
Consider Granulocyte Colony-Stimulating Factor (G-CSF): For severe or febrile neutropenia, the use of G-CSF (e.g., filgrastim, pegfilgrastim) can be considered to stimulate the production of neutrophils. Prophylactic use of G-CSF may be warranted in regimens with a high risk of febrile neutropenia.
Problem: A patient/experimental animal experiences febrile neutropenia.
Solution:
-
Immediate Action: Febrile neutropenia is a medical emergency. Hospitalization and empiric broad-spectrum antibiotics are typically required.
-
Dose Adjustment in Subsequent Cycles: For future cycles, a dose reduction of this compound is recommended. If febrile neutropenia occurs after an initial dose reduction, a further reduction or discontinuation may be necessary.
Thrombocytopenia Management
Problem: A patient/experimental animal develops severe thrombocytopenia (Platelet count < 50,000/µL).
Solution:
-
Dose Modification: Treatment with this compound should be held until the platelet count recovers.
Table 2: Recommended Dose Modifications for Thrombocytopenia
| Myelosuppression During Treatment Cycle | Dosage Modification |
| Platelets < 25,000 x 10⁶/L | Permanently reduce this compound dose |
| Cycle delay for more than one week due to toxicity | Permanently reduce this compound dose |
-
Platelet Transfusion: Prophylactic platelet transfusions are indicated for platelet counts < 10,000/µL, or < 20,000/µL in the presence of fever, to reduce the risk of spontaneous bleeding.[11]
-
Thrombopoietin Receptor Agonists (TPO-RAs): In some cases, TPO-RAs like romiplostim and eltrombopag (B601689) may be used to stimulate platelet production and allow for the continuation of chemotherapy.[11]
Anemia Management
Problem: A patient/experimental animal develops symptomatic anemia (e.g., fatigue, dyspnea) during this compound combination therapy.
Solution:
-
Evaluate Hemoglobin (Hb) Levels: Anemia is graded based on Hb levels.
-
Consider Erythropoiesis-Stimulating Agents (ESAs): For chemotherapy-induced anemia, ESAs such as epoetin alfa or darbepoetin alfa can be considered to stimulate red blood cell production, particularly when Hb levels drop below 10 g/dL.[12] However, the use of ESAs should be carefully considered due to potential safety concerns, including an increased risk of thromboembolic events.[13]
-
Red Blood Cell (RBC) Transfusion: For patients with severe or symptomatic anemia (typically Hb < 8 g/dL), RBC transfusions are the most rapid and effective way to increase hemoglobin levels and alleviate symptoms.[12]
-
Investigate Other Causes: It is important to rule out other contributing factors to anemia, such as nutritional deficiencies (iron, B12, folate) or bleeding. In rare cases, this compound can induce hemolytic uremic syndrome (HUS), which presents with hemolytic anemia.[14][15]
Experimental Protocols
Complete Blood Count (CBC) with Differential
Objective: To quantify the number of red blood cells, white blood cells, and platelets, and to differentiate the types of white blood cells.
Methodology:
-
Sample Collection: Collect 2-3 mL of whole blood in a lavender-top (EDTA) tube.
-
Sample Handling: Invert the tube 8-10 times immediately after collection to ensure proper mixing with the anticoagulant.[16] Transport the sample at room temperature to the laboratory within 24 hours.[16]
-
Analysis: The analysis is performed using an automated hematology analyzer (e.g., Coulter® DxH 800).[17] The analyzer uses principles of electronic impedance and flow cytometry to count and differentiate cells.
-
Parameters Measured: The standard CBC with differential includes:
-
White Blood Cell Count (WBC) and differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils)
-
Red Blood Cell Count (RBC)
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
Red Cell Distribution Width (RDW)
-
Platelet Count (PLT)
-
Bone Marrow Aspiration and Biopsy
Objective: To evaluate the cellularity of the bone marrow and to identify any abnormalities in the hematopoietic cells, which can help diagnose and assess the severity of myelosuppression.[20]
Methodology:
-
Patient Preparation: The procedure is typically performed under local anesthesia, and a mild sedative may be administered.[21]
-
Site Selection: The most common site for the procedure is the posterior superior iliac crest (hip bone).[22][23]
-
Aspiration: A thin, hollow needle is inserted through the skin and into the bone marrow. A syringe is attached to the needle to withdraw a small sample of the liquid portion of the bone marrow.[22][23][24]
-
Biopsy: A larger needle is used to obtain a small, solid core of bone marrow tissue.[21][22][24]
-
Sample Processing: The aspirate and biopsy samples are sent to a laboratory for microscopic examination by a pathologist.[21] The samples can also be used for other analyses such as flow cytometry and cytogenetic testing.[20]
Flow Cytometry for Hematopoietic Stem and Progenitor Cell (HSPC) Analysis
Objective: To identify and quantify specific populations of hematopoietic stem and progenitor cells (e.g., CD34+ cells) to assess the impact of chemotherapy on the bone marrow's regenerative capacity.
Methodology:
-
Sample Preparation: Mononuclear cells are isolated from bone marrow aspirate or peripheral blood. Red blood cell lysis may be necessary.
-
Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies specific for cell surface markers that identify HSPCs (e.g., CD34, CD38, CD45RA, CD90).[25]
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorophores and detectors to measure the emitted light, allowing for the identification and quantification of different cell populations based on their marker expression.
-
Gating Strategy: A sequential gating strategy is used to first identify the total leukocyte population and then to specifically gate on the CD34+ HSPC population.[25][26]
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. Thrombocytopenia: Managing Low Platelets During Chemotherapy [verywellhealth.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. scispace.com [scispace.com]
- 6. BRCA2 and RAD51 promote double-strand break formation and cell death in response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell cycle effect of this compound and its role in the radiosensitizing mechanism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell cycle perturbation induced by this compound in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining this compound with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Erithropoiesis stimulating agents in the treatment of chemotherapy induced anemia: what do guidelines say? - Tartarone - AME Medical Journal [amj.amegroups.org]
- 13. Benefits and harms of erythropoiesis-stimulating agents for anemia related to cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induced hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-Induced Hemolytic Uremic Syndrome in Lung Cancer: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Complete Blood Count (CBC) with Automated Differential | HNL Lab Medicine [hnl.com]
- 17. wwwn.cdc.gov [wwwn.cdc.gov]
- 18. healthlibrary.ecuhealth.org [healthlibrary.ecuhealth.org]
- 19. Normal and Abnormal Complete Blood Count With Differential - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cancercouncil.com.au [cancercouncil.com.au]
- 22. Bone marrow aspiration and biopsy | Canadian Cancer Society [cancer.ca]
- 23. Bone marrow biopsy and aspiration - Mayo Clinic [mayoclinic.org]
- 24. Bone Marrow Aspiration and Biopsy - Together by St. Jude™ [together.stjude.org]
- 25. Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Predicting Gemcitabine Sensitivity with hENT1 Expression
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the prediction of gemcitabine (B846) sensitivity using human equilibrative nucleoside transporter 1 (hENT1) expression. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using hENT1 expression to predict this compound sensitivity?
This compound is a hydrophilic prodrug that requires transport across the cell membrane to exert its cytotoxic effects.[1][2] Human equilibrative nucleoside transporter 1 (hENT1), encoded by the SLC29A1 gene, is the primary transporter responsible for the cellular uptake of this compound.[2][3] Once inside the cell, this compound is phosphorylated by deoxycytidine kinase (dCK) into its active metabolites, which are then incorporated into DNA, leading to chain termination and apoptosis.[1][4][5] Therefore, the level of hENT1 expression in tumor cells is hypothesized to be a rate-limiting step for this compound efficacy. Low hENT1 expression is associated with reduced drug uptake and, consequently, resistance to this compound.[6][7]
Q2: Which methods are most commonly used to measure hENT1 expression?
The two most common methods for measuring hENT1 expression in tumor samples are immunohistochemistry (IHC) and quantitative reverse transcription-polymerase chain reaction (qRT-PCR).[2] IHC detects the hENT1 protein in tissue sections, providing information about protein abundance and localization, while qRT-PCR quantifies the hENT1 mRNA levels.
Q3: Is there a standardized, validated protocol for hENT1 immunohistochemistry?
There is no universally standardized protocol for hENT1 IHC, which has led to some variability in results across different studies.[2] However, several key parameters have been identified as critical for reliable and reproducible staining. The choice of primary antibody is crucial, with the murine monoclonal antibody 10D7G2 and the rabbit monoclonal antibody SP120 being the most extensively studied.[8][9] The 10D7G2 clone has been reported by some studies to have better predictive value for this compound benefit.[9] Scoring methods also vary but typically involve assessing both the staining intensity and the percentage of positive tumor cells.[10][11]
Q4: What are the potential pitfalls of using qRT-PCR for hENT1 expression analysis?
While qRT-PCR is a highly sensitive and quantitative method, potential pitfalls include contamination of the tumor sample with normal tissue or stromal cells, which can dilute the tumor-specific mRNA signal.[12] Laser capture microdissection (LCM) can be used to enrich for tumor epithelium and improve the accuracy of the measurement.[12] Additionally, RNA quality and the choice of appropriate reference genes for normalization are critical for obtaining reliable results.
Troubleshooting Guides
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate antigen retrieval. | Optimize heat-induced epitope retrieval (HIER) by adjusting the pH of the retrieval buffer (citrate buffer pH 6.0 is commonly used) and the heating time and temperature.[13][14] |
| Primary antibody concentration is too low. | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of dilutions.[13] | |
| Inactive primary or secondary antibody. | Ensure antibodies have been stored correctly and are within their expiration date. Run a positive control tissue known to express hENT1 to verify antibody activity.[13] | |
| High Background Staining | Non-specific antibody binding. | Increase the blocking step duration or try a different blocking agent (e.g., serum from the species in which the secondary antibody was raised).[15][16] |
| Endogenous peroxidase activity (if using HRP-DAB). | Include a peroxidase quenching step (e.g., incubation with 3% H2O2) before the primary antibody incubation.[17] | |
| Issues with the secondary antibody. | Run a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.[16] | |
| Inconsistent Staining Across a Slide or Between Samples | Tissue processing artifacts. | Ensure consistent and adequate fixation of tissues. Inadequate deparaffinization can also lead to uneven staining.[14][17] |
| Tissue sections drying out during the procedure. | Keep slides in a humidified chamber during incubations to prevent drying.[14][18] |
Quantitative Reverse Transcription-PCR (qRT-PCR)
| Problem | Possible Cause | Recommended Solution |
| Low or No Amplification | Poor RNA quality or quantity. | Assess RNA integrity (e.g., using a Bioanalyzer) and ensure accurate quantification. Use a high-quality RNA isolation kit. |
| Inefficient reverse transcription. | Optimize the reverse transcription reaction, including the amount of input RNA and the choice of primers (random hexamers or oligo(dT)). | |
| Suboptimal primer design or concentration. | Validate primer efficiency by running a standard curve. Test different primer concentrations. | |
| High Cq Values | Low target expression. | Increase the amount of cDNA used in the qPCR reaction. |
| Presence of PCR inhibitors. | Purify the RNA or cDNA to remove inhibitors. | |
| Inconsistent Results Between Replicates | Pipetting errors. | Use a master mix to minimize pipetting variability. Ensure accurate and consistent pipetting. |
| Poorly mixed reagents. | Gently vortex and centrifuge all reagents before use. |
Data Presentation
Table 1: Correlation of hENT1 Expression with Clinical Outcomes in this compound-Treated Pancreatic Cancer Patients
| Study | Method | hENT1 Status | Outcome Measure | Result | p-value |
| Morinaga et al.[11] | IHC | High vs. Low | Overall Survival | Longer OS in high hENT1 group | 0.024 |
| Morinaga et al.[11] | IHC | High vs. Low | Disease-Free Survival | Longer DFS in high hENT1 group | 0.022 |
| Farrell et al. (RTOG 9704)[7] | IHC | High vs. Low/None | Overall Survival (multivariate) | HR: 0.40 (95% CI: 0.22-0.75) | 0.004 |
| Farrell et al. (RTOG 9704)[7] | IHC | High vs. Low/None | Disease-Free Survival (multivariate) | HR: 0.39 (95% CI: 0.21-0.73) | 0.003 |
| Svrcek et al.[9] | IHC (10D7G2) | High vs. Low | Overall Survival | Longer OS in high hENT1 group | <0.05 |
| Svrcek et al.[9] | qRT-PCR | High vs. Low | Disease-Free Survival | Longer DFS in high hENT1 group | <0.05 |
| Chen et al.[10] | IHC | High vs. Low | Overall Survival | Longer OS in high hENT1 group | 0.014 |
| Chen et al.[10] | IHC | High vs. Low | Disease-Free Survival | Longer DFS in high hENT1 group | 0.004 |
Table 2: In Vitro this compound Sensitivity and hENT1 Expression in Cancer Cell Lines
| Cell Line | Cancer Type | Relative hENT1 mRNA Expression | This compound IC50 | Reference |
| HuCCT1 | Biliary Tract Cancer | Low | Higher | [19] |
| SNU-1196 | Biliary Tract Cancer | High | Lower | [19] |
| Multiple Cell Lines | Non-Small Cell Lung Cancer | Variable | Significant correlation with hENT1 expression | [20] |
| Multiple Cell Lines | Pancreatic Cancer | Variable | Active involvement of hENT1 in this compound uptake | [20] |
Experimental Protocols
hENT1 Immunohistochemistry (IHC) Protocol
This protocol is a general guideline and may require optimization for specific antibodies and tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (10 mM, pH 6.0).
-
Heat to 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Peroxidase Block (for HRP detection):
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal serum from the secondary antibody host species in wash buffer) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-hENT1 antibody (e.g., 10D7G2 or SP120) diluted in blocking solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with an enzyme conjugate (e.g., streptavidin-HRP) for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
hENT1 Quantitative RT-PCR (qRT-PCR) Protocol
-
RNA Isolation:
-
Isolate total RNA from fresh-frozen or FFPE tissue samples (after deparaffinization) using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using spectrophotometry and/or microfluidic analysis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for hENT1 (SLC29A1) and a reference gene (e.g., GAPDH, ACTB)
-
cDNA template
-
Nuclease-free water
-
-
hENT1 (SLC29A1) Primer Sequences (Example): [15][21]
-
Forward: 5'-GAGCAGGCAAAGAGGAATCTGG-3'
-
Reverse: 5'-ACGGCTGGAAACATCCCAATGG-3'
-
-
GAPDH Primer Sequences (Example): [15]
-
Forward: 5'-TTCACCACCATGGAGAAGGC-3'
-
Reverse: 5'-GGCATGGACTGTGGTCATGA-3'
-
-
-
qPCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis (for SYBR Green).
-
-
Data Analysis:
-
Calculate the relative expression of hENT1 mRNA using the ΔΔCt method, normalizing to the reference gene.
-
Visualizations
Caption: this compound metabolic and activation pathway.
Caption: Experimental workflow for predicting this compound sensitivity.
References
- 1. ClinPGx [clinpgx.org]
- 2. hENT1 expression is predictive of this compound outcome in pancreatic cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. oaepublish.com [oaepublish.com]
- 6. academic.oup.com [academic.oup.com]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 8. A predictive analysis of the SP120 and 10D7G2 antibodies for human equilibrative nucleoside transporter 1 (hENT1) in pancreatic ductal adenocarcinoma treated with adjuvant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hENT1 Testing in Pancreatic Ductal Adenocarcinoma: Are We Ready? A Multimodal Evaluation of hENT1 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hENT1’s role in adjuvant intra-arterial this compound-based chemotherapy for resectable pancreatic cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemical analysis of human equilibrative nucleoside transporter-1 (hENT1) predicts survival in resected pancreatic cancer patients treated with adjuvant this compound monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. documents.cap.org [documents.cap.org]
- 15. Human equilibrative nucleoside transporter 1 (hENT1) expression as a predictive biomarker for this compound chemotherapy in biliary tract cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 18. arigobio.com [arigobio.com]
- 19. Human equilibrative nucleoside transporter 1 (hENT1) expression as a predictive biomarker for this compound chemotherapy in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Prognostic and predictive value of human equilibrative nucleoside transporter 1 (hENT1) in extrahepatic cholangiocarcinoma: a translational study [frontiersin.org]
- 21. origene.com [origene.com]
Technical Support Center: Wnt/β-Catenin Signaling in Gemcitabine Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the activation of the Wnt/β-catenin signaling pathway in gemcitabine-resistant cancer cells.
FAQs and Troubleshooting Guides
This section addresses common issues and questions that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of Wnt/β-catenin signaling in This compound (B846) resistance?
A1: The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1] In the context of cancer, aberrant activation of this pathway is linked to tumor progression and the development of resistance to chemotherapy, including this compound.[2] Activation of the pathway leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell survival, proliferation, and drug efflux, thereby contributing to a resistant phenotype.[3][4] Studies have shown that this compound-resistant pancreatic and lung cancer cell lines exhibit activated Wnt/β-catenin signaling.[2][5]
Q2: How can I determine if the Wnt/β-catenin pathway is activated in my this compound-resistant cells?
A2: Activation of the Wnt/β-catenin pathway can be assessed by examining the levels and localization of key pathway components. A common method is to measure the protein levels of total and active (non-phosphorylated) β-catenin by Western blot.[6] An increase in the nuclear localization of β-catenin, which can be observed by immunofluorescence or subcellular fractionation followed by Western blot, is also a hallmark of pathway activation.[7] Additionally, you can measure the mRNA levels of downstream target genes of the Wnt/β-catenin pathway, such as AXIN2 and c-Myc, using quantitative real-time PCR (qRT-PCR).[8]
Q3: What are the most common issues when performing a Western blot for β-catenin?
A3: Common issues with β-catenin Western blotting include weak or no signal, high background, and the appearance of non-specific bands. These can be caused by a variety of factors including antibody performance, protein degradation, and inappropriate buffer conditions.[9]
Q4: I am seeing multiple bands in my β-catenin Western blot. What could be the cause?
A4: Multiple bands can arise from protein degradation, post-translational modifications, or non-specific antibody binding.[9][10] Ensure you are using fresh samples and protease inhibitors to minimize degradation.[9] Some antibodies may also cross-react with other proteins like γ-catenin.[11][12] To confirm specificity, you can use a knockout/knockdown cell line as a negative control.[10]
Q5: My qRT-PCR results for Wnt target genes are not consistent. What should I check?
A5: Inconsistent qRT-PCR results can be due to poor primer design, RNA degradation, or pipetting errors.[13] It is crucial to design and validate primers that are specific to your target gene and do not form primer-dimers.[13] The quality of your RNA is also critical; ensure it is not degraded by checking its integrity on a gel or using a bioanalyzer.[14]
Troubleshooting Guides
Western Blot: β-Catenin Detection
| Problem | Possible Cause | Solution | Citation |
| Weak or No Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane (20-40 µg is a good starting point). | [15] |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or incubate overnight at 4°C. | [15] | |
| Inefficient protein transfer. | Confirm transfer efficiency with Ponceau S staining. Optimize transfer time and voltage, especially for large proteins. | [16] | |
| Protein degradation. | Prepare fresh lysates and always include protease and phosphatase inhibitors. | [9] | |
| High Background | Blocking is insufficient. | Increase blocking time (1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk). | [9][10] |
| Primary or secondary antibody concentration is too high. | Reduce the antibody concentrations. | [15] | |
| Insufficient washing. | Increase the number and duration of wash steps with TBST. | [9] | |
| Non-Specific Bands | Non-specific antibody binding. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. Use a knockout/knockdown cell line as a negative control. | [10] |
| Protein degradation. | Use fresh samples and protease inhibitors. | [9] | |
| Too much protein loaded. | Reduce the amount of protein loaded per lane. | [9] |
qRT-PCR: Wnt Target Gene Expression
| Problem | Possible Cause | Solution | Citation |
| No Amplification | Poor primer design. | Re-design primers using primer design software and validate their efficiency. Ensure primers span an exon-exon junction to avoid amplifying genomic DNA. | [13][17] |
| Poor RNA quality. | Check RNA integrity using gel electrophoresis or a bioanalyzer. Re-extract RNA if degradation is observed. | [14] | |
| Inefficient reverse transcription. | Use a high-quality reverse transcriptase and optimize the reaction conditions. | [13] | |
| Inconsistent Ct Values | Pipetting errors. | Use a master mix to minimize pipetting variability. Ensure accurate and consistent pipetting. | [13] |
| Variation in RNA input. | Accurately quantify RNA concentration and use the same amount for each reverse transcription reaction. | [14] | |
| Presence of PCR inhibitors. | Dilute the cDNA template to reduce the concentration of inhibitors. | [17] | |
| Primer-Dimers | Suboptimal primer design or concentration. | Re-design primers to have less self-complementarity. Optimize primer concentration. | |
| Non-optimal annealing temperature. | Perform a temperature gradient PCR to determine the optimal annealing temperature. | [17] |
Quantitative Data Summary
The following tables summarize typical quantitative data observed when studying Wnt/β-catenin signaling in this compound-resistant cells.
Table 1: this compound IC50 Values in Pancreatic Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | This compound-Resistant (GR) IC50 (µM) | Fold Resistance | Citation |
| Capan-2 | 16.96 ± 2.30 | >100 (example) | >5.9 | [18] |
| Panc-1 | 10.54 ± 2.0 | >80 (example) | >7.6 | [18] |
| BxPC-3 | Not specified | IC50 values shown to increase during construction of resistant line | Not applicable | [19] |
| MIA PaCa-2 | ~0.02 | >1 (GR2000 line) | >50 | [20] |
| ASPC-1 | Not specified | IC50 values shown to increase in resistant line | Not applicable | [21] |
Table 2: Relative Expression of Wnt/β-Catenin Pathway Components
| Gene/Protein | This compound-Resistant vs. Parental Cells (Fold Change) | Method | Citation |
| β-catenin (protein) | 1.5 - 3.0 | Western Blot | [7][22] |
| Active β-catenin (protein) | 2.0 - 4.0 | Western Blot | [6] |
| AXIN2 (mRNA) | 2.5 - 5.0 | qRT-PCR | [8] |
| c-Myc (mRNA) | 2.0 - 4.0 | qRT-PCR | [8] |
| FGF9 (mRNA) | Significantly increased | qRT-PCR | [23] |
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a common method for generating this compound-resistant cancer cell lines by continuous exposure to escalating doses of the drug.
Materials:
-
Parental cancer cell line (e.g., MIA PaCa-2, SW1990)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT reagent
Procedure:
-
Determine the initial IC50 of the parental cell line: a. Seed cells in a 96-well plate and treat with a range of this compound concentrations for 72 hours. b. Determine cell viability using an MTT assay to calculate the IC50 value.[24]
-
Initiate resistance induction: a. Culture the parental cells in a medium containing this compound at a concentration equal to the IC50. b. Initially, significant cell death is expected. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days.
-
Stepwise dose escalation: a. Once the cells have adapted and are growing steadily at the initial concentration, increase the this compound concentration by 1.5- to 2-fold.[25] b. Repeat this process of adaptation and dose escalation over several months.
-
Establishment and maintenance of the resistant line: a. After several months of continuous culture with increasing this compound concentrations (e.g., up to 10-20 times the initial IC50), the resistant cell line is established.[25] b. Maintain the resistant cell line in a culture medium containing a maintenance dose of this compound to preserve the resistant phenotype.
Protocol 2: Western Blot for β-Catenin
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against β-catenin (total or active)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Wash cells with ice-cold PBS and lyse with RIPA buffer.[26] b. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. c. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.[26]
-
Sample Preparation and SDS-PAGE: a. Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[26] b. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature.[16] b. Incubate the membrane with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.[16] c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection and Analysis: a. Wash the membrane three times with TBST. b. Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[26] c. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: qRT-PCR for Wnt Target Genes (AXIN2, c-Myc)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Forward and reverse primers for target genes (AXIN2, c-Myc) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: a. Extract total RNA from cells using a commercial kit. b. Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.[8]
-
qPCR Reaction Setup: a. Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template. b. Run the reactions in a qPCR instrument.
-
Thermal Cycling Conditions: a. Initial denaturation: 95°C for 2-10 minutes.[8][27] b. 40 cycles of:
-
Data Analysis: a. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[8]
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of Wnt/β-catenin signaling in this compound resistance.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for generating and analyzing this compound-resistant cells.
Caption: Logical relationship of Wnt/β-catenin activation to this compound resistance.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Promising molecular mechanisms responsible for this compound resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-beta Catenin antibody (ab6302) | Abcam [abcam.com]
- 5. Suppression of Wnt/β-catenin and RAS/ERK pathways provides a therapeutic strategy for this compound-resistant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. miR-33a suppresses the nuclear translocation of β-catenin to enhance this compound sensitivity in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. echemi.com [echemi.com]
- 11. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. beta-Catenin Antibody | Cell Signaling Technology [cellsignal.com]
- 13. pcrbio.com [pcrbio.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. cdn-links.lww.com [cdn-links.lww.com]
- 20. This compound resistant pancreatic cancer cell lines acquire an invasive phenotype with collateral hypersensitivity to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evidence that fold-change, and not absolute level, of β-catenin dictates Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hsa_circ_0125356 promotes this compound resistance by modulating WNT canonical and non-canonical pathways via miR-582-5p/FGF9 axis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Establishment and characterization of the this compound-resistant human pancreatic cancer cell line SW1990/gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Targeting Cancer Stem Cells to Reverse Gemcitabine Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming gemcitabine (B846) resistance by targeting cancer stem cells (CSCs). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound-resistant cancer cells showing an increased proportion of cells with CSC markers?
A1: This is a commonly observed phenomenon. This compound, like many conventional chemotherapies, is more effective at killing rapidly dividing, differentiated cancer cells. CSCs, which are often quiescent or slow-cycling, can survive treatment.[1] This leads to an enrichment of the CSC population within the surviving tumor cells.[2][3][4] Additionally, this compound treatment itself can induce a stem-like phenotype in some cancer cells.[5][6]
Q2: I am not seeing a significant reduction in tumor growth in my in vivo model, even though my compound shows efficacy against CSCs in vitro. What could be the reason?
A2: Several factors could contribute to this discrepancy:
-
Tumor Microenvironment (TME): The TME plays a crucial role in supporting CSCs and promoting drug resistance.[7][8] Your in vitro model may not fully recapitulate the complex interactions within the TME.
-
Drug Delivery: The compound may have poor bioavailability or may not be effectively reaching the CSC niche within the tumor.[7][8]
-
Plasticity of CSCs: Non-CSCs can sometimes dedifferentiate into CSCs, repopulating the CSC pool and contributing to tumor relapse.[9] Your compound might be eliminating the existing CSCs, but not preventing this conversion.
-
Off-target effects: The compound may have off-target effects in vivo that are not apparent in vitro.
Q3: What are the key signaling pathways I should investigate when studying this compound resistance mediated by CSCs?
A3: Several key signaling pathways are implicated in CSC-mediated this compound resistance. These include:
-
Wnt/β-catenin: This pathway is crucial for CSC self-renewal and has been linked to this compound resistance.[10][11]
-
Notch: The Notch signaling pathway is involved in maintaining CSC stemness and promoting chemoresistance.[7][8][11]
-
Hedgehog (Hh): Activation of the Hh pathway has been observed in this compound-resistant cancer cells and is linked to the maintenance of CSCs.[8][10]
-
PI3K/AKT/mTOR: This pathway regulates cell survival and proliferation and is often aberrantly activated in CSCs, contributing to this compound resistance.[8][11]
-
Nox/ROS/NF-κB/STAT3: this compound treatment can induce this pathway, leading to an increase in cancer stemness.[5]
Troubleshooting Guides
Sphere Formation Assay
Issue: Poor or no sphere formation.
| Possible Cause | Troubleshooting Step |
| Cell density is too low or too high. | Optimize the seeding density for your specific cell line. A common starting point is 500-2000 cells/ml.[12] |
| Media composition is incorrect. | Ensure the media is serum-free and supplemented with appropriate growth factors like EGF and bFGF.[12][13][14] |
| Plates are not ultra-low attachment. | Use plates specifically designed for suspension culture to prevent cell attachment.[12][13] |
| Cells are not viable. | Check cell viability before seeding. Ensure gentle handling during cell preparation. |
| Incubation time is too short. | Spheres can take several days to form. Monitor the plates for at least 7-10 days.[12] |
Issue: Cells are clumping together rather than forming distinct spheres.
| Possible Cause | Troubleshooting Step |
| Incomplete single-cell suspension. | Ensure a single-cell suspension is achieved before plating by gentle pipetting or using a cell strainer. |
| Cell density is too high. | Reduce the seeding density to prevent aggregation. |
Flow Cytometry for CSC Markers
Issue: Weak or no signal for CSC markers.
| Possible Cause | Troubleshooting Step |
| Low abundance of CSCs in the cell population. | Consider enriching for CSCs using a sphere formation assay before analysis. |
| Antibody concentration is not optimal. | Titrate the antibody to determine the optimal concentration for staining.[15] |
| Incorrect fluorochrome choice for a low-expressed marker. | Use a bright fluorochrome for markers with low expression levels.[16] |
| Fixation/permeabilization issues (for intracellular markers). | Ensure the correct fixation and permeabilization protocol is used for your target protein.[16] |
| Cell surface antigens internalized. | Perform all staining steps on ice or at 4°C with ice-cold reagents to prevent antigen internalization.[17] |
Issue: High background or non-specific staining.
| Possible Cause | Troubleshooting Step |
| Antibody concentration is too high. | Decrease the antibody concentration.[15][17] |
| Inadequate washing. | Increase the number of washing steps to remove unbound antibodies.[15] |
| Fc receptor binding. | Block Fc receptors with an appropriate blocking agent before adding the primary antibody.[18] |
| Dead cells are present. | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[15] |
Quantitative Data Summary
Table 1: Enrichment of CSC Populations after this compound Treatment
| Cell Line | This compound Treatment | CSC Marker(s) | Fold Increase in CSC Population | Reference |
| Pancreatic Cancer (HPAC, CFPAC-1) | Escalating doses | CD44+ | Significant expansion | [2] |
| Pancreatic Cancer (Panc-1) | 2 µM | CD24-/CD44+ | High enrichment | [6] |
| Pancreatic Cancer | Certain doses | CD24+, CD133+ | Increased ratios | [5] |
Table 2: this compound Resistance in CSCs vs. Non-CSCs
| Cell Line | CSC Population | Non-CSC Population | Method | Finding | Reference |
| Pancreatic Cancer (Panc-1) | Panc-1 CSCs | Panc-1 monolayer | MTT assay | Panc-1 CSCs showed increased resistance to this compound. | [19] |
| Pancreatic Cancer (BxPC-3) | This compound-resistant BxPC-3 | Parental BxPC-3 | Tumorigenicity assay | Increased tumorigenicity in resistant cells. | [20] |
Experimental Protocols
Sphere Formation Assay
This protocol is adapted from widely used methods for isolating and enriching CSCs.[12][13]
Materials:
-
DMEM/F12 serum-free media
-
B-27 supplement
-
Human Epidermal Growth Factor (hEGF) (20 ng/mL final concentration)
-
Basic Fibroblast Growth Factor (bFGF) (10 ng/mL final concentration)[14]
-
Penicillin-Streptomycin
-
Ultra-low attachment plates
-
Single-cell suspension of your cancer cell line
Procedure:
-
Prepare the sphere formation media by supplementing DMEM/F12 with B-27, hEGF, bFGF, and Penicillin-Streptomycin.
-
Create a single-cell suspension of your cells. This is a critical step to ensure that spheres are clonal in origin.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Dilute the cells in the sphere formation media to the desired seeding density (e.g., 1000 cells/mL).
-
Plate the cell suspension into the wells of an ultra-low attachment plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor for sphere formation over 7-14 days. Add fresh media every 2-3 days.
-
Spheres can be quantified by counting under a microscope. Sphere formation efficiency can be calculated as: (number of spheres / number of cells seeded) x 100.[13]
Visualizations
Signaling Pathways
Caption: Key signaling pathways driving CSC-mediated this compound resistance.
Experimental Workflow
Caption: A typical experimental workflow for studying CSC-mediated this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. CD44-positive cells are responsible for this compound resistance in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MiR-199 Reverses the Resistance to this compound in Pancreatic Cancer by Suppressing Stemness through Regulating the Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound treatment promotes pancreatic cancer stemness through the Nox/ROS/NF-κB/STAT3 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound treatment causes resistance and malignancy of pancreatic cancer stem-like cells via induction of lncRNA HOTAIR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical application and drug resistance mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical application and drug resistance mechanism of this compound [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Promising molecular mechanisms responsible for this compound resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stem Cells in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 13. protocols.io [protocols.io]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 16. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Gemcitabine Dosing and Toxicity Management: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding gemcitabine (B846) dose modifications based on toxicity.
Frequently Asked Questions (FAQs)
1. What are the general principles for this compound dose modification in response to toxicity?
This compound dose adjustments are primarily guided by the type and severity of the observed toxicity, which is graded using the Common Terminology Criteria for Adverse Events (CTCAE). The two main categories of toxicities that prompt dose modifications are hematological and non-hematological. Myelosuppression, a form of hematologic toxicity, is the most common dose-limiting toxicity of this compound.[1][2] Dose modifications may involve reducing the dose, delaying a treatment cycle, or permanently discontinuing the drug.
2. How are hematological toxicities monitored during this compound treatment?
Regular monitoring of blood counts is crucial. A complete blood count (CBC) with differential and platelet count should be performed prior to each dose of this compound.[1][2] This allows for the assessment of Absolute Neutrophil Count (ANC) and platelet levels to guide dosing decisions.
3. What are the specific dose modification guidelines for hematological toxicity?
Dose adjustments for hematological toxicity vary depending on the cancer type and the treatment day within a cycle. The following tables summarize the recommended dose modifications for different scenarios.
Troubleshooting Guides: Dose Modification Tables
Hematological Toxicity
Table 1: Dose Modification for Myelosuppression in Pancreatic and Non-Small Cell Lung Cancer [1]
| Absolute Neutrophil Count (ANC) (x 10⁶/L) | Platelet Count (x 10⁶/L) | Dosage Modification |
| ≥ 1,000 | and ≥ 100,000 | None |
| 500 to 999 | or 50,000 to 99,999 | 75% of full dose |
| < 500 | or < 50,000 | Hold |
Table 2: Dose Modification for Myelosuppression in Ovarian Cancer [3]
| Treatment Day | Absolute Neutrophil Count (ANC) (x 10⁶/L) | Platelet Count (x 10⁶/L) | Dosage Modification |
| Day 1 | ≥ 1,500 | and ≥ 100,000 | No dosage adjustment necessary |
| < 1,500 | or < 100,000 | Delay treatment | |
| Day 8 | ≥ 1,500 | and ≥ 100,000 | No dosage adjustment necessary |
| 1,000 to 1,499 | or 75,000 to 99,999 | 50% of the full dose | |
| < 1,000 | or < 75,000 | Hold treatment |
Table 3: Dose Modification for Myelosuppression in Breast Cancer [3]
| Treatment Day | Absolute Neutrophil Count (ANC) (x 10⁶/L) | Platelet Count (x 10⁶/L) | Dosage Modification |
| Day 1 | ≥ 1,500 | and ≥ 100,000 | No dosage adjustment necessary |
| < 1,500 | or < 100,000 | Hold treatment | |
| Day 8 | ≥ 1,200 | and ≥ 75,000 | No dosage adjustment necessary |
| 1,000 to 1,199 | or 50,000 to 75,000 | 75% of the full dose | |
| 700 to 999 | and ≥ 50,000 | 50% of the full dose | |
| < 700 | or < 50,000 | Hold treatment |
Table 4: Recommendations for Permanent Dose Reduction in Ovarian Cancer After Severe Myelosuppression [4]
| Myelosuppression Event | Dosage Modification |
| Initial Occurrence: ANC < 500 x 10⁶/L for > 5 days, OR ANC < 100 x 10⁶/L for > 3 days, OR febrile neutropenia, OR platelets < 25,000 x 10⁶/L, OR cycle delay > 1 week due to toxicity. | Permanently reduce the dose to 800 mg/m² on Days 1 and 8. |
| Subsequent Occurrence: If any of the above toxicities recur after the initial dose reduction. | Permanently reduce the dose to 800 mg/m² on Day 1 only. |
Non-Hematological Toxicity
4. How should non-hematological toxicities be managed?
For severe (Grade 3 or 4) non-hematological toxicities, it is recommended to withhold this compound or reduce the dose by 50% until the toxicity has resolved. However, no dose modifications are typically recommended for alopecia, nausea, or vomiting.[1]
5. Are there any toxicities that require permanent discontinuation of this compound?
Yes, permanent discontinuation of this compound is recommended for any of the following severe toxicities:[1]
-
Unexplained dyspnea or other evidence of severe pulmonary toxicity
-
Hemolytic uremic syndrome (HUS)
-
Severe hepatic toxicity
-
Capillary leak syndrome
-
Posterior reversible encephalopathy syndrome
Experimental Protocols
Protocol 1: Monitoring for Hematological Toxicity
Objective: To monitor and manage hematological toxicity in subjects receiving this compound.
Methodology:
-
Baseline Assessment: Prior to the first dose of this compound, perform a complete blood count (CBC) with differential and a platelet count to establish baseline values.
-
Pre-dose Monitoring: For each subsequent dose of this compound, collect a blood sample for a CBC with differential and platelet count.
-
Data Evaluation: Compare the Absolute Neutrophil Count (ANC) and platelet count to the established dose modification guidelines (see Tables 1-3).
-
Dosing Decision: Based on the hematological parameters, decide whether to administer the full dose, a reduced dose, hold the dose, or delay the treatment cycle.
-
Documentation: Record all blood count results, dosing decisions, and any observed hematological adverse events in the subject's record.
Protocol 2: Monitoring for Non-Hematological Toxicity
Objective: To monitor and manage non-hematological toxicity in subjects receiving this compound.
Methodology:
-
Baseline Assessment: Before initiating this compound, conduct a thorough physical examination and assess baseline organ function, including renal and hepatic function tests.
-
Ongoing Monitoring: At each visit, perform a physical examination and question the subject about any new or worsening symptoms.
-
Toxicity Grading: Grade any observed non-hematological adverse events according to the Common Terminology Criteria for Adverse Events (CTCAE). The CTCAE provides a grading scale from 1 (Mild) to 5 (Death related to AE).[5][6][7][8]
-
Dose Adjustment:
-
For Grade 3 or 4 non-hematological toxicities (excluding alopecia, nausea, and vomiting), withhold this compound or reduce the dose by 50% until the toxicity resolves.
-
For specific severe toxicities (pulmonary, HUS, hepatic, capillary leak syndrome, PRES), permanently discontinue this compound.
-
-
Documentation: Document all observed non-hematological toxicities, their grades, and any corresponding dose modifications.
Visualizing the Dose Modification Workflow
The following diagram illustrates the decision-making process for this compound dose modification based on toxicity.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 5. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. evs.nci.nih.gov [evs.nci.nih.gov]
Technical Support Center: Gemcitabine Metabolism & Cytidine Deaminase (CDA)
Welcome to the technical support center for researchers studying the impact of cytidine (B196190) deaminase (CDA) on gemcitabine (B846) inactivation. This resource provides answers to frequently asked questions and troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound inactivation?
A1: this compound (dFdC), a prodrug, is primarily inactivated through deamination by the enzyme cytidine deaminase (CDA).[1][2][3] This process converts this compound into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU), which is then typically excreted from the cell.[1] This inactivation pathway is a major factor in determining the clinical efficacy and resistance to this compound.
Q2: How is this compound activated, and how does this relate to inactivation?
A2: For this compound to become cytotoxic, it must be activated intracellularly. This activation is a multi-step phosphorylation process initiated by the enzyme deoxycytidine kinase (dCK), which converts this compound to this compound monophosphate (dFdCMP).[1][2] Further phosphorylation leads to the active forms, this compound diphosphate (B83284) (dFdCDP) and this compound triphosphate (dFdCTP).[1] CDA and dCK compete for the same substrate (this compound). Therefore, high CDA activity can limit the amount of this compound available for the crucial first step of activation by dCK, leading to reduced therapeutic efficacy.[2][4]
This compound Metabolic Pathway
The following diagram illustrates the dual pathways of this compound activation and inactivation, highlighting the critical role of Cytidine Deaminase (CDA).
Caption: this compound activation via phosphorylation vs. inactivation via deamination by CDA.
Experimental Troubleshooting Guide
Q3: My this compound-sensitive cell line is showing unexpected resistance. Why might this be?
A3: Unexpected resistance can arise from several factors related to CDA:
-
High CDA Expression: The cell line may have upregulated CDA expression over time in culture. It is crucial to periodically verify the expression of key enzymes. Prolonged drug selection pressure can lead to an induction of CDA.[5]
-
CDA Activity in Serum: Fetal Bovine Serum (FBS) used in culture media can contain CDA, which may degrade this compound before it enters the cells.
-
Cell Passage Number: High-passage number cell lines can exhibit altered phenotypes, including changes in enzyme expression.
Troubleshooting Steps:
-
Assess CDA Expression: Perform qRT-PCR or Western blot to quantify CDA mRNA and protein levels in your current cell stock.
-
Use CDA Inhibitor: Include tetrahydrouridine (B1681287) (THU), a potent CDA inhibitor, in your culture medium as a control to see if it restores sensitivity.[2][4]
-
Heat-Inactivate Serum: Heat-inactivate your FBS to denature enzymes like CDA.
-
Use Low-Passage Cells: Whenever possible, use cells that have been passaged fewer times.
Q4: I am measuring this compound metabolites and see very high dFdU levels but low intracellular dFdCTP. How do I interpret this?
A4: This result strongly suggests a high rate of this compound inactivation relative to its activation. This is a classic indicator of high CDA activity. Cells with high CDA expression, such as the BxPC-3 pancreatic cancer cell line, extensively convert this compound to dFdU.[2][4] This limits the substrate available for dCK, resulting in lower accumulation of the active metabolite dFdCTP.
Troubleshooting Steps:
Caption: Troubleshooting workflow for high dFdU and low dFdCTP levels.
Q5: When collecting plasma or cell samples for this compound quantification, my results are inconsistent. What could be wrong?
A5: this compound is rapidly metabolized by CDA, which is present in high levels in both plasma and liver.[3] If samples are not handled properly, ex vivo degradation of this compound can occur, leading to artificially low this compound and high dFdU readings.
Troubleshooting Steps:
-
Use a CDA Inhibitor: Blood collection tubes should be pre-loaded with tetrahydrouridine (THU) to immediately inhibit CDA activity upon sample collection.[6]
-
Rapid Processing: Process samples immediately after collection. Centrifuge blood at 4°C to separate plasma and store all samples at -20°C or lower until analysis.[6]
-
Consistent Timing: For cellular assays, ensure that incubation times and harvesting procedures are strictly consistent across all experimental replicates.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound metabolism.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Source |
| Cytidine Deaminase (CDA) | This compound (dFdC) | 95.7 | [7] |
| Cytidine Deaminase (CDA) | Deoxycytidine (CdR) | 46.3 | [7] |
| Deoxycytidine Kinase (dCK) | This compound (dFdC) | 4.6 | [1][7] |
| Deoxycytidine Kinase (dCK) | Deoxycytidine (CdR) | 1.5 | [1][7] |
Table 2: this compound Metabolites in Pancreatic Cancer Cell Lines (24h Incubation)
| Cell Line | This compound (µM) | CDA Inhibition | Extracellular dFdU (µM) | Intracellular dFdCTP (pmol/106 cells) | Source |
| BxPC-3 | 100 | No | 86.3 | ~100 | [2][4] |
| BxPC-3 | 10 | Yes (THU) | Low/Undetectable | 1370 | [2][4] |
| MIA PaCa-2 | 100 | No | 23.5 | ~1500 | [2][4] |
| PANC-1 | 100 | No | 7.3 | ~1000 | [2][4] |
Key Experimental Protocols
Protocol 1: Quantification of this compound and Metabolites by LC-MS/MS
This protocol provides a general workflow for the simultaneous quantification of this compound (dFdC), dFdU, and dFdCTP from cell or tissue samples.
Caption: General workflow for sample preparation for LC-MS/MS analysis.
Methodology:
-
Sample Preparation: Homogenize approximately 10 mg of tissue or a cell pellet in a suitable cold buffer.[8] For plasma samples, add a CDA inhibitor like THU immediately.[6]
-
Protein Precipitation: Add a protein precipitating agent like cold acetonitrile, vortex thoroughly, and incubate on ice.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 g) at 4°C to pellet precipitated proteins and cell debris.[2]
-
Extraction: Carefully collect the supernatant for analysis.
-
LC-MS/MS Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][8][9] A porous graphitic carbon column is effective for separating the analytes.[8]
-
Quantification: Prepare calibration standards by spiking untreated control homogenate with known concentrations of this compound, dFdU, and dFdCTP.[8] Quantify the analytes in the samples against the standard curve.
Protocol 2: Assessment of CDA Expression
A. Quantitative Real-Time PCR (qRT-PCR) for CDA mRNA
-
RNA Extraction: Isolate total RNA from cell pellets using a standard method (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a suitable reverse transcriptase kit.
-
qPCR: Perform qPCR using primers specific for the CDA gene and a housekeeping gene (e.g., GAPDH, 28S mRNA) for normalization.[2][10]
-
Analysis: Calculate the relative expression of CDA mRNA using the ΔΔCT method.[2]
B. Western Blot for CDA Protein
-
Protein Extraction: Lyse cells in a cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[2]
-
Quantification: Determine the total protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for CDA.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize the CDA protein signal and perform densitometry analysis.[10]
References
- 1. Attempts to remodel the pathways of this compound metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Cytidine Deaminase Regulates this compound Metabolism in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacogenetics of this compound as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Cytidine Deaminase Regulates this compound Metabolism in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound resistant pancreatic cancer cell lines acquire an invasive phenotype with collateral hypersensitivity to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular pharmacokinetics of this compound, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic studies on 2',2'-difluorodeoxycytidine (this compound) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel method for quantification of this compound and its metabolites 2′,2′-difluorodeoxyuridine and this compound triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel method for quantification of this compound and its metabolites 2',2'-difluorodeoxyuridine and this compound triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Gemcitabine Delivery Barriers in the Tumor Microenvironment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on enhancing gemcitabine (B846) delivery and efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the delivery of this compound to the tumor microenvironment?
A1: The primary barriers are multifaceted and include:
-
Dense Stroma: The tumor microenvironment, particularly in cancers like pancreatic cancer, is characterized by a dense fibrotic stroma. This stroma, composed of cancer-associated fibroblasts (CAFs), immune cells, and an extensive extracellular matrix (ECM), creates high interstitial fluid pressure that collapses blood vessels and impedes drug penetration.[1][2][3]
-
Rapid Metabolism and Inactivation: this compound has a short plasma half-life due to its rapid metabolism by the enzyme cytidine (B196190) deaminase (CDA) into an inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU).[4][5]
-
Drug Resistance Mechanisms: Cancer cells can develop resistance to this compound through various mechanisms. These include reduced expression of the primary nucleoside transporter, human equilibrative nucleoside transporter 1 (hENT1), which is necessary for this compound to enter the cell.[1][6][7] Additionally, decreased expression of deoxycytidine kinase (dCK), the enzyme that performs the initial and rate-limiting step of this compound activation through phosphorylation, is a common resistance mechanism.[6][8]
-
Immune Suppression: The tumor microenvironment is often immunosuppressive, which can limit the efficacy of this compound. This compound itself can have dual effects, either promoting an anti-tumor immune response or contributing to an immunosuppressive environment by affecting myeloid-derived suppressor cells (MDSCs).[9][10][11]
Q2: What are the main strategies being explored to overcome these delivery barriers?
A2: Key strategies focus on protecting this compound from premature degradation and enhancing its accumulation in the tumor:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles, such as liposomes, polymeric nanoparticles, and inorganic nanoparticles, can protect it from enzymatic degradation, prolong its circulation time, and facilitate its accumulation in tumors through the enhanced permeability and retention (EPR) effect.[4][12][13]
-
Prodrugs: Modifying the chemical structure of this compound to create prodrugs can improve its metabolic stability and cytotoxic activity.[14]
-
Combination Therapies: Combining this compound with other agents can enhance its efficacy. This includes co-administering this compound with drugs that target the tumor stroma to improve drug penetration, or with other chemotherapeutics and targeted agents to create synergistic anti-tumor effects.[15][16][17] For example, combining this compound with TGF-β inhibitors has been shown to restore antitumor immunity.[15][18]
-
Targeting Stromal Components: Therapies aimed at depleting the dense stroma, for instance by inhibiting the Sonic Hedgehog (SHH) signaling pathway, can increase the intratumoral concentration of this compound.[2][19]
Q3: How can I assess the delivery and efficacy of my novel this compound formulation in vitro?
A3: A series of in vitro assays are essential to characterize your formulation:
-
Cytotoxicity Assays: Assays like the MTT assay are used to determine the half-maximal inhibitory concentration (IC50) of your formulation in various cancer cell lines and compare it to free this compound.[20][21]
-
Cellular Uptake Studies: To measure how effectively your formulation is taken up by cancer cells, you can use techniques like fluorescence microscopy (if your nanoparticle is labeled) or quantify intracellular drug concentration using methods like HPLC or radiolabeled this compound.[22][23]
-
Drug Release Studies: In vitro drug release profiles can be determined using methods like dialysis to understand how the drug is released from the carrier under physiological conditions.[22]
Q4: What are the standard in vivo models for evaluating this compound delivery systems?
A4: The most common in vivo models are xenografts in immunocompromised mice:
-
Subcutaneous Xenograft Models: These models are established by injecting human cancer cells subcutaneously into mice. They are useful for assessing the anti-tumor efficacy of a drug formulation by measuring tumor growth inhibition over time.[20][24]
-
Orthotopic Xenograft Models: In these models, cancer cells are implanted into the corresponding organ in the mouse (e.g., pancreas for pancreatic cancer). These models more accurately mimic the tumor microenvironment and are valuable for studying tumor-stroma interactions and metastasis.[4][25]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in MTT assay results. | Inconsistent cell seeding density. Drug solution not homogenously mixed. Contamination of cell culture. | Ensure accurate cell counting and even distribution in wells. Vortex drug dilutions before adding to wells. Regularly check cell cultures for any signs of contamination. |
| Low cytotoxicity of this compound formulation in vitro compared to free drug. | Poor cellular uptake of the nanoparticle. Slow release of this compound from the carrier. The nanoparticle formulation itself is not stable in culture medium. | Confirm cellular uptake using fluorescence microscopy or by measuring intracellular drug concentration. Extend the incubation time of the cytotoxicity assay to allow for drug release. Assess the stability of your nanoparticles in cell culture medium over the time course of your experiment. |
| No significant tumor growth inhibition in subcutaneous xenograft model. | Insufficient drug accumulation at the tumor site. The chosen animal model is resistant to this compound. Suboptimal dosing schedule or route of administration. | Evaluate the biodistribution of your formulation using in vivo imaging or by measuring drug concentration in the tumor and other organs. Test the intrinsic sensitivity of the cancer cell line to this compound in vitro before starting in vivo studies. Optimize the dose and frequency of administration based on pharmacokinetic data. |
| Difficulty in achieving reproducible tumor growth in animal models. | Variation in the number of viable cells injected. Health status of the animals. Inconsistent injection technique. | Ensure high viability of cells before injection and inject a consistent number of cells for each animal. Closely monitor the health and weight of the animals throughout the study. Standardize the injection procedure and ensure all personnel are properly trained. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Reference |
| BxPC-3 | 10 - 50 | [12][20] |
| PANC-1 | 50 - 200 | [12] |
| Capan-1 | 15 - 60 | [12] |
| MiaPaCa-2 | 30 - 150 | [12] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the specific cytotoxicity assay used.
Table 2: Pharmacokinetic Parameters of this compound Formulations in Mice
| Formulation | Half-life (t1/2) in hours | Area Under the Curve (AUC) (µg·h/mL) | Fold Increase in Tumor Accumulation vs. Free this compound | Reference |
| Free this compound | ~0.5 - 1 | ~5 - 10 | 1 | [26] |
| PEG-DSPE/TPGS Micelles | ~4 - 6 | ~50 - 70 | 3 | [26] |
| Liposomal this compound | ~8 - 12 | ~100 - 150 | Varies | [12] |
| Squalene-Gemcitabine Nanoparticles | ~6 - 10 | ~80 - 120 | Varies | [12] |
Note: These values are approximate and can vary based on the animal model, dosage, and specific nanoparticle composition.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of a this compound formulation on a cancer cell line.[20][21][27]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound or this compound formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of your this compound formulation and free this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro this compound Uptake Assay Using Radiolabeled this compound
This protocol quantifies the uptake of this compound in cultured cancer cells.[28][29]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
24-well plates
-
[³H]this compound
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
On the day of the experiment, wash the cells twice with pre-warmed PBS.
-
Add fresh medium containing [³H]this compound to each well (e.g., to a final concentration of 50 nM).
-
Incubate for various time points (e.g., 2, 5, 10, 30, 60 minutes) at 37°C.
-
To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer to each well.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use an aliquot of the cell lysate to determine the protein concentration.
-
Express the this compound uptake as pmol/mg of protein and plot the uptake over time.
Protocol 3: In Vivo Subcutaneous Xenograft Model for Efficacy Studies
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a this compound formulation in a subcutaneous xenograft model.[20][24]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Sterile PBS or Matrigel
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of 1 x 10^6 to 5 x 10^6 tumor cells in 100-200 µL of PBS or Matrigel subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Start measuring tumor volume 2-3 times per week with calipers once the tumors are palpable. Calculate the volume using the formula: Volume = (length x width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound formulation or vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., intravenous injection).
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Secondary endpoints can include body weight (as an indicator of toxicity) and survival.
Visualizations
Caption: this compound metabolism, activation, and mechanisms of resistance.
References
- 1. Clinical application and drug resistance mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming the Tumor Microenvironmental Barriers of Pancreatic Ductal Adenocarcinomas for Achieving Better Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex roles of the stroma in the intrinsic resistance to this compound in pancreatic cancer: where we are and where we are going - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systemic Delivery of this compound Triphosphate via LCP Nanoparticles for NSCLC and Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical application and drug resistance mechanism of this compound [frontiersin.org]
- 7. Attempts to remodel the pathways of this compound metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promising molecular mechanisms responsible for this compound resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound: immunomodulatory or immunosuppressive role in the tumor microenvironment [frontiersin.org]
- 10. Tumor Microenvironment following this compound Treatment Favors Differentiation of Immunosuppressive Ly6Chigh Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor microenvironment following this compound treatment favors differentiation of immunosuppressive Ly6Chigh myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging pro-drug and nano-drug strategies for this compound-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent progress in this compound-loaded nanoparticles for pancreatic cancer therapy: a review - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. Two Possible Strategies for Drug Modification of this compound and Future Contributions to Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeting the Microenvironment to Overcome this compound Resistance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Combination Nano Therapies for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Do anti-stroma therapies improve extrinsic resistance to increase the efficacy of this compound in pancreatic cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo anti-tumor activities of a this compound derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential this compound Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficient Delivery of this compound by Estrogen Receptor-Targeted PEGylated Liposome and Its Anti-Lung Cancer Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cellular uptake and anti-tumor activity of this compound conjugated with new amphiphilic cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. In Vitro and In Vivo Comparison of this compound and the this compound Analog 1-(2′-deoxy-2′-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Advanced Pancreatic Cancer: Gemcitabine Versus 5-Fluorouracil
For decades, gemcitabine (B846) and 5-fluorouracil (B62378) (5-FU) have been cornerstone chemotherapeutic agents in the management of advanced pancreatic cancer. This comprehensive guide provides a detailed comparison of their performance in key clinical trials, offering researchers, scientists, and drug development professionals a thorough analysis of their efficacy, safety, and mechanisms of action.
Efficacy and Survival Outcomes
The seminal phase III clinical trial by Burris et al. in 1997 was pivotal in establishing this compound as a first-line treatment for advanced pancreatic cancer, demonstrating a modest but statistically significant survival advantage over 5-FU.[1] Subsequent studies have explored these agents as monotherapies and in various combination regimens. The following tables summarize the key efficacy data from notable clinical trials.
Table 1: Efficacy of this compound vs. 5-FU Monotherapy in Advanced Pancreatic Cancer
| Clinical Trial (Year) | Treatment Arm | Number of Patients | Median Overall Survival (OS) in months | 1-Year Survival Rate (%) | Objective Response Rate (ORR) (%) | Clinical Benefit Response (%) |
| Burris et al. (1997)[1] | This compound | 63 | 5.65 | 18 | 5.4 | 23.8 |
| 5-FU | 63 | 4.41 | 2 | 0 | 4.8 |
Table 2: Efficacy of this compound in Combination with 5-FU in Advanced Pancreatic Cancer
| Clinical Trial (Year) | Treatment Arm | Number of Patients | Median Overall Survival (OS) in months | Median Progression-Free Survival (PFS) in months | Objective Response Rate (ORR) (%) |
| Di Costanzo et al.[2] | This compound + CI 5-FU | 47 | 7.0 | 4.2 | 11 |
| This compound | 47 | 7.75 | 3.5 | 8 | |
| Berlin et al. (ECOG E2297)[3] | This compound + Bolus 5-FU | 164 | 6.7 | 3.4 | 6.9 |
| This compound | 163 | 5.4 | 2.2 | 5.6 |
Safety and Toxicity Profiles
The toxicity profiles of this compound and 5-FU are distinct and are a critical consideration in treatment decisions. This compound is primarily associated with hematological toxicities, while 5-FU is more commonly linked to gastrointestinal side effects.
Table 3: Grade 3/4 Adverse Events in Key Clinical Trials
| Clinical Trial (Year) | Treatment Arm | Neutropenia (%) | Thrombocytopenia (%) | Anemia (%) | Nausea/Vomiting (%) | Diarrhea (%) | Mucositis/Stomatitis (%) |
| Burris et al. (1997)[1] | This compound | 25 | 25 | 13 | 22 | 13 | 6 |
| 5-FU | 5 | 3 | 2 | 14 | 14 | 5 | |
| Berlin et al. (ECOG E2297)[3] | This compound + Bolus 5-FU | 21.6 | 11.7 | 11.1 | 14.2 | 13.6 | Not Reported |
| This compound | 16.4 | 5.0 | 11.3 | 14.5 | 4.4 | Not Reported |
Experimental Protocols
Pivotal Phase III Trial: this compound vs. 5-FU (Burris et al., 1997)
This randomized, multicenter, open-label trial was foundational in comparing the clinical benefit of this compound with that of 5-FU in patients with advanced, symptomatic pancreatic cancer.
Patient Population: The study enrolled 126 patients with locally advanced or metastatic pancreatic adenocarcinoma who had not previously received chemotherapy.[1] Patients were required to have a Karnofsky Performance Status (KPS) of 50-100 and adequate organ function.
Treatment Regimen:
-
This compound Arm: Patients received this compound at a dose of 1000 mg/m² administered as a 30-minute intravenous infusion once weekly for up to 7 weeks, followed by a one-week rest period. Subsequent cycles consisted of one infusion weekly for 3 consecutive weeks followed by a one-week rest.[1]
-
5-FU Arm: Patients received 5-FU at a dose of 600 mg/m² as a 30-minute intravenous infusion once weekly.[1]
Endpoints: The primary endpoint was clinical benefit response, a composite measure of changes in pain, KPS, and weight. Secondary endpoints included overall survival, objective response rate, and toxicity.[1]
Experimental workflow of the pivotal Burris et al. (1997) clinical trial.
Mechanisms of Action
This compound and 5-FU are both antimetabolite drugs that interfere with nucleic acid synthesis, but they do so through distinct molecular pathways.
This compound: As a prodrug, this compound is intracellularly phosphorylated to its active metabolites, this compound diphosphate (B83284) (dFdCDP) and this compound triphosphate (dFdCTP).[4] dFdCTP is incorporated into DNA, leading to chain termination and apoptosis.[4] dFdCDP inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxynucleotides required for DNA replication.[5]
5-Fluorouracil: 5-FU is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[6] FdUMP inhibits thymidylate synthase, blocking the synthesis of thymidine, a crucial component of DNA.[7] FdUTP and FUTP can be incorporated into DNA and RNA, respectively, leading to cellular damage and apoptosis.[8]
References
- 1. Improvements in survival and clinical benefit with this compound as first-line therapy for patients with advanced pancreas cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound with or without continuous infusion 5-FU in advanced pancreatic cancer: a randomised phase II trial of the Italian oncology group for clinical research (GOIRC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound with or without continuous infusion 5-FU in advanced pancreatic cancer: a randomised phase II trial of the Italian oncology group for clinical research (GOIRC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Gemcitabine Plus Cisplatin Outperforms Cisplatin Monotherapy in Advanced Non-Small Cell Lung Cancer
For patients with locally advanced or metastatic non-small cell lung cancer (NSCLC), combination therapy with gemcitabine (B846) and cisplatin (B142131) has demonstrated superior efficacy in terms of overall survival, progression-free survival, and response rate compared to cisplatin alone. This guide provides a comprehensive comparison of these two treatment regimens, supported by data from key clinical trials, to inform researchers, scientists, and drug development professionals.
A pivotal phase III randomized trial by the Hoosier Oncology Group involving 522 chemotherapy-naive patients with advanced NSCLC showed statistically significant improvements in key efficacy endpoints for the this compound plus cisplatin arm.[1][2] The combination therapy resulted in a higher overall response rate, a longer time to disease progression, and an improved overall survival.[1][2] While the combination therapy was associated with a higher incidence of hematologic toxicities, these were generally manageable.[1][2]
Efficacy and Safety Data
The following tables summarize the key efficacy and toxicity findings from the aforementioned phase III trial, providing a clear comparison between the two treatment arms.
Table 1: Efficacy Outcomes
| Efficacy Endpoint | This compound + Cisplatin (n=260) | Cisplatin Alone (n=262) | P-value |
| Overall Response Rate | 30.4% | 11.1% | <.0001 |
| Median Time to Progressive Disease | 5.6 months | 3.7 months | .0013 |
| Median Overall Survival | 9.1 months | 7.6 months | .004 |
Data sourced from a phase III trial in chemotherapy-naive patients with advanced NSCLC.[1][2]
Table 2: Grade 4 Hematologic Toxicity
| Adverse Event | This compound + Cisplatin | Cisplatin Alone |
| Neutropenia | 35.3% | 1.2% |
| Thrombocytopenia | 25.4% | 0.8% |
Data represents the percentage of patients experiencing Grade 4 adverse events.[1][2]
Experimental Protocols
The methodologies for the key clinical trials comparing these regimens followed a structured approach to ensure patient safety and data integrity.
Patient Eligibility and Randomization
Chemotherapy-naive patients with locally advanced (Stage IIIB) or metastatic (Stage IV) NSCLC and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 were typically enrolled. Patients were randomized to receive either this compound in combination with cisplatin or cisplatin as a single agent.[1][3]
Treatment Regimens
-
Combination Arm (this compound + Cisplatin):
-
Monotherapy Arm (Cisplatin Alone):
Pre-treatment hydration was administered according to institutional guidelines for cisplatin administration.[2]
Dose Modifications
Dose adjustments for this compound were made based on hematologic and non-hematologic toxicities within a cycle. For instance, the this compound dose was adjusted for grade 3 non-hematologic toxicity (excluding nausea/vomiting and alopecia) and held for grade 4 non-hematologic toxicities. The cisplatin dose was modified based on serum creatinine (B1669602) levels to manage renal toxicity.[2]
Visualizing the Methodologies
The following diagrams illustrate the experimental workflow of the clinical trials and the proposed synergistic mechanism of action of this compound and cisplatin.
References
- 1. Phase III trial of this compound plus cisplatin versus cisplatin alone in patients with locally advanced or metastatic non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Randomized phase III trial of this compound and cisplatin vs. This compound alone in patients with advanced non-small cell lung cancer and a performance status of 2: the CAPPA-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Gemcitabine Monotherapy vs. Combination Therapy: A Comparative Analysis of Survival Rates
For researchers and drug development professionals, understanding the therapeutic efficacy of different chemotherapy regimens is paramount. This guide provides an objective comparison of survival rates between gemcitabine (B846) monotherapy and various combination therapies across several cancer types, supported by experimental data from key clinical trials.
Data Presentation: Quantitative Survival Outcomes
The following tables summarize the quantitative data on survival rates, offering a clear comparison between this compound monotherapy and combination therapies in pancreatic, non-small cell lung, and ovarian cancers.
Pancreatic Cancer
| Clinical Trial/Study | Treatment Arm | N | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | 5-Year Survival Rate | Response Rate |
| ESPAC-4 | This compound + Capecitabine (B1668275) | 364 | 28.0 months[1] | - | 28.8%[2] | - |
| This compound Monotherapy | 366 | 25.5 months[1] | - | 16.3%[2] | - | |
| Meta-analysis (Jin et al., 2018) | Combined Chemotherapy | - | HR: 0.73 (vs. Gem Monotherapy) | - | - | - |
| This compound + Targeted Agents | - | HR: 1.02 (vs. Gem Monotherapy) | - | - | - | |
| Phase II Trial (South Korea) | This compound + Capecitabine | - | 10.3 months | 6.2 months | - | 43.7%[3] |
| This compound Monotherapy | - | 7.5 months | 5.3 months | - | 17.6%[3] | |
| Prospective Observational Study | This compound Monotherapy | 100 | 32 weeks | 13.5 weeks | - | 13%[4] |
Non-Small Cell Lung Cancer (NSCLC)
| Clinical Trial/Study | Treatment Arm | N | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Response Rate |
| Hoosier Oncology Group Phase III | This compound + Cisplatin (B142131) | 522 | 9.1 months[5][6] | 5.6 months[5][6] | 30.4%[5][6] |
| Cisplatin Monotherapy | 7.6 months[5][6] | 3.7 months[5][6] | 11.1%[5][6] | ||
| CAPPA-2 | This compound + Cisplatin | 28 | 5.9 months | 3.3 months | 18%[7] |
| This compound Monotherapy | 29 | 3.0 months | 1.7 months | 4%[7] | |
| AVAiL | This compound + Cisplatin + Placebo | 347 | - | 6.1 months | 20.1%[8] |
| This compound + Cisplatin + Bevacizumab (7.5 mg/kg) | 345 | - | 6.7 months | 34.1%[8] | |
| This compound + Cisplatin + Bevacizumab (15 mg/kg) | 351 | - | 6.5 months | 30.4%[8] |
Ovarian Cancer
| Clinical Trial/Study | Treatment Arm | N | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Response Rate |
| Phase III Trial | This compound + Carboplatin (B1684641) | 410 | 43.8 months | 20.0 months | - |
| Paclitaxel + Carboplatin | 410 | 57.3 months | 22.2 months | - | |
| Phase II Study | This compound + Carboplatin | 20 | 29.2 months[9] | 11.6 months[9] | 83.3%[9] |
Experimental Protocols
Detailed methodologies for key clinical trials are provided below.
ESPAC-4 Trial (Pancreatic Cancer)
-
Study Design: A phase III, two-arm, open-label, multi-center randomized clinical trial.[1][10]
-
Patient Population: Patients aged 18 years or older who had undergone complete macroscopic resection (R0 or R1) for ductal adenocarcinoma of the pancreas.[1]
-
Treatment Arms:
-
This compound Monotherapy: 1000 mg/m² this compound administered intravenously once a week for three of every four weeks for six cycles.[1][2]
-
Combination Therapy: 1000 mg/m² this compound administered as in the monotherapy arm, plus 1660 mg/m² oral capecitabine administered for 21 days followed by a 7-day rest period for six cycles.[1][2]
-
-
Primary Endpoint: Overall survival.[1]
Hoosier Oncology Group Phase III Trial (NSCLC)
-
Patient Population: Chemotherapy-naive patients with advanced non-small cell lung cancer.[6]
-
Treatment Arms:
-
Primary Endpoint: Overall survival.[5]
Phase II Trial of this compound and Carboplatin (Ovarian Cancer)
-
Study Design: A phase II study.[9]
-
Patient Population: 20 chemonaive patients with FIGO stage IIIc and stage IV ovarian cancer.[9]
-
Treatment Protocol: Intravenous this compound 1000 mg/m² on day 1 and day 8, and carboplatin at an Area Under the Curve (AUC) of 5 on day 1, administered every three weeks for six cycles.[9]
-
Main Outcome Measures: Tumor response, disease-free survival, overall survival, and toxicity.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflow of a typical clinical trial comparing monotherapy and combination therapy.
References
- 1. Comparison of adjuvant this compound and capecitabine with this compound monotherapy in patients with resected pancreatic cancer (ESPAC-4): a multicentre, open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ESPAC-4 trial: A summary - The National Medical Journal of India [nmji.in]
- 3. A randomized, multicenter, phase III study of this compound combined with capecitabine versus this compound alone as first-line chemotherapy for advanced pancreatic cancer in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound monotherapy in patients with locally advanced or metastatic pancreatic cancer: a prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase III trial of this compound plus cisplatin versus cisplatin alone in patients with locally advanced or metastatic non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized phase III trial of this compound and cisplatin vs. This compound alone in patients with advanced non-small cell lung cancer and a performance status of 2: the CAPPA-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase III trial of cisplatin plus this compound with either placebo or bevacizumab as first-line therapy for nonsquamous non-small-cell lung cancer: AVAil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First-line this compound and carboplatin in advanced ovarian carcinoma: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lctu.org.uk [lctu.org.uk]
Head-to-Head Clinical Trial Analysis: Gemcitabine/Nab-Paclitaxel versus mFOLFIRINOX in Pancreatic Cancer
A comparative analysis of two standard first-line treatments for metastatic pancreatic ductal adenocarcinoma (PDAC), gemcitabine (B846) combined with nab-paclitaxel and modified FOLFIRINOX (mFOLFIRINOX), reveals distinct efficacy and safety profiles. While retrospective data has suggested a survival advantage for mFOLFIRINOX, recent head-to-head clinical trial evidence provides a more direct comparison, aiding in nuanced treatment decisions for researchers, scientists, and drug development professionals.
Executive Summary
The multicenter, randomized phase 2 PASS-01 trial provides the most direct comparative evidence to date. In this trial, for treatment-naive patients with de novo metastatic PDAC (excluding those with germline BRCA1/2 or PALB2 mutations), this compound/nab-paclitaxel showed a trend towards improved overall survival (OS) and a favorable safety profile compared to mFOLFIRINOX.[1][2] Conversely, several retrospective, real-world analyses have indicated a potential overall survival benefit with FOLFIRINOX.[3][4][5] These differing outcomes underscore the importance of patient selection and the distinct toxicity profiles of each regimen.
Data Presentation
Efficacy Outcomes: PASS-01 Trial
The PASS-01 trial, a head-to-head comparison, provides the following efficacy data for the intention-to-treat (ITT) population.[1][2]
| Efficacy Endpoint | This compound/Nab-Paclitaxel (n=80) | mFOLFIRINOX (n=80) | Hazard Ratio (HR) [95% CI] | P-value |
| Median Overall Survival (OS) | 9.7 months | 8.5 months | 1.57 [1.08–2.28] | 0.017 |
| Median Progression-Free Survival (PFS) | 5.3 months | 4.0 months | 1.37 [0.97–1.92] | 0.069 |
| Best Overall Response (Partial Response/Stable Disease) | 29% / 45% | 24% / 35% | N/A | N/A |
Comparative Efficacy from Retrospective Analyses
Retrospective studies present a varied picture, with some suggesting a survival advantage for FOLFIRINOX.
| Study (Population) | Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Retrospective Cohort Study (n=1102)[3][4][5] | FOLFIRINOX | 9.27 months | Not Reported |
| This compound/Nab-Paclitaxel | 6.87 months | Not Reported | |
| Single-Center Cohort Study (n=167)[6] | FOLFIRINOX | 10.7 months | 8.0 months |
| This compound/Nab-Paclitaxel | 12.1 months | 8.4 months | |
| Meta-Analysis (16 studies, n=3813)[7][8] | FOLFIRINOX | Numerically longer, but not statistically significant | Not different |
| This compound/Nab-Paclitaxel |
Safety and Toxicity Profile
The toxicity profiles of the two regimens are notably different, a key consideration in treatment selection.
| Adverse Event (Grade ≥3) | This compound/Nab-Paclitaxel | mFOLFIRINOX | Notes |
| Treatment-Related Serious Adverse Events (PASS-01)[1] | 3% | 13% | |
| Hospital Admission for Treatment-Related Toxicities (PASS-01)[2] | 7% | 20% | |
| Neutropenia | Lower Incidence[7][8] | Higher Incidence[6][7][8][9][10] | |
| Febrile Neutropenia | Lower Incidence[7][8] | Higher Incidence[7][8][9][10] | |
| Nausea | Lower Incidence[7][8] | Higher Incidence | |
| Neurotoxicity | Higher Incidence[7][8][9][10] | Lower Incidence[7][8] | |
| Anemia | Higher Incidence[7][8] | Lower Incidence[7][8] | |
| Diarrhea | Higher Incidence[11][12] | Lower Incidence | In some real-world analyses.[11] |
| Vomiting | Higher Incidence[11] | Lower Incidence | In some real-world analyses.[11] |
Experimental Protocols
PASS-01 Trial Methodology
The Pancreatic Cancer Stratified Sampling (PASS-01) trial was a multicenter, randomized, open-label, phase 2 clinical trial.
-
Patient Population: The trial enrolled treatment-naive patients with de novo metastatic pancreatic adenocarcinoma.[1] Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[1] Patients with germline BRCA1/2 or PALB2 pathogenic variants were excluded.[2]
-
Randomization and Treatment: A total of 160 patients were randomized on a 1:1 basis to receive either this compound/nab-paclitaxel or mFOLFIRINOX as first-line therapy.[1][2]
-
Endpoints: The primary endpoint was progression-free survival (PFS) determined by intention-to-treat (ITT) analysis.[1] Secondary endpoints included overall survival (OS), objective response rate, and safety.[1]
-
Biomarker Analysis: A significant component of the trial involved the integration of multi-omic profiling. Baseline tumor biopsies were subjected to whole-genome and RNA sequencing.[1] Additionally, patient-derived organoids (PDOs) were generated for drug sensitivity testing.[1]
Visualizations
Treatment Regimen Workflows
Caption: Treatment cycle workflows for this compound/Nab-Paclitaxel and mFOLFIRINOX.
PASS-01 Trial Outcome Comparison
Caption: Logical flow of the PASS-01 trial outcomes.
References
- 1. gioncologynow.com [gioncologynow.com]
- 2. Modified FOLFIRINOX vs this compound/Nab-Paclitaxel in Metastatic Pancreatic Cancer - The ASCO Post [ascopost.com]
- 3. Comparison of FOLFIRINOX vs this compound Plus Nab-Paclitaxel as First-Line Chemotherapy for Metastatic Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. FOLFIRINOX vs this compound/nab-paclitaxel for treatment of metastatic pancreatic cancer: Single-center cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Effectiveness of this compound plus Nab-Paclitaxel and FOLFIRINOX in the First-Line Setting of Metastatic Pancreatic Cancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Effectiveness of this compound plus Nab-Paclitaxel and FOLFIRINOX in the First-Line Setting of Metastatic Pancreatic Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-world comparative effectiveness of nab-paclitaxel plus this compound versus FOLFIRINOX in advanced pancreatic cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Efficacy and Toxicity of Modified FOLFIRINOX and this compound Plus Nab-Paclitaxel in Advanced Pancreatic Ductal Adenocarcinoma: A Real-World Retrospective Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Folfirinox vs. This compound + Nab-Paclitaxel as the First-Line Treatment for Pancreatic Cancer: A Systematic Review and Meta-Analysis | Merza | World Journal of Oncology [wjon.org]
Validating the Synergistic Effect of Gemcitabine and Other Chemotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gemcitabine (B846) has long been a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, ovarian, and breast cancers. Its mechanism of action, primarily through the inhibition of DNA synthesis, has made it a valuable agent in chemotherapy regimens.[1] However, to enhance its therapeutic efficacy and overcome mechanisms of drug resistance, this compound is frequently investigated in combination with other chemotherapeutic agents. This guide provides a comparative analysis of the synergistic effects of this compound with other key chemotherapeutics, supported by experimental data and detailed protocols.
Quantifying Synergy: The Combination Index
The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Combination Index (CI), as described by the Chou-Talalay method.[2][3] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[3] This metric is crucial for identifying drug combinations that are more effective than the sum of their individual effects.
This compound in Combination with Paclitaxel (B517696)
The combination of this compound and paclitaxel has been explored in non-small cell lung cancer (NSCLC), with studies indicating a sequence-dependent synergistic relationship.[4][5]
Quantitative Data Summary: this compound + Paclitaxel
| Cell Line | Drug Sequence | Mean Combination Index (CI) | IC50 (this compound) | IC50 (Paclitaxel) | Reference |
| A549 (NSCLC) | This compound → Paclitaxel | 0.91252 | 6.6 nM | 1.35 nM | [4][6] |
| H520 (NSCLC) | This compound → Paclitaxel | 0.26651 | 46.1 nM | 7.59 nM | [4][6] |
IC50 values represent the half-maximal inhibitory concentration.
Mechanism of Synergy
The synergistic effect of sequential treatment with this compound followed by paclitaxel is associated with the modulation of tubulin acetylation. Paclitaxel's primary mechanism is the stabilization of microtubules, leading to mitotic arrest and apoptosis.[6] Studies have shown that pretreatment with this compound enhances the paclitaxel-induced acetylation of tubulin, which is a marker of microtubule stability.[4][6] This enhanced stabilization of microtubules potentiates the cytotoxic effect of paclitaxel.
This compound in Combination with Platinum-Based Agents (Cisplatin)
The combination of this compound and cisplatin (B142131) is a standard treatment for various cancers. The synergy between these two agents is primarily attributed to the enhanced formation of platinum-DNA adducts.[7]
Quantitative Data Summary: this compound + Cisplatin
| Cell Line | Exposure Time | Combination Index (CI) | Notes | Reference |
| A2780 (Ovarian) | 24h & 72h | < 1 | Synergistic | [7] |
| ADDP (Cisplatin-resistant Ovarian) | 24h & 72h | < 1 | Synergistic | [7] |
| AG6000 (this compound-resistant Ovarian) | 72h | < 1 | Synergistic | [7] |
| H322 (NSCLC) | 72h | < 1 | Synergistic | [7] |
| Lewis Lung (Murine NSCLC) | 72h | < 1 | Synergistic | [7] |
Mechanism of Synergy
This compound, when incorporated into DNA, is thought to alter the DNA structure, making it a more favorable substrate for cisplatin to form platinum-DNA adducts.[7] This increased adduct formation leads to more significant DNA damage and subsequent apoptosis. Furthermore, this compound can inhibit DNA repair mechanisms, preventing the removal of these adducts and enhancing the cytotoxic effect of cisplatin.
This compound in Combination with Targeted Therapies (Sorafenib and Sunitinib)
In pancreatic cancer stem cells (PCSCs), which are often chemoresistant, combining this compound with targeted therapies like sorafenib (B1663141) (an EGFR inhibitor) and sunitinib (B231) (a TBK1 inhibitor) has shown synergistic effects.[8] This synergy is linked to the downregulation of the stemness biomarker NANOG.[8]
Quantitative Data Summary: this compound + Targeted Therapies in FGβ3 PCSCs
| Combination | ED50 CI | ED75 CI | ED90 CI | ED95 CI | Reference |
| This compound + Sorafenib | 0.65 | 0.72 | 0.81 | 0.88 | [8] |
| This compound + Sunitinib | 0.58 | 0.69 | 0.82 | 0.93 | [8] |
ED50, ED75, ED90, and ED95 represent the effective doses required to inhibit 50%, 75%, 90%, and 95% of cell viability, respectively. Bold values indicate a synergistic effect (CI < 1).
Mechanism of Synergy
The overexpression of the transcription factor NANOG is associated with cancer cell stemness and chemoresistance.[8] Synergistic combinations of this compound with sorafenib or sunitinib have been shown to abrogate NANOG expression in pancreatic cancer stem cells.[8] This suggests that targeting pathways that regulate NANOG can re-sensitize resistant cancer cells to this compound.
This compound in Combination with Capecitabine (B1668275)
The combination of this compound and capecitabine is an effective and well-tolerated treatment for metastatic breast cancer, particularly in patients previously treated with anthracyclines and/or taxanes.[9] Preclinical data have suggested a synergistic antitumor activity for this combination.[10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.[11][12]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the other chemotherapeutic agent in complete medium.
-
For combination studies, prepare mixtures at a constant ratio of their IC50 values.[4]
-
Remove the medium from the wells and add 100 µL of the drug solutions (single agents and combinations).
-
Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[4][11]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[11][12]
-
-
Solubilization and Absorbance Reading:
Calculation of Combination Index (CI)
The CI is calculated using the Chou-Talalay method, which is based on the median-effect equation.[13][14] This can be performed using specialized software like CompuSyn or CalcuSyn. The method requires dose-response data for each drug alone and for the combination.
Conclusion
The combination of this compound with other chemotherapeutic and targeted agents can lead to synergistic antitumor effects, offering a promising strategy to improve treatment outcomes. The validation of this synergy through robust experimental design and quantitative analysis, such as the calculation of the Combination Index, is essential for the rational development of new combination therapies. The mechanisms underlying these synergistic interactions are diverse and can involve the modulation of key signaling pathways, enhanced DNA damage, and the targeting of chemoresistant cancer stem cell populations. Further research into these combinations will continue to refine and optimize treatment strategies for a variety of cancers.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic interaction of this compound and paclitaxel by modulating acetylation and polymerization of tubulin in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic interaction of this compound and paclitaxel by modulating acetylation and polymerization of tubulin in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of synergism between cisplatin and this compound in ovarian and non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of synergistic this compound-based combination treatment through a novel tumor stemness biomarker NANOG in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Capecitabine Combination Chemotherapy in Patients with Metastatic Breast Cancer Pretreated with Anthracyclines and/or Taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Testing Adaptive Therapy Protocols Using this compound and Capecitabine in a Preclinical Model of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Progression-Free Survival in Gemcitabine-Based Regimens: A Comparative Guide
This guide provides a comprehensive comparison of progression-free survival (PFS) in patients receiving gemcitabine-based chemotherapy regimens for various cancers. The data presented is compiled from multiple clinical trials and research studies to offer an objective resource for researchers, scientists, and drug development professionals.
Data Presentation: Progression-Free Survival
The following tables summarize the quantitative data on progression-free survival for this compound-based regimens compared to alternative therapies across different cancer types.
Pancreatic Cancer
| Clinical Trial / Study | Treatment Arm 1 | Median PFS (Arm 1) | Treatment Arm 2 | Median PFS (Arm 2) | Hazard Ratio (95% CI) |
| MPACT (Phase III)[1][2] | This compound (B846) + nab-paclitaxel | 5.5 months | This compound | 3.7 months | 0.69 (0.58 - 0.82) |
| GEMSAP Study (Phase II)[3] | This compound + S-1 | 5.4 months | This compound | 3.6 months | 0.64 (0.42 - 0.97) |
| ANICE-PaC Study[4] | This compound + nab-paclitaxel (real-world) | 5.0 months | - | - | - |
| Meta-analysis[5] | This compound-based combination therapy | - | This compound | - | 0.78 (0.72 - 0.84) |
| Phase II Trial[6] | This compound + TH-302 (hypoxia-activated agent) | 5.6 months | This compound | 3.6 months | - |
| Phase II Trial[7] | This compound + Capecitabine | 6.5 months | - | - | - |
Biliary Tract Cancer
| Clinical Trial / Study | Treatment Arm 1 | Median PFS (Arm 1) | Treatment Arm 2 | Median PFS (Arm 2) | Hazard Ratio (95% CI) |
| ABC-02 (Phase III)[8][9][10] | This compound + Cisplatin (B142131) | 8.0 months | This compound | 5.0 months | - |
| Retrospective Study[11][12] | This compound + Cisplatin + nab-paclitaxel | 12.0 months | This compound + Cisplatin | 5.5 months | - |
| Propensity-Score Matched Analysis[13] | This compound + Cisplatin | 6.9 months | This compound | 5.1 months | 0.79 (0.42 - 1.49) |
| Prospective Observational Study[14] | This compound + Cisplatin + S-1 | 10.2 months | This compound + Cisplatin + Durvalumab | 6.2 months | - |
Non-Small Cell Lung Cancer (NSCLC)
| Clinical Trial / Study | Patient Population | Treatment Arm | Median PFS |
| Phase II Trial[15] | Stage IIIB/IV, PS 2 | This compound | 2.5 months |
| Phase II Trial[16] | Previously platinum-treated | This compound | 4.1 months |
| Meta-analysis[17] | - | This compound + Platinum | - |
Experimental Protocols
MPACT (Metastatic Pancreatic Adenocarcinoma Clinical Trial)
-
Objective: To compare the efficacy and safety of this compound with or without nab-paclitaxel in patients with metastatic pancreatic cancer.[1]
-
Patient Population: Patients with previously untreated metastatic adenocarcinoma of the pancreas.[2]
-
Dosing Regimen:
-
Primary Endpoint: Overall survival.[1]
-
Secondary Endpoints: Progression-free survival and overall response rate.[1]
ABC-02 (Advanced Biliary Cancer)
-
Objective: To determine whether the combination of cisplatin and this compound improves overall and progression-free survival compared with this compound alone in patients with advanced biliary tract cancer.[9]
-
Patient Population: Patients with locally advanced or metastatic cholangiocarcinoma, gallbladder cancer, or ampullary cancer.[9]
-
Dosing Regimen:
-
Primary Endpoint: Overall survival.[9]
-
Secondary Endpoint: Progression-free survival.[9]
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways associated with this compound's mechanism of action and the development of resistance.
Caption: this compound's mechanism of action.
Caption: Key pathways contributing to this compound resistance.
Experimental Workflow
Caption: A generalized workflow for a comparative clinical trial.
References
- 1. Increased survival in pancreatic cancer with nab-paclitaxel plus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. A multicentre randomised phase II trial of this compound alone vs this compound and S-1 combination therapy in advanced pancreatic cancer: GEMSAP study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic factors for survival with nab-paclitaxel plus this compound in metastatic pancreatic cancer in real-life practice: the ANICE-PaC study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. A Phase II Trial of this compound plus Capecitabine for Patients with Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahfs.ashp.org [ahfs.ashp.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Prolonged progression-free survival achieved by this compound, cisplatin, and albumin-bound paclitaxel for the treatment of advanced biliary tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prolonged progression-free survival achieved by this compound, cisplatin, and albumin-bound paclitaxel for the treatment of advanced biliary tract cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Results of a phase II trial of this compound in patients with non-small-cell lung cancer and a performance status of 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound in patients with non-small-cell lung cancer previously treated with platinum-based chemotherapy: a phase II California cancer consortium trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound: Efficacy in the Treatment of Advanced Stage Nonsquamous Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Gemcitabine Monotherapy vs. Gemcitabine with Continuous Infusion 5-Fluorouracil
For researchers and drug development professionals navigating the complexities of cancer therapy, this guide provides an objective comparison of gemcitabine (B846) as a monotherapy versus its combination with continuous infusion 5-fluorouracil (B62378) (5-FU). This analysis is supported by experimental data from clinical trials, detailed methodologies, and visualizations of relevant biological pathways and experimental workflows.
Efficacy and Safety: A Tabulated Comparison
The following tables summarize the quantitative data from key clinical trials, offering a clear comparison of the two treatment regimens in patients with advanced pancreatic cancer.
Table 1: Efficacy Outcomes
| Treatment Arm | Study | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound Monotherapy | GOIRC[1][2] | 8% | 14 weeks | 30 weeks |
| This compound + Continuous Infusion 5-FU | GOIRC[1][2] | 11% | 18 weeks | 31 weeks |
| This compound Monotherapy | Berlin et al. (ECOG)[1] | 5.6% | 2.2 months | 5.4 months |
| This compound + Bolus 5-FU | Berlin et al. (ECOG)[1] | 6.9% | 3.4 months | 6.7 months |
Table 2: Grade 3-4 Toxicities
| Toxicity | This compound Monotherapy (GOIRC)[1] | This compound + Continuous Infusion 5-FU (GOIRC)[1] |
| Leukopenia | More common, but not significantly different from combination | More common, but not significantly different from monotherapy |
| Thrombocytopenia | More common, but not significantly different from combination | More common, but not significantly different from monotherapy |
| Diarrhea | Less common | More common, but not significantly different from monotherapy |
Understanding the Mechanisms: Signaling Pathways
The antitumor effects of this compound and 5-FU stem from their interference with DNA and RNA synthesis, ultimately leading to cell death. The following diagram illustrates the key mechanisms of action for both drugs.
References
- 1. This compound with or without continuous infusion 5-FU in advanced pancreatic cancer: a randomised phase II trial of the Italian oncology group for clinical research (GOIRC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound with or without continuous infusion 5-FU in advanced pancreatic cancer: a randomised phase II trial of the Italian oncology group for clinical research (GOIRC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Gemcitabine-Based Combination Therapies for Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of various gemcitabine-based combination therapies for the treatment of advanced pancreatic cancer, based on data from recent meta-analyses. This compound (B846) has long been a cornerstone of pancreatic cancer treatment, and numerous studies have explored its combination with other cytotoxic agents to improve patient outcomes. This document synthesizes the findings from these studies to offer a clear, data-driven perspective on the relative performance of these combination regimens.
Efficacy of this compound-Based Combination Therapies
Multiple meta-analyses have demonstrated that combining this compound with other cytotoxic agents can lead to statistically significant improvements in overall survival (OS), progression-free survival (PFS), and overall response rate (ORR) compared to this compound monotherapy.
A meta-analysis by Zhang et al. (2022) encompassing 17 studies and 5,197 patients revealed that this compound-based combination therapy significantly improved OS (Hazard Ratio [HR] = 0.84), PFS (HR = 0.78), and ORR (Odds Ratio [OR] = 1.92) compared to this compound alone.[1][2][3] Subgroup analyses from this and other meta-analyses have further detailed the efficacy of specific combinations.
Key Efficacy Data from Meta-Analyses
Below are summary tables of the key efficacy endpoints for various this compound-based combination therapies compared to this compound monotherapy.
Table 1: Overall Survival (OS) and Progression-Free Survival (PFS)
| Combination Regimen | No. of Studies | No. of Patients | Overall Survival (HR, 95% CI) | Progression-Free Survival (HR, 95% CI) |
| Overall Combination Therapy | 11 | 5,197 | 0.84 (0.79 - 0.90)[1][3] | 0.78 (0.72 - 0.84)[1][3] |
| This compound + Capecitabine | - | - | 0.82 (0.75 - 0.90)[1][3] | 0.81 (0.72 - 0.90)[3] |
| This compound + S-1 | - | - | 0.81 (0.71 - 0.94)[1][3] | 0.66 (0.57 - 0.76)[3] |
| This compound + Cisplatin | - | - | No significant improvement[2] | No significant improvement[3] |
| This compound + Platinum Analogs | 5 | - | 0.85 (0.76 - 0.96)[4] | - |
| This compound + Fluoropyrimidines | - | - | 0.90 (0.81 - 0.99)[4] | - |
Table 2: Overall Response Rate (ORR) and 1-Year Survival Rate
| Combination Regimen | No. of Studies | No. of Patients | Overall Response Rate (OR, 95% CI) | 1-Year Survival Rate (OR, 95% CI) |
| Overall Combination Therapy | - | 5,197 | 1.92 (1.61 - 2.30)[1][2][3] | 1.44 (1.02 - 2.03)[2] |
| This compound + Capecitabine | - | - | 1.61 (1.22 - 2.13)[1][3] | - |
| This compound + S-1 | - | - | 2.65 (1.99 - 3.52)[1][3] | - |
| This compound + Cisplatin | - | - | 1.40 (0.93 - 2.11)[1][3] | - |
Safety and Toxicity Profiles
While combination therapies often demonstrate superior efficacy, they are also associated with a higher incidence of adverse events. A meta-analysis by Zhang et al. (2022) reported that this compound-based combination therapy significantly increased the incidence of leukopenia, neutropenia, anemia, nausea, diarrhea, and stomatitis.[2] Similarly, another meta-analysis found that Grade 3-4 toxicities such as neutropenia, thrombocytopenia, and vomiting/nausea were higher in the combination therapy group.[5]
Table 3: Common Grade 3/4 Toxicities Associated with this compound-Based Combination Therapy
| Adverse Event | Risk Difference (RD, 95% CI) vs. This compound Monotherapy |
| Neutropenia | 0.05 (0.01 - 0.10)[5] |
| Thrombocytopenia | 0.05 (0.02 - 0.08)[5] |
| Vomiting/Nausea | 0.03 (0.00 - 0.05)[5] |
Experimental Protocols
The methodologies of the cited meta-analyses generally adhere to the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.[6][7][8] A typical experimental workflow for these meta-analyses is as follows:
-
Formulation of Research Question: The research question is defined using the PICOS (Population, Intervention, Comparison, Outcomes, and Study design) framework.
-
Literature Search: A comprehensive search of multiple electronic databases (e.g., PubMed, EMBASE, Cochrane Library) is conducted to identify relevant randomized controlled trials (RCTs).
-
Study Selection: Two independent reviewers screen the titles, abstracts, and full texts of the retrieved articles based on predefined inclusion and exclusion criteria.
-
Data Extraction: Data on study characteristics, patient populations, interventions, and outcomes (OS, PFS, ORR, toxicity) are extracted from the included studies.
-
Quality Assessment: The methodological quality of the included RCTs is assessed using tools such as the Cochrane risk-of-bias tool.
-
Statistical Analysis: Pooled estimates of effect sizes (Hazard Ratios for time-to-event data and Odds Ratios for dichotomous data) and their 95% confidence intervals are calculated using appropriate statistical models (fixed-effect or random-effects). Heterogeneity between studies is assessed using the I² statistic.
Meta-Analysis Workflow Diagram
Signaling Pathways in this compound Resistance
The development of resistance to this compound is a significant clinical challenge. Several signaling pathways have been implicated in this process. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is one of the key survival pathways that, when activated, can contribute to this compound resistance.[9]
PI3K/Akt Signaling in this compound Resistance
Conclusion
The available evidence from multiple meta-analyses strongly suggests that this compound-based combination therapies offer a significant survival and response advantage over this compound monotherapy for patients with advanced pancreatic cancer. The choice of the specific combination regimen should be guided by a careful consideration of the potential benefits in efficacy against the increased risk of toxicity, as well as individual patient characteristics. Further research is warranted to identify predictive biomarkers to personalize treatment and to explore novel combinations that can further improve outcomes for this challenging disease.
References
- 1. The efficacy and safety of this compound-based combination therapy vs. This compound alone for the treatment of advanced pancreatic cancer: a systematic review and meta-analysis - Zhang - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 2. The efficacy and safety of this compound-based combination therapy vs. This compound alone for the treatment of advanced pancreatic cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy and safety of this compound-based combination therapy vs. This compound alone for the treatment of advanced pancreatic cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-analysis of randomized trials: evaluation of benefit from this compound-based combination chemotherapy applied in advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meta-analysis on inoperable pancreatic cancer: A comparison between this compound-based combination therapy and this compound alone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aje.com [aje.com]
- 7. Preferred Reporting Items for Systematic Reviews and Meta-Analyses - Wikipedia [en.wikipedia.org]
- 8. bmj.com [bmj.com]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide: Clinical Benefit of Gemcitabine vs. 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical benefit response of two widely used chemotherapeutic agents, gemcitabine (B846) and 5-fluorouracil (B62378) (5-FU), in the treatment of various solid tumors. The information presented is based on a comprehensive review of published clinical trial data, focusing on pancreatic, colorectal, and gastric cancers.
Executive Summary
This compound has demonstrated a superior clinical benefit response compared to 5-FU, particularly as a monotherapy in advanced pancreatic cancer.[1][2][3] This is evidenced by improvements in disease-related symptoms, performance status, and modest survival advantages.[1][2] While 5-FU remains a cornerstone of treatment for many gastrointestinal cancers, particularly in combination regimens, this compound offers a significant advantage in terms of clinical benefit, a composite measure that includes pain, performance status, and weight loss.[1] The combination of this compound and 5-FU has been explored to leverage their different mechanisms of action, with some studies showing promising activity and manageable toxicity profiles.[4][5]
Data Presentation: Comparative Efficacy
The following tables summarize the key efficacy data from pivotal clinical trials comparing this compound and 5-FU.
Pancreatic Cancer
Table 1: this compound vs. 5-FU Monotherapy in Advanced Pancreatic Cancer
| Efficacy Endpoint | This compound | 5-FU | Trial |
| Median Overall Survival | 5.65 months | 4.41 months | Burris et al., 1997[2] |
| 5.4 months | - | ECOG E2297[6][7] | |
| 1-Year Survival Rate | 18% | 2% | Burris et al., 1997[2] |
| Median Progression-Free Survival | 2.2 months | - | ECOG E2297[6][7] |
| Objective Response Rate | 5.4% | 0% | Burris et al., 1997[2] |
| 5.6% | - | ECOG E2297[6][7] | |
| Clinical Benefit Response | 23.8% | 4.8% | Burris et al., 1997[2] |
Table 2: this compound + 5-FU Combination Therapy in Advanced Pancreatic Cancer
| Efficacy Endpoint | This compound + 5-FU | This compound Alone | Trial |
| Median Overall Survival | 6.7 months | 5.4 months | ECOG E2297[6][7] |
| 7 months | - | GISCAD[5] | |
| 30 weeks | 31 weeks | GOIRC[8] | |
| Median Progression-Free Survival | 3.4 months | 2.2 months | ECOG E2297[6][7] |
| - | 14 weeks | GOIRC[8] | |
| Objective Response Rate | 6.9% | 5.6% | ECOG E2297[6][7] |
| Partial Response: 2 patients | - | GISCAD[5] | |
| 11% | 8% | GOIRC[8] | |
| Clinical Benefit Response | 51% | - | GISCAD[5] |
Colorectal and Gastric Cancer
Data directly comparing this compound and 5-FU monotherapy in colorectal and gastric cancer is less extensive. Both drugs are often used in combination with other agents in these settings.
Table 3: this compound in Combination with 5-FU/Leucovorin and Cisplatin in Metastatic or Recurrent Colorectal Cancer (Second-Line)
| Efficacy Endpoint | Value |
| Partial Response | 5% |
| Stable Disease | 42% |
| Median Time to Progression | 8 weeks |
| Median Survival | 36 weeks |
| Source: Phase II trial data[9] |
Table 4: this compound and Protracted 5-FU Infusion in Refractory Colorectal Cancer (Third-Line)
| Efficacy Endpoint | Value |
| Partial Response | 10.8% |
| Stable Disease | 51.4% |
| Median Time to Progression | 4.2 months |
| Median Survival | 8.9 months |
| Clinical Benefit | 48.6% |
| Source: Phase II study data[10][11] |
In a preclinical patient-derived xenograft (PDOX) model of gastric cancer liver metastasis, the combination of this compound and 5-FU significantly inhibited tumor growth compared to an untreated control, with efficacy similar to a combination of L-OHP and 5-FU.[12]
Experimental Protocols
Pivotal Trial in Advanced Pancreatic Cancer (Burris et al., 1997)
-
Study Design: Randomized, single-blind, multicenter trial.
-
Patient Population: 126 patients with advanced, symptomatic pancreatic adenocarcinoma who had not received prior chemotherapy.
-
Treatment Arms:
-
This compound: 1,000 mg/m² administered as a 30-minute intravenous infusion once weekly for 7 weeks, followed by a 1-week rest. Subsequent cycles consisted of one infusion weekly for 3 of every 4 weeks.
-
5-FU: 600 mg/m² administered as a 30-minute intravenous infusion once weekly.
-
-
Primary Endpoint: Clinical benefit response, a composite measure of changes in pain (intensity and analgesic consumption), Karnofsky performance status, and weight. A response required a sustained improvement (≥ 4 weeks) in at least one parameter without any worsening in the others.
-
Secondary Endpoints: Objective tumor response, time to disease progression, and overall survival.[2]
Eastern Cooperative Oncology Group (ECOG) Trial E2297
-
Study Design: Randomized, open-label, multicenter phase III trial.
-
Patient Population: 322 eligible patients with locally advanced or metastatic pancreatic carcinoma.
-
Treatment Arms:
-
This compound alone: 1,000 mg/m² weekly for 3 weeks, followed by a 1-week rest.
-
This compound + 5-FU: this compound 1,000 mg/m² followed by 5-FU 600 mg/m² weekly for 3 weeks, followed by a 1-week rest.
-
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Time to progression and response rate.[6][7]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and 5-FU provide a rationale for their combination and explain their different efficacy and toxicity profiles.
This compound Signaling Pathway
This compound, a nucleoside analog of deoxycytidine, exerts its cytotoxic effects by interfering with DNA synthesis. After being transported into the cell, it is phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP is incorporated into DNA, leading to chain termination and apoptosis. dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for the production of deoxynucleotides required for DNA replication.
Caption: this compound's mechanism of action.
5-Fluorouracil (5-FU) Signaling Pathway
5-FU, a pyrimidine (B1678525) analog, disrupts DNA and RNA synthesis. It is converted intracellularly to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase (TS), an enzyme essential for the synthesis of thymidine, a key component of DNA. FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA, leading to dysfunction of these nucleic acids.
Caption: 5-Fluorouracil's mechanism of action.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for a comparative clinical trial of this compound and 5-FU.
References
- 1. Assessing clinical benefit in the treatment of pancreas cancer: this compound compared to 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvements in survival and clinical benefit with this compound as first-line therapy for patients with advanced pancreas cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. A combination of this compound and 5-fluorouracil in advanced pancreatic cancer, a report from the Italian Group for the Study of Digestive Tract Cancer (GISCAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Phase III study of this compound in combination with fluorouracil versus this compound alone in patients with advanced pancreatic carcinoma: Eastern Cooperative Oncology Group Trial E2297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound with or without continuous infusion 5-FU in advanced pancreatic cancer: a randomised phase II trial of the Italian oncology group for clinical research (GOIRC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II trial of 5-fluorouracil/leucovorin/gemcitabine/cisplatin as second-line treatment in patients with metastatic or recurrent colorectal carcinoma: a cancer therapeutics research group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. This compound and protracted 5-fluorouracil infusion as third-line chemotherapy in refractory colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A this compound Plus 5-Fluorouracil Combination Inhibits Gastric-Cancer Liver Metastasis in a PDOX Model: A Novel Treatment Strategy | Anticancer Research [ar.iiarjournals.org]
Phase III Study of Gemcitabine with Fluorouracil versus Gemcitabine Alone in Advanced Pancreatic Carcinoma: A Comparative Guide
This guide provides a detailed comparison of the efficacy and safety of gemcitabine (B846) combined with fluorouracil (5-FU) versus this compound monotherapy in the treatment of advanced pancreatic carcinoma. The information is primarily based on the findings of the Eastern Cooperative Oncology Group (ECOG) Trial E2297, a pivotal phase III study that directly compared these two regimens.
Data Presentation: Efficacy and Survival Analysis
The quantitative outcomes from the ECOG E2297 trial are summarized in the table below, offering a clear comparison between the combination therapy and monotherapy arms.
| Endpoint | This compound + Fluorouracil | This compound Alone | p-value |
| Median Overall Survival | 6.7 months | 5.4 months | 0.09[1] |
| Progression-Free Survival | 3.4 months | 2.2 months | 0.022[1] |
| Objective Response Rate | 6.9% | 5.6% | - |
Experimental Protocols
The methodologies employed in the key clinical trials are crucial for interpreting the results. The following protocol is from the ECOG E2297 study.[1]
ECOG E2297 Trial Protocol
-
Patient Population: The trial enrolled patients with biopsy-proven, advanced pancreatic carcinoma that was not amenable to surgical resection. A total of 322 eligible patients were included in the final analysis.[1]
-
Randomization: Patients were randomized to one of two treatment arms:
-
Arm 1: this compound alone
-
Arm 2: this compound plus fluorouracil (5-FU)
-
-
Dosing Regimens:
-
This compound Alone: Patients received 1,000 mg/m² of this compound administered weekly for 3 weeks, followed by a one-week rest period (one cycle).[1]
-
This compound + 5-FU: Patients received 1,000 mg/m² of this compound followed by 600 mg/m² of bolus 5-FU, both administered weekly for 3 weeks of a 4-week cycle.[1]
-
-
Endpoints:
-
Toxicity: The study reported that most toxicities were hematologic or gastrointestinal, with no significant differences noted between the two treatment arms.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the ECOG E2297 clinical trial, from patient enrollment to the final analysis.
Signaling Pathways of this compound and Fluorouracil
The diagram below outlines the simplified mechanisms of action for this compound and fluorouracil, highlighting their roles as antimetabolites in disrupting DNA synthesis.
Conclusion
The ECOG E2297 phase III trial demonstrated that the addition of fluorouracil to this compound resulted in a statistically significant improvement in progression-free survival for patients with advanced pancreatic carcinoma.[1] However, the improvement in the primary endpoint of median overall survival was not statistically significant.[1] The toxicity profiles of the two treatment regimens were comparable.[1] These findings suggest that while the combination therapy may offer a modest benefit in delaying disease progression, it does not confer a significant survival advantage over this compound monotherapy in this patient population. Therefore, the decision to use the combination therapy should be made on an individual patient basis, considering the potential for increased progression-free survival against the lack of a significant overall survival benefit.
References
A Comparative Analysis of the Toxicity Profiles of Gemcitabine and 5-Fluorouracil Based Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of two widely used chemotherapeutic agents, gemcitabine (B846) and 5-fluorouracil (B62378) (5-FU), based on experimental data from clinical trials and pharmacological studies. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and clinical research.
Introduction
This compound, a nucleoside analog, and 5-fluorouracil (5-FU), a pyrimidine (B1678525) analog, are cornerstone treatments for various solid tumors, including pancreatic, colorectal, breast, and non-small cell lung cancers. While both agents exert their cytotoxic effects by interfering with nucleic acid synthesis, their distinct mechanisms of action translate into different efficacy and toxicity profiles. Understanding these differences is paramount for optimizing patient outcomes and developing novel therapeutic strategies.
Data Presentation: Comparative Toxicity Data
The following tables summarize the incidence of common adverse events associated with this compound and 5-FU based treatments. The data is compiled from multiple clinical trials and presented with severity graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Table 1: Hematological Toxicities
| Adverse Event | This compound (Single Agent) | 5-FU (various regimens) |
| Neutropenia | ||
| All Grades | Common | Frequent |
| Grade 3/4 | 24.4%[1] | More frequent than with capecitabine[2] |
| Thrombocytopenia | ||
| All Grades | Common | Frequent[2] |
| Grade 3/4 | 7.3%[1] | More frequent than with capecitabine[2] |
| Anemia | ||
| All Grades | Common | Frequent |
| Grade 3/4 | 7.3%[1] | - |
| Febrile Neutropenia | ||
| Grade 3/4 | 1.1% (in combination with carboplatin)[3] | - |
Table 2: Gastrointestinal Toxicities
| Adverse Event | This compound (Single Agent) | 5-FU (various regimens) |
| Nausea and Vomiting | ||
| All Grades | Very Common[3] | Common[4] |
| Grade 3/4 | Mild, rarely dose-limiting[1] | - |
| Diarrhea | ||
| All Grades | Less common than with 5-FU | Common, can be severe[5] |
| Grade 3/4 | - | More likely than with capecitabine[6] |
| Stomatitis/Mucositis | ||
| All Grades | Less common than with 5-FU | Common[4][6] |
| Grade 3/4 | - | More likely than with capecitabine[6] |
Table 3: Other Common Toxicities
| Adverse Event | This compound (Single Agent) | 5-FU (various regimens) |
| Fatigue/Asthenia | Common | Common |
| Rash | Common[3] | Can occur |
| Fever (Flu-like symptoms) | Common[1][3] | Less common |
| Alopecia (Hair Loss) | Rare (Grade 3: 0.5%)[1] | More common than with capecitabine[7] |
| Hand-Foot Syndrome | Less common | Common, especially with capecitabine (B1668275) (oral 5-FU prodrug)[8] |
| Cardiotoxicity | Rare | Can occur, including chest pain and arrhythmias[4][5] |
Experimental Protocols
The toxicity data presented is primarily derived from Phase II and Phase III clinical trials. The general methodology for assessing and grading adverse events in these studies is as follows:
Assessment of Toxicity
-
Patient Monitoring: Patients undergoing chemotherapy are closely monitored at baseline and throughout the treatment and follow-up periods. This includes regular physical examinations, performance status assessments, and patient-reported outcome questionnaires.
-
Laboratory Tests: Complete blood counts (CBC) with differential are performed at regular intervals (e.g., weekly or before each treatment cycle) to monitor for hematological toxicities. Serum chemistry panels are also analyzed to assess renal and hepatic function.
-
Adverse Event Reporting: All adverse events (AEs) are recorded by clinicians and graded for severity.
Grading of Adverse Events
The severity of adverse events is graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[1][2][3][4][9] The CTCAE provides a standardized classification of AEs and a grading scale from 1 to 5:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[2][3][9]
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting instrumental activities of daily living (ADL).[2][3][9]
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.[1][2][3][9]
-
Grade 4: Life-threatening consequences; urgent intervention indicated.[1][2][3][9]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the mechanisms of action and key pathways involved in the cytotoxic effects of this compound and 5-FU.
Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the toxicity of two chemotherapy regimens in a clinical trial setting.
References
- 1. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 2. evs.nci.nih.gov [evs.nci.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound chemotherapy versus 5-fluorouracil-based concurrent chemoradiotherapy in locally advanced unresectable pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the efficacy and the toxicity between this compound with capecitabine (GC) and this compound with erlotinib (GE) in unresectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of methods to identify chemotherapy-related hematologic toxicities in real-world settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
Gemcitabine Plus S-1 Outperforms Gemcitabine Monotherapy in Overall Response Rate for Advanced Cancers
A comprehensive review of clinical trial data indicates that the combination therapy of gemcitabine (B846) plus S-1 yields a significantly higher overall response rate (ORR) compared to this compound alone in patients with advanced cancers, particularly pancreatic and biliary tract cancers. This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a detailed comparison of these treatment regimens, including experimental data, protocols, and a mechanistic overview.
A meta-analysis of studies on advanced pancreatic cancer demonstrated a notable improvement in ORR with the this compound and S-1 combination. The pooled data showed an odds ratio of 2.65 for ORR in the combination therapy group compared to the this compound monotherapy group.[1] Another meta-analysis also concluded that this compound-based combination therapy, including with S-1, significantly increases the ORR.[2]
Quantitative Data Summary
The following table summarizes the overall response rates and other key efficacy endpoints from various clinical trials comparing this compound plus S-1 (GS) with this compound (G) monotherapy.
| Study / Meta-Analysis | Cancer Type | Treatment Arms | Overall Response Rate (ORR) | Progression-Free Survival (PFS) (Median) | Overall Survival (OS) (Median) |
| GEMSAP Study[3] | Advanced Pancreatic Cancer | This compound + S-1 | 18.9% | 5.4 months | 13.5 months |
| This compound Alone | 9.4% | 3.6 months | 8.8 months | ||
| GEST Study[4] | Locally Advanced & Metastatic Pancreatic Cancer | This compound + S-1 | 29.3% | - | 10.1 months |
| This compound Alone | 13.3% | - | 8.8 months | ||
| Randomized Phase II Study (2011)[5] | Unresectable Pancreatic Cancer | This compound + S-1 | 22.6% | 8.0 months | 13.0 months |
| This compound Alone | 3.4% | 4.9 months | 7.9 months | ||
| Meta-Analysis (Zhu et al., 2022)[1] | Advanced Pancreatic Cancer | This compound + S-1 vs. This compound Alone | OR = 2.65 (significantly favors GS) | HR = 0.66 (significantly favors GS) | HR = 0.81 (significantly favors GS) |
| Randomized Trial (Cai et al., 2017)[6] | Unresectable Hilar Cholangiocarcinoma | This compound + S-1 | 36% | 4.90 months | 11.0 months |
| This compound Alone | 24% | 3.70 months | 10.0 months |
Experimental Protocols
The methodologies employed in the key clinical trials are detailed below to provide a clear understanding of the experimental conditions.
GEMSAP Study
-
Patient Population: Patients with advanced pancreatic cancer.
-
This compound and S-1 Arm (GS): this compound was administered at a dose of 1000 mg/m² via a 30-minute infusion on days 1 and 15. S-1 was given orally at 40 mg/m² twice daily from days 1 to 15. This cycle was repeated every 4 weeks.[3]
-
This compound Alone Arm (G): this compound was administered at 1000 mg/m² via a 30-minute infusion on days 1, 8, and 15 of a 4-week cycle.[3]
-
Response Evaluation: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) 1.0.[3]
GEST Study
-
Patient Population: Chemotherapy-naive patients with locally advanced or metastatic pancreatic cancer.[4]
-
This compound and S-1 Arm (GS): this compound was given at 1,000 mg/m² on days 1 and 8, combined with oral S-1 twice daily on days 1 through 14 of a 21-day cycle. The S-1 dosage was adjusted based on body surface area (BSA): 60 mg/day for BSA < 1.25 m², 80 mg/day for BSA ≥ 1.25 to < 1.5 m², and 100 mg/day for BSA ≥ 1.5 m².[4]
-
This compound Alone Arm (G): this compound was administered at 1,000 mg/m² intravenously over 30 minutes on days 1, 8, and 15 of a 28-day cycle.[4]
Mechanistic Overview and Signaling Pathways
This compound is a nucleoside analog that inhibits DNA synthesis.[7][8] After intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms, it exerts its cytotoxic effects. This compound diphosphate inhibits ribonucleotide reductase, leading to a decrease in the concentration of deoxynucleotides required for DNA replication.[7] this compound triphosphate is incorporated into DNA, causing "masked chain termination" where only one more nucleotide can be added before DNA synthesis is halted, ultimately triggering apoptosis.[7]
S-1 is an oral fluoropyrimidine that contains three components: tegafur, a prodrug of 5-fluorouracil (B62378) (5-FU); gimeracil, which inhibits the degradation of 5-FU; and oteracil, which reduces the gastrointestinal toxicity of 5-FU.[9] 5-FU inhibits thymidylate synthase, a crucial enzyme in the de novo synthesis of thymidine, thereby disrupting DNA synthesis. Preclinical studies have suggested a synergistic effect between this compound and S-1.[6]
Caption: Simplified mechanism of action for this compound and S-1.
Experimental Workflow
The typical workflow for a clinical trial comparing these two treatment regimens is outlined below.
Caption: Standard workflow of a randomized clinical trial.
References
- 1. The efficacy and safety of this compound-based combination therapy vs. This compound alone for the treatment of advanced pancreatic cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of this compound-based combination therapy vs. This compound alone for the treatment of advanced pancreatic cancer: a systematic review and meta-analysis - Zhang - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 3. A multicentre randomised phase II trial of this compound alone vs this compound and S-1 combination therapy in advanced pancreatic cancer: GEMSAP study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Combined this compound and S-1 chemotherapy for treating unresectable hilar cholangiocarcinoma: a randomized open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound plus S-1 for metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of One-Year Survival Rates for Gemcitabine Combination Therapies
For researchers and drug development professionals navigating the landscape of cancer therapeutics, gemcitabine-based combination therapies remain a cornerstone in the treatment of various solid tumors. This guide provides a comparative analysis of the one-year survival rates associated with different This compound (B846) combination regimens across pancreatic, non-small cell lung, ovarian, and bladder cancers. The data presented is compiled from key clinical trials to aid in the objective assessment of these treatment options.
One-Year Survival Rate Comparison
The following tables summarize the one-year survival rates for various this compound combination therapies, categorized by cancer type.
Pancreatic Cancer
| Therapy Combination | Trial Name/Identifier | One-Year Survival Rate (%) | Control Arm (this compound Monotherapy) One-Year Survival Rate (%) |
| This compound + nab-Paclitaxel | MPACT | 35%[1] | 22%[1] |
| This compound + Capecitabine | - | Improved vs. This compound alone | - |
| This compound + S-1 | GEMSAP | 52.8%[2] | 30.2%[2] |
| This compound + Cisplatin (B142131) | - | Did not show significant improvement over this compound alone | - |
Non-Small Cell Lung Cancer (NSCLC)
| Therapy Combination | Trial Identifier | One-Year Survival Rate (%) | Control Arm One-Year Survival Rate (%) |
| This compound + Cisplatin | - | 35% | - |
Ovarian Cancer
| Therapy Combination | Trial Name/Identifier | One-Year Survival Rate (%) | Control Arm One-Year Survival Rate (%) |
| This compound + Carboplatin (B1684641) | AGO-OVAR | 83% (in platinum-sensitive recurrent ovarian cancer) | - |
Bladder Cancer
| Therapy Combination | Trial Identifier | One-Year Survival Rate (%) | Notes |
| This compound + Carboplatin | - | 26% | For elderly and unfit patients. |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to offer a deeper understanding of the study designs and patient populations.
Pancreatic Cancer: MPACT Trial (this compound + nab-Paclitaxel)
-
Objective: To compare the efficacy and safety of this compound plus nab-paclitaxel versus this compound monotherapy in patients with metastatic pancreatic cancer.
-
Patient Population: 861 patients with previously untreated metastatic adenocarcinoma of the pancreas.
-
Treatment Arms:
-
Combination Arm: Nab-paclitaxel (125 mg/m²) followed by this compound (1000 mg/m²) on days 1, 8, and 15 of each 28-day cycle.
-
Monotherapy Arm: this compound (1000 mg/m²) weekly for 7 weeks followed by a week of rest for the first cycle, then on days 1, 8, and 15 of each 28-day cycle.
-
-
Primary Endpoint: Overall survival.
Non-Small Cell Lung Cancer: this compound + Cisplatin
-
Objective: To evaluate the efficacy and safety of this compound in combination with cisplatin in patients with advanced NSCLC.
-
Patient Population: Chemotherapy-naïve patients with advanced or metastatic NSCLC.
-
Treatment Regimen: this compound (1200 mg/m²) administered weekly on days 1, 8, and 15, with cisplatin (100 mg/m²) on day 15 of each 28-day cycle.
Ovarian Cancer: AGO-OVAR Trial (this compound + Carboplatin)
-
Objective: To evaluate the efficacy and toxicity of this compound and carboplatin in chemonaïve patients with advanced epithelial ovarian cancer.
-
Patient Population: Patients with FIGO stage IIIc and stage IV ovarian cancer who had not previously received chemotherapy.
-
Treatment Regimen: Intravenous this compound (1000 mg/m²) on days 1 and 8, and carboplatin (AUC = 5) on day 1, administered every three weeks for six cycles.
Bladder Cancer: this compound + Carboplatin in Elderly/Unfit Patients
-
Objective: To evaluate the safety and efficacy of this compound and carboplatin as a first-line treatment for elderly and unfit patients with advanced bladder carcinoma.
-
Patient Population: Patients with previously untreated inoperable or metastatic bladder carcinoma with an Eastern Cooperative Oncology Group (ECOG) performance status greater than 2, age older than 75 years, or creatinine (B1669602) clearance of less than 50 mL/min.
-
Treatment Regimen: Carboplatin (AUC 4) on day 1 and this compound (1000 mg/m²) on days 1 and 8, every 21 days for a total of six cycles.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action and key signaling pathways affected by the chemotherapeutic agents discussed.
References
Gemcitabine Plus Capecitabine Outperforms Monotherapy in Pancreatic Cancer
A comprehensive review of clinical trial data demonstrates that the combination of gemcitabine (B846) and capecitabine (B1668275) (GemCap) offers a significant survival advantage over this compound monotherapy for patients with pancreatic cancer. This guide provides a detailed comparison of the efficacy and safety profiles of these two treatment regimens, supported by data from key clinical trials and an overview of their mechanisms of action.
The addition of capecitabine to this compound has been shown to improve overall survival (OS), progression-free survival (PFS), and objective response rates (ORR) in patients with both resected and advanced pancreatic cancer. This evidence positions the GemCap combination as a standard of care in various clinical settings.
Efficacy Outcomes: A Quantitative Comparison
Clinical trial data consistently highlights the superior efficacy of the GemCap combination. The following tables summarize key findings from pivotal studies.
Adjuvant Treatment for Resected Pancreatic Cancer
The ESPAC-4 trial is a landmark study that established the benefit of adjuvant GemCap in patients who have undergone surgical resection of pancreatic ductal adenocarcinoma.
| Outcome | This compound + Capecitabine (GemCap) | This compound Monotherapy | Hazard Ratio (HR) [95% CI] | P-value | Source |
| Median Overall Survival | 28.0 months | 25.5 months | 0.82 [0.68-0.98] | 0.032 | [1][2] |
| 5-Year Overall Survival Rate | 28% | 20% | 0.84 [0.70-0.99] | 0.049 | [3] |
| Median Relapse-Free Survival | 21.3 months | 18.3 months | 0.85 [0.72-1.00] | 0.053 | [4] |
A long-term follow-up of the ESPAC-4 trial confirmed the sustained overall survival benefit of the combination therapy, with a median OS of 31.6 months for GemCap versus 28.4 months for this compound alone.[4][5] Notably, in patients with a complete resection (R0 status), the median OS was significantly longer with the combination therapy (49.9 months vs. 32.2 months).[4][5] Real-world evidence from a nationwide cohort study in the Netherlands further supports these findings, showing a median OS of 31.4 months for GemCap compared to 22.1 months for this compound monotherapy.[6][7][8][9]
First-Line Treatment for Advanced or Metastatic Pancreatic Cancer
For patients with advanced or metastatic pancreatic cancer, the combination of this compound and capecitabine has also demonstrated improved outcomes compared to this compound alone.
| Outcome | This compound + Capecitabine (GemCap) | This compound Monotherapy | Hazard Ratio (HR) [95% CI] | P-value | Source |
| Median Overall Survival | 10.3 months | 7.5 months | 0.82 [0.67-1.01] | 0.06 | [10] |
| Median Progression-Free Survival | 6.2 months | 5.3 months | 0.87 [0.73-1.03] | 0.08 | [10] |
| Overall Response Rate | 43.7% | 17.6% | - | 0.001 | [10] |
Another study reported a significant improvement in objective response rate (19.1% vs 12.4%) and progression-free survival with GemCap, with a trend towards improved overall survival.[11] A retrospective study also found that GemCap significantly improved OS (12.1 months vs. 10.4 months) and PFS (8.9 months vs. 5.2 months) compared to this compound monotherapy.[12][13]
Safety and Tolerability Profile
The combination of this compound and capecitabine is generally well-tolerated, with a manageable side effect profile.
| Grade 3-4 Adverse Event | This compound + Capecitabine (GemCap) | This compound Monotherapy | Source |
| Neutropenia | Most frequent in both groups | Most frequent in both groups | [10] |
| Total Grade 3-4 Events | 608 events in 226/359 patients | 481 events in 196/366 patients | [1][2][14] |
While the combination therapy is associated with a higher incidence of certain adverse events, the overall frequency of severe toxicities is comparable to this compound monotherapy.[10]
Experimental Protocols
The clinical trials cited in this guide followed rigorous methodologies to ensure the validity of their findings.
ESPAC-4 Trial (Adjuvant Setting)
-
Patient Population: Patients with resected pancreatic ductal adenocarcinoma.[1][2]
-
Randomization: Patients were randomly assigned on a 1:1 basis to receive either GemCap or this compound monotherapy within 12 weeks of surgery.[1][2]
-
Dosing Regimen:
-
This compound + Capecitabine (GemCap): Six cycles of this compound (1000 mg/m² intravenously once a week for three of every four weeks) and capecitabine (1660 mg/m² orally for 21 days followed by a 7-day rest).[1][2]
-
This compound Monotherapy: Six cycles of this compound (1000 mg/m² intravenously once a week for three of every four weeks).[1][2]
-
Phase III Trial in Advanced Pancreatic Cancer (First-Line Setting)
-
Patient Population: Patients with previously untreated, histologically or cytologically confirmed locally advanced or metastatic pancreatic carcinoma with a performance status of ≤ 2.[11]
-
Randomization: Patients were randomly assigned to receive either GemCap or this compound monotherapy.[11]
-
Dosing Regimen:
-
This compound + Capecitabine (GemCap): Oral capecitabine (1660 mg/m²) plus this compound (1000 mg/m² by 30-minute intravenous infusion) weekly for 3 weeks, followed by a 1-week break, every 4 weeks.[10]
-
This compound Monotherapy: this compound (1000 mg/m² by 30-minute intravenous infusion) weekly for 3 weeks, every 4 weeks.[10]
-
Mechanism of Action: A Synergistic Approach
This compound and capecitabine are both antimetabolite drugs that interfere with DNA synthesis, ultimately leading to cell death.[15][16][17][18] Their distinct but complementary mechanisms of action likely contribute to the synergistic effect observed when they are used in combination.
This compound, a nucleoside analog, is intracellularly phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[19][20][21] dFdCTP is incorporated into DNA, causing "masked chain termination" and inhibiting further DNA synthesis.[15][18] dFdCDP also inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA synthesis.[15][21]
Capecitabine is an oral prodrug that is converted to 5-fluorouracil (B62378) (5-FU) in a three-step enzymatic process, with the final conversion occurring preferentially in tumor tissue due to higher concentrations of the enzyme thymidine (B127349) phosphorylase.[16][17][22][23] 5-FU then exerts its cytotoxic effects by inhibiting thymidylate synthase, an enzyme essential for DNA synthesis, and by being incorporated into RNA, which disrupts RNA processing.[16][17][22]
Caption: Combined mechanism of action for this compound and Capecitabine.
Conclusion
The combination of this compound and capecitabine represents a significant advancement in the treatment of pancreatic cancer. For patients with resected disease, the GemCap regimen is now considered a standard of care for adjuvant therapy.[1][2][14] In the setting of advanced or metastatic disease, the combination offers improved response rates and a trend towards better survival, making it a valuable first-line treatment option.[10][11] The synergistic mechanisms of action and manageable safety profile of this combination provide a strong rationale for its use in appropriate patient populations. Further research may help to identify biomarkers that can predict which patients are most likely to benefit from this combination therapy.
References
- 1. Comparison of adjuvant this compound and capecitabine with this compound monotherapy in patients with resected pancreatic cancer (ESPAC-4): a multicentre, open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. ascopubs.org [ascopubs.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Long-Term Overall Survival With Adjuvant this compound-Capecitabine vs this compound in Pancreatic Adenocarcinoma - The ASCO Post [ascopost.com]
- 6. Real‐world evidence of adjuvant this compound plus capecitabine vs this compound monotherapy for pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. A randomized, multicenter, phase III study of this compound combined with capecitabine versus this compound alone as first-line chemotherapy for advanced pancreatic cancer in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase III randomized comparison of this compound versus this compound plus capecitabine in patients with advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Combined with Capecitabine Compared to this compound with or without Erlotinib as First-Line Chemotherapy in Patients with Advanced Pancreatic Cancer [e-crt.org]
- 13. This compound Combined with Capecitabine Compared to this compound with or without Erlotinib as First-Line Chemotherapy in Patients with Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. google.com [google.com]
- 17. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 18. This compound: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound | Cancer Care Ontario [cancercareontario.ca]
- 20. youtube.com [youtube.com]
- 21. Frontiers | Clinical application and drug resistance mechanism of this compound [frontiersin.org]
- 22. oncodaily.com [oncodaily.com]
- 23. pharmacyfreak.com [pharmacyfreak.com]
Gemcitabine in Combination with Erlotinib: A Comparative Guide for Researchers
For drug development professionals and researchers focused on oncology, particularly pancreatic cancer, the combination of the nucleoside analog gemcitabine (B846) with the targeted agent erlotinib (B232) has been a subject of extensive investigation. This guide provides a comprehensive comparison of the efficacy of this combination therapy, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and clinical workflows.
Efficacy Analysis: this compound and Erlotinib in Advanced Pancreatic Cancer
The addition of erlotinib to this compound has demonstrated a modest but statistically significant improvement in overall survival for patients with advanced pancreatic cancer, a disease historically characterized by poor prognosis.[1][2][3] The pivotal phase III trial conducted by the National Cancer Institute of Canada Clinical Trials Group (NCIC CTG) serves as a primary reference for the efficacy of this combination.[1][3][4][5][6]
Quantitative Data Summary
The following table summarizes the key efficacy endpoints from the NCIC CTG phase III trial and other relevant studies comparing this compound plus erlotinib to this compound alone.
| Efficacy Endpoint | This compound + Erlotinib | This compound + Placebo | Hazard Ratio (HR) [95% CI] | P-value | Source |
| Median Overall Survival | 6.24 months | 5.91 months | 0.82 [0.69-0.99] | 0.038 | [1][3][5][6] |
| 1-Year Survival Rate | 23% | 17% | Not Applicable | 0.023 | [1][3][5][6] |
| Median Progression-Free Survival | 3.75 months | 3.55 months | 0.77 [0.64-0.92] | 0.004 | [1][3][4][5] |
| Objective Response Rate | 8.6% | 8.0% | Not Significant | Not Significant | [1][5] |
| Disease Control Rate | 57.5% | 49.2% | Not Applicable | Not Reported | [4] |
Note: Data primarily from the NCIC CTG PA.3 trial unless otherwise specified. Some meta-analyses and other studies have reported slightly different pooled estimates, but the overall trend remains consistent.[2][7][8]
Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting the clinical data. The following outlines the methodology of the landmark NCIC CTG PA.3 trial.
NCIC CTG PA.3 Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, international phase III trial.[1][3]
-
Patient Population: 569 patients with unresectable, locally advanced, or metastatic pancreatic cancer who had not received prior chemotherapy.[1][3][4]
-
Treatment Arms:
-
Secondary Endpoints: Progression-free survival, tumor response, and safety.[1][4]
Signaling Pathways and Mechanisms of Action
Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).[7][9][10] EGFR is often overexpressed in pancreatic tumors and is associated with a poorer prognosis.[1] The combination of this compound and erlotinib is thought to have a synergistic effect. This compound, a cytotoxic agent, induces S-phase arrest in the cell cycle, potentially sensitizing cancer cells to the effects of erlotinib.[11] Furthermore, this compound has been shown to increase the phosphorylation of EGFR, which may enhance the inhibitory effect of erlotinib.[11][12]
Caption: EGFR signaling pathway and points of inhibition by erlotinib and this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical trial evaluating a combination therapy like this compound and erlotinib.
Caption: A generalized workflow for a randomized controlled clinical trial.
Adverse Events
While the combination of this compound and erlotinib demonstrated a survival benefit, it was also associated with a higher incidence of certain adverse events compared to this compound alone. The most common adverse events included rash and diarrhea, which are known side effects of EGFR inhibitors.[7] Most of these adverse events were of grade 1 or 2.[1][3][5]
Conclusion
The combination of this compound and erlotinib represents a therapeutic option for patients with advanced pancreatic cancer, offering a statistically significant, albeit modest, improvement in overall and progression-free survival compared to this compound monotherapy. The decision to use this combination should be made in consideration of the potential for increased toxicity, particularly dermatologic and gastrointestinal side effects. Further research is ongoing to identify biomarkers that may predict which patients are most likely to benefit from this targeted therapy approach.
References
- 1. Erlotinib plus this compound compared with this compound alone in patients with advanced pancreatic cancer: a phase III trial of the National Cancer Institute of Canada Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound plus erlotinib for locally advanced or metastatic pancreatic cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. Erlotinib Plus this compound Compared With this compound Alone in Patients With Advanced Pancreatic Cancer: A Phase III Trial of the National Cancer Institute of Canada Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical efficacy and safety of erlotinib combined with chemotherapy in the treatment of advanced pancreatic cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A meta-analysis and systematic review of randomized controlled trials in combination this compound with erlotinib in the pancreatic cancer - Yan - Chinese Clinical Oncology [cco.amegroups.org]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. drugs.com [drugs.com]
- 11. Antitumor activity of erlotinib in combination with this compound in in vitro and in vivo models of KRAS-mutated pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Gemcitabine: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The safe handling and disposal of the cytotoxic agent gemcitabine (B846) are critical for ensuring a secure laboratory environment and maintaining regulatory compliance. Due to its cytotoxic nature, this compound and any contaminated materials are classified as hazardous waste and necessitate specialized disposal procedures. Adherence to strict safety protocols is paramount to minimize exposure risks.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, the following safety measures must be implemented:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves (latex or nitrile), a disposable gown, and eye protection (safety glasses or goggles).[1][2] In situations where aerosolization is a risk, a respirator mask (P2/N95) should be used.[1][2]
-
Designated Handling Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain potential spills or aerosols.[1]
-
Spill Management: A spill kit should be readily available. In the event of a spill, the area must be isolated, and established institutional procedures for cleaning up cytotoxic agents should be followed.[1]
-
Exposure Response: In case of skin contact, wash the affected area with soap and water for 15 minutes. For eye contact, rinse the eyes for 15 minutes.[2] If inhaled, move to an area with fresh air.[2] In all cases of exposure, report the incident to the Occupational Health and Safety department.[2]
Step-by-Step Disposal Procedures
The correct disposal route for this compound waste is determined by the nature and quantity of the waste, which is broadly categorized as "trace" and "bulk" chemotherapy waste.[1][3]
1. Waste Segregation and Identification:
The initial and most critical step is the correct identification and segregation of waste at the point of generation.[1]
-
Trace Chemotherapy Waste: This category includes items contaminated with small, residual amounts of the drug (less than 3% of the original quantity).[3][4][5] Examples include:
-
Bulk Chemotherapy Waste: This category includes materials that are heavily contaminated or contain a significant amount of the active pharmaceutical ingredient.[1] Examples are:
-
Sharps Waste: Any sharps, such as needles, syringes, or broken glass, contaminated with this compound must be segregated into a designated chemotherapy sharps container.[1] These containers are typically yellow.[4]
2. Containerization:
Proper containerization is essential to prevent leaks and exposure during storage and transport.[1]
-
Trace Waste: "Soft" trace chemotherapy waste (gloves, gowns, etc.) should be disposed of in industry-standard bright yellow containers labeled as "Trace Chemo Waste".[3]
-
Bulk Waste: This waste must be collected in a designated, leak-proof, and sealable black hazardous waste container.[1][3] The container must be clearly labeled as "Hazardous Waste," "Chemotherapy Waste," and include the chemical name "this compound".[1]
-
Sharps Waste: Contaminated sharps must be placed in a puncture-proof sharps container specifically designated for chemotherapy waste.[6]
3. Final Disposal:
All containers of this compound waste must be disposed of through an approved hazardous waste management vendor.[1] Incineration at a regulated facility is the standard method for final disposal.[4][5] It is important to note that chemotherapy waste should never be autoclaved, as this can generate hazardous chemical vapors or aerosols and may not be sufficient to deactivate the drug.[4]
Quantitative Data on this compound Disposal
Currently, there is a lack of standardized, widely cited quantitative data for the chemical neutralization of this compound in a laboratory setting for disposal purposes. The standard and required procedure is disposal through a licensed hazardous waste contractor.[1] The key quantitative guideline for waste segregation is the differentiation between trace and bulk waste based on the remaining drug quantity.
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Containers with less than 3% of the original drug quantity remaining.[3][4][5] | Yellow |
| Bulk Chemotherapy Waste | Containers with more than 3% of the original drug quantity remaining.[3][5] | Black |
Experimental Protocols
There are no standardized, widely cited experimental protocols for the chemical neutralization of this compound in a laboratory setting for disposal purposes.[1] The standard and required procedure is disposal through a licensed hazardous waste contractor.[1]
This compound Disposal Workflow
Caption: Disposal decision workflow for this compound waste.
References
Essential Safety and Logistical Information for Handling Gemcitabine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent cytotoxic agents like gemcitabine (B846). Adherence to strict safety protocols and operational plans minimizes exposure risks and ensures regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
This compound is classified as a hazardous drug and may cause genetic defects, damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure.[1][2] It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye irritation.[1][2] Therefore, meticulous planning and execution of all handling and disposal procedures are critical.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary line of defense against exposure to this compound. All personnel handling this compound in any form must wear the following minimum PPE. Double gloving is required to provide an additional layer of protection.[3]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (ASTM D6978-05 certified). Double gloving is mandatory.[3] | Provides a barrier against skin contact. The ASTM D6978-05 standard ensures gloves have been tested for resistance to permeation by chemotherapy drugs.[3] |
| Gown | Disposable, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[3] | Protects skin and personal clothing from contamination.[3] |
| Eye Protection | Safety goggles or a full-face shield. | Prevents exposure to splashes or aerosols.[3] |
| Respiratory Protection | A fit-tested N95 respirator or higher should be used when there is a risk of aerosolization.[4] | Minimizes the risk of inhaling aerosolized particles of the compound.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the external packaging for any signs of damage. If the package is compromised, implement spill protocols immediately.[5]
-
Transport delivery containers directly to the designated pharmacy or storage area.[5]
-
Store this compound in a separate, clearly marked area, including refrigerated spaces, away from other chemicals.[6] The container should be kept tightly closed in a dry, well-ventilated place, protected from light.[7]
2. Preparation:
-
All handling of this compound powder or solutions should occur in a designated area, such as a chemical fume hood or a biological safety cabinet (Class II, Type B2), to contain potential aerosols.[4]
-
Work on a disposable, absorbent, plastic-backed liner to contain any spills.[3]
-
Use Luer-lock syringes and fittings to minimize the risk of leakage.[8]
-
Employ aseptic techniques to reduce the generation of aerosols, such as slowly opening vials and avoiding forceful ejection of liquids.[3]
3. Administration (in a research context):
-
Wear all required PPE during administration procedures.
-
Ensure that all connections in the administration apparatus are secure to prevent leaks.
-
After administration, all contaminated materials must be treated as hazardous waste.
4. Spill Management:
-
Have a spill kit readily available in all areas where this compound is handled.[4]
-
In the event of a spill, isolate the area.[4]
-
Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.[9]
-
For small spills (less than 5 ml), cover the area with absorbent pads. For larger spills, follow institutional procedures for hazardous material cleanup.[9]
-
Clean the spill area with an appropriate decontamination solution.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and require specialized disposal procedures.[4]
1. Waste Segregation:
-
At the point of generation, segregate waste into appropriate categories:
-
Sharps Waste: Needles, syringes, and broken glass contaminated with this compound must be placed in a designated chemotherapy sharps container.[4]
-
Trace Chemotherapy Waste: Items contaminated with small, residual amounts of the drug, such as empty vials, gloves, gowns, and lab supplies.[4]
-
Bulk Chemotherapy Waste: Materials that are heavily contaminated, including unused or partially used vials and materials from a large spill cleanup.[4]
-
2. Containerization:
-
Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Hazardous Waste" and "Chemotherapy Waste," including the chemical name.[4]
-
Trace waste should be placed in yellow chemotherapy waste bags or containers.[4]
-
Bulk waste should be collected in black hazardous waste containers.[4]
3. Final Disposal:
-
All this compound waste must be disposed of through an approved hazardous waste management vendor.[4] Do not dispose of this waste in regular trash or down the drain.[2]
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. ehs.washington.edu [ehs.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
